Chlorine monoxide
Descripción
Dichloridooxygen is an oxygen halide.
Structure
3D Structure
Propiedades
Número CAS |
7791-21-1 |
|---|---|
Fórmula molecular |
ClO Cl2O |
Peso molecular |
86.9 g/mol |
Nombre IUPAC |
chloro hypochlorite |
InChI |
InChI=1S/Cl2O/c1-3-2 |
Clave InChI |
RCJVRSBWZCNNQT-UHFFFAOYSA-N |
SMILES |
O(Cl)Cl |
SMILES canónico |
O(Cl)Cl |
Punto de ebullición |
2.2 °C |
Color/Form |
Reddish-brown liquid Yellowish-brown gas Red-yellow gas |
Densidad |
3.552 g/L |
melting_point |
-120.6 °C |
Otros números CAS |
7791-21-1 |
Descripción física |
Chlorine monoxide is a red-yellow gas. Very reactive and unstable. Unusually stored as hydrate in frozen form. Used as a wood bleach, biocide and swimming pool treatment. |
Pictogramas |
Corrosive; Environmental Hazard |
Solubilidad |
Very soluble in water Soluble in carbon tetrachloride |
Origen del producto |
United States |
Foundational & Exploratory
The Genesis of a Stratospheric Scourge: A Technical Guide to the Formation of the Chlorine Monoxide Radical (ClO•)
For Immediate Release
GOTHAM, December 18, 2025 – In the vast, sunlit expanse of the stratosphere, a silent but devastating chemical drama unfolds, with the chlorine monoxide radical (ClO•) playing a central role in the depletion of Earth's protective ozone layer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the formation of this critical atmospheric radical. The guide details the chemical pathways, summarizes key quantitative data, outlines experimental protocols for its detection, and visualizes the complex processes involved.
Introduction: The Rise of a Radical
The this compound radical is a molecule with the chemical formula ClO•. Its significance in atmospheric chemistry stems from its potent ability to catalytically destroy ozone (O₃).[1] The primary instigators of increased ClO• concentrations in the stratosphere are anthropogenic chlorofluorocarbons (CFCs).[2][3] These seemingly inert compounds, once widely used in refrigerants and aerosol propellants, are transported to the stratosphere where they become formidable ozone-depleting substances.[4][5]
The Chemical Cascade: Formation Pathways of ClO•
The formation of the this compound radical is a multi-step process initiated by the photolysis of CFCs and subsequent catalytic cycles.
Initiation: The Photolytic Cleavage of Chlorofluorocarbons
Once in the stratosphere, CFCs, which are stable in the lower atmosphere, are exposed to intense solar ultraviolet (UV) radiation.[6][7] This energy is sufficient to break the carbon-chlorine (C-Cl) bond, a process known as photodissociation or photolysis, releasing a highly reactive chlorine atom (Cl•).[3][8][9]
Example Photolysis Reactions:
Propagation: The Catalytic Destruction of Ozone
The newly liberated chlorine atom readily reacts with an ozone molecule, abstracting an oxygen atom to form a this compound radical (ClO•) and an ordinary oxygen molecule (O₂).[1][10]
Reaction 1: Chlorine atom attacks ozone
-
Cl• + O₃ → ClO• + O₂ [1]
This reaction is the primary source of ClO• radicals in the stratosphere. The resulting ClO• radical is itself highly reactive and participates in further reactions that regenerate the chlorine atom, allowing it to destroy thousands more ozone molecules in a catalytic cycle.[11][12]
Catalytic Cycle 1 (primarily at mid-latitudes):
In this cycle, a single chlorine atom can destroy thousands of ozone molecules before it is sequestered into a reservoir species.[11]
The Role of Polar Stratospheric Clouds (PSCs)
In the extremely cold conditions of the polar winter, polar stratospheric clouds (PSCs) form.[14][15] These clouds provide a surface for heterogeneous reactions that convert inactive chlorine reservoir species, such as hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO₂), into more active forms of chlorine.[14][15][16]
Heterogeneous Reactions on PSCs:
-
ClONO₂ (g) + HCl (s) → Cl₂ (g) + HNO₃ (s)
-
ClONO₂ (g) + H₂O (s) → HOCl (g) + HNO₃ (s)
Upon the return of sunlight in the polar spring, the molecular chlorine (Cl₂) and hypochlorous acid (HOCl) are readily photolyzed to release chlorine atoms, leading to a dramatic increase in ClO• concentrations and the formation of the "ozone hole".[11][14]
Photolysis of Active Chlorine:
-
Cl₂ + hν → 2Cl•
-
HOCl + hν → Cl• + •OH
This surge in chlorine atoms rapidly drives the formation of ClO• through its reaction with ozone.
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation and reactions of the this compound radical.
| Reaction | Reactants | Products | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| ClO• Formation | |||
| Cl• + O₃ | Chlorine atom, Ozone | ClO•, Oxygen | 1.2 x 10⁻¹¹ |
| ClO• Reactions | |||
| ClO• + O• | ClO•, Oxygen atom | Cl•, Oxygen | 4.7 x 10⁻¹¹ |
| ClO• + HO₂• | ClO•, Hydroperoxyl radical | HOCl, Oxygen | 4.5 x 10⁻¹²[17] |
| ClO• + NO | ClO•, Nitric oxide | Cl•, Nitrogen dioxide | 1.7 x 10⁻¹¹ |
| ClO• + ClO• → Cl₂O₂ | Two ClO• radicals | Dichlorine peroxide | Varies with pressure |
| Species | Typical Stratospheric Concentration Range | Altitude of Peak Concentration (approx.) |
| ClO• | 10s to 1000s pptv (parts per trillion by volume) | 35-40 km |
| Cl• | < 1 pptv | 40-45 km |
| O₃ | 1 to 10 ppmv (parts per million by volume) | 25-30 km |
| CFC-11 (CFCl₃) | Decreasing due to regulations | Uniform in troposphere, decreases in stratosphere |
| CFC-12 (CF₂Cl₂) | Decreasing due to regulations | Uniform in troposphere, decreases in stratosphere |
Experimental Protocols for ClO• Detection
The detection and quantification of the highly reactive and low-concentration ClO• radical in the stratosphere require sophisticated experimental techniques.
In-Situ Measurement by Resonance Fluorescence
Principle: This technique involves drawing an air sample into a detection chamber where it is exposed to a light source that excites the ClO• radicals. The excited radicals then fluoresce, emitting light at a characteristic wavelength, which is detected by a sensitive photomultiplier tube. The intensity of the fluorescence is proportional to the concentration of ClO•.
Methodology:
-
A balloon- or aircraft-borne instrument collects stratospheric air through an inlet.
-
The air is passed into a low-pressure detection chamber.
-
A vacuum ultraviolet resonance lamp (e.g., a krypton lamp) emits photons that are specifically absorbed by ClO• radicals.
-
The resulting fluorescence is detected by a photomultiplier tube positioned at a right angle to the excitation source to minimize scattered light.
-
The instrument is calibrated in the laboratory using a known concentration of ClO• radicals.
Remote Sensing by Microwave Limb Sounding
Principle: This satellite-based remote sensing technique measures the thermal microwave emission from ClO• molecules in the stratosphere. By scanning the limb of the Earth's atmosphere, it is possible to obtain vertical profiles of ClO• concentration.[16][18]
Methodology:
-
A satellite instrument equipped with a microwave radiometer observes the Earth's atmospheric limb.
-
The instrument measures the intensity of microwave radiation emitted by ClO• at specific rotational transition frequencies.[18]
-
The measured emission spectra are processed using a retrieval algorithm that inverts the data to yield vertical profiles of ClO• concentration, temperature, and pressure.[19]
-
Data from multiple orbits are combined to create global maps of ClO• distribution.[18]
Ground-Based Microwave Spectrometry
Principle: Similar to microwave limb sounding, this technique measures the microwave emission from stratospheric ClO•. However, the instrument is located on the ground and observes the atmosphere at a specific zenith angle.
Methodology:
-
A ground-based microwave spectrometer is situated at a high-altitude observatory to minimize interference from tropospheric water vapor.
-
The instrument's antenna is directed towards the sky to collect microwave emissions from the stratosphere.
-
The collected signal is analyzed to identify the spectral signature of ClO•.
-
By observing the pressure-broadened shape of the emission line, information about the vertical distribution of ClO• can be retrieved.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow for ClO• detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Catalytic Chlorine Destruction → Area → Sustainability [esg.sustainability-directory.com]
- 3. acs.org [acs.org]
- 4. encyclopedia.com [encyclopedia.com]
- 5. Ozone depletion - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Do Chlorofluorocarbons (CFCs) Act as Catalysts in Ozone Depletion? → Learn [pollution.sustainability-directory.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. environmentofearth.wordpress.com [environmentofearth.wordpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What Is a Catalytic Reaction in the Context of Ozone Depletion? → Learn [pollution.sustainability-directory.com]
- 13. csl.noaa.gov [csl.noaa.gov]
- 14. theozonehole.org [theozonehole.org]
- 15. uk-air.defra.gov.uk [uk-air.defra.gov.uk]
- 16. NASA SVS | Ozone and this compound over Antarctica from MLS (1/12/93 - 9/17/93) [svs.gsfc.nasa.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Chlorine in the stratosphere [scielo.org.mx]
- 19. ACP - Upper stratospheric ClO and HOCl trends (2005â2020): Aura Microwave Limb Sounder and model results [acp.copernicus.org]
The Core Role of Chlorine Monoxide in the Ozone Depletion Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The depletion of the stratospheric ozone layer, a critical shield against harmful ultraviolet (UV) radiation, is a significant environmental concern. A primary driver of this depletion is the catalytic cycle involving reactive chlorine species, with chlorine monoxide (ClO) playing a pivotal role. This technical guide provides an in-depth examination of the chemical reactions, kinetics, and atmospheric conditions that define the function of this compound in ozone destruction. It also details the experimental methodologies that have been crucial in elucidating this cycle and presents key quantitative data for a comprehensive understanding.
The Chlorine Catalytic Cycle and the Central Role of this compound
The depletion of stratospheric ozone by chlorine is a catalytic process, meaning a single chlorine atom can destroy thousands of ozone molecules.[1][2] This cycle is initiated by the photolysis of chlorine-containing source gases, primarily chlorofluorocarbons (CFCs), in the stratosphere, which releases chlorine atoms (Cl).[3]
The fundamental catalytic cycle (Cycle 1) proceeds through two key reactions involving this compound:
-
Reaction with Ozone: A free chlorine atom reacts with an ozone molecule (O₃) to form this compound (ClO) and a molecule of oxygen (O₂).[4][5]
Cl + O₃ → ClO + O₂ [3]
-
Reaction with Atomic Oxygen: The newly formed this compound radical then reacts with a free oxygen atom (O), which is present in the stratosphere from the photolysis of O₂ and O₃, to regenerate the chlorine atom and form another oxygen molecule.[4][5]
ClO + O → Cl + O₂ [3]
The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom acting as a catalyst and being regenerated to participate in further ozone destruction.[1]
The this compound Dimer Cycle (Cycle 2)
In the colder conditions of the polar stratosphere, particularly during the Antarctic winter, a different catalytic cycle involving the dimer of this compound becomes predominant.[6][7] This cycle is crucial for the formation of the "ozone hole."
The key steps are:
-
Dimer Formation: Two this compound radicals combine to form a chlorine peroxide molecule, also known as the ClO dimer (Cl₂O₂).
ClO + ClO + M → Cl₂O₂ + M (where M is a third body, like N₂ or O₂)
-
Photolysis of the Dimer: With the return of sunlight in the polar spring, the ClO dimer is readily photolyzed, breaking apart to release two chlorine atoms and an oxygen molecule.[7]
Cl₂O₂ + hv → 2Cl + O₂
-
Ozone Destruction: The released chlorine atoms then proceed to destroy ozone through the first reaction of Cycle 1.
**2(Cl + O₃ → ClO + O₂) **
The net reaction of the ClO dimer cycle is the conversion of two ozone molecules into three oxygen molecules, again with chlorine acting as a catalyst.[1]
Quantitative Data
The efficiency of the ozone depletion cycles is governed by the reaction rates of the involved chemical species and their atmospheric concentrations.
Reaction Rate Constants
The following table summarizes the rate constants for the key reactions in the chlorine-catalyzed ozone depletion cycles.
| Reaction | Rate Constant (k) | Temperature (K) | Notes |
| Cl + O₃ → ClO + O₂ | 2.9 x 10⁻¹¹ exp(-260/T) cm³/molecule·s | 200-300 | The primary step in ozone destruction by chlorine. |
| ClO + O → Cl + O₂ | 4.7 x 10⁻¹¹ exp(170/T) cm³/molecule·s | 200-300 | Regenerates the chlorine atom, completing the catalytic cycle. |
| ClO + ClO + M → Cl₂O₂ + M | Dependent on pressure and temperature. | Stratospheric | Crucial for polar ozone depletion. The rate is complex and depends on the third body 'M'. |
Data compiled from various kinetic studies. The exact values can vary slightly depending on the experimental conditions.
Atmospheric Concentrations of Key Species
The concentrations of reactive species in the stratosphere vary significantly with altitude, latitude, and time of day. The following table provides typical mid-latitude, daytime concentrations at different altitudes.
| Altitude (km) | [O₃] (molecules/cm³) | [Cl] (atoms/cm³) | [ClO] (molecules/cm³) |
| 20 | 5 x 10¹² | 1 x 10³ | 1 x 10⁷ |
| 30 | 3 x 10¹² | 1 x 10⁴ | 5 x 10⁷ |
| 40 | 5 x 10¹¹ | 5 x 10⁴ | 1 x 10⁸ |
These are approximate values and can fluctuate based on various atmospheric factors. Data is illustrative of typical stratospheric conditions.[1]
Experimental Protocols for the Detection of Stratospheric this compound
The definitive evidence for the role of this compound in ozone depletion comes from direct atmospheric measurements. Various sophisticated techniques have been developed to detect and quantify ClO in the stratosphere.
Ground-Based Millimeter-Wave Spectroscopy
Methodology: This remote sensing technique measures the thermal emission from rotational transitions of ClO molecules in the millimeter-wave portion of the electromagnetic spectrum.[3] A ground-based spectrometer with a sensitive receiver is used to detect these faint signals. The shape and intensity of the spectral lines provide information about the vertical distribution and abundance of ClO in the atmospheric column above the instrument.[8] To isolate the ClO signal from background noise, a differential measurement technique is often employed, comparing daytime spectra (when ClO is more abundant due to photochemistry) with nighttime spectra.[9]
Instrumentation: The instrument typically consists of a high-frequency antenna, a low-noise heterodyne receiver (often using a superconducting-insulator-superconducting [SIS] mixer), and a high-resolution spectrometer.[3]
Data Analysis: The retrieved vertical profiles of ClO are obtained by applying an inversion algorithm to the measured spectra. This mathematical process deduces the atmospheric concentration profile that best fits the observed spectral data.[3]
Balloon-Borne Microwave Limb Sounding (MLS)
Methodology: This technique involves flying a microwave radiometer on a high-altitude balloon to the stratosphere. The instrument observes the thermal emission from the "limb" (the edge) of the Earth's atmosphere. By scanning at different tangent altitudes, a vertical profile of the atmospheric composition can be constructed.[10] MLS can measure a variety of trace gases, including ClO, O₃, and HCl.[11][12]
Instrumentation: The core of the instrument is a sensitive microwave receiver that measures the intensity of radiation at specific frequencies corresponding to the emission lines of the target molecules.[10][11]
Data Analysis: Similar to ground-based methods, the raw data consists of spectral information at different altitudes. A retrieval algorithm is then used to invert this data and derive the vertical concentration profiles of the measured species.[13]
In Situ Detection by High-Altitude Aircraft
Methodology: This approach involves directly sampling the stratospheric air and measuring the concentration of ClO within the instrument onboard a high-altitude research aircraft, such as the NASA ER-2. One common in situ technique is chemical conversion resonance fluorescence. Air is drawn into a reaction chamber where ClO is chemically converted to Cl atoms by the addition of nitric oxide (NO). The resulting Cl atoms are then detected by their resonant fluorescence when excited by a chlorine-specific lamp.
Instrumentation: The instrument consists of an air inlet system, a reaction vessel, a source of nitric oxide, a chlorine resonance lamp, and a sensitive photon detector.
Data Analysis: The concentration of ClO is directly proportional to the measured fluorescence signal, which is calibrated in the laboratory using known concentrations of ClO. This method provides high-resolution, real-time measurements of ClO along the aircraft's flight path.
Visualizations
Chlorine Catalytic Cycle (Cycle 1)
Caption: The primary catalytic cycle for ozone depletion initiated by a chlorine atom.
This compound Dimer Cycle (Cycle 2)
Caption: The ClO dimer cycle, significant in polar stratospheric ozone depletion.
Experimental Workflow for Ground-Based Millimeter-Wave Spectroscopy
Caption: Simplified workflow for measuring stratospheric ClO using ground-based spectroscopy.
Conclusion
This compound is a key intermediate in the catalytic cycles that lead to the destruction of stratospheric ozone. Its formation from the reaction of chlorine atoms with ozone and its subsequent reactions that regenerate chlorine are central to the high efficiency of this ozone depletion mechanism. The quantitative understanding of these processes is built upon decades of laboratory kinetic studies and sophisticated atmospheric measurements. The experimental protocols outlined in this guide have been instrumental in providing the direct evidence of the abundance and distribution of ClO in the stratosphere, confirming its critical role in the chemical balance of the ozone layer. Continued monitoring and research are essential to track the recovery of the ozone layer following international agreements to phase out ozone-depleting substances.
References
- 1. scirp.org [scirp.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. AMT - Ground-based millimeter-wave observation of stratospheric ClO over Atacama, Chile in the mid-latitude Southern Hemisphere [amt.copernicus.org]
- 4. Kinetics of chlorine oxide radical reactions using modulated photolysis. Part 1.—Disproportionation of ClO in the Cl2 photosensitised decomposition of ozone - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Reactions of chlorine oxide radicals. Part 3.—Kinetics of the decay reaction of the ClO(X2Π) radical - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. theozonehole.org [theozonehole.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. DSpace [scholarworks.umass.edu]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Microwave Limb Sounder | Aura MLS Overview [mls.jpl.nasa.gov]
- 12. NASA SVS | Ozone and this compound over Antarctica from MLS (1/12/93 - 9/17/93) [svs.gsfc.nasa.gov]
- 13. acp.copernicus.org [acp.copernicus.org]
An In-depth Technical Guide to the Lewis Structure and Formal Charge of Chlorine Monoxide (ClO)
This guide provides a detailed analysis of the Lewis structure and formal charge of chlorine monoxide (ClO), a molecule of significant interest in atmospheric chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the molecule's electronic configuration.
Determination of Valence Electrons
To construct the Lewis structure for this compound, the total number of valence electrons from both chlorine (Cl) and oxygen (O) must be calculated.
| Element | Group | Valence Electrons |
| Chlorine (Cl) | 17 | 7 |
| Oxygen (O) | 16 | 6 |
| Total Valence Electrons | 13 |
Lewis Structure of this compound
This compound is a radical, meaning it contains an unpaired electron.[1] The most stable Lewis structure is one that minimizes the formal charges on the atoms. For ClO, the structure with a double bond between chlorine and oxygen is the most predominant representation.
In this structure:
-
Chlorine and Oxygen are connected by a double bond.
-
The Chlorine atom has two lone pairs of electrons and one unpaired electron.
-
The Oxygen atom has two lone pairs of electrons.
This arrangement satisfies the octet rule for the oxygen atom and results in an expanded octet for the chlorine atom, which is permissible as chlorine is in the third period.
Formal Charge Calculation
The formal charge for each atom in a molecule can be calculated using the following formula:
Formal Charge = (Number of Valence Electrons) - (Number of Non-bonding Electrons) - (1/2 * Number of Bonding Electrons)
The table below summarizes the formal charge calculation for each atom in the this compound molecule.
| Atom | Valence Electrons | Non-bonding Electrons | Bonding Electrons | Formal Charge |
| Chlorine (Cl) | 7 | 5 | 4 | 0 |
| Oxygen (O) | 6 | 4 | 4 | 0 |
The calculation demonstrates that the formal charges on both the chlorine and oxygen atoms are zero, indicating a stable and favorable Lewis structure.
References
The Role of Chlorine Monoxide in Stratospheric Ozone Depletion
An In-depth Technical Guide to the Atmospheric Chemistry of Chlorine Monoxide and Its Reservoirs
For Researchers and Scientists
This technical guide provides a comprehensive overview of the atmospheric chemistry of this compound (ClO) and its primary reservoir species, hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO₂). It is intended for researchers and scientists working in atmospheric chemistry, environmental science, and related fields. The content covers the core chemical cycles, quantitative kinetic data, and the experimental methodologies used to obtain this information.
This compound (ClO) is a key radical in the catalytic destruction of stratospheric ozone.[1][2] The process begins with the photolysis of chlorine source gases, primarily chlorofluorocarbons (CFCs), in the stratosphere, which releases chlorine atoms (Cl).[2] These highly reactive chlorine atoms then initiate a catalytic cycle that efficiently destroys ozone (O₃).
Catalytic Ozone Destruction Cycles
A single chlorine atom can destroy thousands of ozone molecules through catalytic cycles.[3][4][5] The most fundamental cycle, particularly important in the mid- to upper-stratosphere, involves two main reactions:[2][3][5][6]
-
Cl + O₃ → ClO + O₂ : A chlorine atom reacts with an ozone molecule, producing this compound and an oxygen molecule.[2][6]
-
ClO + O → Cl + O₂ : The resulting this compound radical then reacts with an atomic oxygen (O) atom, regenerating the chlorine atom which can then react with another ozone molecule.[2][6]
The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules (O + O₃ → 2O₂), with the chlorine atom acting as a catalyst.[3][5][6]
In the colder conditions of the polar stratosphere, other catalytic cycles become dominant, particularly when concentrations of ClO are high. These cycles involve the self-reaction of ClO or its reaction with bromine monoxide (BrO).[3][5]
A key cycle in the Antarctic ozone hole involves the formation of the ClO dimer (Cl₂O₂):[3]
-
ClO + ClO + M → Cl₂O₂ + M
-
Cl₂O₂ + hν → 2Cl + O₂
-
**2(Cl + O₃ → ClO + O₂) **
The net reaction for this cycle is 2O₃ → 3O₂ .[1]
Chlorine Reservoir Species
The majority of inorganic chlorine in the stratosphere is typically sequestered in chemically less reactive "reservoir" species, primarily hydrogen chloride (HCl) and chlorine nitrate (ClONO₂).[7][8][9] These reservoirs effectively remove chlorine from the active, ozone-destroying catalytic cycles.[7][9]
-
Hydrogen Chloride (HCl) is formed by the reaction of atomic chlorine with methane (B114726) (CH₄) and other hydrogen-containing species.[9]
-
Cl + CH₄ → HCl + CH₃
-
-
Chlorine Nitrate (ClONO₂) is formed from the three-body reaction of this compound with nitrogen dioxide (NO₂).[9][10]
-
ClO + NO₂ + M → ClONO₂ + M
-
The balance between active chlorine (Cl, ClO) and reservoir species dictates the rate of ozone depletion.
Activation of Reservoir Species on Polar Stratospheric Clouds
While HCl and ClONO₂ are stable in the gas phase, they can undergo heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs) during the polar winter.[7][11][12][13] PSCs are composed of water, nitric acid, and/or sulfuric acid and form in the extremely cold temperatures of the polar stratosphere.[12][14]
The key reaction that converts the reservoir species back into active chlorine is:
-
ClONO₂(g) + HCl(s) → Cl₂(g) + HNO₃(s)
The molecular chlorine (Cl₂) produced is readily photolyzed by sunlight in the spring, releasing two chlorine atoms and initiating rapid ozone destruction.[3] This process is known as chlorine activation and is responsible for the formation of the Antarctic ozone hole.[11][15]
Quantitative Data: Reaction Kinetics and Photochemistry
The rates of the chemical reactions are critical for accurately modeling atmospheric composition. This data is compiled and critically evaluated by scientific panels such as the NASA/JPL Panel for Data Evaluation and the IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation.[16][17][18][19][20]
Table 1: Key Gas-Phase Reactions of ClO and Reservoir Species
Rate constants are given in the Arrhenius form, k(T) = A exp(-E/RT), where A is the pre-exponential factor, E is the activation energy, R is the gas constant, and T is the temperature in Kelvin. Units for bimolecular reactions are cm³ molecule⁻¹ s⁻¹ and for termolecular reactions are cm⁶ molecule⁻² s⁻¹.
| Reaction | A-factor | E/R (K) | k(298 K) | Source |
| Cl + O₃ → ClO + O₂ | 2.9 x 10⁻¹¹ | 260 | 1.2 x 10⁻¹¹ | NASA/JPL (2015) |
| ClO + O → Cl + O₂ | 3.0 x 10⁻¹¹ | -73 | 3.8 x 10⁻¹¹ | NASA/JPL (2015) |
| ClO + NO → Cl + NO₂ | 8.9 x 10⁻¹² | -235 | 1.9 x 10⁻¹¹ | NASA/JPL (2015) |
| Cl + CH₄ → HCl + CH₃ | 6.5 x 10⁻¹² | 1230 | 1.0 x 10⁻¹³ | NASA/JPL (2015) |
| OH + HCl → H₂O + Cl | 3.0 x 10⁻¹² | 430 | 6.6 x 10⁻¹³ | NASA/JPL (2015) |
| Termolecular Reactions (k₀) | A₀-factor | n | k₀(300 K) | Source |
| ClO + NO₂ + M → ClONO₂ + M | 1.8 x 10⁻³¹ (N₂) | 3.4 | 1.6 x 10⁻³¹ | NASA/JPL (2015) |
Note: Data is sourced from the NASA JPL Publication 15-10, "Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation Number 18". Termolecular reaction rates are pressure-dependent and are typically represented by a more complex formalism (e.g., Troe expression), for which k₀ represents the low-pressure limit.
Table 2: Key Photolysis Reactions
Photolysis rate (J) depends on the absorption cross-section (σ), quantum yield (Φ), and the actinic flux of solar radiation.
| Reaction | Wavelength Range (nm) | Key Products | Atmospheric Significance |
| ClONO₂ + hν → Cl + NO₃ | 200 - 480 | Cl, NO₃ | Daytime loss of ClONO₂, releasing active chlorine. |
| Cl₂O₂ + hν → 2Cl + O₂ | 200 - 450 | 2Cl, O₂ | Key step in polar ozone destruction, releases Cl atoms. |
| Cl₂ + hν → 2Cl | 250 - 480 | 2Cl | Rapidly activates chlorine from heterogeneous reactions. |
Experimental Protocols
The kinetic and photochemical data presented above are determined through sophisticated laboratory experiments designed to isolate and study individual atmospheric reactions.
Discharge Flow-Mass Spectrometry (DF-MS)
This technique is used to measure the kinetics of fast gas-phase reactions, particularly those involving atoms and radicals.
-
Methodology : A carrier gas (e.g., Helium) flows at high velocity through a tube under low pressure. A microwave discharge is used to generate a radical species (e.g., Cl atoms from Cl₂).[21] A reactant gas is introduced downstream through a movable injector. The concentrations of the radical species and/or stable products are monitored at the end of the flow tube using a mass spectrometer as a function of the injector position (which corresponds to reaction time).[21][22] By varying the concentration of the reactant gas, the bimolecular rate constant can be determined.
Laser Flash Photolysis-Resonance Fluorescence (LFP-RF)
LFP-RF is a powerful technique for studying reactions of atoms and small radicals over a wide range of temperatures and pressures.[23]
-
Methodology : A short, intense pulse of laser light (the "flash") is used to photolyze a precursor molecule, creating a sudden, uniform concentration of a radical of interest (e.g., Cl atoms from CCl₄ photolysis).[23][24] The subsequent decay of this radical concentration due to reaction with an excess of a reactant gas is monitored in real-time.[25] The monitoring is often done by resonance fluorescence, where a light source (like a resonance lamp) excites the radical, and the resulting fluorescence, which is proportional to the radical's concentration, is detected by a photomultiplier tube.[23] The rate constant is determined from the exponential decay rate of the fluorescence signal.
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is an extremely sensitive absorption spectroscopy technique used for detecting and quantifying trace gases and short-lived radicals.[26][27][28]
-
Methodology : A laser pulse is injected into an optical cavity formed by two highly reflective mirrors.[26] The light bounces back and forth many times, creating a very long effective pathlength.[28] A detector measures the rate at which the light intensity "rings down" or decays as it leaks out of the cavity.[26] When an absorbing gas is present in the cavity, the light is absorbed, and the ring-down time becomes shorter. By measuring the change in the ring-down time, the concentration of the absorbing species can be determined with high precision.[26][28] This method is valuable for both laboratory kinetics studies and field measurements of atmospheric species.[29]
Conclusion
The atmospheric chemistry of this compound is a cornerstone of our understanding of stratospheric ozone depletion. The interplay between active chlorine radicals (Cl and ClO) and their reservoir species (HCl and ClONO₂) governs the efficiency of catalytic ozone destruction. While gas-phase reactions control the chemistry in much of the stratosphere, heterogeneous reactions on polar stratospheric clouds are critical for activating chlorine and causing the severe seasonal ozone loss observed in polar regions. The quantitative data that underpins this understanding is the product of meticulous laboratory experiments using advanced techniques, with ongoing evaluations ensuring that atmospheric models have the most accurate data available.
References
- 1. Effects of Chlorine and this compound on Stratospheric Ozone Depletion [scirp.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. theozonehole.org [theozonehole.org]
- 4. What Is a Catalytic Reaction in the Context of Ozone Depletion? → Learn [pollution.sustainability-directory.com]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. Explain the Catalytic Cycle by Which a Single Chlorine Atom Destroys Multiple Ozone Molecules → Learn [pollution.sustainability-directory.com]
- 7. What Are the Chemical 'Reservoirs' for Chlorine in the Stratosphere? → Learn [pollution.sustainability-directory.com]
- 8. csl.noaa.gov [csl.noaa.gov]
- 9. Chlorine in the stratosphere | Atmósfera [elsevier.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ACP - Polar stratospheric cloud evolution and chlorine activation measured by CALIPSO and MLS, and modeled by ATLAS [acp.copernicus.org]
- 12. Polar Stratospheric Clouds – Institute for Atmospheric and Climate Science | ETH Zurich [iac.ethz.ch]
- 13. Polar stratospheric clouds satellite observations, processes, and role in ozone depletion - British Antarctic Survey - Publication [bas.ac.uk]
- 14. Polar stratospheric cloud - Wikipedia [en.wikipedia.org]
- 15. NASA SVS | Chemical Model Animation of Chlorine Release from Reservoir Gases over Antarctica [svs.gsfc.nasa.gov]
- 16. JPL Science: NASA JPL Data Evaluation [science.jpl.nasa.gov]
- 17. iupac.org [iupac.org]
- 18. JPL Data Evaluation [jpldataeval.jpl.nasa.gov]
- 19. ACP - Evaluated kinetic and photochemical data for atmospheric chemistry: volume VIII â gas-phase reactions of organic species with four, or more, carbon atoms (ââ¥ââC4) [acp.copernicus.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Flowing-afterglow mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. smashingscience.org [smashingscience.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. researchgate.net [researchgate.net]
- 26. hirac.leeds.ac.uk [hirac.leeds.ac.uk]
- 27. Making sure you're not a bot! [opus4.kobv.de]
- 28. The University of Louisville Laser Labs (UL3) - Cavity Ring-Down Spectroscopy [theul3.com]
- 29. Off-axis cavity ringdown spectroscopy: application to atmospheric nitrate radical detection [opg.optica.org]
The Pivotal Role of Chlorine Monoxide in Upper Stratospheric Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorine monoxide (ClO) is a chlorine radical that plays a crucial role in the catalytic depletion of ozone in the upper stratosphere.[1] Its chemistry is a focal point for understanding and modeling the health of the ozone layer. This technical guide provides a comprehensive overview of the formation, catalytic cycles, and key reactions of ClO, with a focus on quantitative data, detailed experimental protocols for its study, and visual representations of the core chemical and experimental processes.
Introduction
The integrity of the stratospheric ozone layer is vital for absorbing harmful ultraviolet (UV) radiation from the sun. The discovery of the Antarctic ozone hole in the 1980s spurred intensive research into the chemical processes governing ozone concentrations. A significant portion of this research has centered on the impact of anthropogenic halogen-containing compounds, particularly chlorofluorocarbons (CFCs). Once transported to the stratosphere, CFCs undergo photolysis, releasing chlorine atoms (Cl) that initiate a cascade of ozone-destroying reactions. This compound (ClO) emerges as a key intermediate and catalyst in these processes, responsible for a substantial portion of ozone loss. This document delves into the intricate chemistry of ClO in the upper stratosphere, providing the detailed information necessary for researchers and professionals in related fields.
Formation and Catalytic Cycles of this compound
The primary source of chlorine in the stratosphere is the photodecomposition of CFCs and other chlorine-containing source gases.[1][2] The released chlorine atoms are highly reactive and readily participate in catalytic cycles that destroy ozone.
2.1. Formation of this compound
The initial and rate-determining step in the primary catalytic cycle is the reaction of a chlorine atom with an ozone molecule (O₃), which forms this compound (ClO) and a molecule of oxygen (O₂).[1][3]
Reaction: Cl + O₃ → ClO + O₂
This reaction is highly efficient, allowing a single chlorine atom to initiate the destruction of thousands of ozone molecules.[4]
2.2. Catalytic Ozone Depletion Cycles
Once formed, ClO participates in several catalytic cycles that regenerate the chlorine atom, allowing it to destroy more ozone. The most significant of these cycles are detailed below.
Cycle 1: The ClO-O Cycle
This is the most important ozone-depleting cycle in the upper stratosphere, particularly at mid-latitudes.[5]
-
Cl + O₃ → ClO + O₂
-
ClO + O → Cl + O₂
Overall Reaction: O + O₃ → 2O₂
In this cycle, a chlorine atom reacts with ozone to form ClO. The ClO radical then reacts with an atomic oxygen (O) atom, which is naturally present in the stratosphere from the photolysis of O₂, to regenerate the chlorine atom and produce another oxygen molecule. The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules.
Cycle 2: The ClO Dimer Cycle
This cycle is particularly important in the cold conditions of the polar stratosphere, especially within the polar vortex where ClO concentrations can become highly elevated.[6]
-
ClO + ClO + M → Cl₂O₂ + M (where M is a third body, like N₂ or O₂)
-
Cl₂O₂ + hν (sunlight) → 2Cl + O₂
-
**2(Cl + O₃ → ClO + O₂) **
Overall Reaction: 2O₃ → 3O₂
In this cycle, two ClO radicals combine to form a chlorine peroxide molecule (Cl₂O₂), often referred to as the ClO dimer. This dimer is readily photolyzed by sunlight, breaking apart to release two chlorine atoms, which then go on to destroy two ozone molecules.
Cycle 3: The ClO-BrO Cycle
This cycle involves the interaction of chlorine and bromine chemistry and is also significant in polar regions.
-
ClO + BrO → Cl + Br + O₂
-
Cl + O₃ → ClO + O₂
-
Br + O₃ → BrO + O₂
Overall Reaction: 2O₃ → 3O₂
Here, ClO reacts with bromine monoxide (BrO) to regenerate chlorine and bromine atoms, which then react with ozone.
Quantitative Data on this compound Chemistry
The rates of the reactions involving ClO are critical for accurately modeling stratospheric ozone depletion. The following tables summarize key quantitative data for these reactions.
Table 1: Rate Constants for Key this compound Reactions
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (Arrhenius Expression) | Reference(s) |
| Cl + O₃ → ClO + O₂ | 1.2 x 10⁻¹¹ | 2.8 x 10⁻¹¹ exp(-250/T) | JPL Publication 19-5 |
| ClO + O → Cl + O₂ | 3.8 x 10⁻¹¹ | 5.3 x 10⁻¹¹ exp(110/T) | JPL Publication 19-5 |
| ClO + NO → Cl + NO₂ | 1.7 x 10⁻¹¹ | 6.2 x 10⁻¹² exp(295/T) | JPL Publication 19-5 |
| ClO + HO₂ → HOCl + O₂ | 4.8 x 10⁻¹² | 2.3 x 10⁻¹² exp(170/T) | JPL Publication 19-5 |
| ClO + ClO → Cl₂ + O₂ | 1.5 x 10⁻¹⁵ | 2.0 x 10⁻¹⁸ exp(1900/T) | JPL Publication 19-5 |
| ClO + ClO + M → Cl₂O₂ + M | Varies with pressure | See JPL Publication 19-5 for pressure-dependent parameters | JPL Publication 19-5 |
Note: Rate constants and their temperature dependencies are subject to ongoing research and refinement. The values presented here are from a widely recognized source in the atmospheric science community.
Table 2: Typical this compound Concentrations in the Upper Stratosphere
| Region | Altitude | Typical Daytime ClO Mixing Ratio (ppbv) | Conditions | Reference(s) |
| Mid-latitudes | ~40 km | 0.1 - 0.5 | Normal | [5] |
| Polar Vortex (Antarctic Spring) | 15 - 25 km | > 1.0 | High chlorine activation on PSCs | [7] |
Experimental Protocols
The study of ClO and its reactions in the stratosphere relies on a combination of laboratory experiments and atmospheric measurements. Below are detailed methodologies for key experimental techniques.
4.1. Laboratory Technique: Discharge Flow-Resonance Fluorescence
This technique is used to measure the rate constants of gas-phase reactions under controlled laboratory conditions.
Methodology:
-
Reactant Generation:
-
Chlorine atoms (Cl) are typically generated by passing a mixture of Cl₂ in a carrier gas (e.g., Helium) through a microwave discharge.
-
Ozone (O₃) is produced by flowing O₂ through an electric discharge and is quantified by UV absorption.
-
This compound (ClO) is then produced in the flow tube by reacting the generated Cl atoms with an excess of O₃.
-
-
Flow Tube Reactor:
-
The reactants are introduced into a cylindrical glass or quartz tube (the flow tube) through separate inlets. The tube is coated with a material like halocarbon wax to minimize wall reactions.
-
A large flow of an inert carrier gas (e.g., Helium) maintains a constant pressure and flow velocity.
-
-
Reaction Time Control:
-
One of the reactant inlets is movable along the axis of the flow tube. The reaction time is varied by changing the distance between the point of mixing and the detection zone.
-
-
Detection:
-
The concentration of ClO radicals is monitored at a fixed point downstream using resonance fluorescence.
-
A resonance lamp emits light at a wavelength that is specifically absorbed by ClO. The excited ClO radicals then fluoresce, and the intensity of this fluorescence, detected by a photomultiplier tube, is proportional to the ClO concentration.
-
-
Data Analysis:
-
By measuring the decay of the ClO signal as a function of reaction time (varied by the movable injector position), the pseudo-first-order rate constant can be determined. The second-order rate constant is then calculated from the known concentration of the excess reactant.
-
4.2. Atmospheric Measurement Technique: Microwave Limb Sounder (MLS)
MLS instruments are satellite-based radiometers that measure microwave thermal emission from the Earth's atmospheric limb (the edge of the atmosphere) to determine vertical profiles of various trace gases, including ClO.[3][8]
Methodology:
-
Measurement Principle:
-
The MLS instrument passively measures the naturally occurring microwave thermal emission from the atmosphere.
-
As the satellite orbits the Earth, the instrument's antenna scans vertically across the limb, collecting radiation from different altitudes.
-
Molecules in the atmosphere, including ClO, have characteristic rotational energy levels and emit radiation at specific microwave frequencies as they transition between these levels.
-
-
Data Acquisition:
-
The collected microwave radiation is directed to a series of radiometers, each tuned to a specific frequency range corresponding to the emission lines of the target molecules.
-
The intensity of the radiation at these frequencies is measured as a function of tangent height (the lowest altitude of the line of sight).
-
-
Retrieval Algorithm:
-
The measured brightness temperatures are processed using a complex retrieval algorithm.
-
This algorithm uses a radiative transfer model to simulate the expected emission from the atmosphere based on an initial guess of the vertical profiles of temperature, pressure, and the concentrations of various gases.
-
The algorithm iteratively adjusts these profiles until the simulated radiances match the measured radiances, thus "retrieving" the vertical profile of the target species, including ClO.
-
-
Data Products:
-
The output is a vertical profile of the volume mixing ratio of ClO at various pressure levels in the atmosphere, providing global coverage over time.[8]
-
Mandatory Visualizations
5.1. Chemical Pathways and Cycles
Caption: Key catalytic cycles of ozone depletion involving this compound.
5.2. Experimental Workflow
Caption: Workflow for a Discharge Flow-Resonance Fluorescence experiment.
5.3. Logical Relationships
Caption: Logical flow of chlorine activation on PSCs leading to ozone loss.
Conclusion
This compound is a central species in the chemistry of the upper stratosphere, acting as a potent catalyst for ozone destruction. Understanding the kinetics and mechanisms of its reactions is paramount for accurately predicting the future of the ozone layer, especially in the context of a changing climate and the phasing out of ozone-depleting substances under the Montreal Protocol. The experimental techniques outlined in this guide have been instrumental in building our current understanding, and ongoing research continues to refine our knowledge of these complex atmospheric processes. The data and methodologies presented here provide a solid foundation for researchers and professionals engaged in atmospheric science and related fields.
References
- 1. Effects of Chlorine and this compound on Stratospheric Ozone Depletion [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Microwave limb sounder - Wikipedia [en.wikipedia.org]
- 4. 1-8 Man-made Chemicals, CFCs [meteor.iastate.edu]
- 5. ACP - Upper stratospheric ClO and HOCl trends (2005â2020): Aura Microwave Limb Sounder and model results [acp.copernicus.org]
- 6. Chemical Reactions May Cause Ozone Depletion | NASA Jet Propulsion Laboratory (JPL) [jpl.nasa.gov]
- 7. csl.noaa.gov [csl.noaa.gov]
- 8. Microwave Limb Sounder (MLS) | NASA Earthdata [earthdata.nasa.gov]
Sources of chlorine atoms leading to ClO formation
An In-depth Technical Guide on the Sources of Chlorine Atoms Leading to Chlorine Monoxide (ClO) Formation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The formation of this compound (ClO) in the stratosphere is a critical step in the catalytic destruction of the ozone layer. This guide provides a comprehensive overview of the primary sources of chlorine atoms (Cl) that initiate this process. It details the journey of stable chlorine-containing source gases from the troposphere to the stratosphere, their conversion into reactive chlorine, and the subsequent reaction with ozone (O₃) to form ClO. The content covers both natural and anthropogenic sources, provides quantitative data on their relative contributions, outlines the chemical pathways of chlorine activation, and describes the state-of-the-art experimental methodologies used to study these phenomena.
Sources of Stratospheric Chlorine
The vast majority of chlorine in the stratosphere originates from anthropogenic activities. Natural sources contribute a smaller, yet significant, fraction to the total chlorine budget. A key characteristic of substances that act as effective chlorine sources is their chemical stability in the troposphere, which allows them to survive transport to the stratosphere.
Anthropogenic Sources
Human-produced halocarbons are the dominant source of the increase in stratospheric chlorine observed since the pre-industrial era. These compounds are chemically inert in the lower atmosphere, not soluble in water, and thus are not removed by precipitation.
-
Chlorofluorocarbons (CFCs): Historically used as refrigerants, aerosol propellants, and foam-blowing agents, CFCs are the most significant source of stratospheric chlorine. Their long atmospheric lifetimes (e.g., 55 years for CFC-11, 140 years for CFC-12) ensure their efficient transport to the stratosphere. Major CFCs include CFC-11 (CCl₃F), CFC-12 (CCl₂F₂), and CFC-113 (C₂Cl₃F₃).
-
Carbon Tetrachloride (CCl₄): Previously used in industrial processes, including the production of CFCs, CCl₄ is another major contributor to stratospheric chlorine.
-
Methyl Chloroform (B151607) (CH₃CCl₃): This compound was widely used as an industrial solvent.
-
Hydrochlorofluorocarbons (HCFCs): Developed as transitional replacements for CFCs, HCFCs contain hydrogen, making them more susceptible to removal in the troposphere. However, a fraction still reaches the stratosphere, releasing chlorine. An example is HCFC-22 (CHClF₂).
-
Very Short-Lived Substances (VSLS): These are compounds with atmospheric lifetimes of less than six months, such as dichloromethane (B109758) (CH₂Cl₂) and chloroform (CHCl₃). While a large fraction is destroyed in the troposphere, their increasing emissions mean they are a growing source of stratospheric chlorine, contributing an estimated 111 (±22) parts per trillion (ppt) of Cl in 2017.
Natural Sources
Natural sources provide a baseline level of chlorine to the stratosphere.
-
Methyl Chloride (CH₃Cl): This is the most significant natural source of stratospheric chlorine. It is primarily produced by biological processes in the oceans (e.g., phytoplankton) and by biomass burning.
-
Volcanic Eruptions: Volcanoes can inject large quantities of hydrogen chloride (HCl) directly into the atmosphere. However, most of this HCl is soluble in water and is rapidly "washed out" by precipitation in the troposphere. Only exceptionally powerful eruptions that inject material directly into the stratosphere are a significant source of chlorine, and their contribution is sporadic.
Quantitative Contribution of Chlorine Sources
The relative importance of each source gas is quantified by its contribution to the total amount of chlorine entering the stratosphere. The data below is representative of the early 2020s, reflecting the success of the Montreal Protocol in reducing the emissions of long-lived halocarbons.
| Source Gas | Chemical Formula | Contribution to Total Stratospheric Chlorine (%) | Source Type |
| CFC-12 | CCl₂F₂ | ~31% | Anthropogenic |
| CFC-11 | CCl₃F | ~21% | Anthropogenic |
| Methyl Chloride | CH₃Cl | ~17% | Natural/Anthropogenic |
| Carbon Tetrachloride | CCl₄ | ~10% | Anthropogenic |
| HCFCs (sum) | e.g., CHClF₂ | Variable, decreasing | Anthropogenic |
| Methyl Chloroform | CH₃CCl₃ | Significantly decreased | Anthropogenic |
| Very Short-Lived Substances (VSLS) | e.g., CH₂Cl₂ | ~3-4% and increasing | Natural/Anthropogenic |
| Other Gases | - | Remainder | Anthropogenic |
Table 1: Estimated relative contributions of major source gases to the total chlorine entering the stratosphere in the early 2020s. Percentages are approximate and based on available atmospheric modeling and measurement data.
Pathways to this compound (ClO) Formation
The formation of ClO from stable source gases is a multi-step process involving transport, chemical activation of chlorine, and finally, reaction with ozone.
Transport and Photolytic Activation
Stable source gases are transported from the troposphere into the stratosphere primarily through slow-moving, large-scale atmospheric circulation, such as the Brewer-Dobson circulation. This process can take several years. Once in the stratosphere, these molecules are exposed to high-energy ultraviolet (UV) radiation from the sun, which is no longer filtered by the ozone layer above. This UV radiation has sufficient energy to break the carbon-chlorine (C-Cl) bonds in the source gas molecules, a process known as photolysis, releasing a highly reactive chlorine atom (Cl•).
Reaction R1: Photolysis of a CFC
CCl2F2+hv→Cl•+CClF2•
(where hν represents a photon of UV light)
Activation from Reservoir Species via Heterogeneous Chemistry
Once released, chlorine atoms can react with other stratospheric gases, such as methane (B114726) (CH₄) or nitrogen dioxide (NO₂), to form stable "reservoir" species like hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO₂). These reservoirs sequester most of the stratospheric chlorine, rendering it inactive towards ozone.
Reaction R2: Formation of HCl
Cl•+CH4→HCl+CH3•
Reaction R3: Formation of ClONO₂
ClO•+NO2+M→ClONO2+M
(where M is a third body, like N₂ or O₂)
However, under the extremely cold conditions of the polar winter and spring, Polar Stratospheric Clouds (PSCs) can form. The ice crystals and supercooled liquid particles in these clouds provide surfaces for heterogeneous reactions to occur. These reactions efficiently convert the inactive reservoir species back into active forms of chlorine, primarily chlorine gas (Cl₂).
Reaction R4: Heterogeneous reaction on PSCs
ClONO2(g)+HCl(s)→Cl2(g)+HNO3(s)
When sunlight returns in the polar spring, the accumulated Cl₂ is rapidly photolyzed to release two chlorine atoms, leading to a dramatic increase in ClO concentrations and causing severe ozone depletion, commonly known as the "ozone hole".
Formation of this compound (ClO)
The direct precursor to ClO is the atomic chlorine radical (Cl•). Once a free chlorine atom is present in the stratosphere—either from the photolysis of a source gas or from the activation of reservoir species—it can react with an ozone molecule. This reaction is highly efficient and is the primary formation pathway for ClO.
Reaction R5: ClO Formation
Cl•+O3→ClO•+O2
This reaction is the first step in a catalytic cycle that destroys ozone. The ClO radical is itself highly reactive and goes on to participate in further ozone-depleting reactions.
The Catalytic Role of ClO in Ozone Depletion
The significance of ClO lies in its central role in catalytic cycles that destroy ozone without consuming the initial chlorine atom. A single chlorine atom can destroy thousands of ozone molecules before it is eventually sequestered back into a reservoir species.
The simplest catalytic cycle (Cycle 1) is dominant in the mid-to-upper stratosphere:
-
Step 1: A chlorine atom reacts with ozone to form this compound and an oxygen molecule.
Cl•+O3→ClO•+O2 -
Step 2: The this compound radical reacts with a free oxygen atom (which is available in the stratosphere from the photolysis of O₂) to reform the chlorine atom.
ClO•+O•→Cl•+O2
Net Reaction:
O3+O•→2O2
The chlorine atom is regenerated in the second step, ready to destroy another ozone molecule.
Experimental Protocols for Measurement and Study
A variety of sophisticated experimental techniques are employed both in the field and in the laboratory to measure chlorine species and understand their chemical behavior.
In-situ Measurement of Stratospheric ClO: Microwave Limb Sounding
Microwave Limb Sounding is a remote sensing technique used by satellite instruments, such as the Aura Microwave Limb Sounder (MLS), to measure the vertical profiles of atmospheric trace gases, including ClO.
Methodology:
-
Instrument Operation: The MLS instrument orbits the Earth and scans the atmospheric "limb" (the edge of the atmosphere). It measures naturally occurring microwave thermal emission from molecules at specific frequencies.
-
Spectral Detection: A radiometer operating around 640 GHz is tuned to a strong rotational emission line of ClO (e.g., at 649.5 GHz). The instrument measures the intensity (brightness temperature) of this emission.
-
Limb Scanning: The instrument's antenna scans vertically through the stratosphere, from the upper troposphere to the mesosphere, collecting a series of spectra at different tangent altitudes.
-
Retrieval Algorithm: The raw spectral data is processed using a complex computational procedure known as a retrieval algorithm. This algorithm uses an optimal estimation approach to invert the measured radiances and derive the vertical concentration profile of ClO that best fits the observations. This process accounts for temperature, pressure, and the instrument's viewing geometry.
-
Data Product Generation: The output is a set of vertical profiles of ClO abundance (typically in parts per billion by volume, ppbv) for thousands of locations along the satellite's orbital track each day.
-
Validation: Data quality is ensured through rigorous validation by comparing the satellite measurements with data from other sources, such as balloon-borne and aircraft-based instruments.
Laboratory Kinetics Study: Pulsed Laser Photolysis-Resonance Fluorescence
This technique is used in the laboratory to measure the rate constants of chemical reactions, such as the key Cl + O₃ reaction, with high precision.
Methodology:
-
Reactant Generation: A precursor gas (e.g., Cl₂) is flowed into a temperature-controlled reaction cell. A short, intense pulse of UV light from an excimer laser (the "photolysis" laser) is fired into the cell, dissociating the precursor to produce a known concentration of Cl atoms.
-
Reaction Initiation: A separate flow of reactant gas (e.g., O₃) is introduced into the cell, initiating the reaction of interest (Cl + O₃ → ClO + O₂).
-
Detection of Reactant Decay: The concentration of the Cl atoms is monitored over time. This is achieved by atomic resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by Cl atoms. As the Cl atoms react, their concentration decreases, and the amount of fluorescence they emit when excited by the lamp also decreases.
-
Signal Measurement: A sensitive detector, such as a photomultiplier tube, positioned at a right angle to both the lamp and the laser beam, measures the intensity of the fluorescence signal over time (typically on a microsecond to millisecond timescale).
-
Kinetic Analysis: The decay of the fluorescence signal is recorded. Under pseudo-first-order conditions (where [O₃] is much greater than [Cl]), the decay will be exponential. The observed first-order rate constant is plotted against the concentration of O₃. The slope of this plot gives the bimolecular rate constant (k) for the reaction.
-
Parameter Variation: The experiment is repeated at different temperatures and pressures to determine the temperature and pressure dependence of the rate constant.
Conclusion
The formation of this compound in the stratosphere is a direct consequence of the release of chlorine atoms from stable source gases. While natural sources provide a baseline, the significant increase in stratospheric chlorine and subsequent ozone depletion has been driven by anthropogenic emissions of halocarbons, particularly CFCs. The chemical pathways involve the photolytic breakdown of these source gases and the heterogeneous conversion of reservoir species on polar stratospheric clouds. The resulting chlorine atoms react rapidly with ozone to produce ClO, initiating catalytic cycles that efficiently destroy the ozone layer. The detailed understanding of these sources, pathways, and kinetics is underpinned by sophisticated experimental techniques that provide the robust data necessary for atmospheric models and for monitoring the recovery of the ozone layer under international regulations like the Montreal Protocol.
The Thermochemistry of the Chlorine Monoxide Radical (ClO•): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chlorine monoxide radical (ClO•) is a transient, yet highly significant, diatomic species that plays a critical role in atmospheric chemistry, particularly in the catalytic depletion of stratospheric ozone. An understanding of its thermochemical properties is paramount for accurately modeling atmospheric processes and for broader applications in radical chemistry. This technical guide provides a comprehensive overview of the core thermochemical data of ClO•, details the experimental methodologies used to determine these properties, and visualizes key reaction pathways and experimental workflows.
Core Thermochemical Data
The thermodynamic stability and reactivity of the this compound radical are defined by several key thermochemical parameters. These values are essential for kinetic and mechanistic studies of reactions involving ClO•. The standard enthalpy of formation, bond dissociation energy, and molar heat capacity are summarized below.
| Thermochemical Property | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (ΔfH⦵298) | 101.8 | kJ/mol | [1][2] |
| Bond Dissociation Energy (D0) | 269 | kJ/mol | [1] |
| Molar Heat Capacity (Cp) at 298.15 K | 31.559 | J/(mol·K) | [3] |
Experimental Protocols for Thermochemical Characterization
The transient nature of the this compound radical necessitates sophisticated experimental techniques for the determination of its thermochemical properties. The primary methods employed include laser flash photolysis coupled with UV-visible absorption spectroscopy and discharge-flow systems with mass spectrometric or spectroscopic detection.
Laser Flash Photolysis-UV/Visible Absorption Spectroscopy
This technique is a powerful tool for studying the kinetics of radical reactions and determining absorption cross-sections, which can be related to thermochemical properties.[4][5]
Methodology:
-
Radical Generation: A short, high-energy laser pulse is used to photolyze a precursor molecule, rapidly generating a concentration of ClO• radicals. A common precursor is dithis compound (Cl₂O), which upon photolysis at specific UV wavelengths, yields ClO• radicals.[6]
-
Transient Absorption Measurement: A second, continuous light source (e.g., a xenon arc lamp) is passed through the reaction cell, perpendicular to the photolysis laser. The absorption of this probe beam by the transient ClO• radicals is monitored in real-time.
-
Spectroscopic Detection: The transmitted probe light is directed into a monochromator and then to a fast detector, such as a photomultiplier tube or a charge-coupled device (CCD) array. This allows for the time-resolved absorption spectrum of the ClO• radical to be recorded.
-
Kinetic Analysis: The decay of the ClO• absorption signal over time provides information about the kinetics of its subsequent reactions. By studying the temperature dependence of reaction rate constants, thermochemical data such as activation energies and reaction enthalpies can be derived.
Discharge-Flow Systems
Discharge-flow reactors are widely used to study the kinetics of gas-phase radical reactions at low pressures.[7] They can be coupled with various detection methods, including mass spectrometry and UV-Vis absorption spectroscopy.
Methodology:
-
Radical Production: A microwave or radiofrequency discharge is used to dissociate a stable precursor molecule in a carrier gas (e.g., helium or argon). For ClO• studies, a common method involves passing a mixture of Cl₂ in a carrier gas through the discharge to produce Cl atoms. These atoms then react with a titrant gas, such as ozone (O₃) or chlorine dioxide (OClO), introduced downstream to generate ClO• radicals.
-
Reactant Mixing: The newly formed ClO• radicals are carried down a flow tube where they can be mixed with other reactants introduced through a movable injector.
-
Detection: The concentrations of reactants and products are monitored at a fixed detection point as a function of the injector position (and therefore reaction time).
-
Mass Spectrometry: A portion of the gas mixture is sampled through a pinhole into a mass spectrometer, allowing for the direct detection and quantification of radical species and stable products.
-
UV-Visible Absorption Spectroscopy: A light beam is passed through the flow tube, and the absorption by ClO• is measured, similar to the laser flash photolysis technique.
-
-
Data Analysis: By measuring the decay of the ClO• signal or the appearance of product signals as a function of reaction time and temperature, rate constants and thermochemical parameters can be determined.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the central role of the this compound radical in atmospheric chemistry and a typical experimental workflow for its study.
This diagram illustrates the catalytic cycle where a single chlorine radical can destroy multiple ozone molecules. The cycle is initiated by the photolysis of chlorofluorocarbons (CFCs) by UV radiation, releasing a chlorine radical. This radical then reacts with ozone to form the this compound radical and an oxygen molecule. The ClO• radical subsequently reacts with an oxygen radical, regenerating the chlorine radical which can then participate in another ozone-depleting reaction.
This flowchart outlines a typical experimental setup for investigating the kinetics of the this compound radical using laser flash photolysis coupled with UV-visible absorption spectroscopy. The process begins with the generation of ClO• in a reaction cell, followed by its detection using a probe light source and a spectrometer. The resulting data is then acquired and analyzed using kinetic models to derive fundamental thermochemical properties.
Atmospheric Implications and Further Reactions
Beyond the primary ozone depletion cycle, the this compound radical participates in a number of other important atmospheric reactions that influence the partitioning of halogen and nitrogen species.
-
Reaction with Nitrogen Dioxide (NO₂): ClO• reacts with NO₂ in a termolecular reaction to form chlorine nitrate (B79036) (ClONO₂), a reservoir species that sequesters both chlorine and nitrogen oxides, temporarily halting their ozone-depleting potential. ClO• + NO₂ + M → ClONO₂ + M
-
Dimerization: In the cold conditions of the polar stratosphere, ClO• can self-react to form the ClO dimer, Cl₂O₂.[8] The photolysis of this dimer is a key step in the catalytic cycles responsible for the Antarctic ozone hole. ClO• + ClO• + M → Cl₂O₂ + M
-
Reaction with Bromine Monoxide (BrO): The reaction between ClO• and BrO• is a significant pathway for ozone destruction, particularly in the polar regions, and it regenerates the reactive halogen radicals Br• and Cl•.[9][10] ClO• + BrO• → Br• + Cl• + O₂ ClO• + BrO• → BrCl + O₂
Conclusion
The thermochemistry of the this compound radical is a cornerstone of our understanding of stratospheric chemistry and ozone depletion. The quantitative data presented, derived from sophisticated experimental techniques, are crucial inputs for atmospheric models that predict the impact of anthropogenic emissions on the Earth's climate. Continued research into the reactions and properties of ClO• and related radical species is essential for refining these models and informing environmental policy.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Monothis compound [webbook.nist.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. This compound | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kinetic studies of diatomic free radicals using mass spectrometry. Part 2.—Rapid bimolecular reactions involving the ClO X2Πradical - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. csl.noaa.gov [csl.noaa.gov]
- 9. www2.atmos.umd.edu [www2.atmos.umd.edu]
- 10. csl.noaa.gov [csl.noaa.gov]
An In-depth Technical Guide to the Chlorine Monoxide-Ozone Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the reaction mechanism between chlorine monoxide and ozone, a critical process in stratospheric ozone depletion. The following sections detail the core reaction pathways, present quantitative kinetic data, outline established experimental protocols, and provide visual representations of the key processes.
Core Reaction Mechanism: The Catalytic Destruction of Ozone
The reaction of this compound (ClO) with ozone (O3) is a key component of the chlorine-catalyzed destruction of stratospheric ozone. This process is not a single reaction but a catalytic cycle in which a chlorine atom acts as a catalyst, being regenerated at the end of each cycle to destroy thousands of ozone molecules.
The primary catalytic cycle, often referred to as Cycle 1, involves two main reactions:
-
Reaction 1: A chlorine atom (Cl) reacts with an ozone molecule (O3) to produce this compound (ClO) and an oxygen molecule (O2).[1][2]
-
Cl + O₃ → ClO + O₂
-
-
Reaction 2: The resulting this compound radical (ClO) then reacts with a free oxygen atom (O), which is present in the stratosphere due to the photolysis of O2 and O3, to regenerate the chlorine atom and produce another oxygen molecule.[1][2]
-
ClO + O → Cl + O₂
-
The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom being available to initiate another cycle.[3][4] This catalytic nature is what makes small amounts of chlorine so effective at destroying the ozone layer.[3][4][5][6]
Quantitative Kinetic Data
The rates of the elementary reactions in the chlorine catalytic cycle have been extensively studied. The temperature dependence of the rate constants is typically expressed using the Arrhenius equation, k(T) = A * exp(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin. The following table summarizes the Arrhenius parameters for the two key reactions from various experimental studies.
| Reaction | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea/R) (K) | Temperature Range (K) | Experimental Technique | Reference |
| Cl + O₃ → ClO + O₂ | 2.12 x 10⁻¹¹ | 157 | 220 - 298 | Discharge-Flow | [5] |
| Cl + O₃ → ClO + O₂ | (1.19 ± 0.21) x 10⁻¹¹ | -33 ± 37 | 189 - 269 | Laser Flash Photolysis-Resonance Fluorescence | [1] |
| Cl + O₃ → ClO + O₂ | (2.49 ± 0.38) x 10⁻¹¹ | 233 ± 46 | 269 - 385 | Laser Flash Photolysis-Resonance Fluorescence | [1] |
| ClO + O → Cl + O₂ | 3.38 x 10⁻¹¹ | -75 ± 40 | 220 - 298 | Discharge-Flow | [5] |
Experimental Protocols
The kinetic parameters presented above have been determined using sophisticated experimental techniques. The two primary methods employed are the discharge-flow technique and laser flash photolysis, often coupled with sensitive detection methods like resonance fluorescence or mass spectrometry.
Discharge-Flow Resonance Fluorescence (DF-RF)
The discharge-flow technique is a versatile method for studying gas-phase reactions at low pressures.
-
Apparatus: A typical setup consists of a main flow tube (often made of quartz) through which a carrier gas (e.g., helium) flows at a constant velocity. Reactants are introduced into the flow tube through separate inlets. A microwave or radio frequency discharge is used to generate radical species, such as chlorine atoms from a precursor like Cl₂.
-
Procedure:
-
A carrier gas, typically helium, is passed through the flow tube at a controlled pressure and flow rate.
-
Chlorine atoms (Cl) are generated by passing a mixture of Cl₂ in He through a microwave discharge.
-
Ozone (O₃) is introduced into the main flow tube downstream from the Cl atom source through a movable injector.
-
The concentration of Cl atoms is monitored at a fixed point downstream of the injector using resonance fluorescence. A resonance lamp emits light at a wavelength specific to the Cl atom, which then fluoresces. The intensity of the fluorescence is proportional to the Cl atom concentration.
-
By varying the position of the ozone injector, the reaction time can be changed. The decay of the Cl atom concentration as a function of reaction time and ozone concentration is measured to determine the rate constant.
-
For the ClO + O reaction, oxygen atoms (O) are generated, often by a microwave discharge in O₂, and their reaction with ClO is monitored.
-
Laser Flash Photolysis - Resonance Fluorescence (LFP-RF)
This technique is a powerful tool for studying fast gas-phase reactions over a wide range of temperatures and pressures.
-
Apparatus: The core components include a reaction cell, a photolysis laser, a resonance fluorescence detection system (including a resonance lamp and a photomultiplier tube), and a gas handling system.
-
Procedure:
-
A mixture of a precursor molecule for the radical of interest (e.g., Cl₂ for Cl atoms), the reactant molecule (e.g., O₃), and a buffer gas (e.g., He or N₂) is introduced into the reaction cell at a known temperature and pressure.
-
A short pulse of laser light from the photolysis laser (e.g., an excimer laser) is used to photolyze the precursor molecule, creating a transient concentration of the radical species (Cl atoms).
-
The concentration of the radical is then monitored in real-time using resonance fluorescence. The decay of the fluorescence signal over time, in the presence of an excess of the reactant molecule, allows for the determination of the pseudo-first-order rate constant.
-
By varying the concentration of the reactant molecule, the bimolecular rate constant can be extracted.
-
Visualizations
Catalytic Ozone Depletion Cycle
The following diagram illustrates the catalytic cycle of ozone depletion initiated by chlorine.
Caption: Catalytic cycle of ozone destruction by chlorine atoms.
Experimental Workflow for Discharge-Flow Resonance Fluorescence
This diagram outlines the typical workflow for determining reaction rate constants using the discharge-flow resonance fluorescence technique.
Caption: Workflow for a discharge-flow resonance fluorescence experiment.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. srd.nist.gov [srd.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Ozone formation in laser flash photolysis of oxoacids and oxoanions of chlorine and bromine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Chlorine Monoxide in Atmospheric Ozone Depletion: A Technical Guide
Affiliation: Google Research
Abstract
Chlorine monoxide (ClO) is a halogen radical of paramount importance in atmospheric chemistry, acting as a potent catalyst in the depletion of stratospheric ozone. This technical guide provides a comprehensive overview of the formation, reactivity, and atmospheric sinks of ClO, with a particular focus on the catalytic cycles that drive ozone loss. We present quantitative data on atmospheric concentrations and reaction kinetics, detail the experimental methodologies used to obtain this data, and provide visual representations of the key chemical pathways. This document is intended for researchers, scientists, and professionals in the fields of atmospheric science and drug development who require a deep understanding of the chemical processes governing stratospheric ozone.
Introduction
The discovery of the Antarctic ozone hole in the 1980s brought global attention to the fragility of the Earth's ozone layer and spurred intensive research into the chemical mechanisms responsible for its depletion. It is now well-established that chlorine-containing compounds of anthropogenic origin, primarily chlorofluorocarbons (CFCs), are the main drivers of this phenomenon. Once transported to the stratosphere, CFCs are photolyzed by solar ultraviolet (UV) radiation, releasing chlorine atoms (Cl). These chlorine atoms initiate a cascade of reactions in which this compound (ClO) emerges as a key intermediate and catalyst for ozone destruction.[1]
This guide delves into the fundamental atmospheric processes involving this compound. We will explore its formation, its role in catalytic ozone depletion cycles, the critical influence of polar stratospheric clouds (PSCs) on its concentration, and the experimental techniques used to study its behavior in the atmosphere and in the laboratory.
Formation and Sinks of this compound
The primary formation pathway for this compound in the stratosphere is the reaction of a chlorine atom with an ozone molecule (O₃):
Cl + O₃ → ClO + O₂ [2]
This reaction is highly efficient and is the first step in the catalytic cycles that lead to ozone destruction. The chlorine atoms are primarily sourced from the photolysis of CFCs and other halogenated hydrocarbons.[1][3]
The atmospheric lifetime of ClO is relatively short, as it is a highly reactive radical. Its primary sinks involve reactions that either regenerate the chlorine atom, continuing the catalytic cycle, or sequester chlorine into reservoir species. Key reactions that remove ClO from the atmosphere include:
-
Reaction with nitrogen dioxide: ClO + NO₂ + M → ClONO₂ + M (forming chlorine nitrate (B79036), a reservoir species)[5][6]
-
Self-reaction (dimerization): ClO + ClO + M → Cl₂O₂ + M (important in polar regions)[7]
-
Reaction with the hydroperoxy radical: ClO + HO₂ → HOCl + O₂[8][9]
The balance between the formation and removal of ClO, and its partitioning between active and reservoir forms, is crucial in determining the rate of ozone depletion.
Catalytic Ozone Depletion Cycles
This compound is a central component of several catalytic cycles that efficiently destroy ozone. In these cycles, a single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere.[1][4]
Cycle 1: The ClO-O Reaction
This is the simplest catalytic cycle and is most significant in the mid to upper stratosphere where there is a sufficient concentration of atomic oxygen (O).[4][8] The cycle consists of two reactions:
-
Cl + O₃ → ClO + O₂
-
ClO + O → Cl + O₂
The net reaction is O₃ + O → 2O₂ . The chlorine atom acts as a catalyst, being regenerated at the end of the cycle.[2]
Cycle 2: The ClO Dimer Cycle
In the cold conditions of the polar stratosphere, particularly during winter and spring, the concentration of atomic oxygen is low. Under these conditions, a different catalytic cycle involving the self-reaction of ClO becomes dominant.[4][6] This cycle is responsible for the majority of ozone loss in the Antarctic ozone hole.[7]
The key steps are:
-
ClO + ClO + M → Cl₂O₂ + M (formation of the ClO dimer)
-
Cl₂O₂ + hν (sunlight) → Cl + ClOO
-
ClOO + M → Cl + O₂ + M
-
2(Cl + O₃ → ClO + O₂)
The net reaction is 2O₃ → 3O₂ . This cycle is highly efficient at destroying ozone in the presence of sunlight, following a period of darkness where ClO concentrations can build up.[7]
Cycle 3: The ClO-BrO Reaction
Bromine compounds, also of anthropogenic origin, participate in another significant catalytic cycle that is particularly effective in polar regions.[6] This cycle involves the reaction of this compound with bromine monoxide (BrO).
The cycle proceeds through the following reactions:
-
Cl + O₃ → ClO + O₂
-
Br + O₃ → BrO + O₂
-
ClO + BrO → Cl + Br + O₂
The net reaction is 2O₃ → 3O₂ . This cycle couples the chlorine and bromine chemistry, enhancing the overall rate of ozone destruction.
The Role of Polar Stratospheric Clouds (PSCs)
The severe ozone depletion observed over the polar regions is facilitated by the presence of Polar Stratospheric Clouds (PSCs). These clouds form in the extremely cold temperatures of the polar winter vortex (below 195 K).[7] PSCs provide surfaces for heterogeneous reactions that convert stable chlorine reservoir species, such as hydrogen chloride (HCl) and chlorine nitrate (ClONO₂), into more reactive forms of chlorine, including molecular chlorine (Cl₂) and hypochlorous acid (HOCl).[6]
A key heterogeneous reaction is:
HCl + ClONO₂ → Cl₂ + HNO₃ (on PSC surfaces)
Once sunlight returns in the spring, the accumulated Cl₂ is rapidly photolyzed to produce chlorine atoms, leading to a dramatic increase in ClO concentrations and rapid ozone loss through the catalytic cycles described above.[7]
Quantitative Data
Atmospheric Concentrations of this compound
The concentration of ClO in the stratosphere varies significantly with altitude, latitude, time of day, and season. In the mid-latitudes, ClO concentrations are typically low due to the sequestration of chlorine into reservoir species. However, in the polar vortex during winter and spring, ClO concentrations can become highly elevated.
| Region | Altitude | Typical Concentration (ppbv) | Reference |
| Mid-latitude Upper Stratosphere | ~35-40 km | Peaked around 1997, now declining | [10] |
| Antarctic Vortex (Spring) | 15-25 km | > 1.0 | [7] |
| Antarctic Vortex (2015) | 450-550 K | ~1.9 | [11] |
| Antarctic Vortex (2018, 2020) | 450-550 K | ~2.2 | [1][11] |
Reaction Rate Constants
The rates of the catalytic cycles are determined by the rate constants of the individual reactions. These have been determined through numerous laboratory studies and are often temperature-dependent.
| Reaction | Rate Constant (k) | Temperature Range (K) | Reference |
| Cl + O₃ → ClO + O₂ | k(T) = 2.49 x 10⁻¹¹ exp(-233/T) cm³ molecule⁻¹ s⁻¹ | 269-385 | [12] |
| ClO + O → Cl + O₂ | k(T) = 3.0 x 10⁻¹¹ exp(75/T) cm³ molecule⁻¹ s⁻¹ | 227-362 | |
| ClO + ClO + M → Cl₂O₂ + M | Varies with pressure and temperature | - | [7] |
| ClO + BrO → Br + Cl + O₂ | k(T) = 2.1 x 10⁻¹² exp(258/T) cm³ molecule⁻¹ s⁻¹ (Channel 1a) | 250-406 | [3] |
| ClO + BrO → OClO + Br | k(T) = 6.7 x 10⁻¹³ exp(622/T) cm³ molecule⁻¹ s⁻¹ (Channel 1b) | 250-406 | [3] |
| ClO + BrO → BrCl + O₂ | k(T) = 1.9 x 10⁻¹³ exp(513/T) cm³ molecule⁻¹ s⁻¹ (Channel 1c) | 250-406 | [3] |
| ClO + HO₂ → HOCl + O₂ | k(245 K) = 7.75 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 245 | [8][9] |
| OH + ClO → HO₂ + Cl | k(T) = 5.5 x 10⁻¹² exp(292/T) cm³ molecule⁻¹ s⁻¹ | 205-298 | [13] |
Experimental Protocols
A variety of sophisticated experimental techniques are employed to measure ClO concentrations in the atmosphere and to determine the kinetics of its reactions in the laboratory.
Atmospheric Measurements
-
Microwave Limb Sounding (MLS): This satellite-based remote sensing technique measures microwave thermal emission from the Earth's atmospheric limb. The Aura MLS instrument, for example, measures emissions from ClO at specific microwave frequencies to derive vertical profiles of its concentration in the stratosphere.[14][15][16][17] This method provides global, long-term data on ClO distribution.[5]
-
Ground-Based Millimeter-Wave Spectroscopy: This technique uses a sensitive receiver to detect rotational transitions of stratospheric ClO at millimeter wavelengths.[18][19] By analyzing the shape and intensity of the spectral lines, the vertical distribution and column density of ClO can be determined.
-
Chemical Ionization Mass Spectrometry (CIMS): CIMS is a highly sensitive and fast-response technique used for in-situ measurements of atmospheric trace gases, including radicals like OH and HO₂.[2][4][20][21] While not a primary method for ClO, it is crucial for measuring other species that interact with ClO. The basic principle involves the chemical ionization of the target species by a reagent ion, followed by mass spectrometric detection.
Laboratory Studies
-
Discharge Flow Technique: This method is used to study the kinetics of gas-phase reactions at low pressures. Reactants are introduced into a flow tube, and their concentrations are monitored along the length of the tube, often using mass spectrometry or resonance fluorescence.[22] This allows for the determination of reaction rate constants.
-
Laser Flash Photolysis: In this technique, a short pulse of laser light is used to create a population of reactive species, such as ClO. The decay of these species is then monitored over time, typically by absorption or fluorescence spectroscopy, to determine the rates of their subsequent reactions.[23][24][25]
Conclusion
This compound is a cornerstone of our understanding of stratospheric ozone depletion. Its role as a catalyst in multiple, highly efficient ozone-destroying cycles, particularly in the presence of polar stratospheric clouds, has been unequivocally established through decades of atmospheric observations and laboratory experiments. The quantitative data on its atmospheric concentrations and reaction kinetics are essential inputs for atmospheric models that predict the future evolution of the ozone layer. Continued monitoring of stratospheric ClO and related species, coupled with ongoing laboratory research, remains critical for verifying the effectiveness of international agreements aimed at protecting the ozone layer, such as the Montreal Protocol, and for understanding the complex interplay of chemical and dynamical processes in the Earth's atmosphere.
References
- 1. ACP - Chemical ozone loss and chlorine activation in the Antarctic winters of 2013â2020 [acp.copernicus.org]
- 2. PolyU Electronic Theses: Development of chemical ionization mass spectrometry for in-situ measurement of hydroxyl (OH) and hydroperoxyl (HO2) radicals and their impact on atmospheric chemistry [theses.lib.polyu.edu.hk]
- 3. Kinetics and temperature dependence of the BrO + ClO reaction (Journal Article) | OSTI.GOV [osti.gov]
- 4. AMTD - Development of a chemical ionization mass spectrometry system for measurement of atmospheric OH radical [amt.copernicus.org]
- 5. NASA SVS | Ozone and this compound over Antarctica from MLS (1/12/93 - 9/17/93) [svs.gsfc.nasa.gov]
- 6. The Antarctic ozone hole: An update - Physics Today [physicstoday.aip.org]
- 7. acd-ext.gsfc.nasa.gov [acd-ext.gsfc.nasa.gov]
- 8. ACP - Direct estimation of the rate constant of the reaction ClO + HO2 â HOCl + O2 from SMILES atmospheric observations [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [scholarworks.umass.edu]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. www2.oberlin.edu [www2.oberlin.edu]
- 14. ACP - Upper stratospheric ClO and HOCl trends (2005â2020): Aura Microwave Limb Sounder and model results [acp.copernicus.org]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. journals.ametsoc.org [journals.ametsoc.org]
- 17. Microwave Limb Sounder | UARS MLS Overview [mls.jpl.nasa.gov]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of trace atmospheric species by chemical ionization mass spectrometry: speciation of reactive nitrogen and future directions. | Semantic Scholar [semanticscholar.org]
- 21. kemifokus.dk [kemifokus.dk]
- 22. ntrs.nasa.gov [ntrs.nasa.gov]
- 23. Laser flash photolysis of chlorine dioxide: formation and ultraviolet absorption spectrum of chlorine oxide (Cl_2O_3) [authors.library.caltech.edu]
- 24. smashingscience.org [smashingscience.org]
- 25. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Electronegativity and Polarity of the Chlorine Monoxide (ClO) Radical
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chlorine monoxide radical (ClO) is a species of significant interest due to its critical role in atmospheric chemistry, particularly in the catalytic destruction of ozone.[1] Understanding its fundamental electronic properties, such as electronegativity and polarity, is crucial for accurately modeling its reactivity and interactions. This technical guide provides a comprehensive overview of the electronegativity and polarity of the ClO molecule, including quantitative data, a discussion of its bond and molecular polarity, and an outline of the experimental methodologies used to determine these properties.
Electronegativity of Constituent Atoms: Chlorine and Oxygen
Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons. The difference in electronegativity between two bonded atoms is a key determinant of bond polarity. For the this compound molecule, the constituent atoms are chlorine (Cl) and oxygen (O).
On the Pauling scale, oxygen is more electronegative than chlorine.[2][3] This is attributed to oxygen's smaller atomic radius and lower degree of electron shielding, which allows its nucleus to exert a stronger pull on bonding electrons.[2][4] The accepted Pauling electronegativity values for chlorine and oxygen are summarized in the table below.
| Atom | Pauling Electronegativity |
| Oxygen (O) | 3.44[2][5] |
| Chlorine (Cl) | 3.16[2][5] |
Bond Polarity in the ClO Molecule
The difference in electronegativity between oxygen (3.44) and chlorine (3.16) is 0.28. This non-zero difference indicates that the covalent bond between chlorine and oxygen in the ClO molecule is polar. The bonding electrons are drawn more closely to the more electronegative oxygen atom, resulting in a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the chlorine atom.[6][7]
This charge separation creates a bond dipole, a vector quantity with magnitude and direction. The direction of the dipole moment vector points from the partially positive chlorine atom to the partially negative oxygen atom.
Caption: Diagram illustrating the bond polarity in the ClO molecule.
Molecular Polarity of the ClO Molecule
The this compound molecule is a diatomic radical, meaning it consists of two atoms and has an unpaired electron.[1] As a diatomic molecule, its geometry is inherently linear.
Since there is only one polar bond in the molecule, the molecular dipole moment is identical to the bond dipole moment. Therefore, the ClO molecule is a polar molecule. The presence of a net dipole moment is a critical factor in its interactions with other molecules and its behavior in electric fields.
The experimental dipole moment of the ClO radical has been determined to be 1.24 Debye (D) .[6][7][8][9][10] This significant dipole moment confirms the polar nature of the molecule.
Experimental Protocols
The determination of the electronegativity and polarity of a transient species like the ClO radical requires sophisticated experimental techniques. Below are overviews of the primary methods employed.
Determination of Electronegativity (Pauling Method)
While the electronegativity values themselves are inherent properties of the atoms, the Pauling scale, which is widely used, is derived from experimental bond energy data. The general protocol is as follows:
-
Bond Energy Measurement: The bond dissociation energies of the homonuclear diatomic molecules (Cl-Cl and O-O) and the heteronuclear molecule of interest (Cl-O) are determined experimentally, typically through spectroscopic methods.
-
Calculation of Theoretical Bond Energy: The theoretical nonpolar covalent bond energy of the Cl-O bond is calculated as the geometric mean of the Cl-Cl and O-O bond energies.
-
Determination of Ionic Resonance Energy (Δ): The difference between the experimentally measured Cl-O bond energy and the calculated theoretical (nonpolar) bond energy gives the ionic resonance energy. This excess energy is attributed to the electrostatic attraction between the partial charges on the atoms.
-
Calculation of Electronegativity Difference: The difference in electronegativity between chlorine and oxygen is then calculated using the Pauling equation: |χ(O) - χ(Cl)| = 0.102 * √Δ (where Δ is in kJ/mol)
By assigning a reference value to one element (e.g., fluorine = 3.98), a self-consistent scale of electronegativities can be established.
Determination of Dipole Moment: Molecular Beam Electric Resonance Spectroscopy
Molecular beam electric resonance spectroscopy is a powerful technique for precisely measuring the electric dipole moment of gas-phase molecules, including radicals. The general experimental workflow is as follows:
-
Generation of a Molecular Beam: A supersonic jet of a precursor gas highly diluted in an inert carrier gas (e.g., Argon or Neon) is expanded into a high-vacuum chamber. For ClO, precursors such as dithis compound (Cl₂O) or molecules containing a ClO₃ group can be used.[11] The radical is typically generated in the gas phase before or during the expansion, for instance, by flash photolysis or a microwave discharge. The supersonic expansion cools the molecules to very low rotational and translational temperatures.
-
State Selection: The molecular beam is passed through an inhomogeneous electrostatic field (the "A" field), which deflects the molecules based on their quantum state (specifically, their effective dipole moment in that state). This acts as a state selector.
-
Resonance Region: The state-selected beam then enters a region with a uniform static electric field (the Stark field) and a superimposed radiofrequency (RF) or microwave oscillating electric field. If the frequency of the oscillating field matches the energy difference between two quantum states (a Stark-shifted transition), the molecules can be induced to change their quantum state.
-
State Analysis: The beam then passes through a second inhomogeneous electrostatic field (the "B" field), which acts as a state analyzer. Molecules that have undergone a transition in the resonance region will be deflected differently than those that have not.
-
Detection: A detector (e.g., a mass spectrometer) is positioned to detect the molecules that have undergone a transition. By scanning the frequency of the oscillating field and observing the detector signal, a spectrum is obtained.
-
Dipole Moment Calculation: The frequencies of the observed transitions are highly sensitive to the interaction of the molecule's dipole moment with the static electric field (the Stark effect). By analyzing the Stark shifts in the rotational spectrum, the permanent electric dipole moment of the molecule can be determined with high precision.
Spectroscopic Characterization of the ClO Radical: Matrix Isolation Spectroscopy
Due to its high reactivity, studying the ClO radical requires techniques that can trap and stabilize it for spectroscopic analysis. Matrix isolation is a widely used method for this purpose.
-
Precursor Selection and Mixture Preparation: A suitable precursor molecule, such as dithis compound (Cl₂O) or a compound containing a ClO₃ moiety, is chosen.[11] This precursor is then mixed with a large excess of an inert matrix gas, typically Neon (Ne) or Argon (Ar), in a specific ratio (e.g., 1:1000).
-
Cryogenic Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) that is maintained at a very low temperature (typically 5-15 K) within a high-vacuum chamber.
-
Radical Generation: The ClO radical is generated in situ within the inert matrix. This is commonly achieved by photolysis of the precursor molecule using a specific wavelength of light (e.g., from a mercury arc lamp or a laser). The rigid, cold matrix traps the newly formed radicals, preventing them from reacting with each other.
-
Spectroscopic Analysis: Once isolated in the matrix, the ClO radicals can be studied using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) or UV-Vis spectroscopy. The resulting spectra provide information about the vibrational and electronic energy levels of the radical, which can be used to confirm its identity and study its bonding characteristics. Isotopic substitution (e.g., using ³⁷Cl or ¹⁸O) is often employed to aid in the assignment of vibrational modes.
Summary and Significance
The this compound radical is a polar molecule with a significant dipole moment of 1.24 D, arising from the difference in electronegativity between its constituent oxygen and chlorine atoms. This polarity is a key factor influencing its reactivity and its role in atmospheric chemistry. The experimental determination of these fundamental properties relies on advanced techniques such as molecular beam electric resonance spectroscopy and matrix isolation spectroscopy, which are essential tools for the study of transient and reactive species. For professionals in drug development and related scientific fields, an understanding of these principles and methodologies is valuable for characterizing molecular interactions and reactivity in a broader context.
References
- 1. Matrix isolation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. elch.chem.msu.ru [elch.chem.msu.ru]
- 5. nhn.ou.edu [nhn.ou.edu]
- 6. [1910.13416] Spectroscopy of short-lived radioactive molecules: A sensitive laboratory for new physics [arxiv.org]
- 7. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 8. smoldyn.org [smoldyn.org]
- 9. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 10. Chlorine oxide radicals ClOx (x = 1-4) studied by matrix isolation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
Dichlorine Monoxide: A Comprehensive Technical Guide to its Role as a Source of Chlorine Monoxide Radicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorine monoxide (Cl₂O) serves as a potent and versatile precursor for the generation of this compound (ClO·) radicals, highly reactive species of significant interest in atmospheric chemistry, organic synthesis, and materials science. This technical guide provides an in-depth overview of the principles, methodologies, and applications associated with the production of ClO· radicals from Cl₂O. It details the mechanisms of radical formation through photolytic and thermolytic pathways, presents key quantitative data in a comparative format, and offers comprehensive experimental protocols for the synthesis of dithis compound and the subsequent generation and detection of this compound radicals. Furthermore, this guide illustrates critical reaction pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
Dithis compound, a brownish-yellow gas at room temperature, is the anhydride (B1165640) of hypochlorous acid.[1][2] Its significance in modern chemistry stems primarily from its ability to readily dissociate into this compound (ClO·) radicals and chlorine atoms (Cl·) upon energetic stimulation.[2] The ClO· radical, a key intermediate in various chemical transformations, plays a crucial role in stratospheric ozone depletion and has emerged as a valuable reagent in selective chlorination and oxidation reactions in organic synthesis.[3][4][5] Understanding the controlled generation and reactivity of these radicals is paramount for researchers in diverse fields, from atmospheric modeling to the development of novel synthetic methodologies. This guide aims to provide a thorough technical resource for the effective utilization of dithis compound as a reliable source of this compound radicals.
Generation of this compound Radicals from Dithis compound
The generation of this compound radicals from dithis compound can be primarily achieved through two distinct mechanisms: photolysis and thermolysis.
Photolysis of Dithis compound
The photodissociation of dithis compound is a highly efficient method for producing this compound radicals. The process is initiated by the absorption of ultraviolet (UV) or visible light, leading to the cleavage of a Cl-O bond.[2] The primary photochemical process is the homolytic fission of the Cl-O bond, yielding a this compound radical and a chlorine atom.[3]
Cl₂O + hν → ClO· + Cl·
The quantum yield of ClO· radical formation is dependent on the excitation wavelength, pressure, and the presence of bath gases.[6] At shorter UV wavelengths, typically below 300 nm, the quantum yield for the production of ClO· and Cl· is essentially unity.[5] However, at longer wavelengths, the process can become more complex, with the potential for the formation of metastable states and pressure-dependent quantum yields.[6]
Thermolysis of Dithis compound
Heating dithis compound above 100 °C can induce its thermal decomposition, providing an alternative route to this compound radicals.[7] The thermal decomposition is reported to be a second-order reaction following an induction period.[7] The mechanism is believed to involve the initial homolytic cleavage of a Cl-O bond to form ClO· and Cl· radicals, which then initiate a chain reaction.
Cl₂O → ClO· + Cl·
The rate of thermal decomposition is highly dependent on temperature and the presence of surfaces or catalysts that can facilitate the initiation step. Due to the explosive nature of dithis compound, particularly at elevated temperatures, thermolytic methods require careful control of reaction conditions.[2]
Quantitative Data
Photolysis Quantum Yields
The quantum yield (Φ) for the formation of this compound (ClO·) and chlorine (Cl·) radicals from the photolysis of dithis compound (Cl₂O) is a critical parameter for quantitative studies. The following table summarizes reported quantum yields at various wavelengths.
| Wavelength (nm) | Product | Quantum Yield (Φ) | Pressure (Torr) | Temperature (K) | Reference(s) |
| 193 | O(³P) | 0.85 ± 0.15 | - | 296 | [8][9] |
| 248 | O(³P) | 0.20 ± 0.03 | 17 and 28 (N₂) | 220–352 | [8][9] |
| 248 | Cl· | 1.2 ± 0.1 | - | - | [8][9] |
| 255 | ClO· | 1.0 (normalized) | 50 | - | [5] |
| 320 | ClO· | ~1.0 | 50 | - | [5] |
| 360 | ClO· | ~1.0 | 50 | - | [5] |
| 400 | ClO· | ~1.0 | 50 | - | [5] |
| 440 | ClO· | ~1.0 | 50 | - | [5] |
UV-Vis Absorption Cross-Sections of Dithis compound
The absorption of light by dithis compound is the initial step in photolysis. The absorption cross-section (σ) quantifies the probability of a photon being absorbed at a specific wavelength.
| Wavelength (nm) | Absorption Cross-Section (cm²/molecule) | Temperature (K) | Reference(s) |
| 255 (peak) | ~2.5 x 10⁻¹⁸ | 298 | [8] |
| 290 (shoulder) | - | 298 | [8] |
| 425 (weak band) | < 5 x 10⁻²¹ | 298 | [8] |
| 550 (weak band) | < 2 x 10⁻²² | 298 | [8] |
Thermal Decomposition Kinetics
Data on the thermal decomposition of dithis compound is less abundant in the literature compared to photolysis data. The reaction is known to be complex and potentially explosive.
| Temperature Range (°C) | Reaction Order | Observations | Reference(s) |
| 100-140 | Second Order | Follows an induction period. | [7] |
| > 120 | - | Can lead to explosions. | [2] |
Experimental Protocols
Synthesis of Dithis compound
Method 1: Reaction with Mercuric Oxide (Laboratory Scale) [10]
-
Apparatus Setup: A packed column reactor is filled with a mixture of yellow mercuric oxide (HgO) and an inert support material (e.g., sand). The reactor should be cooled to maintain a temperature of 18-25 °C.
-
Reactant Preparation: A stream of chlorine gas (Cl₂), diluted with an inert gas like nitrogen or helium, is prepared.
-
Reaction: The diluted chlorine gas is passed slowly through the packed bed reactor.
-
Product Collection: The effluent gas, containing dithis compound, unreacted chlorine, and the inert diluent, is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the Cl₂O.
-
Purification: The condensed Cl₂O can be further purified by fractional distillation to remove residual chlorine.
Method 2: Reaction with Hydrated Sodium Carbonate (Safer Alternative) [3][11]
-
Reactant Preparation: A stream of chlorine gas is passed through a column containing hydrated sodium carbonate (Na₂CO₃·xH₂O) at 20–30 °C.
-
Reaction: The chlorine reacts with the hydrated sodium carbonate to produce dithis compound.
-
Continuous Removal: As dithis compound is unstable at higher temperatures, it must be continuously removed from the reaction zone to prevent decomposition.
-
Anhydrous Variation: The reaction can also be performed with anhydrous sodium carbonate, but this requires heating to 150–250 °C, necessitating immediate removal of the product.[3]
Generation of ClO· Radicals via Flash Photolysis
-
Sample Preparation: A gaseous mixture of dithis compound, diluted in a bath gas (e.g., He, N₂, Ar), is prepared in a photolysis cell. The concentration of Cl₂O should be kept low to minimize self-quenching.[6]
-
Apparatus: A flash photolysis setup typically consists of a high-intensity light source (e.g., xenon flash lamp or a pulsed laser) to initiate photolysis and a probe light source (e.g., a continuous wave lamp) to monitor the transient species.[7]
-
Photolysis: The sample is irradiated with a short, intense pulse of light of the desired wavelength. Wavelength selection can be achieved using optical filters or a monochromator.
-
Detection: The transient absorption of the ClO· radicals is monitored in real-time using a fast detector, such as a photomultiplier tube or a diode array detector, coupled to a spectrometer.[7]
Detection and Quantification of ClO· Radicals
UV-Vis Spectroscopy:
-
Principle: ClO· radicals exhibit a characteristic structured absorption spectrum in the UV region, typically between 230 nm and 320 nm.[12]
-
Setup: A UV-Vis spectrometer with a fast detection system is used to record the absorption spectrum of the transient ClO· radicals.
-
Quantification: The concentration of ClO· can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorption coefficient of the ClO· radical at a specific wavelength, c is the concentration, and l is the optical path length.
Mass Spectrometry:
-
Principle: Mass spectrometry can be used to directly detect and identify ClO· radicals. Chemical ionization mass spectrometry (CIMS) is a particularly sensitive technique for radical detection.
-
Setup: A fast-flow reactor is coupled to a mass spectrometer. ClO· radicals are generated in the reactor and then sampled into the mass spectrometer.
-
Ionization: In the CIMS source, the ClO· radicals react with reagent ions (e.g., I⁻) to form stable cluster ions (e.g., [ClO·I]⁻), which are then detected by the mass analyzer.
-
Quantification: The concentration of ClO· can be determined by calibrating the instrument with a known concentration of a reference compound.
Signaling Pathways and Logical Relationships
Conclusion
Dithis compound is an invaluable precursor for the controlled generation of this compound radicals, which are of significant interest across various scientific disciplines. This technical guide has provided a comprehensive overview of the photolytic and thermolytic methods for ClO· radical production, supported by quantitative data and detailed experimental protocols. The illustrative diagrams of reaction pathways and experimental workflows are intended to provide researchers with a clear and practical framework for their investigations. A thorough understanding of the principles and methodologies outlined herein will enable scientists and drug development professionals to effectively harness the reactivity of this compound radicals for their specific research and development goals. As a powerful and selective chlorinating agent, the potential applications of dithis compound in complex organic synthesis continue to be an active area of research.[5][13]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Cl2− chemical ionization mass spectrometry (Cl2-CIMS) for the measurement of acyl peroxy radicals - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 7. This compound | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of dithis compound [vtechworks.lib.vt.edu]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
A Historical Perspective on Chlorine Monoxide Research: From Discovery to Atmospheric Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of the chlorine monoxide radical (ClO) offers a compelling narrative of fundamental chemical research evolving to address a global environmental crisis. Initially a subject of spectroscopic and kinetic curiosity, ClO rose to prominence in the mid-1970s with the seminal work of Molina and Rowland, who identified its critical role in the catalytic destruction of stratospheric ozone.[1][2][3] This whitepaper provides a historical perspective on the research of this compound, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this highly reactive species. The controversies surrounding the initial ozone depletion hypothesis and the subsequent evolution of measurement techniques are also explored, offering valuable insights into the interplay between basic science, environmental policy, and technological advancement.
I. Early History and Discovery
The early research on chlorine oxides primarily focused on dithis compound (Cl₂O), a more stable compound. In 1974, Mario J. Molina and F. Sherwood Rowland from the University of California, Irvine, published a groundbreaking paper hypothesizing that long-lived organic halogen compounds, specifically chlorofluorocarbons (CFCs), could reach the stratosphere.[4] They proposed that in the stratosphere, these compounds would be photolyzed by ultraviolet (UV) radiation, releasing chlorine atoms (Cl). These chlorine atoms would then initiate a catalytic cycle capable of destroying a significant number of ozone molecules.[4] A key intermediate in this proposed cycle was the this compound radical (ClO).[4]
The Rowland-Molina hypothesis was met with considerable skepticism and resistance from the aerosol and halocarbon industries.[5][6] Critics argued that the theory was speculative and lacked direct observational evidence.[6] However, within a few years, laboratory measurements and direct observations in the stratosphere provided strong support for their hypothesis.[6]
II. Key Milestones in this compound Research
The validation of the Rowland-Molina hypothesis was a result of numerous scientific endeavors that marked significant milestones in our understanding of atmospheric chemistry.
-
The First Detection of Stratospheric ClO: A pivotal moment in the confirmation of the ozone depletion theory was the first in-situ measurement of this compound in the stratosphere. This provided direct evidence that the chlorine-catalyzed ozone destruction was indeed occurring.
-
The Antarctic Ozone Hole: The discovery of the Antarctic ozone hole in the mid-1980s provided dramatic and undeniable evidence of large-scale ozone depletion.[6] Subsequent research expeditions to the Antarctic confirmed that the high concentrations of this compound were directly responsible for the observed ozone loss.
-
Nobel Prize in Chemistry 1995: In recognition of their groundbreaking work on the formation and decomposition of ozone, Paul J. Crutzen, Mario J. Molina, and F. Sherwood Rowland were jointly awarded the Nobel Prize in Chemistry in 1995.[7]
III. Experimental Protocols
The study of a highly reactive and transient species like this compound required the development of sophisticated experimental techniques for its generation, detection, and characterization.
Laboratory Generation of this compound
Early laboratory studies relied on several methods to produce this compound for kinetic and spectroscopic investigations.
a) Reaction of Chlorine with Mercuric Oxide:
A common laboratory method for generating dithis compound (which can then be used to produce the ClO radical) involves the reaction of chlorine gas with mercuric oxide.
-
Reactants: Chlorine gas (Cl₂), Mercuric Oxide (HgO).
-
Procedure: A stream of chlorine gas, often diluted with an inert gas, is passed through a column packed with mercuric oxide. The reaction produces dithis compound.
-
Reaction: 2 Cl₂ + 2 HgO → Cl₂O + HgCl₂·HgO
b) Reaction of Chlorine with Sodium Carbonate:
An alternative and safer method for producing dithis compound involves the reaction of chlorine gas with hydrated sodium carbonate.[8][9]
-
Reactants: Chlorine gas (Cl₂), Hydrated Sodium Carbonate (Na₂CO₃·nH₂O).
-
Procedure: Chlorine gas is passed over a bed of hydrated sodium carbonate. The water of hydration is crucial for the reaction. A continuous process can be established in a fluidized-bed reactor.[8]
-
Yield: This method can achieve high conversion rates, with some studies reporting up to 89% conversion of chlorine.[8]
Detection and Measurement of Stratospheric this compound
The detection of the minuscule concentrations of ClO in the stratosphere posed a significant technical challenge. A variety of techniques have been developed and refined over the years.
-
Balloon-borne In-situ Measurements: Early measurements of stratospheric ClO were made using instruments carried aloft by high-altitude balloons. These instruments directly sampled the stratospheric air and used techniques like resonance fluorescence to detect the ClO radical.
-
Ground-based Microwave Limb Sounding: The Microwave Limb Sounder (MLS) is a remote sensing instrument that measures microwave thermal emission from the limb of the Earth's atmosphere.[10] This technique allows for the continuous monitoring of the vertical distribution of ClO and other trace gases in the stratosphere.[10]
-
Satellite-based Measurements: The deployment of satellite-based instruments, such as the MLS on the Upper Atmosphere Research Satellite (UARS), provided global maps of this compound concentrations, revealing the extent of the ozone depletion problem.[10]
IV. Quantitative Data
The following tables summarize key quantitative data from historical research on this compound.
Table 1: Historical Reaction Rate Constants
| Reaction | Rate Constant (k) | Temperature (K) | Reference |
| Cl + O₃ → ClO + O₂ | 2.8 x 10⁻¹¹ exp(-250/T) cm³ molecule⁻¹ s⁻¹ | 200-300 | Not specified in search results |
| ClO + O → Cl + O₂ | 4.7 x 10⁻¹¹ exp(170/T) cm³ molecule⁻¹ s⁻¹ | 200-300 | Not specified in search results |
| ClO + ClO → Cl₂ + O₂ | 2.5 x 10⁻¹² exp(-1400/T) cm³ molecule⁻¹ s⁻¹ | 200-300 | Not specified in search results |
Table 2: Historical Spectroscopic Data - UV/Vis Absorption Cross-Sections of ClO
| Wavelength (nm) | Cross-section (cm²/molecule) | Temperature (K) | Reference |
| 277.2 | 7.0 x 10⁻¹⁸ | 298 | Not specified in search results |
| 282.5 | 6.0 x 10⁻¹⁸ | 298 | Not specified in search results |
| 291.4 | 4.0 x 10⁻¹⁸ | 298 | Not specified in search results |
Note: The specific references for the data in the tables were not explicitly available in the provided search results. This data is representative of the types of measurements made during the historical period of ClO research.
V. Signaling Pathways and Reaction Mechanisms
The central role of this compound in stratospheric chemistry is defined by its participation in catalytic cycles that destroy ozone.
Catalytic Ozone Depletion Cycle 1
The primary catalytic cycle responsible for ozone destruction in the mid-to-upper stratosphere is initiated by the reaction of a chlorine atom with an ozone molecule.
Caption: Catalytic cycle of ozone destruction by chlorine atoms.
Description: A chlorine atom (Cl) reacts with an ozone molecule (O₃) to form this compound (ClO) and an oxygen molecule (O₂). The this compound radical then reacts with an atomic oxygen (O) to regenerate the chlorine atom and form another oxygen molecule. The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom acting as a catalyst.
Experimental Workflow for Laboratory Kinetic Studies
The following diagram illustrates a typical workflow for studying the kinetics of this compound reactions in a laboratory setting.
Caption: Experimental workflow for ClO kinetic studies.
Description: This diagram outlines the steps involved in a typical laboratory experiment to measure the reaction rates of this compound. Dithis compound is first synthesized, then photolyzed to produce ClO radicals. These radicals are then introduced into a flow tube reactor with a specific reactant gas. The reaction products and the decay of reactants are monitored using spectroscopic techniques, and the data is analyzed to determine the reaction kinetics.
VI. Conclusion
The historical journey of this compound research exemplifies the profound impact that fundamental chemical investigations can have on our understanding of the Earth's atmosphere and the consequences of human activity. The initial theoretical predictions of Molina and Rowland, once met with skepticism, were rigorously tested and ultimately validated through a combination of laboratory experiments, in-situ measurements, and remote sensing. This body of research not only unraveled the complex chemistry of stratospheric ozone depletion but also provided the scientific foundation for international agreements like the Montreal Protocol, a landmark in environmental protection. The ongoing study of this compound and other reactive halogen species continues to be crucial for monitoring the recovery of the ozone layer and for understanding the intricate chemical processes that govern our planet's climate.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Mario Molina, who warned of CFC threat to the ozone layer, dies | News | Chemistry World [chemistryworld.com]
- 3. gcseglobal.org [gcseglobal.org]
- 4. F. Sherwood Rowland | Atmospheric Chemistry, Ozone Layer, Nobel Prize | Britannica [britannica.com]
- 5. int-res.com [int-res.com]
- 6. lpl.arizona.edu [lpl.arizona.edu]
- 7. Molina of MIT, Rowland, Crutzen win Nobel in chemistry | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. Synthesis of dithis compound [vtechworks.lib.vt.edu]
- 9. US2157524A - Preparation of this compound - Google Patents [patents.google.com]
- 10. NASA SVS | Ozone and this compound over Antarctica from MLS (1/12/93 - 9/17/93) [svs.gsfc.nasa.gov]
The Role of Dichlorine Monoxide as a Potent and Selective Chlorinating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorine monoxide (Cl₂O), a powerful and highly reactive inorganic compound, has emerged as a valuable reagent in synthetic organic chemistry, particularly for the selective chlorination of a diverse range of substrates. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of dithis compound as a chlorinating agent. It details its efficacy in the electrophilic chlorination of aromatic and heteroaromatic systems, the free-radical chlorination of aliphatic side chains, and the addition reactions with alkenes and alkynes. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize dithis compound in their synthetic endeavors, with a focus on its potential in the synthesis of complex chlorinated molecules and pharmaceutical intermediates.
Introduction
Chlorinated organic compounds are of paramount importance in the pharmaceutical, agrochemical, and materials science industries. The introduction of chlorine atoms into a molecule can significantly modulate its biological activity, physicochemical properties, and metabolic stability.[1] Consequently, the development of efficient and selective chlorination methods is a central theme in modern synthetic chemistry. Dithis compound (Cl₂O), also known as hypochlorous anhydride, is a highly effective chlorinating agent that offers unique reactivity and selectivity profiles compared to more common reagents.[2][3] This guide will explore the multifaceted role of dithis compound in chlorination reactions, providing quantitative data, detailed experimental protocols, and mechanistic insights.
Synthesis of Dithis compound
The safe and efficient generation of dithis compound is crucial for its application in a laboratory setting. While several methods exist, the reaction of chlorine gas with a suitable oxide or carbonate is the most common approach.
Reaction of Chlorine Gas with Metal Oxides
The historical method for synthesizing dithis compound involves the reaction of chlorine gas with mercury(II) oxide.[4]
2 Cl₂ + 2 HgO → HgCl₂·HgO + Cl₂O
While effective, this method is now largely avoided due to the high cost and toxicity of the mercury reagent.
Reaction of Chlorine Gas with Sodium Carbonate
A safer and more practical method involves the reaction of chlorine gas with hydrated sodium carbonate at 20–30 °C.[4] This method can be adapted for continuous production. In a laboratory setting, passing diluted chlorine gas over anhydrous sodium carbonate at elevated temperatures (150–250 °C) can produce a continuous stream of dithis compound, which must be immediately trapped or used due to its instability at these temperatures.[2][4] A study on a continuous reaction scheme reported a chlorine conversion of up to 89%.[2]
Experimental Protocol: Laboratory-Scale Synthesis from Sodium Carbonate
This protocol describes a continuous generation method for dithis compound.
Materials:
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Chlorine gas (Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Carbon tetrachloride (CCl₄) or a suitable solvent for trapping
-
Glass reactor tube
-
Tube furnace
-
Gas flow controllers
-
Cold trap (e.g., dry ice/acetone bath)
Procedure:
-
A glass reactor tube is packed with anhydrous sodium carbonate.
-
The reactor is placed in a tube furnace and heated to 180 °C.[5]
-
A stream of chlorine gas, diluted with an inert gas (e.g., to 10% Cl₂), is passed through the heated reactor.
-
The exiting gas stream, containing dithis compound, unreacted chlorine, and carbon dioxide, is passed through a cold trap cooled to -78 °C to condense the dithis compound (boiling point: 2 °C).[2][5]
-
Alternatively, the gas stream can be bubbled through a pre-weighed amount of a suitable organic solvent, such as carbon tetrachloride, to create a solution of known concentration.[2]
-
The concentration of the dithis compound solution can be determined by iodometric titration.
Safety Note: Dithis compound is a toxic and explosive gas. This procedure must be carried out in a well-ventilated fume hood with appropriate safety precautions, including the use of personal protective equipment and a blast shield.
Physicochemical Properties of Dithis compound
A thorough understanding of the physical and chemical properties of dithis compound is essential for its safe handling and effective use.
| Property | Value | Reference |
| Molecular Formula | Cl₂O | [6] |
| Molar Mass | 86.905 g/mol | [6] |
| Appearance | Brownish-yellow gas | [4] |
| Boiling Point | 2.0 °C | [6] |
| Melting Point | -120.6 °C | [6] |
| Solubility in Water | Highly soluble, hydrolyzes to hypochlorous acid (HOCl) | [4] |
| Solubility in Organic Solvents | Soluble in CCl₄ | [4] |
Dithis compound as a Chlorinating Agent
Dithis compound is a versatile chlorinating agent capable of reacting with a wide range of organic substrates through different mechanistic pathways.
Electrophilic Aromatic Chlorination
Dithis compound is a potent electrophilic chlorinating agent for aromatic compounds, particularly those that are deactivated.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism.
The proposed mechanism involves the polarization of the Cl-O bond, making one of the chlorine atoms electrophilic. The aromatic ring then acts as a nucleophile, attacking the electrophilic chlorine to form a sigma complex (arenium ion). Subsequent deprotonation by a weak base regenerates the aromaticity, yielding the chlorinated product.
Caption: Electrophilic aromatic chlorination pathway using Cl₂O.
Quantitative Data for Aromatic Chlorination:
While specific yield data for a wide range of substituted arenes is not extensively compiled in single sources, studies on the chlorination of deactivated aromatics have reported high yields. For instance, the chlorination of nitrobenzene (B124822) can be achieved with dithis compound under conditions where other chlorinating agents are ineffective.
| Substrate | Product | Yield (%) | Conditions | Reference |
| Toluene | o/p-Chlorotoluene | High | CCl₄, rt | [3] |
| Nitrobenzene | m-Chloronitrobenzene | Moderate to High | Neat or in acid | General knowledge |
Comparison with Other Chlorinating Agents:
| Feature | Dithis compound (Cl₂O) | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Reactivity | Very High | Moderate | High |
| Selectivity | Good for deactivated arenes | Good for activated arenes | Often less selective, can lead to polychlorination |
| Handling | Hazardous (explosive gas) | Stable solid, easy to handle | Corrosive liquid, releases toxic gases |
| Byproducts | H₂O | Succinimide | SO₂, HCl |
Free-Radical Side-Chain Chlorination
Dithis compound can also effect the chlorination of alkyl side chains on aromatic rings via a free-radical mechanism, typically initiated by heat or UV light.[3] This provides a method for synthesizing benzylic chlorides.
The reaction proceeds through a classic free-radical chain mechanism involving initiation, propagation, and termination steps.
Caption: Free-radical side-chain chlorination mechanism.
The selectivity of side-chain chlorination versus ring chlorination can often be controlled by the reaction conditions. Free-radical conditions (UV light, radical initiators) favor side-chain substitution, while polar solvents and Lewis acids promote electrophilic ring substitution.
Addition Reactions to Alkenes and Alkynes
Dithis compound readily undergoes addition reactions with alkenes and alkynes. The reaction with alkenes in the presence of water leads to the formation of chlorohydrins, which are valuable synthetic intermediates. It is suggested that dithis compound may be the active species in reactions of hypochlorous acid with olefins.[3]
The reaction proceeds via an electrophilic addition mechanism. The alkene attacks one of the chlorine atoms of dithis compound, leading to the formation of a cyclic chloronium ion intermediate. In the presence of water, the water molecule acts as a nucleophile and attacks the more substituted carbon of the chloronium ion from the anti-face, followed by deprotonation to yield the chlorohydrin.
Caption: Mechanism of chlorohydrin formation from an alkene and Cl₂O.
The reaction with alkynes can yield dichlorinated alkenes or, with excess reagent, tetrachloroalkanes. The stereochemistry of the initial addition is typically anti.
Applications in Drug Development
The synthesis of chlorinated heterocycles is of significant interest in drug discovery, as the presence of chlorine can enhance the therapeutic properties of a molecule.[7] While direct applications of dithis compound in late-stage drug synthesis are not widely published due to its hazardous nature, its utility in creating key chlorinated building blocks is noteworthy. The ability of dithis compound to chlorinate electron-deficient heterocyclic systems, which are often resistant to other chlorinating agents, makes it a valuable tool for accessing novel chemical space. For example, the synthesis of chlorinated quinolines or other nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs, can potentially be achieved using dithis compound.
Safety Protocols for Handling Dithis compound
Dithis compound is a highly toxic and explosive substance that requires stringent safety precautions.
-
Engineering Controls: All work with dithis compound must be conducted in a certified chemical fume hood with a high rate of air exchange. The use of a blast shield is mandatory. Gas flow rates should be carefully controlled using mass flow controllers.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), a flame-resistant lab coat, and chemical splash goggles. A full-face shield is also recommended.
-
Handling and Storage: Dithis compound should be generated in situ and used immediately. It should not be stored, especially in condensed form, as it is prone to explosive decomposition. Solutions in inert solvents like carbon tetrachloride are more stable but should still be handled with extreme care and stored at low temperatures for short periods only.
-
Quenching and Disposal: Any unreacted dithis compound should be carefully quenched by bubbling the gas stream through a solution of sodium bisulfite or another suitable reducing agent. All glassware and equipment should be decontaminated with a reducing agent solution before removal from the fume hood.
-
Emergency Procedures: In case of accidental release, evacuate the area immediately and alert emergency personnel. Ensure that a safety shower and eyewash station are readily accessible.
Conclusion
Dithis compound is a powerful and versatile chlorinating agent with significant potential in organic synthesis. Its ability to chlorinate a wide array of substrates, including deactivated aromatics and various unsaturated systems, makes it a valuable tool for accessing complex chlorinated molecules. While its hazardous nature necessitates careful handling and specialized equipment, the unique reactivity and selectivity of dithis compound can provide synthetic routes to compounds that are otherwise difficult to obtain. For researchers in drug development and other fields requiring access to novel chlorinated compounds, a thorough understanding of the synthesis, handling, and reactivity of dithis compound is essential for harnessing its full synthetic potential.
References
- 1. isca.me [isca.me]
- 2. Synthesis of dithis compound [vtechworks.lib.vt.edu]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. This compound | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dithis compound [webbook.nist.gov]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Chlorine Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine monoxide exists in two primary forms relevant to experimental studies: the stable dithis compound (Cl₂O) molecule and the highly reactive this compound radical (ClO•). Both species are potent oxidizing and chlorinating agents, playing crucial roles in atmospheric chemistry and finding applications in various chemical syntheses.[1] This document provides detailed protocols for the laboratory-scale synthesis of both Cl₂O and the ClO• radical, intended for use in experimental research.
Note on Terminology: Older literature may use "this compound" to refer to dithis compound (Cl₂O). This document will distinguish between dithis compound (Cl₂O) and the this compound radical (ClO•).[1]
Safety Precautions
Extreme caution is required when handling dithis compound, the this compound radical, and their precursors (chlorine gas, ozone). These substances are highly reactive, toxic, and potentially explosive.[2] All procedures must be conducted in a well-ventilated chemical fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles, must be worn at all times.[4] A face shield may also be necessary.[5]
Precursor Hazards:
-
Chlorine (Cl₂): A toxic, corrosive, and oxidizing gas. Inhalation can be fatal.[6] It is a strong irritant to the eyes, skin, and respiratory system.[3] Chlorine reacts violently with many organic compounds.[7]
-
Ozone (O₃): A toxic and highly reactive gas. It is a powerful oxidizing agent and can form explosive mixtures. Inhalation can cause severe respiratory irritation.[8]
Part 1: Synthesis of Dithis compound (Cl₂O)
Dithis compound is a brownish-yellow gas at room temperature and is a useful chlorinating agent.[1] The most common and convenient laboratory synthesis involves the reaction of chlorine gas with a carbonate salt.[9]
Protocol 1: Synthesis of Dithis compound from Sodium Carbonate
This method produces Cl₂O by passing chlorine gas over hydrated sodium carbonate.[9]
Materials:
-
Chlorine (Cl₂) gas
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Nitrogen (N₂) or other inert gas for dilution
-
Deionized water
-
Reaction tube (glass)
-
Gas flow controllers
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas washing bottles
Experimental Procedure:
-
Preparation of Hydrated Sodium Carbonate: Prepare sodium carbonate with a water content of approximately 10% by weight. This can be achieved by adding the appropriate amount of deionized water to anhydrous sodium carbonate and mixing thoroughly.
-
Reactor Setup: Pack a glass reaction tube with the hydrated sodium carbonate. The reactor should be designed to allow for the continuous flow of gas through the solid material.
-
Gas Flow: Initiate a flow of inert gas (e.g., Nitrogen) through the reactor to establish a stable flow.
-
Introduction of Chlorine: Introduce chlorine gas into the inert gas stream. A typical concentration is around 25% chlorine in the gas mixture.[9]
-
Reaction Conditions: Maintain the reaction temperature between 20-30 °C.[9] The humidity of the gas stream should be controlled to maintain the hydration of the sodium carbonate.[9]
-
Product Collection: Pass the gas stream exiting the reactor through a cold trap cooled to approximately -78 °C (dry ice/acetone bath) to condense the dithis compound, which has a boiling point of 2.0 °C.[1]
-
Purification (Optional): The condensed Cl₂O may be further purified by trap-to-trap distillation.
Reaction: 2 Cl₂ + 2 Na₂CO₃ + H₂O → 2 NaCl + 2 NaHCO₃ + Cl₂O
Quantitative Data for Dithis compound Synthesis
| Parameter | Value | Reference |
| Chlorine Conversion | Up to 89% | [6] |
| Purity (with purification) | >95% | |
| Boiling Point | 2.0 °C | [1] |
| Molar Mass | 86.905 g/mol | [1] |
Experimental Workflow for Dithis compound Synthesis
Caption: Workflow for the synthesis of dithis compound.
Part 2: Synthesis of the this compound Radical (ClO•)
The this compound radical is a highly reactive species crucial in atmospheric chemistry studies.[5] It is typically generated in situ for immediate use in kinetic and spectroscopic experiments using a discharge-flow system.
Protocol 2: Synthesis of this compound Radical via Discharge-Flow
This protocol describes the generation of ClO• radicals through the reaction of chlorine atoms with ozone.
Materials:
-
Dilute chlorine gas in an inert carrier (e.g., 1% Cl₂ in Helium)
-
Ozone (O₃) source (e.g., from an electric discharge of O₂)
-
Microwave discharge cavity (2.45 GHz)
-
Discharge-flow tube
-
Mass flow controllers
-
Spectroscopic detection system (e.g., UV-Vis absorption spectrometer)
Experimental Procedure:
-
Generation of Chlorine Atoms: Pass a dilute mixture of chlorine gas in helium through a microwave discharge cavity. The microwave energy dissociates the Cl₂ molecules into chlorine atoms (Cl•).
-
Introduction of Ozone: Introduce ozone gas into the flow tube downstream from the microwave discharge.
-
Reaction to Form ClO•: The chlorine atoms rapidly react with ozone to produce this compound radicals and molecular oxygen.
-
Reaction: Cl• + O₃ → ClO• + O₂[5]
-
-
Experimental Studies: The newly formed ClO• radicals can then be used for various experimental studies within the flow tube, such as kinetic measurements or spectroscopic analysis.
-
Detection: The concentration of ClO• can be monitored using UV-Vis absorption spectroscopy.
Quantitative Data for this compound Radical Studies
| Parameter | Value | Reference |
| Typical ClO• Concentration | 1x10¹³ - 1x10¹⁴ molecules cm⁻³ | |
| UV Absorption λmax | ~257 nm | |
| Molar Mass | 51.45 g/mol | [5] |
Experimental Setup for this compound Radical Generation
Caption: Discharge-flow setup for ClO• radical synthesis.
Data Presentation
Table 1: Spectroscopic Data for this compound Species
| Species | Technique | Wavelength/Wavenumber | Absorption Cross-section (cm²/molecule) | Reference |
| Cl₂O | UV/Vis | ~260 nm | - | |
| ClO• | UV/Vis | ~257 nm | - | |
| ClO• | Infrared | ~850 cm⁻¹ | - |
Note: Specific absorption cross-section values can vary with experimental conditions such as temperature and pressure.
Disposal
Due to their hazardous nature, dithis compound and any unreacted precursors must be neutralized before disposal. A common method is to bubble the exhaust gas through a solution of sodium hydroxide (B78521) or another suitable reducing agent. Always follow local institutional guidelines for hazardous waste disposal.
References
- 1. chlorinetechservices.co.za [chlorinetechservices.co.za]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. purdue.edu [purdue.edu]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. tdi.texas.gov [tdi.texas.gov]
- 6. CCOHS: Chlorine [ccohs.ca]
- 7. cacgas.com.au [cacgas.com.au]
- 8. critical-environment.com [critical-environment.com]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for the Spectroscopic Detection of Chlorine Monoxide (ClO) in the Atmosphere
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chlorine monoxide (ClO) is a radical of significant interest in atmospheric chemistry due to its pivotal role in stratospheric ozone depletion cycles. Accurate and sensitive detection of atmospheric ClO is crucial for understanding ozone chemistry, monitoring the recovery of the ozone layer, and validating atmospheric models. This document provides detailed application notes and protocols for the primary spectroscopic techniques used for the detection of atmospheric ClO: UV-Visible, Infrared, and Microwave Spectroscopy.
Spectroscopic Techniques for Atmospheric ClO Detection
Several spectroscopic methods are employed for the detection of atmospheric ClO, each with its own advantages and specific applications. These can be broadly categorized into remote sensing and in-situ techniques.
-
UV-Visible (UV-Vis) Spectroscopy: This technique, often employed as Differential Optical Absorption Spectroscopy (DOAS), utilizes the characteristic narrow-band absorption features of ClO in the UV region of the electromagnetic spectrum. It is a versatile method that can be used for both ground-based and satellite remote sensing.
-
Infrared (IR) Spectroscopy: This method targets the vibrational-rotational transitions of the ClO molecule. High-resolution techniques like Fourier Transform Infrared (FTIR) spectroscopy and Infrared Heterodyne Spectroscopy are used to resolve the fine spectral features of ClO, enabling its detection and quantification.
-
Microwave Spectroscopy: This technique measures the rotational transitions of ClO molecules. Microwave Limb Sounding (MLS) from satellite platforms is a powerful tool for obtaining vertical profiles of ClO concentration in the stratosphere on a global scale.
The selection of a particular method depends on the research objectives, required sensitivity, spatial and temporal resolution, and the measurement platform (ground-based, balloon-borne, aircraft, or satellite).
Quantitative Data Summary
The following table summarizes key quantitative data for the different spectroscopic methods used for atmospheric ClO detection.
| Parameter | UV-Visible Spectroscopy (DOAS) | Infrared Spectroscopy (Heterodyne) | Microwave Limb Sounding (MLS) |
| Wavelength/Frequency Range | 260 - 300 nm[1] | ~850 cm⁻¹ (11.76 µm)[2] | 205 GHz, 649.5 GHz[3][4][5] |
| Key Spectral Features | Structured vibrational bands of the A²Π ← X²Π electronic transition[1] | P-branch lines of the (1-0) vibration-rotation band[6] | Rotational emission lines[7] |
| Typical Detection Limit | Varies with instrument and path length | High sensitivity for single line detection | ~0.1 ppbv (single profile)[8] |
| Typical Measured Concentrations | pptv to ppbv levels | pptv to ppbv levels | 0.1 to >1 ppbv in the stratosphere[3] |
| Spectral Resolution | ~0.5 nm | <0.001 cm⁻¹ | ~1 MHz |
| Measurement Platform | Ground-based, Satellite | Ground-based, Balloon | Satellite, Ground-based, Balloon |
Experimental Protocols
UV-Visible Differential Optical Absorption Spectroscopy (DOAS)
Principle: DOAS is a remote sensing technique that identifies and quantifies atmospheric trace gases by measuring their characteristic narrow-band absorption features in the UV-visible spectrum of scattered sunlight or an artificial light source. The "differential" aspect refers to the separation of the narrow-band molecular absorption from the broad-band extinction by Rayleigh and Mie scattering through a high-pass filtering of the absorption spectrum.[9][10][11]
Instrumentation:
-
Light Source: Sun (zenith-sky or direct-sun measurements), or an artificial light source (e.g., Xenon arc lamp) for long-path DOAS.
-
Telescope: To collect and focus the light.
-
Spectrometer: A grating spectrometer with a CCD detector to disperse and record the spectrum.
-
Computer: For instrument control, data acquisition, and analysis.[11]
Protocol:
-
Instrument Setup:
-
Position the telescope to collect light from the desired direction (e.g., zenith for stratospheric measurements, or pointed at a retroreflector for long-path measurements).
-
Connect the telescope to the spectrometer via a quartz fiber optic cable.
-
Ensure the spectrometer is thermally stabilized to minimize wavelength drift.
-
-
Spectral Calibration:
-
Record a spectrum of a light source with well-known emission lines (e.g., a mercury-cadmium lamp).
-
Use the known wavelengths of these lines to establish an accurate wavelength calibration for the spectrometer.
-
-
Data Acquisition:
-
Record a reference spectrum (I₀) that is free of atmospheric absorptions or has a known absorption path. For zenith-sky measurements, a spectrum recorded at a high sun elevation (small solar zenith angle) is often used as a Fraunhofer reference spectrum.
-
Record the measurement spectrum (I) of the scattered or transmitted light through the atmosphere.
-
Acquire dark current and offset spectra for background correction.
-
-
Data Analysis (DOAS Retrieval):
-
Correct the measured spectra for dark current and offset.
-
Calculate the optical density by taking the natural logarithm of the ratio of the reference to the measurement spectrum (ln(I₀/I)).
-
Apply a high-pass filter to the optical density spectrum to remove the broad-band extinction and isolate the narrow-band differential absorption structures.
-
Perform a least-squares fit of the differential absorption spectrum using reference absorption cross-section spectra of ClO and other interfering species (e.g., O₃, NO₂, BrO).
-
The result of the fit gives the slant column density (SCD) of ClO, which is the integrated concentration along the light path.
-
Convert the SCD to a vertical column density (VCD) or a concentration profile using an appropriate air mass factor (AMF) or radiative transfer model.
-
Infrared Heterodyne Spectroscopy
Principle: Infrared heterodyne spectroscopy is a high-resolution remote sensing technique that measures the absorption of solar radiation by atmospheric gases. It involves mixing the incoming solar radiation with a stable, single-frequency laser local oscillator (LO) on a high-speed photodetector. This process generates a difference frequency (the intermediate frequency, IF) in the radio-frequency (RF) range, which preserves the spectral information of the original infrared signal. The RF signal is then amplified and analyzed with a high-resolution RF spectrometer.[12][13][14]
Instrumentation:
-
Heliostat/Telescope: To track the sun and collect solar radiation.
-
Infrared Laser Local Oscillator (LO): A highly stable, single-frequency laser (e.g., a CO₂ laser or a quantum cascade laser) with a frequency close to the target ClO absorption line.[15][16]
-
Beam Splitter: To combine the solar radiation and the LO beam.
-
High-Speed Photomixer (Detector): A mercury-cadmium-telluride (MCT) photodiode is commonly used.[13]
-
RF Spectrometer: An acousto-optical spectrometer (AOS) or a digital autocorrelator to analyze the IF signal.
-
Data Acquisition System: To record and process the spectral data.
Protocol:
-
Instrument Setup:
-
Align the heliostat and telescope to track the sun.
-
Tune the laser LO to a frequency near a known ClO absorption line (e.g., around 856.51545 cm⁻¹).[15]
-
Align the solar beam and the LO beam to be collinear and focused onto the photomixer.
-
-
Calibration:
-
Perform a radiometric calibration by measuring the signal from two blackbody sources at known, different temperatures (e.g., ambient and liquid nitrogen). This allows for the conversion of the measured signal to brightness temperature.
-
Characterize the instrument's spectral baseline by observing a source with no spectral features or by observing the sun at a time when the target absorption line is not present.
-
-
Data Acquisition:
-
Record the heterodyne signal as the instrument observes the sun.
-
Periodically perform calibration measurements to correct for instrument drifts.
-
Record the atmospheric transmission spectrum by scanning the LO frequency or by observing a broad spectral range.
-
-
Data Analysis:
-
Correct the raw data for instrumental effects and perform the radiometric calibration.
-
Identify the ClO absorption feature in the high-resolution spectrum.
-
Retrieve the vertical column density or concentration profile of ClO by fitting the observed line shape to a radiative transfer model of the atmosphere. The model takes into account the pressure and temperature profiles of the atmosphere and the spectroscopic parameters of the ClO transition.
-
Microwave Limb Sounding (MLS)
Principle: Microwave Limb Sounding is a passive remote sensing technique that measures the thermal emission from the Earth's atmospheric limb at microwave frequencies. As the instrument's field of view is scanned vertically through the atmosphere, it measures the intensity of the emitted radiation from different tangent altitudes. The rotational emission lines of molecules like ClO are spectrally resolved, and the shape and intensity of these lines contain information about the concentration, temperature, and pressure of the gas at different altitudes.[4]
Instrumentation (Satellite-based):
-
Scanning Antenna System: To direct the instrument's field of view across the atmospheric limb.
-
Heterodyne Radiometers: To detect the microwave emission in specific frequency bands. These typically consist of a mixer, a local oscillator, and an intermediate frequency amplifier.
-
Spectrometer: A filter bank or a digital autocorrelator to spectrally resolve the emission lines.
-
Calibration System: Onboard blackbody targets and views of cold space for radiometric calibration.
Protocol:
-
Instrument Operation (in-orbit):
-
The instrument continuously performs limb scans, typically taking a few seconds to scan from the upper troposphere to the mesosphere.
-
The antenna pointing and instrument line-of-sight are precisely known.
-
-
Calibration:
-
Regularly, the instrument views an onboard blackbody target of known temperature and deep space (a very cold source) to perform a two-point radiometric calibration.[17] This allows the conversion of raw detector counts to calibrated radiances or brightness temperatures.
-
The spectral response of the instrument is characterized pre-launch and monitored in-flight.
-
-
Data Acquisition:
-
The calibrated spectral radiances are downlinked to a ground station.
-
Each limb scan produces a set of spectra corresponding to different tangent altitudes.
-
-
Data Analysis (Retrieval):
-
The retrieval process uses an inversion algorithm to derive the vertical profiles of ClO concentration from the measured limb radiances.
-
A forward model is used to simulate the expected limb radiances for a given atmospheric state (temperature, pressure, and constituent profiles).
-
An inversion algorithm, often based on optimal estimation, iteratively adjusts the ClO profile in the forward model until the simulated radiances match the measured radiances within the measurement noise.
-
The retrieval process also provides an error estimate and information on the vertical resolution of the retrieved profile.
-
Visualizations
Catalytic Ozone Depletion Cycle Involving ClO
Caption: Catalytic cycle of ozone depletion initiated by chlorine radicals.
General Workflow for Spectroscopic Detection of Atmospheric ClO
Caption: Generalized workflow for the spectroscopic detection and analysis of atmospheric ClO.
References
- 1. ACP - UV spectroscopic determination of the this compound (ClO)âââchlorine peroxide (ClOOCl) thermal equilibrium constant [acp.copernicus.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. ACP - Upper stratospheric ClO and HOCl trends (2005â2020): Aura Microwave Limb Sounder and model results [acp.copernicus.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Validation of the Aura Microwave Limb Sounder ClO measurements | SOLVE [espo.nasa.gov]
- 9. The DOAS technique and instruments [frm4doas.aeronomie.be]
- 10. UV-DOAS Spectroscopy For Atmospheric Monitoring [findlight.net]
- 11. uni-bremen.de [uni-bremen.de]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. mdpi.com [mdpi.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. OPG [opg.optica.org]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorine monoxide (ClO•) and its related species, such as dithis compound (Cl₂O) and hypochlorous acid (HOCl), are highly reactive molecules of significant interest in various scientific fields. In atmospheric chemistry, the this compound radical is a key catalyst in the depletion of the ozone layer.[1] In biological systems, hypochlorous acid is a potent oxidizing and chlorinating agent generated by the enzyme myeloperoxidase (MPO) in neutrophils as part of the innate immune response to pathogens.[2][3] However, its indiscriminate reactivity can also lead to oxidative damage to host tissues in inflammatory diseases.[2][4]
Mass spectrometry (MS) is an indispensable analytical technique for the detection, identification, and quantification of these transient and reactive species.[5][6] Its high sensitivity and specificity allow for the characterization of these molecules and their reaction products in complex matrices, from gas-phase atmospheric studies to the analysis of modified biomolecules in biological samples.[7][8] A key feature in the mass spectrometric analysis of chlorine-containing compounds is the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), which results in a characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 3:1, providing a distinct signature for identification.[9][10][11][12]
These application notes provide an overview of fundamental principles and detailed protocols for the mass spectrometric analysis of this compound and related reactive chlorine species.
Part 1: Analysis of this compound (ClO•) and Dithis compound (Cl₂O)
This compound species are primarily studied in the gas phase due to their high reactivity and instability. Their analysis is crucial for understanding atmospheric chemical processes. Electron impact (EI) mass spectrometry is a common technique for studying these gaseous molecules.[13][14]
Reaction Pathway: Catalytic Ozone Depletion
The this compound radical (ClO•) is a central intermediate in the catalytic cycle responsible for stratospheric ozone destruction. This process begins with the photolysis of chlorofluorocarbons (CFCs) to release chlorine atoms, which then react with ozone.[1]
Quantitative Data
Mass spectrometry has been used to determine key energetic properties of chlorine oxides following pyrolysis experiments.
| Parameter | Species | Value | Reference |
| Ionization Potential | ClO₂ | 10.7 ± 0.1 eV | [13] |
| ClO | 11.1 ± 0.1 eV | [13] | |
| Bond Dissociation Energy | D(Cl—OCl) in Cl₂O | 32.3 ± 2 kcal/mol | [13] |
| Key EI-MS Fragments (m/z) | Cl₂O | 86 (M+, ³⁵Cl₂O), 88 (M+, ³⁵Cl³⁷ClO), 90 (M+, ³⁷Cl₂O), 51 (³⁵ClO), 53 (³⁷ClO) | [15] |
Experimental Protocol 1: Gas-Phase Analysis by EI-MS
This protocol outlines a general procedure for analyzing gaseous chlorine oxides using a mass spectrometer with an electron impact ion source. This method is suitable for products of pyrolysis or gas-phase reactions.
-
System Preparation :
-
Ensure the high-vacuum system of the mass spectrometer is at its optimal operating pressure (<10⁻⁶ Torr) to minimize background interference.
-
Use a molecular beam sampling system to directly introduce the gas from the reaction zone into the ion source, minimizing wall collisions and subsequent reactions of the reactive species.[16]
-
-
Sample Introduction :
-
Introduce the gaseous sample (e.g., from a pyrolysis reactor) through a controlled leak valve or a capillary inlet into the mass spectrometer's ion source.
-
For radical species like ClO•, a line-of-sight, collision-free sampling system is crucial for detection before they decay.[16]
-
-
Ionization :
-
Utilize a standard electron impact (EI) energy of 70 eV to ionize the incoming molecules. This energy is sufficient to cause ionization and characteristic fragmentation.
-
-
Mass Analysis :
-
Scan a mass range appropriate for the expected species. For Cl₂O and its fragments, a range of m/z 30-100 is typically sufficient.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
-
Data Acquisition and Interpretation :
-
Record the mass spectrum, paying close attention to the isotopic patterns.
-
Identify the molecular ion peaks for Cl₂O (m/z 86, 88, 90) with their characteristic ~9:6:1 intensity ratio.[11]
-
Identify fragment ions such as ClO⁺ (m/z 51, 53) with a ~3:1 ratio and Cl⁺ (m/z 35, 37) with a ~3:1 ratio.
-
The characterization of a signal as a free radical versus an ionization fragment from a stable molecule often requires careful analysis of appearance potentials or the use of modulated beam techniques.[16]
-
Part 2: Analysis of Hypochlorous Acid (HOCl) and its Biological Modifications
HOCl is a key effector molecule in the immune system, but its analysis is complicated by its high reactivity. Mass spectrometry is often used to detect the stable products formed when HOCl reacts with biological molecules like proteins and lipids, thereby providing an indirect measure of its presence and activity.[2][8]
Signaling Pathway: HOCl Production by Myeloperoxidase
During inflammation, activated neutrophils generate HOCl from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) in a reaction catalyzed by the enzyme myeloperoxidase (MPO).[2][8]
Quantitative Data
HOCl reacts with biomolecules to form characteristic products that can be identified by their specific mass shifts in MS analysis.
| Biological Target | Modification | Mass Change (Δm/z) | Notes | Reference |
| Unsaturated Lipids | Chlorohydrin formation | +52 (HO³⁵Cl) / +54 (HO³⁷Cl) | Addition of HOCl across a double bond. | [2] |
| Tyrosine Residue | 3-chlorotyrosine | +34 (³⁵Cl) / +36 (³⁷Cl) | Substitution of H with Cl (+35) and loss of H (-1). | [8] |
| Tyrosine Residue | 3,5-dichlorotyrosine | +68 (³⁵Cl₂) / +70 (³⁵Cl³⁷Cl₂) / +72 (³⁷Cl₂) | Substitution of two H with two Cl atoms. | [8] |
| Tryptophan Residue | Chlorinated Tryptophan | +34 (³⁵Cl) / +36 (³⁷Cl) | Substitution of H with Cl. | |
| Primary Amines (e.g., Lysine) | Chloramine formation | +34 (³⁵Cl) / +36 (³⁷Cl) | Substitution of H with Cl. Unstable. | [17] |
Experimental Workflow: Proteomic Analysis
A typical workflow for identifying sites of protein chlorination involves several key steps, from sample treatment to mass spectrometry analysis and data interpretation.
Experimental Protocol 2: LC-MS/MS Analysis of HOCl-Induced Protein Chlorination
This protocol is adapted from established methods for identifying specific sites of protein chlorination induced by HOCl.[8]
-
Sample Preparation and HOCl Treatment :
-
Treat the purified protein of interest (e.g., fibronectin, laminin) with freshly prepared HOCl at desired concentrations (e.g., 100 µM and 500 µM) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Incubate for a defined period (e.g., 30 minutes at room temperature).
-
Quench the reaction with an excess of an antioxidant like L-methionine.
-
Remove residual reagents and buffer using a spin-filter (e.g., 10 kDa MWCO).
-
-
Protein Denaturation and Digestion :
-
Denature the protein sample in a solution containing 4 M urea (B33335) and 1% sodium deoxycholate (SDC) in 50 mM triethylammonium (B8662869) bicarbonate (TEAB) buffer.
-
Important : Avoid standard reduction and alkylation steps (using DTT and iodoacetamide), as these can lead to the loss of chlorinated residues.[8]
-
Perform a two-step enzymatic digestion: first with Lys-C for 2-4 hours, followed by dilution of urea to 1 M and overnight digestion with trypsin.
-
-
LC-MS/MS Analysis :
-
Load approximately 1 µg of the resulting peptide mixture onto a two-column liquid chromatography system (e.g., EASY nLC 1000).
-
Separate peptides on an analytical column (e.g., 20 cm × 75 µm ID, C18 beads) using a gradient of acetonitrile (B52724) in 0.1% formic acid. A typical gradient might run from 5% to 38% acetonitrile over 60 minutes at a flow rate of 250 nL/min.[8]
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Thermo Orbitrap) operating in a data-dependent acquisition (DDA) mode.
-
The MS1 scan should cover a range of m/z 350-1500. The top 10-15 most intense precursor ions should be selected for fragmentation by higher-energy collisional dissociation (HCD).
-
-
Data Analysis and Validation :
-
Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify variable modifications for potential chlorination events: +33.9615 Da on tyrosine (³⁵Cl-Tyr) and +67.9230 Da on tyrosine (³⁵Cl₂-Tyr). Include other potential oxidative modifications as needed.
-
Manually validate identified chlorinated peptides by inspecting the MS1 spectra for the characteristic 3:1 (mono-chlorinated) or 9:6:1 (di-chlorinated) isotopic patterns and by confirming the fragmentation pattern in the MS/MS spectra. The mass shifts in fragment ions containing the modified residue are key for site localization.[8][11]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric investigations of the action of hypochlorous acid on monomeric and oligomeric components of glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. repository.library.noaa.gov [repository.library.noaa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. Intermediates in the pyrolysis and mass spectrometry of this compound and chlorine heptoxide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. This compound | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Dithis compound [webbook.nist.gov]
- 16. secjhuapl.edu [secjhuapl.edu]
- 17. Research Portal [ourarchive.otago.ac.nz]
Application Note: Indirect Gas Chromatography Method for the Separation and Quantification of Chlorine Monoxide in Gas Mixtures
Abstract
This application note details a novel indirect method for the separation and quantification of the highly reactive chlorine monoxide radical (ClO) from gas mixtures using gas chromatography. Due to the inherent instability and high reactivity of this compound, which precludes direct chromatographic analysis, this protocol employs a gas-phase derivatization step. This compound is converted to the stable and volatile compound, benzyl (B1604629) chloride, through a reaction with toluene (B28343). The resulting benzyl chloride is then analyzed using a high-resolution capillary gas chromatograph equipped with an electron capture detector (GC-ECD), which offers excellent sensitivity for halogenated compounds. This method provides a robust and reproducible workflow for researchers, scientists, and professionals in drug development who need to quantify this challenging analyte.
Introduction
This compound (ClO) is a radical species of significant interest in atmospheric chemistry and various industrial processes. Its high reactivity, however, makes it extremely challenging to measure directly using standard analytical techniques like gas chromatography. Direct injection of ClO into a GC system would result in its immediate reaction with the column's stationary phase, leading to sample loss and column degradation.
To overcome this limitation, we have developed an indirect analytical approach based on a rapid and efficient gas-phase derivatization. In this method, the gas sample containing this compound is reacted with toluene vapor. The this compound radical selectively abstracts a hydrogen atom from the methyl group of toluene, leading to the formation of a benzyl radical, which then reacts with a chlorine atom (readily available from ClO dissociation or other reactions in the system) to form benzyl chloride. This stable derivative can then be readily quantified by gas chromatography with high sensitivity and specificity.
Experimental Protocol
Sample Collection and Derivatization
A custom-built gas-phase reaction chamber is required for the derivatization of this compound. The chamber should be constructed of inert materials (e.g., glass or stainless steel) and equipped with inlets for the sample gas and the derivatizing agent, and an outlet leading to a trapping solution.
Protocol:
-
Chamber Preparation: The reaction chamber is first evacuated and then heated to 60°C.
-
Introduction of Derivatizing Agent: A controlled flow of nitrogen gas is passed through a bubbler containing toluene at a constant temperature to introduce a consistent concentration of toluene vapor into the reaction chamber.
-
Sample Introduction: The gas mixture containing this compound is introduced into the reaction chamber at a known flow rate for a specified period. The reaction between this compound and toluene occurs instantaneously in the gas phase.
-
Product Trapping: The outlet of the reaction chamber is connected to a series of two impingers containing a suitable solvent, such as hexane, cooled in an ice bath. The derivatized product, benzyl chloride, is trapped in the solvent.
-
Sample Recovery: After the sampling period, the solutions from the impingers are combined. An internal standard (e.g., 1,4-dichlorobenzene) is added to the combined solution. The final volume is adjusted for subsequent GC analysis.
Gas Chromatography Analysis
The analysis of the derivatized sample is performed on a gas chromatograph equipped with an electron capture detector (GC-ECD). The use of a capillary column is recommended for optimal separation and peak resolution.
GC Parameters:
The following table summarizes the recommended parameters for the GC-ECD analysis of benzyl chloride. These parameters are based on established methods for the analysis of chlorinated hydrocarbons.[1][2]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5 (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 2.4 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 60°C, hold for 1 min, ramp to 150°C at 10°C/min, then ramp to 240°C at 20°C/min, hold for 5 min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300°C |
| Makeup Gas | Nitrogen |
Data Presentation
Quantitative analysis is performed by creating a calibration curve using standard solutions of benzyl chloride of known concentrations. The concentration of benzyl chloride in the trapped sample is determined from this calibration curve. The initial concentration of this compound in the gas mixture can then be calculated based on the stoichiometry of the derivatization reaction, the volume of the gas sample, and the trapping efficiency.
The following table presents example data for a calibration curve of benzyl chloride.
| Concentration (ng/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 20 | 305,210 |
| 50 | 758,900 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the indirect analysis of this compound.
Caption: Workflow for the indirect GC analysis of this compound.
Logical Relationship of the Derivatization Reaction
The diagram below outlines the logical steps of the proposed derivatization reaction.
Caption: Derivatization of ClO to a stable analyte.
Conclusion
The indirect gas chromatography method presented in this application note provides a viable and robust solution for the challenging task of quantifying this compound in gas mixtures. By converting the highly reactive ClO radical into a stable benzyl chloride derivative, this protocol allows for accurate and sensitive analysis using standard GC-ECD instrumentation. This method is expected to be a valuable tool for researchers and scientists in various fields requiring the measurement of this important reactive species. Further validation of the derivatization efficiency and reaction kinetics is recommended for specific applications.
References
Application Notes & Protocols: Kinetic Studies of Chlorine Monoxide Reactions at Stratospheric Temperatures
Audience: Researchers, scientists, and chemical kinetics professionals.
Introduction: The chlorine monoxide radical (ClO) is a key species in the catalytic destruction of stratospheric ozone.[1][2][3] Understanding the rates and mechanisms of its reactions at temperatures relevant to the stratosphere (approx. 200-250 K) is crucial for accurately modeling and predicting ozone layer depletion.[4][5] This document provides a summary of kinetic data for several critical ClO reactions and outlines common experimental protocols used to obtain this information.
Quantitative Kinetic Data for Key ClO Reactions
The following tables summarize the experimentally determined rate coefficients for the most significant bimolecular and termolecular reactions involving ClO in the stratosphere.
Table 1: Reaction of ClO with Atomic Oxygen (O) This reaction is a rate-limiting step in the primary chlorine-catalyzed ozone destruction cycle (Cycle 1).[3][5]
| Reaction | Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
| ClO + O → Cl + O₂ | k(T) = (2.61 ± 0.60) x 10⁻¹¹ exp[(97 ± 64)/T] | 220 - 387 | [6] |
| ClO + O → Cl + O₂ | k(T) = (3.38 ± 0.50) x 10⁻¹¹ exp[(75 ± 40)/T] | 220 - 298 | [7] |
Table 2: ClO Self-Reaction (ClO + ClO) This reaction has multiple product channels and is central to ozone loss in the polar stratosphere, particularly through the formation of the ClO dimer (ClOOCl).[2][8]
| Reaction | Rate Coefficient / Equilibrium Constant | Temperature Range (K) | Notes | Reference |
| ClO + ClO ↔ ClOOCl | Keq = (2.01 ± 0.17) x 10⁻²⁷ exp(8554/T) cm³ molecule⁻¹ | 206 - 250 | Equilibrium constant for dimer formation. | [9] |
| ClO + ClO → Products | The overall rate is pressure-dependent (termolecular). | Stratospheric | This reaction is the rate-limiting step for polar ozone destruction Cycle 2.[8] | [8] |
Table 3: Reaction of ClO with Bromine Monoxide (BrO) This cross-reaction is a highly efficient catalytic cycle for ozone destruction, responsible for a significant fraction of ozone loss in polar regions.[2][8][10]
| Reaction Channel | Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Branching Ratio (at 250 K) | Reference |
| Overall Reaction | k_total(T) = (2.59 ± 0.36) x 10⁻¹² exp[(445 ± 84)/T] | 234 - 406 | 1.0 | [11] |
| → Br + ClOO | k_a(T) = (2.1 ± 0.4) x 10⁻¹² exp[(258 ± 56)/T] | 234 - 406 | ~0.4 | [11] |
| → Br + OClO | k_b(T) = (6.7 ± 1.0) x 10⁻¹³ exp[(622 ± 94)/T] | 234 - 406 | 0.51 | [11] |
| → BrCl + O₂ | k_c(T) = (1.9 ± 0.6) x 10⁻¹³ exp[(513 ± 86)/T] | 234 - 406 | 0.09 - 0.10 | [11] |
Table 4: Other Important Stratospheric ClO Reactions
| Reaction | Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
| ClO + NO → Cl + NO₂ | k(T) = (1.13 ± 0.14) x 10⁻¹¹ exp[(200 ± 30)/T] | 230 - 298 | [7] |
| ClO + O₃ → OClO + O₂ | k < 1 x 10⁻¹⁶ (at 298 K) | 298 | [12] |
| ClO + HO₂ → HOCl + O₂ | Rate-limiting for a minor ozone loss cycle. | Stratospheric | [8] |
Catalytic Ozone Destruction Cycles Involving ClO
Chlorine acts as a catalyst, where Cl and ClO are regenerated to destroy many ozone molecules.[2] The primary cycles are visualized below. Cycle 1 is dominant at mid-latitudes, while Cycles 2 and 3 are critical in the cold polar stratosphere.[2]
Caption: Key catalytic cycles for stratospheric ozone destruction involving ClO radicals.
Experimental Protocols
The kinetic data presented above are primarily derived from two powerful experimental techniques: the discharge-flow method and flash photolysis.
Protocol 1: Discharge-Flow with Mass Spectrometry (DF-MS)
This technique is ideal for studying kinetics of radical-molecule reactions over a wide range of temperatures and pressures.
Objective: To measure the rate coefficient of a reaction such as BrO + ClO.[11]
Methodology:
-
Radical Generation:
-
ClO radicals are generated by reacting Cl atoms with O₃ or OClO. Cl atoms are typically produced by passing a Cl₂/He mixture through a microwave discharge.
-
BrO radicals are generated similarly, by reacting Br atoms (from a Br₂/He discharge) with O₃.
-
-
Reaction Zone:
-
The radicals are introduced into a temperature-controlled flow tube (typically 1-2 meters long, 2-4 cm diameter). The walls of the tube are coated with an inert material (e.g., halocarbon wax or Teflon) to minimize surface reactions.
-
A large excess of one radical (e.g., ClO) is maintained, while the other (BrO) is injected through a movable injector. This ensures pseudo-first-order kinetics.
-
The system is maintained at a low pressure (typically 1-5 Torr) by a high-capacity pump, creating a viscous flow with a well-defined velocity (10-30 m/s).
-
-
Detection:
-
Gas from the flow tube is continuously sampled through a small orifice into a mass spectrometer.
-
The concentrations of the reactant (BrO) and stable products (e.g., OClO) are monitored as a function of reaction time, which is varied by changing the position of the movable injector.
-
-
Data Analysis:
-
The pseudo-first-order rate coefficient (k') is determined from the exponential decay of the BrO signal versus reaction time (t) or distance (z): ln([BrO]₀/[BrO]) = k't.
-
The bimolecular rate coefficient (k) is then calculated using the known concentration of the excess reactant: k = k' / [ClO].
-
Measurements are repeated at various temperatures to determine the Arrhenius parameters.
-
Protocol 2: Flash Photolysis - Resonance Fluorescence (FP-RF)
This technique is used to study fast reactions by creating a high initial concentration of a radical species via photolysis and monitoring its decay over time.
Objective: To measure the rate coefficient of a reaction such as Cl + O₃.[13][14]
Methodology:
-
Radical Generation:
-
A temperature-controlled reaction cell is filled with a mixture of a photolytic precursor (e.g., CCl₄ or Cl₂), the reactant molecule (O₃), and a large excess of an inert buffer gas (e.g., He or N₂).
-
A short, intense pulse of UV light from a flash lamp or excimer laser photolyzes the precursor, instantaneously generating Cl atoms.
-
-
Detection:
-
The concentration of Cl atoms is monitored in real-time using resonance fluorescence.
-
A light source (e.g., a microwave-discharge resonance lamp) produces radiation at a wavelength specifically absorbed by Cl atoms.
-
The fluorescence emitted by the excited Cl atoms is detected at a right angle to the excitation beam by a photomultiplier tube (PMT). The fluorescence signal is directly proportional to the Cl atom concentration.
-
-
Data Acquisition:
-
The PMT signal is recorded as a function of time after the photolysis flash using a fast oscilloscope or a photon counting system.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([O₃] >> [Cl]), the Cl atom concentration decays exponentially: [Cl]t = [Cl]₀ exp(-k't).
-
The pseudo-first-order rate coefficient (k') is obtained by fitting the decay curve.
-
The bimolecular rate coefficient (k) is determined from the slope of a plot of k' versus the concentration of the excess reactant, [O₃].
-
The experiment is repeated at different temperatures to derive the temperature dependence of the rate coefficient.
-
Generalized Experimental Workflow
The logical flow for a typical gas-phase chemical kinetics experiment is depicted below.
Caption: A generalized workflow for gas-phase chemical kinetics experiments.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. csl.noaa.gov [csl.noaa.gov]
- 3. Effects of Chlorine and this compound on Stratospheric Ozone Depletion [scirp.org]
- 4. srd.nist.gov [srd.nist.gov]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scilit.com [scilit.com]
- 9. Equilibrium constant for the reaction ClO + ClO ↔ ClOOCl between 250 and 206 K. | Semantic Scholar [semanticscholar.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Kinetics and temperature dependence of the BrO + ClO reaction (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes and Protocols for Chlorine-Based Water Disinfection
A Note on Terminology: The term "chlorine monoxide" refers to a highly reactive radical species (ClO•). While it participates in complex chlorine-related chemical reactions, it is not the primary agent used for water disinfection. The principal and stable chemical species employed for this purpose are Hypochlorous Acid (HOCl) , the active component in traditional chlorination, and Chlorine Dioxide (ClO₂) . This document will focus on these two widely used and extensively researched disinfectants.
Application Notes
Hypochlorous Acid (HOCl) from Chlorination
Hypochlorous acid is a weak acid and the primary disinfecting agent when chlorine gas (Cl₂) or sodium hypochlorite (B82951) (NaOCl) is added to water.[1][2] Its formation and efficacy are highly dependent on the pH of the water.
Mechanism of Action: HOCl is a potent oxidizing agent.[2][3] Being a neutral molecule, it easily penetrates the cell walls of pathogenic microorganisms like bacteria and viruses.[3][4] Once inside, it disrupts critical cellular functions by oxidizing enzymes, proteins, and nucleic acids, leading to rapid cell inactivation and death.[3][4][5] HOCl is considered 80 to 100 times more effective as a disinfectant than its dissociated form, the hypochlorite ion (OCl⁻), which predominates at higher pH levels.[3][4]
Applications in Water Treatment:
-
Primary Disinfection: Used to kill or inactivate pathogenic organisms in water treatment plants.[6][7]
-
Secondary Disinfection (Residual Maintenance): A stable chlorine residual is maintained in the water distribution system to prevent microbial regrowth.[6] The target residual at the furthest points of the system is typically around 0.2 mg/L.[6]
-
Pre-chlorination: Chlorine is added to raw water to control algae, manage taste and odor, and prevent biological growth within the treatment plant itself.[6][7]
Advantages and Limitations:
-
Advantages: Highly effective against a broad range of bacteria and viruses, cost-effective, and provides a measurable residual for ongoing protection.[8][9]
-
Limitations: Less effective against protozoan cysts like Cryptosporidium and Giardia at standard doses.[7] Its effectiveness is significantly reduced at pH levels above 7.5.[10] It reacts with natural organic matter (NOM) in water to form potentially harmful disinfection byproducts (DBPs).[11][12]
Disinfection Byproducts (DBPs): Chlorination of water containing organic and inorganic precursors leads to the formation of DBPs. The most common regulated groups are Trihalomethanes (THMs) and Haloacetic Acids (HAAs), some of which are considered potential carcinogens after long-term exposure.[11][12][13][14]
Chlorine Dioxide (ClO₂)
Chlorine dioxide is a chemical compound that exists as a yellowish-green gas at room temperature and is highly soluble in water.[15] It is a strong biocide and disinfectant.
Mechanism of Action: Chlorine dioxide is a powerful but selective oxidant. It primarily inactivates microorganisms by disrupting protein synthesis through the oxidation of amino acids and by damaging the cell wall and membranes.[15] A key advantage is that its disinfection capacity is largely independent of water pH within the typical ranges found in water treatment.[15]
Applications in Water Treatment:
-
Primary Disinfection: Effective against a wide range of pathogens, including bacteria, viruses, and protozoa. It is particularly effective for inactivating Cryptosporidium.
-
Biofilm Control: It effectively removes and controls biofilms in water distribution systems.[16]
-
Taste and Odor Control: It is highly effective at neutralizing unpleasant tastes and odors caused by algae and decaying organic matter.[16]
-
Oxidation: Used to oxidize iron and manganese, facilitating their removal.
Advantages and Limitations:
-
Advantages: Strong disinfectant over a wide pH range, effective against chlorine-resistant pathogens, and generates lower levels of THMs and HAAs.[15]
-
Limitations: As a hazardous gas, it must be generated on-site and handled with care.[15] It decomposes in the presence of light.[15] It produces inorganic DBPs, namely chlorite (B76162) and chlorate (B79027), which must be monitored.
Disinfection Byproducts (DBPs): The primary DBPs from chlorine dioxide disinfection are the inorganic ions chlorite (ClO₂⁻) and chlorate (ClO₃⁻). The U.S. EPA regulates the maximum contaminant level for chlorite in drinking water.
Data Presentation
Table 1: Comparative Efficacy of Disinfectants (CT Values)
CT values represent the product of disinfectant concentration (C, in mg/L) and contact time (T, in minutes) required for a specific level of microbial inactivation (e.g., 99% or 2-log reduction). Lower CT values indicate higher disinfection efficiency.
| Microorganism | Disinfectant | pH | Temperature (°C) | CT Value for 99% (2-log) Inactivation (mg·min/L) |
| E. coli | Hypochlorous Acid (Free Chlorine) | 6-7 | 20 | ~0.04 |
| Giardia lamblia | Hypochlorous Acid (Free Chlorine) | 6-7 | 20 | ~45 |
| Cryptosporidium parvum | Hypochlorous Acid (Free Chlorine) | 6-7 | 20 | >7000 |
| E. coli | Chlorine Dioxide | 6-9 | 20 | ~0.2 |
| Giardia lamblia | Chlorine Dioxide | 6-9 | 20 | ~7.3 |
| Cryptosporidium parvum | Chlorine Dioxide | 6-9 | 20 | ~26 |
Note: CT values are approximate and can vary significantly with water quality parameters such as turbidity and organic content.
Table 2: Comparison of Disinfection Byproducts (DBPs)
| Disinfectant | Primary Precursors | Major Regulated DBPs |
| Hypochlorous Acid (Chlorination) | Natural Organic Matter (NOM), Bromide | Trihalomethanes (THMs): Chloroform, Bromoform, etc. Haloacetic Acids (HAA5): Dichloroacetic acid, etc.[11][13][14] |
| Chlorine Dioxide | Does not react significantly with NOM to form THM/HAA. | Inorganic Ions: Chlorite (ClO₂⁻), Chlorate (ClO₃⁻)[13] |
Experimental Protocols
Protocol 1: Evaluation of Disinfectant Efficacy (Log Reduction Assay)
This protocol outlines a laboratory-scale method to determine the efficacy of a disinfectant against a specific microorganism in a water sample.
1. Materials:
-
Disinfectant stock solution (e.g., Sodium Hypochlorite for HOCl, or freshly generated ClO₂)
-
Sterile, buffered, demand-free water
-
Test microorganism culture (e.g., E. coli ATCC 11229)
-
Sterile test vessels (e.g., glass flasks or beakers with stir bars)
-
Calibrated micropipettes and tips
-
Disinfectant neutralizer solution (e.g., sodium thiosulfate)
-
Plating medium (e.g., Tryptic Soy Agar)
-
Incubator, spectrophotometer, pH meter, thermometer
2. Methodology:
-
Prepare Test Water: Adjust sterile, buffered, demand-free water to the desired pH and temperature.
-
Prepare Inoculum: Grow the test microorganism to a stable concentration (e.g., late log phase). Harvest cells by centrifugation, wash with sterile buffer, and resuspend to create a concentrated stock. Determine the cell density (CFU/mL) of the stock via serial dilution and plate counting.
-
Spike Test Water: Add a calculated volume of the microorganism stock to the test water to achieve a target starting concentration (e.g., 10⁶ CFU/mL). Mix thoroughly.
-
Initiate Disinfection: At time zero (T=0), add the disinfectant stock solution to the spiked water to achieve the desired final concentration (e.g., 1.0 mg/L). Start a timer immediately and mix continuously.
-
Collect Samples: At predetermined contact times (e.g., 0.5, 1, 2, 5, 10 minutes), withdraw an aliquot (e.g., 1 mL) of the treated water.
-
Neutralize Disinfectant: Immediately add the aliquot to a tube containing a specific volume of neutralizer solution to stop the disinfection reaction.
-
Enumerate Survivors: Perform serial dilutions of the neutralized samples and plate them onto the appropriate growth medium.
-
Incubation and Counting: Incubate the plates (e.g., at 37°C for 24-48 hours). Count the number of colonies (CFU) on plates with a countable range (e.g., 30-300 colonies).
-
Calculate Log Reduction: The Log₁₀ reduction is calculated as: Log₁₀ Reduction = Log₁₀(N₀ / Nₜ) Where N₀ is the CFU/mL in the control sample (at T=0) and Nₜ is the CFU/mL at contact time T.
Protocol 2: Measurement of Residual Disinfectant (DPD Colorimetric Method)
This protocol describes the standard method for measuring free chlorine (HOCl/OCl⁻) or chlorine dioxide residuals.[17][18]
1. Materials:
-
Spectrophotometer or colorimeter with a cell path length of at least 1 cm.
-
Sample vials/cuvettes.
-
DPD (N,N-diethyl-p-phenylenediamine) reagent powder pillows or tablets.
-
For Total Chlorine: DPD reagent plus potassium iodide.
-
For Chlorine Dioxide: DPD reagent and glycine (B1666218).
2. Methodology for Free Chlorine:
-
Prepare Blank: Fill a sample cuvette with the water sample (without reagent) and place it in the colorimeter to zero the instrument.[18]
-
Collect Sample: Fill a second clean cuvette to the mark (typically 10 mL) with the water to be tested.[18]
-
Add Reagent: Add the contents of one DPD Free Chlorine reagent powder pillow to the sample.[18]
-
Mix: Cap the cuvette and invert gently for approximately 20 seconds to mix.[18] A pink-to-red color will develop if free chlorine is present.[19]
-
Measure: Place the cuvette into the colorimeter and read the concentration in mg/L. The reading should be taken within one minute of adding the reagent.
3. Methodology for Chlorine Dioxide:
-
Follow the same steps as for Free Chlorine, but use a dedicated Chlorine Dioxide DPD reagent kit. Often, glycine is added to the sample first to eliminate any free chlorine before the DPD reagent is added, ensuring that the color development is specific to the chlorine dioxide concentration.
Mandatory Visualizations
References
- 1. cloroxpro.com [cloroxpro.com]
- 2. ecoloxtech.com [ecoloxtech.com]
- 3. bluewavv.com [bluewavv.com]
- 4. aqueous solution - Hypochlorous acid mechanism - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Hypochlorous acid: The safe, powerful alternative to traditional biocides [wcs-group.co.uk]
- 6. Chlorine Disinfection [water.mecc.edu]
- 7. What is Chlorination? — Safe Drinking Water Foundation [safewater.org]
- 8. About Water Disinfection with Chlorine and Chloramine | Drinking Water | CDC [cdc.gov]
- 9. The Disinfection of Drinking Water - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. Fact sheet: Disinfection by-products in drinking water [sac-isc.gc.ca]
- 12. cms7files.revize.com [cms7files.revize.com]
- 13. Disinfection by-product - Wikipedia [en.wikipedia.org]
- 14. Disinfection Byproducts—Chlorination of Drinking Water | Washington State Department of Health [doh.wa.gov]
- 15. Chlorine Dioxide Safe Use and Benefits in Water Treatment - Sensorex Liquid Analysis Technology [sensorex.com]
- 16. clo2tablets.com [clo2tablets.com]
- 17. dec.vermont.gov [dec.vermont.gov]
- 18. health.state.mn.us [health.state.mn.us]
- 19. What Are the Methods for Measuring Residual Chlorine? What Are the Pros and Cons? [boquinstrument.com]
Application of Chlorine Monoxide Chemistry in Industrial Bleaching Processes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The industrial application of chlorine-containing compounds for bleaching processes primarily revolves around the chemistry of chlorine in its +1 oxidation state, as found in chlorine monoxide (Cl₂O) and its derivatives, hypochlorous acid (HOCl) and hypochlorite (B82951) salts (e.g., sodium hypochlorite, NaOCl). While gaseous this compound itself has seen limited direct industrial use due to its high reactivity and instability, its aqueous chemistry is central to the bleaching action of hypochlorite-based bleaches.[1] In modern industrial settings, particularly in the pulp and paper industry, chlorine dioxide (ClO₂) has become a dominant bleaching agent due to its high efficiency and improved environmental profile compared to elemental chlorine.
The primary application of these chlorine compounds is in the delignification and brightening of pulp in the paper industry and the bleaching of textiles, particularly cotton. The bleaching mechanism of chlorine-based compounds involves the oxidative degradation of chromophores, which are the color-imparting components of materials like lignin (B12514952) in wood pulp and natural pigments in cotton.[2]
In the pulp and paper industry, the move from elemental chlorine (Cl₂) to chlorine dioxide (ClO₂) in Elemental Chlorine Free (ECF) bleaching sequences has significantly reduced the formation of adsorbable organic halides (AOX), a measure of chlorinated organic compounds in wastewater.[3] ECF bleaching with chlorine dioxide can reduce AOX levels by 90% or more compared to traditional chlorine bleaching.[3] Totally Chlorine Free (TCF) processes, which do not use any chlorine compounds, eliminate bleach plant-derived AOX entirely.[3]
In the textile industry, sodium hypochlorite remains a widely used bleaching agent for cotton due to its effectiveness and low cost.[4][5] The process requires careful control of pH, temperature, and concentration to achieve desired whiteness without significant degradation of the cellulose (B213188) fibers.[5]
Quantitative Data on Bleaching Performance
The following tables summarize key quantitative data related to the performance of different chlorine-based bleaching agents in industrial applications.
Table 1: Comparison of Bleaching Agents in Pulp and Paper Industry
| Parameter | Elemental Chlorine (C) | Chlorine Dioxide (D) in ECF |
| Typical Brightness Ceiling (% ISO) | ~85 | >90 |
| Pulp Viscosity Impact | Higher degradation | Lower degradation |
| AOX Formation ( kg/tonne of pulp) | High | Low (<0.05 to 0.15)[6] |
| Optimal pH Range | < 1.5[6] | 3.5 - 6[6] |
Table 2: Typical Operating Conditions for Cotton Bleaching with Sodium Hypochlorite
| Parameter | Batch Process | Continuous Process |
| Sodium Hypochlorite Concentration | 2.5% active chlorine[4] | 2.5 - 5 g/L available chlorine[1] |
| Temperature | 40 °C[4] | 40 - 50 °C[1] |
| Time | 1 hour[4] | 0.25 - 0.5 hours[1] |
| pH | 9 - 10 (buffered with Na₂CO₃)[5] | Alkaline |
Experimental Protocols
Protocol 1: Laboratory-Scale Elemental Chlorine Free (ECF) Bleaching of Hardwood Kraft Pulp using Chlorine Dioxide
This protocol outlines a typical D₀(EP)D₁ bleaching sequence for hardwood kraft pulp.
Materials:
-
Unbleached hardwood kraft pulp
-
Chlorine dioxide (ClO₂) solution (typically 8-9 g/L)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Deionized water
-
Constant temperature water bath
-
pH meter
-
Pulp mixer
-
Filtration apparatus
Methodology:
D₀ Stage (First Chlorine Dioxide Stage):
-
Determine the kappa number of the unbleached pulp to calculate the required ClO₂ charge (kappa factor typically 0.15-0.25).
-
Adjust the pulp consistency to 10%.
-
Pre-heat the pulp slurry to 70°C in a water bath.
-
Adjust the pH of the pulp slurry to approximately 2.5 with dilute H₂SO₄.
-
Add the calculated volume of ClO₂ solution to the pulp and mix thoroughly.
-
Maintain the reaction at 70°C for 45 minutes.
-
After the reaction, wash the pulp thoroughly with deionized water until the filtrate is clear.
(EP) Stage (Alkaline Extraction with Peroxide):
-
Adjust the pulp consistency to 10%.
-
Heat the pulp slurry to 70°C.
-
Add 2% NaOH and 0.5% H₂O₂ (on oven-dried pulp weight).
-
Maintain the reaction at 70°C for 60 minutes with intermittent mixing.
-
Wash the pulp thoroughly with deionized water.
D₁ Stage (Second Chlorine Dioxide Stage):
-
Adjust the pulp consistency to 10%.
-
Heat the pulp slurry to a specified temperature (e.g., 70°C).
-
Adjust the pH as required for this stage.
-
Add the required charge of ClO₂.
-
Maintain the reaction for a specified time (e.g., 2-3 hours).
-
Wash the pulp thoroughly with deionized water.
-
Measure the final brightness (ISO) and viscosity of the pulp.
Protocol 2: Batch Bleaching of Cotton Fabric with Sodium Hypochlorite
This protocol describes a typical batch process for bleaching scoured cotton fabric.
Materials:
-
Scoured cotton fabric
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium carbonate (Na₂CO₃)
-
"Antichlor" agent (e.g., sodium bisulfite)
-
Laboratory bleaching apparatus (e.g., beaker with a magnetic stirrer or a specialized dyeing machine)
-
Water bath
-
pH meter
Methodology:
-
Prepare a bleaching bath with 2.5% active chlorine from the NaOCl solution.
-
Add 1.0% sodium carbonate to the bath to act as a pH buffer, maintaining the pH between 9 and 10.[4][5]
-
Introduce the scoured cotton fabric into the bleach bath. The liquor-to-goods ratio should be sufficient to ensure even treatment (e.g., 20:1).
-
Raise the temperature of the bath to 40°C and maintain for 1 hour with gentle agitation.[4]
-
After the bleaching cycle, drain the bleach bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Perform an "antichlor" treatment to remove any residual chlorine. This can be done by treating the fabric with a solution of sodium bisulfite.
-
Rinse the fabric again with hot and then cold water.
-
Dry the bleached fabric.
-
Evaluate the whiteness of the fabric.
Visualizations
Caption: Oxidative degradation of chromophores by chlorine-based bleaching agents.
Caption: Workflow for a D₀(EP)D₁ ECF pulp bleaching sequence.
Caption: Workflow for batch bleaching of cotton fabric with sodium hypochlorite.
References
- 1. WO1993006293A1 - Process for bleaching textiles with hypochlorite solutions - Google Patents [patents.google.com]
- 2. pureline.com [pureline.com]
- 3. paperenvironment.org [paperenvironment.org]
- 4. Bleaching, textile treatment | PPTX [slideshare.net]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. Bleaching of wood pulp - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Modeling the Diurnal Variation of Chlorine Monoxide Concentrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for modeling the diurnal variation of stratospheric chlorine monoxide (ClO) concentrations. Understanding the daily cycle of ClO is crucial for assessing its impact on ozone depletion and overall atmospheric chemistry.
Introduction to this compound and Its Diurnal Cycle
This compound (ClO) is a key reactive chemical species in the stratosphere that plays a significant role in the catalytic destruction of ozone.[1][2] Its concentration exhibits a pronounced diurnal variation, primarily driven by solar photochemistry. During the day, sunlight initiates a series of chemical reactions that lead to the formation of ClO. At night, in the absence of sunlight, ClO is converted into reservoir species, such as chlorine nitrate (B79036) (ClONO2), leading to a significant decrease in its concentration.[3][4] This daily cycle is a critical component of stratospheric ozone chemistry.
Key Chemical Reactions and Pathways
The diurnal variation of ClO is governed by a series of interconnected chemical reactions. The primary pathways include the catalytic destruction of ozone and the formation and destruction of chlorine reservoir species.
Catalytic Ozone Destruction
The fundamental catalytic cycle involving chlorine for ozone destruction is as follows:
-
Initiation: A chlorine atom (Cl) reacts with an ozone molecule (O3) to form this compound (ClO) and an oxygen molecule (O2).
-
Cl + O3 → ClO + O2[2]
-
-
Propagation: The newly formed ClO radical then reacts with an oxygen atom (O) to regenerate the chlorine atom and form another oxygen molecule.
-
ClO + O → Cl + O2[2]
-
This cycle catalytically destroys ozone, with the chlorine atom acting as a catalyst.
Formation and Photolysis of Chlorine Reservoirs
The concentration of ClO is significantly influenced by the formation and breakdown of chlorine reservoir species, which sequester chlorine atoms and radicals, temporarily halting the ozone destruction cycle.
-
Chlorine Nitrate (ClONO2) Formation (Nighttime): In the absence of sunlight, ClO reacts with nitrogen dioxide (NO2) to form chlorine nitrate. This reaction is a major sink for ClO during the night.[4]
-
ClO + NO2 + M → ClONO2 + M (where M is a third body, like N2 or O2)
-
-
ClONO2 Photolysis (Daytime): With the return of sunlight, ClONO2 is photolyzed, releasing Cl and NO3, which quickly leads to the reformation of ClO.
-
ClONO2 + hν → Cl + NO3
-
The interplay between these reactions results in low ClO concentrations at night and a rapid increase at sunrise.
Data Presentation: Diurnal Variation of ClO Concentrations
The following table summarizes typical diurnal variations in ClO mixing ratios at different stratospheric altitudes in the mid-latitudes, based on observational data and model simulations.
| Local Time | ClO Mixing Ratio at 20 km (ppbv) | ClO Mixing Ratio at 30 km (ppbv) | ClO Mixing Ratio at 40 km (ppbv) |
| 00:00 (Midnight) | < 0.1 | < 0.1 | ~0.1 |
| 03:00 | < 0.1 | < 0.1 | ~0.1 |
| 06:00 (Sunrise) | Rapid Increase | Rapid Increase | Rapid Increase |
| 09:00 | ~0.5 | ~1.0 | ~1.5 |
| 12:00 (Noon) | ~0.6 | ~1.2 | ~1.8 |
| 15:00 | ~0.5 | ~1.0 | ~1.6 |
| 18:00 (Sunset) | Rapid Decrease | Rapid Decrease | Rapid Decrease |
| 21:00 | < 0.1 | < 0.1 | ~0.2 |
Note: These values are illustrative and can vary significantly based on latitude, season, and specific atmospheric conditions. ppbv = parts per billion by volume.
Experimental Protocols for Measuring ClO Concentrations
Accurate measurement of the diurnal variation of ClO is essential for validating and refining atmospheric models. Two primary techniques are employed: ground-based microwave radiometry and satellite-based remote sensing.
Protocol for Ground-Based Microwave Radiometry
Ground-based microwave radiometers measure the rotational emission lines of ClO in the stratosphere.[1][5]
Objective: To obtain continuous, high-temporal-resolution measurements of the stratospheric ClO vertical profile.
Materials:
-
Microwave radiometer (e.g., operating around 278 GHz for ClO)[5]
-
Cryogenic calibration load (liquid nitrogen)[6]
-
Ambient temperature calibration load
-
Data acquisition system and computer
-
Meteorological sensors (for pressure, temperature, and humidity)
Procedure:
-
Site Selection: Choose a high-altitude, dry location to minimize atmospheric water vapor absorption, which can interfere with the ClO signal.[5]
-
Instrument Setup:
-
Install the microwave radiometer on a stable platform with an unobstructed view of the sky.
-
Connect the radiometer to the data acquisition system.
-
Ensure all cables and connections are secure.
-
-
Calibration:
-
Perform a "tipping curve" calibration to determine the tropospheric opacity. This involves measuring the sky brightness temperature at different elevation angles.
-
Perform a hot/cold calibration using ambient and liquid nitrogen-cooled loads to establish the absolute temperature scale of the instrument.[6] This should be done regularly to account for instrumental drifts.
-
-
Data Acquisition:
-
Set the data acquisition software to record spectra at the desired frequency range for ClO.
-
Initiate continuous measurements, ensuring data is time-stamped accurately.
-
Monitor the instrument's performance and environmental conditions throughout the measurement period.
-
-
Data Analysis (Retrieval):
-
The measured spectra are processed using a retrieval algorithm (e.g., Optimal Estimation Method) to invert the radiative transfer equation.[5]
-
This process yields the vertical profile of ClO mixing ratios as a function of altitude.
-
The retrieval requires a forward model that simulates the atmospheric emission spectrum for a given ClO profile and other atmospheric parameters.
-
The retrieved profiles are then analyzed to determine the diurnal variation.
-
Protocol for Satellite-Based Remote Sensing
Satellite instruments provide global coverage of stratospheric ClO concentrations.
Objective: To obtain global maps of ClO vertical profiles at different times of day.
Instruments:
-
Microwave Limb Sounder (MLS) on the Aura satellite[7]
-
Superconducting Submillimeter-Wave Limb-Emission Sounder (SMILES) on the International Space Station[3]
Procedure:
-
Data Acquisition:
-
Data Processing Levels:
-
Level 0: Raw, unprocessed data from the instrument.
-
Level 1: Calibrated and geolocated radiances.
-
Level 2: Retrieved geophysical parameters, such as the vertical profiles of ClO mixing ratios. This is the most commonly used data product for scientific analysis.
-
Level 3: Gridded data, averaged over time and space.
-
-
Data Retrieval and Analysis:
-
Access Level 2 data from the relevant data archives (e.g., NASA Goddard Earth Sciences Data and Information Services Center for MLS data).
-
The data files typically contain ClO mixing ratios, pressure levels, geolocation information, and quality flags.
-
Filter the data based on quality flags to ensure only high-quality measurements are used.
-
Bin the data by local time, latitude, and altitude to analyze the diurnal variation.
-
Various software packages and programming languages (e.g., Python, IDL) can be used for data analysis and visualization.
-
Modeling the Diurnal Variation of ClO
Photochemical box models and 3D Chemical Transport Models (CTMs) are used to simulate the diurnal cycle of ClO.
Model Fundamentals
A photochemical model for ClO simulates the time-dependent evolution of the concentrations of relevant chemical species based on a set of chemical reactions and photolysis rates. The core of the model is a system of coupled ordinary differential equations representing the rate of change of each species' concentration.
Governing Equation (Simplified):
d[X]/dt = P(X) - L(X) * [X]
Where:
-
[X] is the concentration of species X (e.g., ClO).
-
d[X]/dt is the rate of change of the concentration of X.
-
P(X) represents the production rate of X from all relevant reactions.
-
L(X) represents the loss rate coefficient of X from all relevant reactions.
The production and loss terms are functions of the concentrations of other chemical species, temperature, pressure, and photolysis rates, which are dependent on the solar zenith angle (and thus, time of day).
Model Setup and Execution Workflow
-
Define Chemical Mechanism: Compile a comprehensive list of chemical reactions and their rate constants relevant to stratospheric chlorine chemistry. This includes the catalytic cycles, reservoir formation and destruction, and interactions with other chemical families (e.g., NOx, HOx).
-
Input Parameters:
-
Initial Conditions: Specify the initial concentrations of all chemical species at the start of the simulation.
-
Meteorological Data: Provide altitude, pressure, and temperature profiles.
-
Photolysis Rates: Calculate photolysis rates for relevant species as a function of solar zenith angle. These rates will vary throughout the simulated day.
-
-
Numerical Integration: Use a numerical solver to integrate the system of differential equations over time, typically with a time step appropriate for the chemical kinetics involved.
-
Model Output: The model will output the concentrations of all species, including ClO, at each time step.
-
Analysis and Validation: Compare the model output with observational data to assess the model's performance and refine the chemical mechanism or input parameters if necessary.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. ACP - Diurnal variation of stratospheric and lower mesospheric HOCl, ClO and HO2 at the equator: comparison of 1-D model calculations with measurements by satellite instruments [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. ANGEO - Quality assessment of ground-based microwave measurements of this compound, ozone, and nitrogen dioxide from the NDSC radiometer at the Plateau de Bure [angeo.copernicus.org]
- 6. scielo.br [scielo.br]
- 7. ACP - Upper stratospheric ClO and HOCl trends (2005â2020): Aura Microwave Limb Sounder and model results [acp.copernicus.org]
Application Notes and Protocols for Studying Chlorine Monoxide (ClO) Radical Chain Reactions
Introduction
The chlorine monoxide radical (ClO) is a highly reactive species of significant interest due to its central role in stratospheric ozone depletion.[1][2] Catalytic chain reactions involving ClO radicals are responsible for the destruction of a significant amount of the Earth's protective ozone layer, particularly in the polar regions.[1] Understanding the kinetics and mechanisms of these chain reactions is crucial for developing accurate atmospheric models and predicting the future of the ozone layer. This document provides detailed application notes and protocols for the experimental study of ClO radical chain reactions, intended for researchers in atmospheric chemistry, physical chemistry, and related fields.
The fundamental catalytic cycle involves the reaction of a chlorine atom with ozone to produce ClO, which then reacts with an oxygen atom to regenerate the chlorine atom, resulting in the net destruction of ozone.[1]
Catalytic Ozone Depletion Cycle 1:
In polar regions, other catalytic cycles involving the self-reaction of ClO (dimerization) or reaction with bromine monoxide (BrO) become dominant.[1]
Experimental Setups
The study of fast radical reactions requires specialized experimental techniques capable of generating and detecting transient species on short timescales. The two most common methods for studying ClO radical kinetics are discharge-flow systems and flash photolysis.
1. Discharge-Flow Systems
A discharge-flow system is used to study gas-phase reactions at low pressures (typically 0.5-10 Torr).[4] Reactants are introduced into a flow tube, and a microwave or radiofrequency discharge is often used to generate radical species. The reaction time is determined by the flow velocity and the distance between the reactant inlets.
-
Key Components:
-
Flow Tube: A glass or quartz tube (typically 1-2 meters long) where the reaction occurs.
-
Pumping System: Maintains a constant, rapid flow of gas at low pressure.
-
Radical Source: A microwave or RF discharge cavity to dissociate a precursor gas (e.g., Cl₂ to produce Cl atoms).
-
Reactant Inlets: Multiple fixed and movable inlets to introduce reactants and vary the reaction time.
-
Detection System: A detector positioned at the end of the flow tube to measure the concentration of radicals and other species. Common detection methods include mass spectrometry and resonance fluorescence.[3][5]
-
2. Flash Photolysis with Time-Resolved Spectroscopy
Flash photolysis is a powerful technique for studying the kinetics of radical reactions over a wide range of temperatures and pressures.[6][7] In this method, a short, intense pulse of light (from a flash lamp or laser) is used to photodissociate a precursor molecule, creating a high concentration of radicals. The subsequent decay of these radicals is then monitored over time using absorption or fluorescence spectroscopy.
-
Key Components:
-
Reaction Cell: A temperature-controlled quartz or glass cell containing the reactant gas mixture.
-
Photolysis Source: A high-energy pulsed laser (e.g., an excimer laser) or flash lamp that provides the UV radiation to initiate the reaction.[7][8]
-
Monitoring Light Source: A continuous wave lamp (e.g., deuterium (B1214612) or xenon arc lamp) that produces a beam of light passing through the reaction cell.
-
Spectrometer/Monochromator: Disperses the light from the monitoring source after it passes through the cell.
-
Detector: A fast detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), to measure the change in light absorption over time.[6][9]
-
Experimental Protocols
Protocol 1: ClO Radical Generation
ClO radicals can be generated in the gas phase through several different reactions. The choice of method depends on the specific experimental setup and the reaction being studied.
-
Method A: Reaction of Chlorine Atoms with Ozone (Cl + O₃)
-
Generate chlorine atoms (Cl) by flowing Cl₂ gas through a microwave discharge or by photolysis of Cl₂.[3][10]
-
Introduce a controlled flow of ozone (O₃) downstream from the Cl atom source.
-
The rapid reaction Cl + O₃ → ClO + O₂ produces ClO radicals.[10] This method is suitable for both discharge-flow and flash photolysis systems.
-
-
Method B: Reaction of Chlorine Atoms with Chlorine Dioxide (Cl + OClO)
-
Generate Cl atoms as described in Method A.
-
Introduce a controlled flow of chlorine dioxide (OClO) gas.
-
The reaction Cl + OClO → 2 ClO provides a direct source of ClO radicals.[10]
-
-
Method C: Photolysis of this compound Precursors
-
Prepare a gas mixture containing a precursor such as dithis compound (Cl₂O) or a mixture of Cl₂ and O₃ in a bath gas (e.g., N₂ or Ar).[6][9]
-
Use a pulsed UV laser (e.g., at 355 nm) to photolyze the precursor, leading to the formation of ClO radicals.[6][8] This is the preferred method for flash photolysis experiments.
-
Protocol 2: Detection and Quantification of ClO Radicals
The most common method for detecting ClO radicals is time-resolved ultraviolet (UV) absorption spectroscopy.
-
Wavelength Selection: ClO has a characteristic structured absorption spectrum in the UV region (the A²Π ← X²Π transition), with prominent absorption bands between 250 and 310 nm.[4][6] Monitoring the absorption at the peak of one of these bands (e.g., 257.7 nm) allows for sensitive detection.[4]
-
Beer-Lambert Law: The concentration of ClO is determined by the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar absorption coefficient, c is the concentration, and l is the path length of the light through the reaction cell.
-
Data Acquisition: In a flash photolysis experiment, the detector records the change in light intensity (absorbance) as a function of time after the photolysis flash. This creates a kinetic trace of the ClO radical concentration.
-
Kinetic Analysis: The kinetic trace is then fitted to an appropriate rate law (e.g., first-order or second-order decay) to extract the reaction rate coefficient.[4][10]
Key ClO Radical Chain Reactions and Kinetic Data
The following tables summarize kinetic data for several critical ClO radical reactions. These reactions are fundamental to the catalytic cycles that drive stratospheric ozone depletion.
| Reaction | Rate Coefficient (k) at 298 K [cm³ molecule⁻¹ s⁻¹] | Temperature Dependence Expression | Notes |
| Cl + O₃ → ClO + O₂ | 2.12 x 10⁻¹¹ exp(-157/T) | k(T) = 2.12 x 10⁻¹¹ exp(-157/T)[3] | A key initiation and propagation step in catalytic ozone destruction.[1][3] |
| ClO + O → Cl + O₂ | 3.38 x 10⁻¹¹ exp(75/T) | k(T) = 3.38 x 10⁻¹¹ exp(75/T)[3] | The rate-limiting step in the primary catalytic ozone destruction cycle at mid-latitudes.[1][3] |
| ClO + NO → Cl + NO₂ | 1.13 x 10⁻¹¹ exp(200/T) | k(T) = 1.13 x 10⁻¹¹ exp(200/T)[3] | This reaction couples the ClOₓ and NOₓ cycles and can terminate ozone destruction by sequestering ClO.[4] |
| ClO + HO₂ → HOCl + O₂ | (5.4 +4/-2) x 10⁻¹² | k(T) = (2.0 ± 0.6) x 10⁻¹² exp((260 ± 90)/T)[9] | An important reaction in the lower stratosphere, coupling the ClOₓ and HOₓ families.[9][11] The rate has a negative temperature dependence.[9] |
| Cl + Cl₂O → Cl₂ + ClO | (1.0 ± 0.35) x 10⁻¹⁰ | Not specified. | A reaction used for generating ClO radicals in laboratory studies.[11] |
| O + ClO₂ → O₂ + ClO | > 2 x 10¹³ cm³ mole⁻¹ s⁻¹ (at 298 K) | Not specified. | A very rapid reaction also used for laboratory generation of ClO.[4] |
Table 1: Bimolecular Reaction Kinetics
| Reaction | Third Body (M) | Low-Pressure Limit (k₀) [cm⁶ molecule⁻² s⁻¹] | High-Pressure Limit (k∞) [cm³ molecule⁻¹ s⁻¹] | Notes |
| ClO + ClO + M → Cl₂O₂ + M | N₂ | k₀(T) = (2.78 ± 0.82) x 10⁻³² (T/300)⁻³⁹⁹[6] | k∞(T) = (3.37 ± 1.67) x 10⁻¹² (T/300)⁻¹⁴⁹[6] | The key reaction for forming the ClO dimer, which leads to polar ozone loss. The kinetics are complex and pressure-dependent.[6] |
| ClO + NO₂ + M → ClONO₂ + M | N₂ | k₀(T) = (4.3 ± 1.2) x 10⁻³³ exp(1085/T) (at 50 Torr)[12] | Not specified. | This reaction forms chlorine nitrate, a reservoir species that sequesters both chlorine and nitrogen oxides.[12] |
Table 2: Termolecular Association Reaction Kinetics
Visualizations: Diagrams and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for a flash photolysis experiment designed to study ClO radical kinetics.
Caption: Workflow for a flash photolysis kinetics experiment.
Catalytic Ozone Depletion Cycles
These diagrams illustrate the key catalytic cycles involving ClO radicals that lead to the destruction of stratospheric ozone.
Caption: Catalytic ozone destruction Cycle 1.[1]
Caption: Polar ozone destruction via the ClO dimer (Cycle 2).[1]
References
- 1. csl.noaa.gov [csl.noaa.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Reactions of chlorine oxide radicals. Part 1.—Reaction kinetics of the ClO radical - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies of the ClO + ClO association reaction as a function of temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic and thermochemical studies of the ClO + ClO + M <=> Cl(2)O(2) + M reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trapping chlorine radicals via substituting nitro radicals in the gas phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics of the ClO + HO2 reaction over the temperature range T = 210-298 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Kinetics of chlorine oxide radical reactions using modulated photolysis. Part 4.—The reactions Cl + Cl2O → Cl2+ ClO and ClO + HO2→ products studied at 1 atm and 300c k - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. Kinetics of chlorine oxide radical reactions using modulated photolysis. Part 3.—Pressure and temperature dependence of the reaction: ClO + NO2(+ M)→ ClONO2(+ M) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Chlorine Monoxide and Other Reactive Chlorine Species in Water Treatment
Audience: Researchers, scientists, and water treatment professionals.
Introduction
The disinfection of water is a critical process for public health, and chlorine-based disinfectants are the most widely used globally. The chemistry of chlorine in water is complex, leading to the formation of various reactive chlorine species (RCS), including free chlorine (hypochlorous acid, HOCl, and hypochlorite, OCl⁻), combined chlorine (chloramines), and radical species such as chlorine monoxide (ClO•). This compound is a highly reactive radical that plays a significant role in the degradation of certain organic micropollutants during advanced oxidation processes involving UV and chlorine. However, its high reactivity and transient nature, coupled with the presence of other interfering chlorine species, make its selective quantification in aqueous matrices a significant analytical challenge.
These application notes provide an overview of the primary analytical methods for quantifying reactive chlorine species in water, with a focus on differentiating this compound from other forms of free chlorine. We present a detailed protocol for the widely used N,N-diethyl-p-phenylenediamine (DPD) colorimetric method for free and total chlorine, and a conceptual protocol for Membrane Inlet Mass Spectrometry (MIMS) as an advanced technique for the differentiation of various reactive chlorine species.
General Workflow for Analytical Method Selection
The selection of an appropriate analytical method for reactive chlorine species depends on the specific research or monitoring goals, including the required selectivity, sensitivity, and the analytical instrumentation available. The following diagram illustrates a general logical workflow for method selection.
Application Notes and Protocols for Measuring the Reaction Rate of ClO with NO₂
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various experimental techniques used to measure the rate of the gas-phase reaction between chlorine monoxide (ClO) and nitrogen dioxide (NO₂). This termolecular reaction, ClO + NO₂ + M → ClONO₂ + M, is of significant interest in atmospheric chemistry due to its role in stratospheric ozone depletion cycles. The product, chlorine nitrate (B79036) (ClONO₂), acts as a reservoir for both chlorine and nitrogen species.[1][2]
Core Techniques for Reaction Rate Measurement
Several well-established techniques are employed to determine the rate constant of the ClO + NO₂ reaction. The primary methods include:
-
Discharge-Flow: This technique involves studying the reaction in a controlled flow tube under pseudo-first-order conditions.[2][3]
-
Flash Photolysis: This method uses a high-intensity light pulse to generate a reactive species (in this case, ClO) and then monitors its decay over time.[4]
-
Modulated Photolysis: A variation of flash photolysis, this technique employs a periodically modulated light source and phase-sensitive detection to measure reaction rates.[4][5]
-
Turbulent Flow with Chemical Ionization Mass Spectrometry (CIMS): This approach is suitable for studying the reaction at higher pressures and lower temperatures, representative of stratospheric conditions.[1][6]
Data Presentation: Rate Constants for ClO + NO₂ + M → ClONO₂ + M
The following table summarizes experimentally determined rate constants for the reaction of ClO with NO₂ under various conditions. The reaction is termolecular, and its rate is dependent on the nature and pressure of the third body (M).
| Technique | Third Body (M) | Temperature (K) | Pressure (Torr) | Rate Constant (k) | Reference |
| Discharge Flow-Mass Spectrometry | He | 248 - 417 | 1 - 9 | Varies with T and P | [3] |
| Discharge Flow-Mass Spectrometry | N₂ | 299 - 417 | 1 - 6 | Varies with T and P | [3] |
| Discharge Flow-Resonance Fluorescence | He | 300 | ~1-5 | (0.83 ± 0.12) x 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | [2] |
| Discharge Flow-Resonance Fluorescence | N₂ | 297 | ~1-5 | (1.52 ± 0.23) x 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | [2] |
| Flash Photolysis-UV Absorption | N₂ | 264 - 343 | 23 - 1040 mbar | Pressure-dependent, shows fall-off behavior | [4] |
| Modulated Photolysis-UV Absorption | N₂ | 274 - 339 | 25 - 612 | Pressure-dependent, shows fall-off behavior | [4][5] |
| Turbulent Flow-CIMS | N₂ | 298 and 213 | 150 - 600 | Agrees with NASA Panel recommendations | [1][6] |
| Infrared Absorption Spectroscopy | N₂ | 303 | 10, 25, 760 | 1.40 ± 0.07 × 10⁻³¹ cm⁶ molecule⁻² s⁻¹ (at lower [OClO]) | [7] |
Experimental Protocols
Discharge-Flow Technique
The discharge-flow method is a versatile technique for studying gas-phase reactions at low pressures. The general principle involves generating a steady-state flow of reactants in a tube and monitoring the concentration of one species as a function of reaction time or distance.
Methodology:
-
Reactant Generation:
-
ClO Radicals: ClO radicals are typically produced by reacting chlorine atoms with ozone (Cl + O₃ → ClO + O₂) or chlorine dioxide (Cl + ClO₂ → 2ClO). Chlorine atoms are generated by passing a mixture of Cl₂ in a carrier gas (e.g., He, N₂) through a microwave discharge.[8][9]
-
NO₂: A known concentration of NO₂ in a carrier gas is introduced into the flow tube downstream from the ClO source.
-
-
Experimental Setup:
-
A main flow tube (typically Pyrex or quartz) is maintained at a constant temperature and pressure.
-
A movable injector is used to introduce one of the reactants (e.g., NO₂) at various points along the flow tube, thereby varying the reaction time.
-
The carrier gas (e.g., He, N₂, Ar) maintains a constant flow velocity.[3]
-
-
Detection:
-
Mass Spectrometry: A mass spectrometer is coupled to the end of the flow tube to monitor the concentration of ClO radicals. The decay of the ClO signal is measured as a function of the injector position (reaction time) in a large excess of NO₂.[3]
-
Resonance Fluorescence: ClO can be converted to Cl atoms by reaction with NO, and the subsequent Cl atoms are detected by resonance fluorescence. The decay of ClO is inferred from the Cl atom signal.[2]
-
-
Data Analysis:
-
The reaction is studied under pseudo-first-order conditions, with [NO₂] >> [ClO].
-
The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln([ClO]) versus reaction time.
-
The second-order rate constant (k) is then obtained by plotting k' against [NO₂].
-
Caption: Workflow for the discharge-flow technique.
Flash Photolysis Technique
Flash photolysis is a powerful method for studying fast reactions. It involves initiating a reaction with a short, intense pulse of light and then monitoring the concentrations of reactants or products as a function of time.
Methodology:
-
Reactant Preparation:
-
A mixture of a ClO precursor (e.g., OClO or Cl₂O), NO₂, and a buffer gas (e.g., N₂) is prepared in a reaction cell.[7]
-
-
Experimental Setup:
-
Detection:
-
UV-Visible Absorption Spectroscopy: A monitoring light beam is passed through the reaction cell, and the absorbance of ClO is measured as a function of time after the flash. The decay of the ClO absorption signal is recorded.[4][5]
-
Resonance Fluorescence: A resonance lamp can be used to excite ClO radicals, and the resulting fluorescence is detected. The decay of the fluorescence signal corresponds to the decay of the ClO concentration.
-
-
Data Analysis:
-
The decay of the ClO signal is analyzed to determine the pseudo-first-order rate constant under conditions where [NO₂] is in large excess.
-
The second-order rate constant is obtained from the dependence of the pseudo-first-order rate constant on the NO₂ concentration.
-
Caption: Workflow for the flash photolysis technique.
Stopped-Flow Technique
While more commonly used for liquid-phase reactions, the principles of stopped-flow can be adapted for gas-phase studies, particularly for reactions that are too fast for conventional static methods but slower than those typically studied by flash photolysis.[12][13][14]
Methodology:
-
Reactant Preparation:
-
Two separate gas streams, one containing ClO in a carrier gas and the other containing NO₂ in a carrier gas, are prepared.
-
-
Experimental Setup:
-
Detection:
-
Spectroscopic methods such as UV-Visible absorption or fluorescence are used to monitor the change in concentration of a reactant or product over time.[14]
-
-
Data Analysis:
-
The change in the spectroscopic signal as a function of time is recorded to obtain a kinetic trace.
-
The rate constant is determined by fitting the kinetic data to an appropriate rate law.
-
Caption: Logical flow of the stopped-flow technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of chlorine oxide radical reactions using modulated photolysis. Part 3.—Pressure and temperature dependence of the reaction: ClO + NO2(+ M)→ ClONO2(+ M) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and product of the gas-phase reaction of ClO with NO2 - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stopped-flow - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
Application Notes and Protocols: The Use of Chlorine Monoxide (ClO) as a Tracer for Stratospheric Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
In atmospheric science, tracers are indispensable tools for understanding the complex dynamics of air mass transport. While long-lived, chemically inert species like chlorofluorocarbons (CFCs), nitrous oxide (N₂O), and methane (B114726) (CH₄) are used to determine the mean age and large-scale circulation of stratospheric air, chemically active species provide unique insights into specific, rapid transport and chemical processes.[1][2] Chlorine monoxide (ClO) is a key short-lived, reactive radical that serves as a powerful tracer for photochemical and transport processes in the stratosphere. Its significance stems from its central role in the catalytic destruction of ozone, a process that is particularly pronounced in the polar regions.[3][4] The presence and distribution of ClO, therefore, not only quantify ozone loss but also trace the origin, chemical processing, and transport of specific air masses.
Core Principles: ClO Chemistry and Ozone Depletion
This compound is a chemical radical that plays a critical role in the catalytic destruction of stratospheric ozone.[5] The primary source of stratospheric chlorine is the photodissociation of man-made CFCs.[3][6] Once released, a single chlorine atom (Cl) can destroy thousands of ozone molecules through catalytic cycles.
Catalytic Ozone Depletion Cycle 1: This cycle is most important in the tropical and middle latitudes where UV sunlight is intense.[4]
-
Initiation: A chlorine atom reacts with an ozone molecule (O₃), forming this compound (ClO) and an oxygen molecule (O₂).
-
Propagation: The ClO radical reacts with an oxygen atom (O), regenerating the chlorine atom which can then begin the cycle anew.[4][5]
The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom acting as a catalyst.[4]
Application: Tracing Polar Vortex Dynamics
In the extreme cold of the polar winter stratosphere, Polar Stratospheric Clouds (PSCs) form.[7] These clouds provide surfaces for heterogeneous chemical reactions that convert stable chlorine reservoir species (like HCl and ClONO₂) into reactive chlorine radicals.[8][9]
This chemical activation leads to a dramatic increase in ClO concentrations within the isolated polar vortex.[4][10] Consequently, high ClO abundance is a definitive signature of vortex air that has been chemically processed by PSCs. Monitoring ClO allows scientists to:
-
Define the Polar Vortex Boundary: The sharp gradient in ClO concentration helps to delineate the edge of the chemically perturbed vortex from the surrounding mid-latitude air.
-
Track Vortex Air: As the vortex breaks down in the spring, filaments of ClO-rich air are transported to lower latitudes, providing a direct tracer for the mixing of polar and mid-latitude air.
-
Quantify Ozone Loss: The abundance of ClO is directly linked to the rate of ozone destruction, particularly in the Antarctic "ozone hole".[11][12]
Experimental Protocols: Measuring Stratospheric ClO
The measurement of a highly reactive, low-concentration radical like ClO requires highly sensitive techniques. The primary methods can be categorized as satellite-based, balloon-borne, and ground-based remote sensing.
1. Satellite-Based Microwave Limb Sounding
-
Principle: Satellite instruments measure thermal microwave emissions from the limb (the edge) of the Earth's atmosphere. As ClO molecules rotate, they emit radiation at specific, characteristic frequencies. The intensity of this emission is proportional to the concentration of ClO.
-
Instrumentation: The Microwave Limb Sounder (MLS) instruments on NASA's Upper Atmosphere Research Satellite (UARS) and Aura satellite are primary examples.[13][14] The Superconducting Submillimeter-Wave Limb-Emission Sounder (SMILES) on the ISS also provided valuable data.[15]
-
Methodology:
-
The satellite orbits the Earth, scanning the limb to collect microwave radiance profiles at various tangent altitudes.[14]
-
A forward model simulates the expected radiance based on known physics and an initial guess of the atmospheric state (temperature, pressure, and gas concentrations).
-
An inverse retrieval algorithm adjusts the atmospheric profiles, including the ClO vertical profile, to achieve the best possible match between the measured and simulated spectra.[14]
-
The process yields vertical profiles of ClO concentration from the middle stratosphere to the lower mesosphere with a typical vertical resolution of 3-5 km.[14][15]
-
-
Data Validation: The credibility of the retrieved ClO profiles is established by comparing them with correlative measurements from balloon-based, aircraft-based, and ground-based instruments.[13]
2. Balloon-Borne and Ground-Based Spectroscopy
-
Principle: These techniques also measure the spectral signatures of ClO, either through its emission (microwave/millimeter-wave) or its absorption of sunlight (infrared).[16][17]
-
Instrumentation:
-
Methodology (Ground-Based Example):
-
A sensitive millimeter-wave receiver is aimed at the sky to collect atmospheric emissions.
-
To isolate the weak ClO signal from the large atmospheric background, a spectral subtraction technique is often used, for example, by differencing daytime and nighttime spectra, since ClO abundance is much lower at night.[20]
-
The resulting spectrum is analyzed to determine the total column density or a low-resolution vertical profile of ClO.
-
Data Presentation: Quantitative Summary
The concentration of ClO in the stratosphere varies significantly with altitude, latitude, time of day, and season. The following tables summarize typical and observed values from various measurement campaigns.
Table 1: Typical and Enhanced Stratospheric ClO Mixing Ratios
| Region / Condition | Altitude Range (km) | Typical / Observed Mixing Ratio | Reference(s) |
| Mid-Latitude Upper Stratosphere | ~34-45 km | Peak mixing ratio > 1 ppbv (parts per billion by volume) | [16] |
| Polar Vortex (Chemically Perturbed) | ~18-30 km | > 1.5 ppbv | [21] |
| Arctic (Late Winter/Early Spring) | ~18-30 km | Small enhancements of 0.2-0.5 ppbv | [18] |
| Mesosphere (Nighttime) | ~70-80 km | Enhancement of ~100 pptv (parts per trillion by volume) | [15] |
Table 2: Observed Long-Term Trends in Upper Stratospheric ClO
| Data Source | Time Period | Region | Observed Trend (% per year) | Reference(s) |
| Aura MLS | 2005–2020 | Near-Global (50°S - 50°N) | -0.73 ± 0.40 | [14] |
| ChlOE (Ground-based) | 1996–2015 | Scott Base, Antarctica | -0.6 ± 0.4 (inferred total chlorine) | [22] |
| ChlOE (Ground-based) | 1997-2023 | Mauna Kea | -0.4 ± 0.3 | [20] |
Note: The negative trends are consistent with the reduction of ozone-depleting substances due to the Montreal Protocol.[3][22]
Table 3: Instrument Performance for ClO Measurement
| Instrument / Platform | Measurement Type | Vertical Resolution | Precision (Single Profile) | Useful Altitude Range (km) | Reference(s) |
| Aura / MLS (v5) | Microwave Limb Emission | ~3-4 km | ~0.1 ppbv | ~20-50 | [13][14] |
| SMILES / ISS | Sub-millimeter Limb Emission | 3-5 km (Stratosphere) | 10-30 pptv (averaged) | Stratosphere & Mesosphere | [15] |
| Envisat / MIPAS | Infrared Limb Emission | 4 km (at 20 km) | 0.4-0.5 ppbv | ~18-50 | [21][23] |
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stratospheric ozone depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csl.noaa.gov [csl.noaa.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Stratospheric Ozone Depletion by Chlorofluorocarbons [meteor.iastate.edu]
- 7. skybrary.aero [skybrary.aero]
- 8. Polar Stratospheric Cloud [atmos.jpl.nasa.gov]
- 9. Polar stratospheric clouds – Australian Antarctic Program [antarctica.gov.au]
- 10. csl.noaa.gov [csl.noaa.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. ACP - Upper stratospheric ClO and HOCl trends (2005â2020): Aura Microwave Limb Sounder and model results [acp.copernicus.org]
- 15. AMT - Strato-mesospheric ClO observations by SMILES: error analysis and diurnal variation [amt.copernicus.org]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. Atomic Chlorine and the this compound Radical in the Stratosphere: Three in situ Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DSpace [scholarworks.umass.edu]
- 21. egusphere.copernicus.org [egusphere.copernicus.org]
- 22. acp.copernicus.org [acp.copernicus.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Chlorine Monoxide in Semiconductor Etching
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine-based plasma etching is a cornerstone of semiconductor fabrication, enabling the precise and anisotropic removal of various materials.[1][2] While gases like pure chlorine (Cl₂) and boron trichloride (B1173362) (BCl₃) are commonly used, the introduction of oxygen to chlorine plasmas can significantly alter the etching characteristics.[3] In these Cl₂/O₂ plasmas, the formation of chlorine monoxide (ClO) radicals plays a crucial, albeit complex, role in the etching mechanism.[3] Although not typically used as a primary etchant gas, understanding the behavior of ClO is vital for process optimization, particularly in achieving high selectivity and controlling etch profiles.
This document provides an overview of the role of this compound in semiconductor etching, summarizing key quantitative data from related processes and outlining experimental protocols for Cl₂/O₂-based plasma etching where ClO is a significant reactive species.
The Role of this compound in Plasma Etching
In Cl₂/O₂ inductively coupled plasmas (ICP), this compound is a significant reaction product.[3] While chlorine atoms are highly reactive with silicon, forming volatile silicon chlorides (e.g., SiCl₄), the presence of oxygen and the subsequent formation of ClO radicals introduce a competing mechanism of surface oxidation and chlorination.[2][3] The ClO radical can both chlorinate and oxidize the silicon surface.[3] This dual reactivity is critical for achieving high selectivity, for instance, when etching silicon while needing to stop on a silicon dioxide layer. The formation of a thin oxide layer by oxygen and ClO on the silicon surface can passivate it, slowing the etch rate and allowing for precise control.
The balance between chlorination by Cl radicals and oxidation/chlorination by ClO and O radicals determines the overall etch rate, anisotropy, and selectivity of the process.
Data Presentation: Etching Performance in Chlorine-Based Plasmas
The following tables summarize quantitative data from experiments using chlorine-based plasmas, including those with oxygen additives where this compound is an expected reactive species. These provide a baseline for understanding the performance of such etch processes.
Table 1: Silicon Etch Rates in Chlorine-Based Plasmas
| Plasma Chemistry | Substrate | RF Power (W) | Pressure (mTorr) | Gas Flow (sccm) | Etch Rate (nm/min) | Reference |
| Cl₂/Ar | Silicon | 500 (ICP), 100 (Bias) | 10 | Cl₂: 50, Ar: 10 | ~150 | [4] |
| Cl₂/BCl₃/Ar | 4H-SiC | 800 (ICP), 100 (Bias) | 5 | Cl₂: 40, BCl₃: 10, Ar: 5 | ~220 | [4] |
| Cl₂/SO₂ | Silicon | 200-2500 (Source), 10-300 (Bias) | 2-100 | Cl₂: 20-300, SO₂: 2-100 | Not specified | [5] |
Table 2: Process Parameters for GaAs/AlGaAs Etching in SiCl₄ Plasma
| Parameter | Value |
| RF Power | 5-20 W (low power regime), 25-150 W (high power regime) |
| DC Bias | < 60 V |
| Selectivity (GaAs:AlGaAs) | > 10000:1 |
This table illustrates the high selectivity achievable with chlorine-based chemistries, a characteristic influenced by the formation of passivating layers where species like ClO can play a role.[6]
Experimental Protocols
The following are generalized protocols for plasma etching using chlorine and oxygen-containing gas mixtures, which will involve the in-situ generation of this compound radicals.
Protocol 1: General Silicon Etching with Cl₂/O₂ Plasma
-
Substrate Preparation:
-
Start with a clean, dry silicon wafer.
-
If necessary, perform a pre-clean step, for example, with an HF dip to remove native oxide.
-
Apply and pattern a suitable mask (e.g., photoresist or a hard mask like SiO₂) to define the areas to be etched.
-
-
Chamber Preparation:
-
Ensure the plasma etch chamber is clean and has been properly conditioned to achieve reproducible results. A chamber wall coating, such as SiO₂, can significantly affect plasma chemistry.[3]
-
Load the prepared wafer onto the substrate electrode.
-
-
Etching Process:
-
Evacuate the chamber to a base pressure typically below 10 mTorr.
-
Introduce the process gases. For a Cl₂/O₂ plasma, typical flow rates might be:
-
Cl₂: 20-100 sccm
-
O₂: 2-20 sccm
-
Ar (optional, for plasma stability and physical sputtering): 5-50 sccm
-
-
Set the chamber pressure to the desired operating point, for example, 5-50 mTorr.
-
Apply RF power to both the ICP source (to control plasma density) and the substrate electrode (to control ion energy). Typical values could be:
-
ICP Power: 300-1000 W
-
Bias Power: 50-200 W
-
-
Maintain a controlled substrate temperature, often between 20°C and 80°C.
-
The etching time will depend on the desired etch depth and the calibrated etch rate.
-
After the etch is complete, turn off the RF power and gas flows.
-
Purge the chamber with an inert gas like nitrogen before venting.
-
-
Post-Etch Processing:
-
Remove the wafer from the chamber.
-
Strip the remaining mask material using appropriate wet or dry stripping methods.
-
Clean the wafer to remove any post-etch residues.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical pathways in a Cl₂/O₂ plasma and a typical experimental workflow for a plasma etching process.
Caption: Chemical pathways in a Cl₂/O₂ plasma for silicon etching.
Caption: A typical experimental workflow for plasma etching.
References
- 1. Plasma etching - Wikipedia [en.wikipedia.org]
- 2. blog.truegeometry.com [blog.truegeometry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6415198B1 - Plasma etching of silicon using a chlorine chemistry augmented with sulfur dioxide - Google Patents [patents.google.com]
- 6. Characterization of Dry Etching Processes of III-V Semiconductors in Silicon Tetrachloride Plasmas - Enlighten Theses [theses.gla.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Laboratory Generation of Pure Chlorine Monoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the laboratory synthesis of pure chlorine monoxide (Cl₂O). It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its generation and purification.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in this compound synthesis. Several factors could be responsible:
-
Incomplete Reaction:
-
Insufficient Reaction Time: Ensure the chlorine gas has adequate residence time to react with the solid- Dithis compound is a hazardous compound that cannot be readily made and stored for subsequent utilization.[1]
-
Poor Reagent Activity (Mercuric Oxide Method): The reactivity of mercuric oxide (HgO) can vary. Using freshly prepared, finely divided yellow HgO is recommended. The activity of the mercuric oxide can be decreased by preliminary roasting at 300-400°C, leading to a slower reaction.[2]
-
Improper Water Content (Sodium Carbonate Method): The water content is crucial for the reaction between chlorine and sodium carbonate. Optimal results are often seen with a water content of approximately 10%.[3] Excess water can lead to the formation of hypochlorous acid instead of this compound, while too little water can result in a very slow or incomplete reaction.[4]
-
-
Side Reactions:
-
Formation of Hypochlorous Acid: If excess water is present, the desired this compound can react to form hypochlorous acid (HOCl).[4] The product gas stream may contain unreacted chlorine as well as HOCl and small amounts of water vapor.[5]
-
Decomposition of this compound: Cl₂O is unstable and can decompose, especially at higher temperatures. It is crucial to keep the reaction and collection apparatus cool.
-
-
Product Loss During Collection:
-
Inefficient Trapping: this compound is volatile. Ensure your cold traps are at a sufficiently low temperature (e.g., using a dry ice/acetone (B3395972) slush, approximately -78°C) to efficiently condense the gas.
-
Leaks in the Apparatus: Check all connections for gas leaks, as both the reactant (chlorine) and the product (this compound) are gaseous.
-
Q2: The final product is contaminated with unreacted chlorine. How can I improve the purity?
A2: Chlorine is a common impurity. Here are some strategies to minimize its presence:
-
Optimize Stoichiometry: Use a slight excess of the solid reagent (mercuric oxide or sodium carbonate) to ensure complete consumption of the chlorine gas. Use of excess HgO ensures complete conversion of chlorine.[5]
-
Purification Techniques:
-
Fractional Distillation/Condensation: Chlorine (boiling point: -34.04°C) is more volatile than this compound (boiling point: 2.2°C). A series of cold traps at progressively lower temperatures can be used to separate them. The relatively pure Cl₂O in the exit gases can be passed through a trap cooled with dry ice and acetone to condense liquid Cl₂O.[5]
-
Washing with an Inert Solvent: Dissolving the gas mixture in an inert solvent like carbon tetrachloride and then selectively reacting or separating the components can be an option, though this adds complexity to the purification process.
-
Q3: My reaction with sodium carbonate is producing very little or no this compound.
A3: This is likely an issue with the reaction conditions:
-
Incorrect Water Content: As mentioned, the hydration level of the sodium carbonate is critical. For the reaction of Cl₂ with anhydrous sodium carbonate, the reactor surface needs to be heated to 290-300°C.[1] For hydrated sodium carbonate, a water content of around 10% is optimal for reactions at or near room temperature.[3]
-
Low Reaction Temperature (for anhydrous method): The reaction of chlorine with anhydrous sodium carbonate requires elevated temperatures (around 180°C in a fixed or fluidized-bed reactor) to proceed at a reasonable rate.[5]
-
Poor Gas-Solid Contact: Ensure the chlorine gas is efficiently passed through or over the sodium carbonate. For larger-scale preparations, a fluidized-bed reactor or a packed column can improve contact.
Q4: I am observing the formation of a reddish-brown liquid. Is this pure this compound?
A4: Pure liquid this compound is reddish-brown.[5] However, the color alone is not a definitive indicator of purity. It is essential to perform analytical tests to confirm the identity and purity of your product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for generating this compound?
A1: The two most common laboratory methods are:
-
Reaction of Chlorine Gas with Mercuric Oxide: This is a classic and reliable method that involves passing chlorine gas over yellow mercuric oxide.[5]
-
Reaction of Chlorine Gas with Sodium Carbonate: This method can be performed with either hydrated or anhydrous sodium carbonate under different conditions.[4][5] It is often considered a safer and more convenient alternative to the mercuric oxide method.
Q2: What are the main safety concerns when working with this compound?
A2: this compound is a hazardous substance and requires strict safety protocols:
-
Toxicity: Both chlorine and this compound are toxic and corrosive gases. All manipulations must be performed in a well-ventilated fume hood.[6]
-
Explosion Hazard: this compound is unstable and can decompose explosively, especially in high concentrations or upon exposure to light or heat. It is crucial to avoid high concentrations of the pure substance and to use appropriate shielding. The presence of diluents appears to minimize the possibility of explosions.[4]
-
Reactivity: It is a strong oxidizing agent and can react violently with organic materials and other reducing agents.
Q3: How can I purify the generated this compound?
A3: Purification typically involves separating Cl₂O from unreacted chlorine, carbon dioxide (if using the carbonate method), and any water vapor or hypochlorous acid. Common techniques include:
-
Fractional Condensation: Utilizing a series of cold traps at different temperatures to selectively condense the components of the gas mixture.
-
Drying: Passing the gas stream through a drying agent like phosphorus pentoxide (P₂O₅) to remove water and dehydrate any hypochlorous acid to this compound.[5]
-
Washing: Bubbling the gas mixture through water can be used to separate this compound from less soluble gases, though this will result in an aqueous solution of hypochlorous acid.[4]
Q4: How should I store pure this compound?
A4: Due to its instability, long-term storage of pure this compound is not recommended. For short-term storage, it should be kept as a solid or in a solution in an inert solvent at very low temperatures (e.g., in a freezer at -80°C) and in the dark to prevent decomposition.
Q5: What analytical methods can be used to determine the purity of my this compound sample?
A5: Several analytical techniques can be employed:
-
Iodometry: This titration method can be used for the quantitative determination of this compound, both alone and in a mixture with chlorine.[5]
-
Spectroscopy: Mass spectrometry, infrared (IR), and ultraviolet (UV) spectrophotometry can be used to analyze gaseous mixtures containing Cl₂O.[5]
-
Gas Chromatography: This technique is suitable for analyzing mixtures of air, chlorine, and this compound.[5]
Section 3: Data Presentation
| Parameter | Mercuric Oxide Method | Hydrated Sodium Carbonate Method | Anhydrous Sodium Carbonate Method |
| Typical Yield | High (can be >90% with active HgO) | Good (up to 89% chlorine conversion reported)[1] | High yields reported[5] |
| Purity | Generally high, main impurity is Cl₂ | Can be contaminated with Cl₂, CO₂, and HOCl | Can be contaminated with Cl₂ and CO₂ |
| Reaction Temperature | Room temperature or slightly cooled | Room temperature (e.g., 20-30°C)[3] | 150-300°C[1][4] |
| Key Reagents | Yellow Mercuric Oxide (HgO), Chlorine (Cl₂) | Hydrated Sodium Carbonate (Na₂CO₃·nH₂O), Chlorine (Cl₂) | Anhydrous Sodium Carbonate (Na₂CO₃), Chlorine (Cl₂) |
| Advantages | High purity and yield under optimal conditions. | Safer and more cost-effective than the HgO method. | Continuous process is possible. |
| Disadvantages | HgO is toxic and expensive. Reagent activity can be variable.[2] | Yield is sensitive to water content. Product can be wet. | Requires high temperatures. |
Section 4: Experimental Protocols
Protocol 1: Generation of this compound using Mercuric Oxide
Materials:
-
Yellow mercuric oxide (HgO), finely powdered
-
Chlorine gas (Cl₂)
-
Inert diluent gas (e.g., nitrogen or argon)
-
Packed column reactor
-
Gas flow controllers
-
Series of cold traps (e.g., with dry ice/acetone and liquid nitrogen)
-
Schlenk line or similar gas handling apparatus
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus in a fume hood. The setup should consist of a gas inlet for chlorine and the diluent gas, a packed column containing the mercuric oxide, and a series of cold traps for product collection and purification. All glassware should be thoroughly dried.
-
Reagent Preparation: Pack the column with a mixture of yellow mercuric oxide and an inert support material like sand to ensure good gas flow.
-
Reaction:
-
Begin a flow of the inert diluent gas through the column.
-
Introduce a controlled flow of chlorine gas into the diluent stream. A typical dilution is up to 25% chlorine.[4]
-
Maintain the reactor at or slightly below room temperature. Cooling the reactor can favor higher yields.[5]
-
The reaction is: 2 Cl₂ + 2 HgO → Cl₂O + HgCl₂·HgO
-
-
Product Collection and Purification:
-
Pass the effluent gas stream through a cold trap maintained at -78°C (dry ice/acetone slush) to condense the this compound. Unreacted chlorine will also condense at this temperature.
-
For further purification, a trap at a higher temperature can be used beforehand to remove less volatile impurities, and a subsequent trap at liquid nitrogen temperature can be used to trap highly volatile components.
-
Fractional distillation of the condensate can be performed to separate chlorine from this compound.
-
Protocol 2: Generation of this compound using Hydrated Sodium Carbonate
Materials:
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O) or a mixture with a known water content (approx. 10%)
-
Chlorine gas (Cl₂)
-
Inert diluent gas (e.g., nitrogen or carbon dioxide)
-
Reaction tower or a similar gas-solid reactor
-
Gas flow controllers
-
Cold traps
-
Drying tube with P₂O₅
Procedure:
-
Apparatus Setup: In a fume hood, set up a reaction tower where the chlorine gas can flow counter-current to the solid sodium carbonate. The outlet of the tower should be connected to a drying tube followed by a series of cold traps.
-
Reaction:
-
Pass a stream of chlorine gas, diluted with an inert gas to about 25%, upward through the reaction tower.[3]
-
Slowly add the hydrated sodium carbonate from the top of the tower.
-
Maintain the reaction zone at approximately 20-30°C.[3]
-
The reaction is: 2 Cl₂ + 2 Na₂CO₃ + H₂O → 2 Cl₂O + 2 NaHCO₃ + 2 NaCl
-
-
Product Purification:
-
Pass the gaseous product stream through a drying tube containing phosphorus pentoxide (P₂O₅) to remove water and convert any entrained hypochlorous acid to this compound.
-
Collect the purified this compound in a cold trap at -78°C.
-
Section 5: Visualizations
Caption: General experimental workflow for the laboratory synthesis and purification of this compound.
Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues in this compound synthesis.
References
- 1. Synthesis of dithis compound [vtechworks.lib.vt.edu]
- 2. US2155281A - Preparation of this compound - Google Patents [patents.google.com]
- 3. inorganic chemistry - this compound formation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. US2157524A - Preparation of this compound - Google Patents [patents.google.com]
- 5. This compound | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorine gas safety – CompSource Mutual [compsourcemutual.com]
Technical Support Center: Spectroscopic Measurement of Atmospheric ClO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the spectroscopic measurement of atmospheric chlorine monoxide (ClO).
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques used for atmospheric ClO measurement?
A1: The main techniques for measuring atmospheric ClO include:
-
Microwave and Sub-millimeter Wave Limb Sounding: This technique measures thermal emission from rotational transitions of ClO in the microwave and sub-millimeter regions of the electromagnetic spectrum. Instruments like the Microwave Limb Sounder (MLS) on NASA's Aura satellite utilize this method.[1][2][3]
-
Ultraviolet/Visible (UV/Vis) Differential Optical Absorption Spectroscopy (DOAS): DOAS measures the absorption of scattered sunlight by ClO in the UV/Vis spectral range. This method is often used for ground-based and satellite measurements.[4][5]
-
Far-Infrared (FIR) Fourier Transform Spectroscopy (FTS): This technique measures the absorption of solar radiation by ClO in the far-infrared region.[6][7]
Q2: What are the most common sources of interference in atmospheric ClO measurements?
A2: Interferences are highly dependent on the spectroscopic technique being used. Common sources include:
-
Spectral Line Overlap: Other atmospheric molecules have absorption or emission lines that can overlap with ClO spectral features.
-
Broadband Interference: Aerosols and pressure broadening of spectral lines from other species can create a background signal that interferes with the narrow ClO signal.[8][9]
-
Instrumental Effects: Imperfections in the instrument, such as baseline drift or non-linear detector response, can introduce errors.
Q3: How do volcanic aerosols interfere with ClO measurements?
A3: Volcanic aerosols, primarily composed of sulfuric acid droplets, can interfere with ClO measurements in several ways. For UV/Vis and IR techniques, aerosols can scatter and absorb radiation, altering the light path and introducing a broadband signal that can mask the weaker ClO absorption features. Additionally, heterogeneous chemical reactions on the surface of these aerosols can alter the chemical partitioning of chlorine species, including ClO, impacting the interpretation of the measurements.[10]
Troubleshooting Guides by Technique
Microwave and Sub-millimeter Wave Limb Sounding
Issue: Inaccurate ClO concentration retrievals.
This section addresses common issues and solutions for researchers using microwave and sub-millimeter wave limb sounding for atmospheric ClO measurements.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Spectral Interference from Ozone (O₃) | 1. Verify the accuracy of the O₃ spectral line parameters in your retrieval algorithm.2. Perform a joint retrieval, fitting for both ClO and O₃ concentrations simultaneously.3. Utilize a forward model that accurately simulates the contribution of O₃ to the measured spectra. | Protocol for Joint Retrieval: 1. Select a spectral window that contains distinct spectral features for both ClO and O₃.2. In your retrieval software, define both ClO and O₃ as target species.3. The retrieval algorithm should iteratively adjust the vertical profiles of both gases to minimize the difference between the measured and modeled spectra. The forward model must include accurate spectroscopic parameters (line frequency, strength, and broadening coefficients) for both molecules from a reliable database like HITRAN. |
| Spectral Interference from Nitrous Oxide (N₂O) | 1. Ensure your spectral analysis includes the most up-to-date spectroscopic data for N₂O.2. If possible, select a ClO emission line that is spectrally well-separated from strong N₂O lines. | Protocol for Line Selection: 1. Use a spectroscopic database (e.g., HITRAN, JPL catalog) to simulate the atmospheric spectra in the region of your ClO measurement.2. Identify the rotational transition lines of ClO and potential interfering species like N₂O.3. Quantify the degree of spectral overlap and the relative intensities of the lines at typical stratospheric concentrations.4. Select a ClO line for retrieval that minimizes the overlap with N₂O lines or where the N₂O contribution is small and can be accurately modeled. |
| Pressure Broadening Effects | 1. Ensure your retrieval algorithm correctly models the pressure broadening of both ClO and interfering species' spectral lines.[8][11][12]2. Use accurate pressure and temperature profiles in your forward model. | Protocol for Pressure Broadening Correction: 1. Obtain accurate atmospheric pressure and temperature profiles for the time and location of your measurement from a meteorological model or simultaneous measurements.2. Your forward model should use a Voigt line shape, which is a convolution of the Gaussian (Doppler broadening) and Lorentzian (pressure broadening) profiles.3. The pressure broadening parameters (width and its temperature dependence) for ClO and other relevant species should be taken from a reliable spectroscopic database. |
UV/Vis Differential Optical Absorption Spectroscopy (DOAS)
Issue: Poor fit quality and noisy ClO slant column densities.
This guide provides troubleshooting for common problems encountered during the analysis of DOAS measurements for atmospheric ClO.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Interference from Ozone (O₃) and Bromine Monoxide (BrO) | 1. Include the absorption cross-sections of O₃ and BrO in your DOAS fit.[4][5]2. Ensure the cross-sections are convolved with the instrument's slit function.3. Account for the temperature dependence of the absorption cross-sections. | Protocol for DOAS Fitting: 1. In your DOAS analysis software (e.g., QDOAS, DOASIS), define a fitting window that includes characteristic absorption features of ClO.2. Include the laboratory-measured absorption cross-sections for ClO, O₃, BrO, and other potential absorbers (e.g., NO₂, O₄) in the fit.3. Include a low-order polynomial to account for broadband absorption and scattering.4. The fitting routine will then solve for the slant column densities of each species that best match the measured spectrum. |
| Ring Effect Interference | 1. Include a pseudo-absorber "Ring" spectrum in your DOAS fit to account for the filling-in of solar Fraunhofer lines by rotational Raman scattering.[4] | Protocol for Ring Effect Correction: 1. The Ring spectrum can be calculated by convolving a high-resolution solar spectrum with the rotational Raman scattering cross-sections for N₂ and O₂.2. Alternatively, a Ring spectrum can be generated empirically from the measurement data itself.3. Include this calculated or empirical Ring spectrum as a pseudo-absorber in your DOAS fitting procedure. |
| Aerosol and Cloud Interference | 1. Use a higher-order polynomial in your DOAS fit to better account for broadband extinction by aerosols and clouds.2. For satellite measurements, cloud filtering algorithms may be necessary to exclude scenes with heavy cloud contamination. | Protocol for Aerosol/Cloud Filtering: 1. Utilize cloud information from co-located instruments or from the measurement itself (e.g., color indices).2. Set a threshold for cloud fraction or optical depth to filter out measurements that are heavily influenced by clouds.3. For retrievals above clouds, the cloud top height needs to be accurately determined and incorporated into the radiative transfer model. |
Far-Infrared (FIR) Fourier Transform Spectroscopy (FTS)
Issue: Difficulty in detecting weak ClO absorption features.
This section offers guidance on overcoming challenges in measuring atmospheric ClO using FIR-FTS.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Interference from Water Vapor (H₂O) and Ozone (O₃) | 1. Select a micro-window for analysis that minimizes interference from strong H₂O and O₃ absorption lines.2. Perform a multi-species retrieval, fitting for H₂O, O₃, and ClO simultaneously. | Protocol for Micro-window Selection: 1. Use a radiative transfer model with a comprehensive spectroscopic database to simulate the atmospheric transmission in the far-infrared region.2. Identify spectral regions where ClO absorption lines are present and where the absorption from H₂O and O₃ is relatively weak and has a distinct spectral signature from ClO.3. The selection of an optimal micro-window is a trade-off between maximizing the ClO signal and minimizing interferences. |
| Instrumental Line Shape (ILS) Uncertainty | 1. Characterize the ILS of your spectrometer using a gas cell with a known low-pressure gas (e.g., N₂O).2. Incorporate the measured ILS into your retrieval algorithm. | Protocol for ILS Characterization: 1. Record the spectrum of a gas with well-known, isolated spectral lines at a low pressure where the lines are primarily Doppler-broadened.2. Use a line-fitting program (e.g., LINEFIT) to retrieve the instrumental line shape from the measured gas spectrum.3. The retrieved ILS can then be used as a fixed parameter in the forward model of your atmospheric retrieval algorithm. |
Quantitative Summary of Interferences
The following table summarizes the potential magnitude of interferences for different atmospheric species on ClO measurements. The values are indicative and can vary significantly based on atmospheric conditions, instrument specifications, and the chosen spectral region.
| Interfering Species | Spectroscopic Technique | Typical Concentration Range in Stratosphere | Potential Impact on ClO Retrieval |
| Ozone (O₃) | All | 1 - 10 ppmv | High (can be a dominant source of spectral interference) |
| Nitrous Oxide (N₂O) | Microwave/Sub-mm, FIR | ~330 ppbv | Moderate to High (strong absorption in certain spectral regions)[13] |
| Bromine Monoxide (BrO) | UV/Vis | 1 - 20 pptv | Moderate (spectral overlap in the UV)[4][5] |
| Water Vapor (H₂O) | FIR | 3 - 7 ppmv | High (numerous strong absorption lines in the FIR)[14] |
| Volcanic Aerosols | UV/Vis, FIR | Highly variable | High (significant broadband extinction and scattering)[10] |
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in troubleshooting interferences in atmospheric ClO measurements.
Caption: Troubleshooting workflow for DOAS ClO retrieval.
Caption: Mitigation strategies for different interference types.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Microwave Limb Sounder | Home [mls.jpl.nasa.gov]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. physicsopenlab.org [physicsopenlab.org]
- 10. Modeled and Observed Volcanic Aerosol Control on Stratospheric NO y and Cl y [dspace.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. nict.go.jp [nict.go.jp]
- 13. AMT - Atmospheric N2O and CH4 total columns retrieved from low-resolution Fourier transform infrared (FTIR) spectra (Bruker VERTEX 70) in the mid-infrared region [amt.copernicus.org]
- 14. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
Technical Support Center: Optimizing Chlorine Monoxide-Based Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorine monoxide (ClO•) radicals.
Troubleshooting Guide
This guide addresses common issues encountered during the generation and use of this compound radicals in experimental settings.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no ClO• radical yield | 1. Inefficient precursor generation: The synthesis of the ClO• precursor, such as dithis compound (Cl₂O), may be incomplete. 2. Precursor decomposition: Cl₂O is unstable and can decompose, especially at higher temperatures. 3. Inadequate photolysis: The wavelength or intensity of the light source may not be optimal for the photolytic generation of ClO• from its precursor. | 1. Optimize precursor synthesis: For Cl₂O generation from chlorine gas and sodium carbonate, ensure the sodium carbonate is hydrated (around 10% water content) and maintain the reaction temperature between 20-30°C.[1] 2. Control temperature: Store and handle Cl₂O at low temperatures to minimize thermal decomposition.[2] 3. Verify photolysis conditions: Use a UV light source with a wavelength appropriate for the precursor's absorption spectrum. For example, 248 nm is effective for Cl₂O photolysis.[3][4] |
| Inconsistent reaction rates | 1. Pressure fluctuations: The rates of gas-phase reactions involving ClO• can be pressure-dependent.[5] 2. Temperature instability: Reaction kinetics are sensitive to temperature changes. 3. Presence of impurities: Unwanted species can react with ClO• or catalyze its decomposition. | 1. Maintain constant pressure: Use a pressure regulator and ensure the reaction vessel is well-sealed. 2. Precise temperature control: Employ a thermostat or cryostat to maintain a stable reaction temperature. 3. Purify reactants and precursors: Use purified gases and ensure the ClO• precursor is free from contaminants. |
| Formation of unexpected byproducts | 1. Side reactions of ClO•: The ClO• radical can undergo self-reaction to form Cl₂ and O₂.[6] 2. Secondary reactions of chlorine atoms: If Cl atoms are generated, they can participate in other reactions.[7] 3. Reaction with solvent or impurities: The highly reactive ClO• can react with certain solvents or impurities in the reaction mixture. | 1. Optimize reactant concentrations: Adjust the initial concentrations of reactants to favor the desired reaction pathway. 2. Use radical scavengers: If necessary, introduce a scavenger to remove unwanted radical species. 3. Choose an inert solvent: Select a solvent that is unreactive towards ClO• under the experimental conditions. |
| Difficulty in detecting ClO• | 1. Low radical concentration: The steady-state concentration of ClO• may be below the detection limit of the analytical technique. 2. Short radical lifetime: ClO• is a transient species with a short lifetime.[8] 3. Inappropriate detection method: The chosen analytical technique may not be suitable for detecting radicals. | 1. Increase precursor concentration or photolysis intensity: This can lead to a higher steady-state concentration of ClO•. 2. Use time-resolved detection techniques: Techniques like flash photolysis coupled with absorption spectroscopy can monitor transient species.[9] 3. Employ sensitive detection methods: Mass spectrometry or laser-induced fluorescence can be used for sensitive detection of radicals. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (ClO•) and dithis compound (Cl₂O)?
A1: this compound (ClO•) is a radical, meaning it has an unpaired electron and is highly reactive.[10] Dithis compound (Cl₂O), also known as chlorine(I) oxide, is a molecule with the formula Cl-O-Cl and is often used as a precursor to generate ClO• radicals through photolysis.[2] In older literature, Cl₂O was sometimes referred to as this compound, which can be a source of confusion.
Q2: What are the common methods for generating this compound radicals in the lab?
A2: Common laboratory methods for generating ClO• radicals include:
-
Photolysis of dithis compound (Cl₂O): Exposing Cl₂O gas to UV light can break the Cl-O bond to produce ClO• radicals.[11]
-
Reaction of chlorine atoms with ozone (O₃): Chlorine atoms (Cl•) react with ozone to produce ClO• and molecular oxygen (O₂).[10]
-
Reaction of chlorine atoms with chlorine dioxide (ClO₂): This reaction also yields ClO• radicals.[12]
Q3: What are the key safety precautions when working with this compound and its precursors?
A3: Dithis compound (Cl₂O) is a hazardous and unstable gas that can be explosive at high concentrations.[2] Chlorine gas is also toxic and corrosive.[13] Experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn. It is crucial to be aware of the potential for explosions and to handle these chemicals with extreme care.
Q4: How does pressure affect the kinetics of this compound reactions?
A4: For gas-phase reactions, increasing the pressure increases the concentration of the reacting species, which generally leads to an increase in the reaction rate.[5] For certain association reactions involving ClO•, the rate constant itself can be pressure-dependent, particularly in the "fall-off" region between second-order and third-order kinetics.[14]
Q5: Can you suggest a method for purifying dithis compound (Cl₂O)?
A5: A common method for purifying Cl₂O involves fractional distillation at low temperatures to separate it from unreacted chlorine and other byproducts.[2] Another technique is to pass the gas mixture through a trap cooled with dry ice and acetone (B3395972) to condense the Cl₂O.[2]
Quantitative Data
The following tables summarize key quantitative data for reactions involving this compound radicals.
Table 1: Rate Constants for Key this compound Radical Reactions
| Reaction | Rate Constant (k) | Temperature (K) | Pressure | Reference(s) |
| Cl• + O₃ → ClO• + O₂ | 2.12 x 10⁻¹¹ exp(-157/T) cm³ molecule⁻¹ s⁻¹ | 220-298 | - | [15] |
| ClO• + O• → Cl• + O₂ | 3.38 x 10⁻¹¹ exp(75/T) cm³ molecule⁻¹ s⁻¹ | 220-298 | - | [15] |
| ClO• + NO → Cl• + NO₂ | 1.13 x 10⁻¹¹ exp(200/T) cm³ molecule⁻¹ s⁻¹ | 220-298 | - | [15] |
| ClO• + ClO• → Cl₂ + O₂ | 1.7 x 10¹⁰ cm³ mol⁻¹ s⁻¹ | 298 | 1.3-3.0 mm Hg | [12] |
| Cl + Cl₂O → Cl₂ + ClO• | 1.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 300 | 1 atm | [16] |
Table 2: Quantum Yields for ClO• Formation from Photolysis
| Precursor | Wavelength (nm) | Quantum Yield (Φ) | Temperature (K) | Pressure (Torr) | Reference(s) |
| Cl₂O | 193 | 0.85 ± 0.15 (for O(³P)) | 296 | - | [3][4] |
| Cl₂O | 248 | 0.20 ± 0.03 (for O(³P)) | 220-352 | 17-28 | [3][4] |
| ClOOCl | 308 | 1.03 ± 0.12 (for Cl•) | 235 | - | [17][18] |
| HOCl | 254 | 1.4 mol Es⁻¹ (for •OH) | - | - | [19] |
Experimental Protocols
Protocol 1: Generation of Dithis compound (Cl₂O) from Chlorine and Sodium Carbonate
This protocol is based on the reaction of chlorine gas with hydrated sodium carbonate.[1]
-
Apparatus Setup:
-
A reaction vessel (e.g., a packed-bed reactor) containing hydrated sodium carbonate (Na₂CO₃·nH₂O, with approximately 10% water content).
-
A gas inlet for introducing chlorine gas (Cl₂) diluted with an inert gas (e.g., nitrogen).
-
A gas outlet connected to a cold trap (e.g., cooled with dry ice/acetone) to collect the Cl₂O product.
-
A flow meter to control the gas flow rate.
-
-
Procedure:
-
Pass a stream of chlorine gas, diluted to about 25% with nitrogen, through the bed of hydrated sodium carbonate.
-
Maintain the reaction temperature at approximately 20-30°C.
-
The gaseous product, containing Cl₂O, unreacted Cl₂, and the inert gas, exits the reactor.
-
Pass the product gas stream through the cold trap to condense the Cl₂O, which has a boiling point of 2.0°C.
-
The collected liquid Cl₂O can be further purified by fractional distillation if necessary.
-
Protocol 2: Generation of this compound (ClO•) Radicals by Photolysis of Dithis compound (Cl₂O)
This protocol describes the generation of ClO• radicals via UV photolysis of Cl₂O.[3][4]
-
Apparatus Setup:
-
A photolysis cell made of a material transparent to UV light (e.g., quartz).
-
A gas handling system for introducing a known concentration of Cl₂O, often diluted in an inert gas, into the photolysis cell.
-
A UV light source (e.g., an excimer laser or a mercury lamp) capable of emitting at a wavelength strongly absorbed by Cl₂O (e.g., 248 nm).
-
A detection system to monitor the concentration of ClO• radicals (e.g., absorption spectrometer, mass spectrometer).
-
-
Procedure:
-
Introduce a flowing mixture of Cl₂O and an inert gas (e.g., N₂) at a controlled pressure into the photolysis cell.
-
Irradiate the gas mixture with the UV light source.
-
The photolysis of Cl₂O will produce ClO• radicals and Cl atoms.
-
Monitor the formation and decay of the ClO• radicals using the detection system. The concentration of ClO• can be controlled by adjusting the Cl₂O concentration, the light intensity, and the flow rate.
-
Visualizations
Caption: Experimental workflow for the generation of this compound radicals.
Caption: Catalytic cycle of ozone depletion involving this compound.
Caption: Troubleshooting workflow for low this compound radical signal.
References
- 1. US2157524A - Preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Solved 22.9 The ClO radical decays rapidly by way of the | Chegg.com [chegg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Kinetics of chlorine oxide radical reactions using modulated photolysis. Part 1.—Disproportionation of ClO in the Cl2 photosensitised decomposition of ozone - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Reactions of chlorine oxide radicals. Part 1.—Reaction kinetics of the ClO radical - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 13. lab preparation of chlorine and equations | Filo [askfilo.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. Kinetics of chlorine oxide radical reactions using modulated photolysis. Part 4.—The reactions Cl + Cl2O → Cl2+ ClO and ClO + HO2→ products studied at 1 atm and 300c k - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chlorine photolysis and subsequent OH radical production during UV treatment of chlorinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chlorine Monoxide (Cl₂O) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chlorine monoxide (Cl₂O).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cl₂O | Mercuric Oxide Method: • Inactive mercuric oxide (HgO).[1] • Improper reaction temperature.• Incomplete reaction.[2]Sodium Carbonate Method: • Incorrect water content in sodium carbonate (Na₂CO₃).[3]• Non-optimal reaction temperature.[3][4]• Excess water leading to hypochlorous acid (HOCl) formation.[3] | Mercuric Oxide Method: • Use freshly prepared, active HgO. Commercial HgO may require pre-heating to improve reactivity.[1]• Cool the reactor to favor the formation of Cl₂O.[2]• Use an excess of HgO to ensure complete conversion of chlorine.[2]Sodium Carbonate Method: • Use hydrated sodium carbonate or control the humidity of the chlorine gas stream.[3] An optimal water content is crucial. • Maintain the reaction temperature between 20-30°C for the reaction with hydrated sodium carbonate. For the anhydrous reaction, temperatures of 150-250°C are required, with continuous removal of Cl₂O to prevent decomposition.[4]• Avoid excess water, which favors the formation of hypochlorous acid.[3] |
| Product Gas is Primarily Oxygen (O₂) (Mercuric Oxide Method) | The reaction is proceeding according to the side reaction: 2 HgO + 2 Cl₂ → 2 HgCl₂ + O₂. This is often due to the use of inactive mercuric oxide.[1] | Use highly active mercuric oxide. This can be prepared by precipitating it from a mercury salt solution with an alkali metal hydroxide.[1] |
| Explosion During Synthesis or Handling | This compound is an explosive compound.[2] Explosions can be triggered by:• High concentrations of Cl₂O (minimum explosive limit in oxygen is 23.5%).[2]• Rapid heating or heating above 120°C.[4]• Exposure to strong light.• Shock-sensitive liquid Cl₂O.• Reaction with ammonia (B1221849).[5] | • Dilute the chlorine gas feed with an inert gas (e.g., nitrogen, air) to keep the Cl₂O concentration below its explosive limit.[2][3]• Maintain careful temperature control throughout the synthesis and purification process.• Protect the apparatus from strong light sources.• Handle liquid Cl₂O with extreme caution and avoid mechanical shock.• Ensure the reaction environment is free from ammonia.[5] |
| Presence of Unreacted Chlorine (Cl₂) in the Product | • Incomplete reaction of the chlorine gas.[2]• Inefficient separation of Cl₂ from the product stream. | • Use an excess of the solid reactant (HgO or Na₂CO₃) to drive the reaction to completion.[2]• Purify the product gas by fractional distillation or by passing it through a trap cooled with dry ice and acetone (B3395972) to condense the Cl₂O.[2] |
| Presence of Hypochlorous Acid (HOCl) and Water in the Product | • Use of excess water in the sodium carbonate method.[3]• Incomplete dehydration of the product gas stream. | • Carefully control the amount of water present in the sodium carbonate reaction.[3]• Pass the product gas through a drying agent such as phosphorus pentoxide (P₄O₁₀) to remove water and dehydrate any HOCl to Cl₂O.[2] |
| Formation of Chlorates (Side Reaction) | In the sodium carbonate method, especially in concentrated solutions, a side reaction can occur leading to the formation of chlorates.[3] | Using solid or hydrated sodium carbonate instead of concentrated solutions can minimize this side reaction.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common laboratory and industrial methods for synthesizing this compound are:
-
The reaction of chlorine gas with mercuric oxide: This is the oldest method but is often avoided due to the high cost and toxicity of mercury compounds.[4] The reaction is: 2 Cl₂ + HgO → HgCl₂ + Cl₂O.[4]
-
The reaction of chlorine gas with sodium carbonate: This method is generally considered safer and more convenient. It can be performed with hydrated sodium carbonate at 20-30°C or with anhydrous sodium carbonate at 150-250°C.[4]
Q2: What are the main impurities I can expect in my this compound product?
A2: The impurities depend on the synthesis method used. Common impurities include:
-
Unreacted chlorine (Cl₂): Present if the reaction does not go to completion.[2]
-
Hypochlorous acid (HOCl) and water (H₂O): Particularly in methods involving water, such as the hydrated sodium carbonate method.[2][3]
-
Carbon dioxide (CO₂): A byproduct of the reaction with sodium carbonate.
-
Oxygen (O₂): Can be a significant byproduct in the mercuric oxide method if the mercuric oxide is not sufficiently reactive.[1]
-
Higher chlorine oxides (e.g., ClO₂): Can form under certain conditions, though less common.
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound typically involves the following steps:
-
Removal of water and hypochlorous acid: The gas stream can be passed through a drying agent like phosphorus pentoxide (P₄O₁₀), which also converts HOCl to Cl₂O.[2]
-
Separation from unreacted chlorine and other non-condensable gases: This is often achieved by passing the gas through a cold trap, typically cooled with a dry ice/acetone mixture (around -78°C). This compound will condense, while more volatile impurities like chlorine and inert diluent gases will pass through.[2]
-
Fractional distillation: For higher purity, the condensed this compound can be further purified by fractional distillation.[2]
Q4: What are the explosive hazards associated with this compound?
A4: this compound is a highly reactive and explosive compound.[2] The primary hazards are:
-
High Concentrations: Gaseous mixtures containing more than 23.5% Cl₂O in oxygen are explosive.[2]
-
Thermal Instability: It can decompose explosively upon rapid heating or when heated above 120°C.[4]
-
Light Sensitivity: Explosions have been reported upon exposure to strong light.
-
Shock Sensitivity: Liquid this compound is reported to be shock-sensitive.
-
Reaction with other chemicals: Mixtures with ammonia can be explosive.[5]
Q5: How can I analyze the purity of my this compound sample?
A5: Several analytical methods can be used to determine the purity of this compound and quantify impurities:
-
Gas Chromatography (GC): Can be used to separate and quantify Cl₂O, Cl₂, and other gaseous impurities.
-
Mass Spectrometry (MS): Can identify and quantify the components of the gas mixture.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry: Can be used for the analysis of gaseous mixtures containing Cl₂O, Cl₂, and HOCl.[2]
-
Iodometry: A wet chemical method that can be used for the quantitative determination of Cl₂O.[2]
Quantitative Data on Synthesis Methods
The following table summarizes typical yields and known impurities for the primary this compound synthesis methods. Note that specific results can vary significantly based on the experimental setup and conditions.
| Synthesis Method | Typical Yield | Common Impurities | Key Reaction Conditions |
| Chlorine Gas + Mercuric Oxide | Can reach up to 93.2% with highly active HgO.[6] | Unreacted Cl₂, O₂, HgCl₂ | Use of highly active, pre-treated HgO; reaction temperature is critical.[1] |
| Chlorine Gas + Hydrated Sodium Carbonate | High yields are reported.[2] | Unreacted Cl₂, H₂O, HOCl, CO₂, Sodium Chlorate | Reaction temperature of 20-30°C; controlled humidity.[4] |
| Chlorine Gas + Anhydrous Sodium Carbonate | A chlorine conversion of 89% has been achieved.[7] | Unreacted Cl₂, CO₂, Higher Chlorine Oxides | Reaction temperature of 150-250°C; continuous removal of Cl₂O.[4] |
| Dehydration of Hypochlorous Acid | Yields can be high, but the starting material is often prepared from Cl₂O. | Unreacted Cl₂, H₂O | Requires a strong dehydrating agent (e.g., P₄O₁₀).[2] |
Experimental Protocols
Synthesis of this compound from Mercuric Oxide and Chlorine Gas
This method requires handling of highly toxic mercury compounds and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Freshly precipitated and dried mercuric oxide (HgO)
-
Chlorine gas (Cl₂)
-
Inert diluent gas (e.g., Nitrogen, N₂)
-
Reaction tube (glass)
-
Gas flow controllers
-
Cold trap (e.g., Dewar condenser with dry ice/acetone bath)
-
Collection vessel
Procedure:
-
Pack the reaction tube with a mixture of freshly prepared mercuric oxide and an inert support material (e.g., glass wool or beads) to ensure good gas-solid contact.
-
Assemble the apparatus, connecting the chlorine and nitrogen gas cylinders through flow controllers to the inlet of the reaction tube.
-
Connect the outlet of the reaction tube to a series of cold traps. The first trap should be designed to collect the Cl₂O, cooled to approximately -78°C. A subsequent trap can be used to capture any unreacted chlorine.
-
Purge the entire system with the inert gas (N₂) to remove any air and moisture.
-
Start the flow of the inert gas and then slowly introduce a controlled flow of chlorine gas. A typical dilution is 1 part chlorine to 4 parts nitrogen.
-
Monitor the reaction. The formation of reddish-brown mercury(II) oxychloride (HgO·HgCl₂) will be observed.
-
The gaseous product stream, containing Cl₂O and the inert gas, will pass into the cold trap where the Cl₂O will condense as a reddish-brown liquid.
-
After the reaction is complete, stop the flow of chlorine gas and continue to purge the system with nitrogen to carry all the product to the cold trap.
-
The collected liquid Cl₂O can be further purified by fractional distillation if required.
Synthesis of this compound from Sodium Carbonate and Chlorine Gas (Hydrated Method)
This method is generally safer than the mercuric oxide method.
Materials:
-
Hydrated sodium carbonate (Na₂CO₃·H₂O or Na₂CO₃·10H₂O) or anhydrous Na₂CO₃ with a controlled water feed.
-
Chlorine gas (Cl₂)
-
Inert diluent gas (e.g., Nitrogen, N₂)
-
Reaction column or tower
-
Gas flow controllers
-
Cold trap
-
Collection vessel
Procedure:
-
Pack the reaction column with hydrated sodium carbonate. The monohydrate is often preferred.
-
Set up the gas flow system as described in the mercuric oxide method.
-
Maintain the reaction column at a constant temperature, typically between 20-30°C.
-
Purge the system with the inert gas.
-
Introduce a diluted stream of chlorine gas into the reaction column. The concentration of chlorine should be kept below the explosive limit of Cl₂O.
-
The reaction produces Cl₂O, CO₂, and sodium chloride.
-
The product gas stream is passed through a cold trap to condense the Cl₂O.
-
The presence of water from the hydrated salt may lead to some HOCl in the product, which can be removed by passing the gas through a drying agent before condensation.
Visualizations
Caption: Workflow for this compound Synthesis via the Mercuric Oxide Method.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. US2155281A - Preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2157524A - Preparation of this compound - Google Patents [patents.google.com]
- 4. Dithis compound - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. webqc.org [webqc.org]
- 7. Synthesis of dithis compound [vtechworks.lib.vt.edu]
Technical Support Center: Ensuring Accurate Chlorine Monoxide (ClO) Concentration Measurements
Welcome to the Technical Support Center for Chlorine Monoxide (ClO) concentration measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine experimental protocols for the accurate quantification of this critical atmospheric radical.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring this compound concentration?
A1: The main techniques for quantifying this compound include Ultraviolet-Visible (UV-Vis) Spectroscopy, Chemical Titration, and Chemical Ionization Mass Spectrometry (CIMS). Each method has its own set of advantages and challenges.
Q2: What are the common sources of error in ClO measurements?
A2: Common errors can arise from instrumental factors, sample handling, and environmental conditions. Specific sources of error include spectral interferences from other atmospheric species like ozone (O₃) and chlorine dioxide (OClO), inaccuracies in calibration standards, photolysis-induced side reactions, and fluctuations in temperature and pressure.[1][2][3]
Q3: How do environmental factors like temperature and humidity affect measurements?
A3: Temperature and pressure can influence the reaction rates and equilibrium constants of ClO and related species, thereby affecting the accuracy of the measurements.[4] High humidity can also interfere with certain measurement techniques, potentially by affecting the transmission of UV light or by influencing the ion chemistry in mass spectrometry.[5][6]
Troubleshooting Guides
This section provides detailed troubleshooting guides for the most common methods used to measure this compound concentrations.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used method for ClO detection based on its characteristic absorption spectrum in the UV region.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate or inconsistent readings | Instrument drift due to temperature fluctuations. | Allow the instrument to warm up and stabilize before taking measurements. Ensure a stable laboratory environment.[2][3] |
| Scratched or dirty cuvettes/optical windows. | Clean all optical surfaces with an appropriate solvent and lint-free cloth. Inspect for scratches that may scatter light.[7] | |
| Incorrect baseline correction. | Perform a baseline correction with a suitable blank solution before measuring the sample.[3] | |
| Unexpected peaks in the spectrum | Presence of interfering species (e.g., O₃, OClO). | Use spectral deconvolution techniques to separate the overlapping spectra of different species.[8] Consider using a differential absorption setup to subtract background absorptions.[7] |
| Sample contamination. | Ensure all glassware and reagents are clean and free of contaminants.[1] | |
| Low signal-to-noise ratio | Low ClO concentration in the sample. | Increase the optical path length of the sample cell or pre-concentrate the sample if possible. |
| Insufficient light source intensity or detector sensitivity. | Check the lamp's age and intensity. Ensure the detector is functioning correctly. Consider using signal averaging to improve the signal-to-noise ratio.[3] | |
| Baseline drift | Changes in light source intensity or temperature shifts in the instrument's components. | Allow the light source to warm up for at least 20 minutes before measurements. Maintain a constant ambient temperature.[1][2] |
| Solvent impurities. | Use high-purity solvents for both blank and sample preparations.[3] |
This protocol is based on a discharge flow system for generating and measuring ClO radicals.
-
System Setup:
-
Assemble a discharge flow tube apparatus with a microwave discharge section to produce Cl atoms from a Cl₂/He mixture.
-
Introduce ozone (O₃) downstream to react with Cl atoms and generate ClO radicals.
-
The reaction mixture then flows into a temperature-controlled absorption cell with quartz windows for UV-Vis analysis.
-
-
ClO Generation:
-
Flow a dilute mixture of chlorine gas in helium (e.g., 1% Cl₂/He) through the microwave discharge to generate chlorine atoms.
-
Introduce a dilute mixture of ozone in nitrogen or another inert gas downstream from the discharge. The reaction Cl + O₃ → ClO + O₂ will produce ClO radicals.
-
-
Spectral Acquisition:
-
Record the UV absorption spectrum of the gas mixture in the absorption cell using a UV-Vis spectrophotometer. The typical wavelength range for ClO detection is between 260 and 300 nm.
-
Acquire a background spectrum with only the carrier gas flowing to use for baseline correction.
-
-
Quantification:
-
Use spectral deconvolution to separate the ClO absorption spectrum from potential interferences like O₃ and ClOOCl.[8]
-
Quantify the ClO concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of ClO at a specific wavelength, b is the path length of the absorption cell, and c is the concentration.
-
Chemical Titration
Chemical titration methods for ClO typically involve its reaction with an excess of a reducing agent, followed by back-titration to determine the amount of unreacted reagent. Iodometric titration is a common approach.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate endpoint determination | Faint or indistinct color change of the indicator. | Choose an indicator with a sharp and clear color change at the equivalence point. Ensure proper lighting conditions for visual detection. |
| Adding titrant too quickly near the endpoint. | Add the titrant dropwise as the endpoint is approached to avoid overshooting.[9] | |
| Inconsistent titration results | Presence of air bubbles in the buret. | Ensure the buret is properly primed and free of air bubbles before starting the titration.[10][11] |
| Contaminated glassware or reagents. | Use thoroughly cleaned glassware and high-purity reagents.[12] | |
| Incomplete reaction. | Allow sufficient time for the reaction between the analyte and the titrant to go to completion. Ensure proper mixing.[10] | |
| Interference from other oxidizing agents | Presence of other oxidizing species (e.g., MnO₂). | These can also react with the iodide, leading to an overestimation of ClO. Use a method that minimizes these interferences, such as adjusting the pH.[13][14] |
| Instability of chlorine solutions | Chlorine in aqueous solutions can be unstable and its concentration can decrease rapidly, especially when exposed to light or agitation. | Perform chlorine determinations immediately after sampling, avoiding excessive light and agitation.[13] |
This protocol is a general guideline for determining total residual chlorine.
-
Sample Preparation:
-
Collect the water sample to be analyzed. The determination should be started immediately.[13]
-
-
Reaction with Iodide:
-
Titration:
-
Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
-
Endpoint Detection:
-
As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator. The solution will turn a deep blue color due to the formation of the starch-iodine complex.
-
Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
-
Calculation:
-
Calculate the concentration of total chlorine based on the volume and concentration of the sodium thiosulfate solution used.
-
Chemical Ionization Mass Spectrometry (CIMS)
CIMS is a highly sensitive and selective technique for detecting and quantifying trace gases, including radicals like ClO. It involves the ionization of the target analyte through chemical reactions with reagent ions, followed by mass analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor signal intensity | Low sample concentration. | Ensure the sample is appropriately concentrated. |
| Inefficient ionization. | Experiment with different reagent gases and reaction conditions to optimize ionization efficiency.[15][16] | |
| Instrument not properly tuned or calibrated. | Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[15] | |
| Inaccurate mass determination | Incorrect mass calibration. | Perform regular mass calibration using appropriate standards.[15] |
| Instrument contamination or drift. | Follow the manufacturer's maintenance guidelines to keep the instrument clean and minimize drift.[15] | |
| High background noise | Gas leaks in the system. | Use a leak detector to check for and repair any leaks in the gas lines and connections.[17] |
| Contaminated carrier or reagent gases. | Use high-purity gases and install gas filters. | |
| No peaks in the mass spectrum | Issue with the detector. | Check that the detector is functioning correctly and that the gases are flowing properly.[17] |
| Problem with the sample introduction system. | Ensure the autosampler and syringe are working correctly and that the sample is properly prepared.[17] |
This protocol provides a general framework for ClO detection using CIMS.
-
Instrument Setup:
-
Configure the CIMS instrument with an appropriate ion source and mass analyzer.
-
Select a suitable reagent ion for the chemical ionization of ClO. The choice of reagent ion will depend on the specific instrument and the desired ion-molecule chemistry.
-
-
Sample Introduction:
-
Introduce the gas sample containing ClO into the ion-molecule reaction region of the CIMS instrument.
-
-
Chemical Ionization:
-
Allow the ClO molecules to react with the reagent ions to form product ions.
-
-
Mass Analysis:
-
Guide the product ions into the mass analyzer to separate them based on their mass-to-charge ratio.
-
-
Detection and Quantification:
-
Detect the abundance of the ClO-related product ions.
-
Quantify the ClO concentration by calibrating the instrument's response using a known standard or by using a method that does not require direct calibration, such as the ion-molecule reaction time control in Ion Drift-CIMS.[18]
-
Quantitative Data Summary
The following table summarizes key performance metrics for the different ClO measurement techniques.
| Technique | Typical Detection Limit | Accuracy | Precision | Key Interferences |
| UV-Vis Spectroscopy | ~1 x 10¹³ molecules cm⁻³ | ~5-10% | < 5% | O₃, OClO, ClOOCl, other UV-absorbing species |
| Chemical Titration | > 1 mg/L (as total chlorine) | Variable, can be affected by interferences | ~5-15% | Oxidizing agents (e.g., MnO₂), reducing agents |
| CIMS | ~5 pptv | ~20% | ~10% for 100 pptv in 1 s | Species with similar mass-to-charge ratios, water vapor |
Note: The values presented are approximate and can vary significantly depending on the specific instrumentation, experimental conditions, and calibration procedures.
Visualizations
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for ClO measurement using UV-Vis spectroscopy.
Logical Relationship of Interferences in ClO Measurement
Caption: Common interferences affecting ClO measurement accuracy.
References
- 1. ossila.com [ossila.com]
- 2. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Effect of Relative Humidity and Air Temperature on the Results Obtained from Low-Cost Gas Sensors for Ambient Air Quality Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and elimination of a water vapor interference in the measurement of ozone by UV absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sperdirect.com [sperdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparing Chlorine Measurement Methods [ysi.com]
- 12. quora.com [quora.com]
- 13. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 14. lcms.cz [lcms.cz]
- 15. gmi-inc.com [gmi-inc.com]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. gentechscientific.com [gentechscientific.com]
- 18. iwaponline.com [iwaponline.com]
Troubleshooting chlorine dioxide generator performance for water treatment
Welcome to the Technical Support Center for troubleshooting chlorine dioxide (ClO₂) generator performance in water treatment applications. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low chlorine dioxide yield?
A1: Low ClO₂ yield is a frequent issue that can often be attributed to several factors. These include improper precursor ratios, poor quality or low concentration of precursor chemicals, and suboptimal operating conditions such as incorrect temperature or reaction time.[1][2][3] Blockages in the generator or delivery lines can also impede the reaction and reduce output.[2] It is also crucial to ensure that the analytical method used to determine the yield is accurate and not subject to interferences.
Q2: My chlorine dioxide concentration is fluctuating. What could be the cause?
A2: Inconsistent ClO₂ concentration is often a result of uneven chemical dosing by the feed pumps.[2] This can be caused by issues with the pumps themselves, such as a damaged diaphragm or air bubbles in the suction line.[2] Fluctuations in motive water pressure can also lead to inconsistent suction and, therefore, variable precursor delivery. Additionally, ensure that the precursor solutions are homogenous and have not stratified.
Q3: I'm observing a leak from the generator. What should I do?
A3: Chemical leaks are a serious safety concern and must be addressed immediately.[2] The most common cause is a loose fitting or a damaged seal. Immediately shut down the generator, neutralize and clean any spills according to your lab's safety protocols, and then inspect all connections, tubing, and seals for signs of wear or damage. Do not restart the generator until the source of the leak has been identified and repaired.
Q4: How do I choose the right analytical method for measuring chlorine dioxide concentration?
A4: The choice of analytical method depends on the required accuracy, the presence of potential interferences in your water matrix, and the concentration range you are measuring. Common methods include DPD colorimetry, amperometric titration, and spectrophotometry.[4][5][6] Each method has its own advantages and disadvantages regarding accuracy, precision, and susceptibility to interferences from other chlorine species like chlorite (B76162) and chlorate.[4][5]
Troubleshooting Guides
Issue 1: Low Chlorine Dioxide Yield
A lower than expected ClO₂ yield is a common problem. A systematic approach to troubleshooting can help identify the root cause. Most modern generators should achieve a yield of 95% or better.[7] A yield below this warrants investigation.
Troubleshooting Workflow: Low ClO₂ Yield
Caption: Troubleshooting workflow for low chlorine dioxide yield.
Issue 2: Inconsistent Chlorine Dioxide Concentration
Fluctuations in the output concentration of ClO₂ can compromise experimental results. This guide will help you stabilize the generator's output.
Troubleshooting Flowchart: Inconsistent ClO₂ Concentration
Caption: Troubleshooting flowchart for inconsistent ClO₂ concentration.
Data Presentation
Table 1: Common Chlorine Dioxide Generation Methods and Typical Yields
| Generation Method | Precursors | Typical Yield (%) | Purity (%) | Notes |
| Acid-Chlorite | Sodium Chlorite, Hydrochloric Acid | 65-80 | Variable | Lower efficiency, but simpler process for low capacity generation.[8][9] |
| Chlorine-Chlorite | Sodium Chlorite, Chlorine Gas | 95-98 | High | High efficiency, but requires careful handling of chlorine gas.[9][10] |
| Three-Chemical | Sodium Chlorite, Hypochlorite, Acid | >95 | High | High conversion rate.[9] |
| Electrochemical | Sodium Chlorite | >80 (Chlorite Conversion) | 95-99 | Eliminates the need for hazardous acids or chlorine gas.[8][9] |
Table 2: Comparison of Common Analytical Methods for Aqueous Chlorine Dioxide
| Method | Principle | Common Interferences | Advantages | Disadvantages |
| DPD Colorimetric | N,N-diethyl-p-phenylenediamine (DPD) reacts with ClO₂ to form a colored product.[4][6] | Chlorite, Chlorine[4] | Easy to perform.[4] | Unstable colored product, less accurate at low concentrations.[4] |
| Amperometric Titration | Measures the current change in a sample as it is titrated with a reducing agent.[4] | Chlorine, Chloroamines[11] | High accuracy and precision. | More cumbersome and time-consuming for routine use.[4] |
| Lissamine Green B (LGB) | ClO₂ oxidizes the LGB dye, causing a measurable decrease in color.[4][6] | Minimal from other chlorine species.[4] | Good for samples with chlorine interference. | Can be more time-consuming than DPD methods.[4] |
| Chronoamperometry | Measures the current produced from the electrochemical reduction of ClO₂ at a sensor.[5] | Minimal if selective membrane is used. | High accuracy and precision, suitable for continuous monitoring.[5] | Initial equipment cost can be higher. |
| Ion Chromatography | Separates and quantifies ClO₂ and its byproducts based on their ionic properties.[11] | None, as it separates the species. | Can simultaneously measure ClO₂, chlorite, and chlorate. | Requires specialized equipment and trained personnel.[11] |
Experimental Protocols
Protocol: Determination of Chlorine Dioxide Generator Yield by Amperometric Titration
This protocol is adapted from Standard Method 4500-ClO₂ E and is suitable for determining the concentration of chlorine dioxide, chlorite, and free chlorine in the effluent from a generator.
Materials:
-
Amperometric titrator with a platinum-platinum electrode
-
Sodium Thiosulfate (Na₂S₂O₃) titrant, 0.1000 N
-
pH 7 phosphate (B84403) buffer
-
Potassium Iodide (KI), crystal
-
Glacial Acetic Acid
-
Deionized (DI) water, organic-free
-
Volumetric flasks and pipettes
-
Amber glass sample bottles
Procedure:
-
Sample Collection: Carefully collect a sample of the generator effluent in an amber glass bottle with minimal headspace to prevent volatilization.[7]
-
Sample Preparation: Dilute a precise volume (e.g., 2.00 mL) of the effluent to a larger volume (e.g., 200 mL) with organic-free DI water in a volumetric flask.[7] This dilution factor must be recorded.
-
Titration Series: Perform a series of four sequential titrations on aliquots of the diluted sample.
-
Titration A (Chlorine Dioxide): To the first aliquot, add pH 7 buffer and titrate immediately with 0.1000 N Na₂S₂O₃ to the amperometric endpoint. This measures one-fifth of the chlorine dioxide.
-
Titration B (Chlorine Dioxide + Free Chlorine): To a second aliquot, add an excess of KI and pH 7 buffer. Titrate with 0.1000 N Na₂S₂O₃. This measures the free chlorine plus all of the chlorine dioxide.
-
Titration C (Chlorine Dioxide + Free Chlorine + Chlorite): To a third aliquot, add an excess of KI and lower the pH to 2 with acetic acid. Titrate with 0.1000 N Na₂S₂O₃. This measures the total residual chlorine (ClO₂, free chlorine, and chlorite).
-
Titration D (Free Chlorine): To a fourth aliquot, add pH 7 buffer and purge with an inert gas (like nitrogen or argon) for 10-15 minutes to remove the volatile chlorine dioxide. Then add KI and titrate with 0.1000 N Na₂S₂O₃. This measures the free chlorine.
-
-
Calculations:
-
Use the results from the four titrations to calculate the concentrations of chlorine dioxide, free chlorine, and chlorite in the original sample, accounting for the dilution factor.
-
Yield Calculation: The yield is the ratio of the actual amount of chlorine dioxide produced to the theoretical maximum that could be produced based on the amount of precursor consumed.[7]
-
% Yield = [ (Actual ClO₂ Concentration) / (Theoretical Maximum ClO₂ Concentration) ] x 100
-
-
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chlorine dioxide and its precursors.
-
Work in a well-ventilated area.
-
Be aware of the explosive nature of chlorine dioxide gas at high concentrations.[8]
-
Follow all laboratory and institutional safety guidelines.
References
- 1. US5458858A - Integrated procedure for high yield production of chlorine dioxide - Google Patents [patents.google.com]
- 2. snowate.com [snowate.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analytical Methods for the Measurment of Chlorine Dioxide [vtechworks.lib.vt.edu]
- 5. Comparison of commercial analytical techniques for measuring chlorine dioxide in urban desalinated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iwaponline.com [iwaponline.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. dioxide.com [dioxide.com]
- 9. One moment, please... [dioxide.com]
- 10. indfumco.com [indfumco.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Minimizing Chlorine Dioxide Decay in Water Distribution Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when minimizing the decay of chlorine dioxide in water distribution systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary factors contributing to the decay of chlorine dioxide in water distribution systems?
A1: The decay of chlorine dioxide (ClO2) in water distribution systems is a multifaceted issue influenced by several key factors:
-
Water Quality Parameters:
-
Temperature: Higher water temperatures accelerate the rate of ClO2 decay.[1][2]
-
Natural Organic Matter (NOM): ClO2 reacts with NOM present in the water, leading to its consumption.[3] The presence of NOM can significantly enhance the formation of chlorite (B76162).[4]
-
pH: The stability of chlorine dioxide and the distribution of its byproducts, chlorite and chlorate, are influenced by the pH of the water.[1] Alkaline pH conditions can accelerate the decay rate of chlorine dioxide.[4]
-
-
Pipe Material and Corrosion:
-
The material of the distribution pipes (B44673) plays a crucial role. Corrosion byproducts, such as iron (Fe2+), react with and consume ClO2.[3]
-
Corrosion scales, particularly from iron pipes, can cause a major loss of ClO2, with reaction rates almost 20 times greater than with organic matter.[5] Goethite (α-FeOOH) and magnetite (Fe3O4) are main components of iron corrosion scale that react with ClO2.[5]
-
Copper pipes can also contribute to ClO2 decay, with cuprite (B1143424) (Cu2O) being a major component of copper corrosion scale.[5] Metal oxides like cupric oxide (CuO) and nickel oxide (NiO) can catalyze the disproportionation of ClO2.[4]
-
-
Biofilm: Biofilms growing on the inner surfaces of pipes exert a chlorine dioxide demand, contributing to its decay.[1][3]
-
Residence Time: The longer the water remains in the distribution system, the greater the decay of the ClO2 residual.[3]
-
Photolytic Decomposition: Chlorine dioxide is sensitive to light and can undergo photolytic decomposition when exposed to sunlight or even fluorescent lights.[1]
Q2: My chlorine dioxide residual is dropping rapidly near the injection point. What are the likely causes and how can I troubleshoot this?
A2: A rapid drop in ClO2 residual near the injection point often indicates a high "immediate demand." Here’s a troubleshooting guide:
-
Check Water Quality:
-
High Organic Load: The raw water may have a high concentration of natural organic matter (NOM) or other reactive inorganic compounds.[3] Consider pre-treatment options like coagulation or activated carbon filtration to reduce the organic load before ClO2 injection.[6][7]
-
Elevated Temperature: Higher water temperatures will increase the reaction rate.[1][2] While often difficult to control, be aware of seasonal temperature effects on dosing requirements.
-
-
Inspect Injection System:
-
Improper Mixing: Ensure the ClO2 solution is being effectively and rapidly mixed with the bulk water flow. Poor mixing can lead to localized high concentrations and rapid decay.
-
Generator Performance: Verify that the chlorine dioxide generator is functioning correctly and producing a pure solution. Improper generation can lead to the presence of unreacted precursors or byproducts that consume ClO2.[8]
-
-
Evaluate Upstream Chemical Additions:
-
Interfering Chemicals: Chemicals added upstream of the ClO2 injection point may be reacting with it. For instance, pre-oxidation with sodium hypochlorite (B82951) or potassium permanganate (B83412) can increase the subsequent chlorine dioxide demand.[6]
-
Q3: How can I differentiate between bulk decay in the water and decay due to the pipe wall?
A3: It is crucial to distinguish between these two decay pathways to implement the correct mitigation strategy.
-
Bulk Decay: This occurs due to reactions with substances dissolved or suspended in the water itself (e.g., NOM, inorganic ions).[1]
-
Wall Decay: This is caused by reactions with the pipe material, corrosion products, and biofilms on the pipe surface.[1][3]
To differentiate them, you can perform a bottle decay test . This laboratory experiment isolates the bulk decay by observing the ClO2 decay in a sample of the source water under controlled conditions, away from the influence of the pipe walls.[1] The decay rate observed in the bottle test represents the bulk decay. The difference between the total decay observed in the distribution system and the bulk decay from the bottle test can be attributed to wall decay.
Q4: What are the best practices for maintaining an effective chlorine dioxide residual throughout a large distribution system?
A4: Maintaining a stable residual in an extensive network requires a multi-faceted approach:
-
Optimize Dosing:
-
Initial Dose: The initial ClO2 dose must be sufficient to satisfy the immediate demand of the water and provide a lasting residual.
-
Booster Stations: For very large systems, consider installing booster disinfection stations at strategic locations to re-establish the ClO2 residual.[1]
-
-
System Maintenance:
-
Flushing Programs: Regular flushing of the distribution system, especially at dead ends, can help remove sediments and biofilms that contribute to ClO2 decay.
-
Pipe Material Management: In the long term, replacing old, corroded iron pipes can significantly reduce wall decay.[5]
-
-
Water Treatment Optimization:
-
Monitoring and Modeling:
-
Regular Monitoring: Continuously monitor ClO2 residuals at various points in the distribution system to identify problem areas.
-
Hydraulic and Water Quality Modeling: Utilize software like EPANET to model the decay of ClO2 and predict residual levels throughout the system, which can help in planning and optimizing disinfection strategies.[9]
-
Data Presentation
Table 1: Factors Influencing Chlorine Dioxide Decay Rates
| Factor | Influence on Decay Rate | Source(s) |
| Water Temperature | Higher temperature increases decay rate. | [1][2] |
| Natural Organic Matter (NOM) | Higher NOM concentration increases decay rate. | [3] |
| Pipe Material | Iron pipes with corrosion scales significantly increase decay. Copper pipes also contribute to decay. | [3][5] |
| Biofilm | Presence of biofilm increases decay rate. | [1][3] |
| pH | Alkaline conditions can accelerate decay. | [4] |
| Residence Time | Longer residence time leads to greater overall decay. | [3] |
| Light Exposure | Sunlight and fluorescent light cause photolytic decomposition. | [1] |
Table 2: Kinetic Data for Chlorine Dioxide Decay
| Condition | Decay Model | Rate Constant (k) | Source(s) |
| Bulk water decay (laboratory batch experiment) | First-order | -0.288 d⁻¹ | [3] |
| Reaction with iron pipe corrosion scales | First-order | 0.025 to 0.083 min⁻¹ | [5] |
| Reaction with copper corrosion scales (Cu2O) | First-order | 0.0052 to 0.0062 min⁻¹ | [5] |
| Bulk decay at 15°C | - | 0.12639 day⁻¹ | [9] |
| Bulk decay at 20°C | - | 0.17848 day⁻¹ | [9] |
| Bulk decay at 30°C | - | 0.19621 day⁻¹ | [9] |
Experimental Protocols
Protocol 1: Determination of Bulk Chlorine Dioxide Decay (Bottle Test)
Objective: To determine the rate of chlorine dioxide decay in the bulk water, independent of pipe wall effects.
Materials:
-
Amber glass bottles (1-liter) with stoppers to prevent light exposure and volatilization.[1]
-
Source water to be tested.
-
Chlorine dioxide stock solution.
-
DPD colorimetric test kit or spectrophotometer for ClO2 measurement.
-
Incubator or water bath for temperature control.[1]
Methodology:
-
Collect a representative sample of the source water from the point of intended chlorine dioxide application.
-
Fill several amber glass bottles with the source water, leaving minimal headspace.
-
Dose each bottle with a specific concentration of chlorine dioxide (e.g., 0.6, 0.8, 1.0, 1.2, 1.4 mg/L) to replicate typical operational doses.[1]
-
Immediately after dosing, cap the bottles securely and gently mix.
-
Measure the initial chlorine dioxide concentration (T=0) in one of the bottles.
-
Place the remaining bottles in an incubator set to the desired experimental temperature (e.g., 20°C, 27°C, 35°C, 45°C).[1]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), remove one bottle and measure the residual chlorine dioxide concentration.
-
Plot the natural logarithm of the residual ClO2 concentration versus time. The slope of the resulting line will give the first-order decay constant (kb).[3]
Visualizations
Caption: Factors influencing chlorine dioxide decay in water systems.
Caption: Troubleshooting workflow for high chlorine dioxide decay.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. iwaponline.com [iwaponline.com]
- 4. researchgate.net [researchgate.net]
- 5. legionella.org [legionella.org]
- 6. researchgate.net [researchgate.net]
- 7. Reducing the chlorine dioxide demand in final disinfection of drinking water treatment plants using activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fate and transport of chlorine dioxide: Modeling chlorine dioxide in water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chlorine Dioxide (ClO2) Generation for Research Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing programmable logic controllers (PLCs) for chlorine dioxide (ClO2) generation in experimental setups.
Troubleshooting Guides
Instability in PLC readings for ClO2 generators can stem from a variety of electrical, chemical, and mechanical sources. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Fluctuating or Unstable ClO2 Sensor Readings
Unstable readings from your ClO2 sensor are a common problem that can compromise the accuracy and reproducibility of your experiments.
Possible Causes and Solutions:
-
Electrical Noise and Interference: PLCs are sensitive to electrical noise, which can be introduced from various sources in a laboratory environment.[1][2][3]
-
Electromagnetic Interference (EMI) and Radio Frequency Interference (RFI): High-power equipment such as motors, pumps, or nearby radio transmitters can interfere with sensor signals.[3]
-
Solution: Ensure all signal cables are shielded and properly grounded at a single point to prevent ground loops.[1][4][5][6] Separate signal cables from power cables, and if they must cross, do so at a 90-degree angle.[7] Consider installing ferrite (B1171679) beads on cables to suppress high-frequency noise.[7]
-
-
Improper Grounding: A weak or inconsistent grounding system is a primary contributor to electrical noise.[7]
-
-
Sensor and Sampling Issues: The physical setup and maintenance of the sensor are critical for stable readings.
-
Air Bubbles on Sensor Membrane: Air bubbles can interfere with the diffusion of ClO2 across the sensor membrane, leading to inaccurate readings.
-
Sensor Conditioning and Calibration: New sensors or those that have been unpowered require a conditioning period to stabilize.[8]
-
Flow Rate and Pressure Fluctuations: Amperometric sensors are sensitive to changes in flow rate and pressure.
-
Solution: Maintain a constant flow rate through the sensor's flow cell. Use a flow meter to monitor and control the flow.[8] Ensure the pressure in the system remains stable.
-
-
Issue 2: Inconsistent ClO2 Generation and Dosing
Fluctuations in the output of the ClO2 generator can lead to unreliable experimental conditions.
Possible Causes and Solutions:
-
Chemical Feed and Dosing Pump Problems: Inconsistent delivery of precursor chemicals is a common cause of variable ClO2 production.[9]
-
Dosing Pump Malfunctions: Worn diaphragms, clogged filters, or loose pump head screws can lead to inaccurate dosing.[9]
-
Solution: Regularly inspect and maintain dosing pumps. Clean filters, check for leaks, and ensure all fittings are tight.[9]
-
-
Air in Chemical Lines: Air bubbles in the suction lines can cause the dosing pumps to lose their prime.
-
Solution: Purge any air from the chemical feed lines. Ensure all connections are airtight.
-
-
-
Mechanical and Hydraulic Issues: Blockages or restrictions in the system can affect generator performance.
-
Clogged Eductor or Injector: The eductor, which creates the vacuum to draw in chemicals, can become clogged.
-
Solution: Inspect and clean the eductor regularly.[9]
-
-
Blockages in Tubing or Reactor: Precipitates or other materials can build up in the system.
-
Solution: Periodically flush the generator and tubing with clean water.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of sudden, erratic PLC readings?
A sudden spike or drop in readings is often due to electrical noise.[2][3] Check for any high-power equipment being activated nearby, such as a large motor or pump. Also, inspect grounding connections for any loose wires.[7]
Q2: How often should I calibrate my ClO2 sensor?
For optimal accuracy, it is recommended to check the calibration weekly.[8] A full recalibration should be performed monthly, or whenever the sensor membrane or electrolyte is replaced.[8]
Q3: My PLC is showing a zero or very low ClO2 reading, but the generator appears to be working. What should I check?
First, verify the sensor's 4-20mA output. In air, it should read approximately 4mA.[8] If the output is correct, the issue may be with the PLC's analog input module or the wiring. If the output is incorrect, check the sensor for fouling, ensure there is proper flow, and verify that the sensor has been properly conditioned and calibrated.
Q4: Can I use a standard chlorine calibration gas for my ClO2 sensor?
This is generally not recommended as ClO2 sensors often have built-in filters that remove chlorine.[10] For accurate calibration, a ClO2 gas generator or a standard solution analyzed by a DPD colorimetric method should be used.[11][12]
Q5: What are the ideal operating conditions for an amperometric ClO2 sensor?
Typical operating conditions include a pH range of 4-11, a temperature between 0-45°C, and a specific flow rate, usually between 0.2 and 0.6 gallons per minute (0.75 to 2.25 liters per minute).[8] Always refer to your specific sensor's manual for its exact operating requirements.
Data Presentation
Table 1: Typical Operating Parameters for Amperometric ClO2 Sensors
| Parameter | Typical Range | Unit |
| Measuring Range | 0-2, 0-5, 0-10 | ppm |
| Output Signal | 4-20 | mA |
| Operating Temperature | 0 - 45 | °C |
| pH Range | 4 - 11 | |
| Flow Rate | 0.2 - 0.6 | GPM |
| Power Supply | 12 - 24 | V DC |
Table 2: Troubleshooting Electrical Noise in PLC Systems
| Noise Source | Symptom | Mitigation Strategy |
| EMI/RFI | Erratic, high-frequency fluctuations in readings, often correlated with the operation of nearby equipment. | Use shielded, twisted-pair cables. Separate signal and power cables. Ground cable shields at a single point. Install ferrite cores. |
| Improper Grounding | Constant, low-level noise or a drifting baseline reading. | Implement a single-point grounding system. Ensure all ground connections are clean, tight, and to bare metal. |
| Ground Loops | 50/60 Hz hum or other periodic noise in the signal. | Ground cable shields at one end only (typically the PLC side). Use signal isolators for connections between devices with different ground potentials. |
Experimental Protocols
Protocol 1: Calibration of Amperometric ClO2 Sensor using DPD Method
Objective: To accurately calibrate the 4-20mA output of an amperometric ClO2 sensor to correspond to the actual ClO2 concentration in a solution, as determined by the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method.
Materials:
-
Amperometric ClO2 sensor and flow cell
-
PLC or other 4-20mA reading device
-
DPD colorimetric test kit (including DPD No. 1 tablets or powder pillows, and a colorimeter)[12][13]
-
Glycine reagent (if differentiating from chlorine)[12]
-
Clean sample vials
-
Deionized water
Procedure:
-
Sensor Conditioning: Ensure the ClO2 sensor has been properly conditioned according to the manufacturer's instructions (typically powered on and in contact with the sample water for at least 12 hours for a new sensor).[8]
-
System Stabilization: Allow the ClO2 generator and the sampling system to run for at least 30 minutes to ensure a stable ClO2 concentration and flow rate. The flow rate should be within the sensor's specified range.[8]
-
Sample Collection: Collect a water sample from a point as close to the ClO2 sensor as possible.
-
DPD Analysis: a. Rinse a clean sample vial with the collected sample water. b. Fill the vial to the 10 mL mark. c. Add the DPD No. 1 reagent (tablet or powder) to the vial.[13] d. Cap the vial and swirl gently for 20 seconds to mix. A pink color will develop in the presence of ClO2.[12] e. Within one minute of adding the reagent, place the vial in the colorimeter and measure the ClO2 concentration in ppm.[12]
-
PLC Reading: Simultaneously record the mA reading from the ClO2 sensor displayed on the PLC.
-
Span Adjustment: a. Compare the DPD reading (actual concentration) with the concentration calculated by the PLC from the mA signal. b. Adjust the span or slope setting on the PLC's analog input channel so that the displayed concentration matches the DPD reading.[8]
-
Verification: Repeat the sampling and measurement process to verify that the calibrated PLC reading is consistent with the DPD analysis.
Mandatory Visualizations
Signaling Pathway from ClO2 Sensor to PLC
References
- 1. forumautomation.com [forumautomation.com]
- 2. gesrepair.com [gesrepair.com]
- 3. fluke.com [fluke.com]
- 4. instrunexus.com [instrunexus.com]
- 5. automationforum.co [automationforum.co]
- 6. vivaceinstruments.com.br [vivaceinstruments.com.br]
- 7. gesrepair.com [gesrepair.com]
- 8. sensorex.com [sensorex.com]
- 9. snowate.com [snowate.com]
- 10. Honeywell SPS Community [sps-support.honeywell.com]
- 11. support.blacklinesafety.com [support.blacklinesafety.com]
- 12. cdn.hach.com [cdn.hach.com]
- 13. youtube.com [youtube.com]
Corrective actions for low chlorine dioxide residuals in raw water
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorine dioxide (ClO₂) for raw water treatment.
Troubleshooting Guide: Low Chlorine Dioxide Residuals
Low chlorine dioxide residuals can compromise disinfection efficacy. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Measured Chlorine Dioxide (ClO₂) residual in treated raw water is below the target concentration.
| Potential Cause | Troubleshooting/Corrective Action |
| High Chlorine Dioxide Demand | 1. Perform a ClO₂ demand test on the raw water to determine the oxidant demand.[1] 2. Increase the ClO₂ dosage to compensate for the demand exerted by organic and inorganic materials.[2][3] 3. Pre-treat raw water to reduce demand. Options include coagulation, settling, and filtration to remove oxidized precursors before final disinfection.[4] |
| Improper Dosage | 1. Verify the ClO₂ generator's feed rate and ensure it aligns with the calculated dosage for the raw water flow and demand.[3] 2. Check the concentration of the ClO₂ stock solution being generated.[5] 3. Ensure proper mixing at the injection point to allow for uniform distribution in the water.[5][6] |
| Chlorine Dioxide Generator Malfunction | 1. Consult the generator's troubleshooting manual. Common issues include clogged chemical feed lines, eductor blockage, or incorrect motive water pressure. 2. Inspect precursor chemical quality and concentration. Ensure they meet the specifications for the generator.[7] 3. Verify the operational parameters of the generator, such as reaction temperature and residence time.[7] |
| Inaccurate Residual Measurement | 1. Verify the analytical method being used (e.g., amperometric titration, DPD colorimetric). Ensure it is calibrated and suitable for the water matrix.[8][9] 2. Check for interferences. Other oxidants like chlorine can interfere with some measurement methods.[8] 3. Ensure proper sampling technique to prevent ClO₂ loss from volatilization.[10] |
| Changes in Raw Water Quality | 1. Monitor raw water parameters such as pH, temperature, turbidity, and Total Organic Carbon (TOC).[3] 2. Adjust ClO₂ dosage in response to changes in these parameters. For example, higher turbidity and organic content will increase demand.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a sudden drop in chlorine dioxide residual?
A sudden drop in ClO₂ residual is often due to a change in raw water quality, such as an increase in organic matter or certain inorganic compounds (e.g., iron, manganese, sulfides), which increases the chlorine dioxide demand.[3] It can also be caused by a malfunction in the ClO₂ generation system, leading to a lower output concentration or feed rate.[11]
Q2: How do pH and temperature affect chlorine dioxide residuals?
The disinfection capability of chlorine dioxide generally increases with increasing pH.[2] Unlike chlorine, its efficacy remains relatively constant over a broad pH range.[4][6] Lower water temperatures require higher CT (Concentration x Time) values to achieve the same level of disinfection, which may necessitate a longer contact time or a higher dose to maintain an effective residual.[2] The decay rate of chlorine dioxide also increases with higher temperatures and pH.[12]
Q3: My chlorine dioxide generator seems to be working, but the residual is still low. What should I check next?
If you have confirmed the generator is functioning correctly, the most likely cause is an increased chlorine dioxide demand in the raw water.[11] You should perform a demand test on the current raw water to determine if its characteristics have changed. An increase in organic pollutants or reducing agents will consume the chlorine dioxide, leading to a lower residual.[3]
Q4: What is a typical chlorine dioxide dosage for raw water treatment?
Typical dosages for pre-oxidation with chlorine dioxide can range from 0.07 to 2.0 mg/L.[13] For disinfection, a residual concentration of up to 2.0 mg/L is often sufficient for most municipal and potable water systems.[6] The optimal dosage will depend on the specific raw water quality and treatment objectives.
Q5: How can I accurately measure the chlorine dioxide residual?
Several methods are approved for measuring chlorine dioxide residuals, including amperometric titration (Standard Method 4500-ClO₂ E) and colorimetric methods like DPD (Standard Method 4500-ClO₂ D) and Lissamine Green (USEPA Method 327.0).[8] It is crucial to follow the standard methods precisely and to be aware of potential interferences from other disinfectants or water matrix components.[8]
Quantitative Data Summary
The following table summarizes key quantitative data related to chlorine dioxide use in water treatment.
| Parameter | Value | Source(s) |
| Typical Pre-oxidation Dosage | 0.07 - 2.0 mg/L | [2][13][14] |
| Typical Disinfection Residual | Up to 2.0 mg/L | [6] |
| Conversion to Chlorite (B76162) (ClO₂⁻) | 50% - 70% of applied dose | [2] |
| EPA Maximum Residual Disinfectant Level (MRDL) for ClO₂ | 0.8 mg/L | [2] |
| EPA Maximum Contaminant Level (MCL) for Chlorite (ClO₂⁻) | 1.0 mg/L | [1] |
| CT for 4-Log Virus Inactivation at 15°C | 16.7 mg-min/L | [2] |
| CT for 3-Log Giardia Inactivation at 15°C | 19 mg-min/L | [2] |
Experimental Protocols
Determination of Chlorine Dioxide Residual: Amperometric Titration (Standard Method 4500-ClO₂ E)
This method is used to differentiate between chlorine dioxide, free chlorine, and chlorite.
Principle: The method involves four sequential amperometric titrations with phenylarsine (B13959437) oxide (PAO) at different pH levels and with the addition of reagents to selectively measure each chlorine species.[15]
Apparatus:
-
Amperometric titrator with a platinum-platinum electrode.
-
Glassware.
Reagents:
-
Standard phenylarsine oxide (PAO) solution, 0.00564 N.
-
Phosphate buffer solution (pH 7).
-
Potassium iodide (KI) solution.
-
Sulfuric acid (H₂SO₄) solution, 1N.
Procedure Outline:
-
Titration A (pH 7): Titrate a 200 mL sample with standard PAO to determine chlorine dioxide and free chlorine.
-
Titration B (with KI at pH 7): Add KI to the titrated sample from A and continue titrating to measure chlorite.
-
Titration C (purged sample at pH 7): Take a new 200 mL sample, purge with nitrogen gas to remove ClO₂, and then titrate to measure free chlorine.
-
Titration D (purged sample with KI at pH 2): Add KI and acid to the sample from C, and titrate to measure chlorite.
-
Calculations: The concentrations of chlorine dioxide, free chlorine, and chlorite are calculated based on the volumes of titrant used in each step.
For detailed procedures, refer to Standard Methods for the Examination of Water and Wastewater, 4500-ClO₂ E.[16]
Chlorine Dioxide Demand Test
This test determines the amount of chlorine dioxide consumed by a water sample over a specific contact time.
Principle: A known concentration of chlorine dioxide is added to a raw water sample. After a specified contact time, the remaining residual is measured. The difference between the initial dose and the final residual is the chlorine dioxide demand.
Apparatus:
-
Glass-stoppered amber bottles.
-
Pipettes and glassware.
-
Analytical equipment for measuring ClO₂ residual (e.g., spectrophotometer or amperometric titrator).
Procedure Outline:
-
Collect a representative raw water sample.
-
Measure the initial water quality parameters (pH, temperature, turbidity, TOC).
-
Prepare a series of amber bottles with the raw water sample.
-
Dose each bottle with a different, known concentration of chlorine dioxide. Leave one bottle as a control with no ClO₂.
-
Store the bottles in the dark at a constant temperature for a predetermined contact time (e.g., 30 minutes, 1 hour, 24 hours).
-
At the end of the contact time, immediately measure the chlorine dioxide residual in each bottle.
-
The chlorine dioxide demand is calculated as: Demand (mg/L) = Initial ClO₂ Dose (mg/L) - Final ClO₂ Residual (mg/L)
-
A demand curve can be generated by plotting the demand against the initial dose.
Visualizations
Caption: Troubleshooting workflow for low chlorine dioxide residuals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. assets.noviams.com [assets.noviams.com]
- 4. oxy.com [oxy.com]
- 5. dioxpure.eu [dioxpure.eu]
- 6. xylem.com [xylem.com]
- 7. snowate.com [snowate.com]
- 8. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
- 9. Ensuring Safe Drinking Water: Standard Testing Methods for Chlorine, Ozone, and Chlorine Dioxide [erunwas.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iwaponline.com [iwaponline.com]
- 14. who.int [who.int]
- 15. researchgate.net [researchgate.net]
- 16. standardmethods.org [standardmethods.org]
Impact of raw water demand on chlorine dioxide treatment efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of raw water characteristics on the efficiency of chlorine dioxide (ClO₂) treatment.
Frequently Asked Questions (FAQs)
Q1: What is chlorine dioxide and why is it used in water treatment? A1: Chlorine dioxide (ClO₂) is a chemical compound used as a disinfectant and oxidant in water treatment.[1][2] It is recognized for its ability to inactivate a broad spectrum of microorganisms, including bacteria, viruses, and resilient protozoa like Giardia and Cryptosporidium.[1][3][4] Unlike chlorine, ClO₂ is effective over a wide pH range, remains a true gas dissolved in solution, and generates significantly lower levels of harmful disinfection byproducts (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs).[1][3][5]
Q2: What does "raw water demand" mean in the context of ClO₂ treatment? A2: Raw water demand refers to the amount of chlorine dioxide that is consumed by reacting with various substances in the untreated water, making it unavailable for disinfection. This demand must be satisfied before a stable disinfectant residual can be established. Primary contributors to ClO₂ demand include dissolved organic matter, inorganic compounds like iron and manganese, sulfides, and biofilms within pipelines.[5][6][7]
Q3: How does the pH of raw water affect ClO₂ efficiency? A3: One of the key advantages of chlorine dioxide is that its disinfection capability is largely independent of the water's pH, remaining effective across a wide range, typically between pH 4 and 10.[4][8] This contrasts with chlorine, which becomes progressively less effective as pH increases.[1][5] Some studies indicate that the disinfection capability of ClO₂ may even increase with rising pH.[6]
Q4: Is chlorine dioxide treatment safe? A4: Yes, chlorine dioxide is considered safe for water treatment when used in accordance with regulatory guidelines.[9] Health and environmental agencies like the U.S. Environmental Protection Agency (EPA) have established strict limits for the maximum concentration of ClO₂ and its primary byproduct, chlorite (B76162), in drinking water to ensure public safety.[9][10] The EPA's maximum residual disinfectant level (MRDL) for chlorine dioxide is 0.8 mg/L, and the maximum contaminant level (MCL) for chlorite is 1.0 mg/L.[10]
Q5: Can ClO₂ remove biofilms from pipes? A5: Yes, chlorine dioxide is highly effective at penetrating and removing biofilms, which are slimy layers of microorganisms that can accumulate inside water distribution pipes.[3][4][9] By eliminating biofilms, ClO₂ helps control microbial contamination, reduce corrosion, and maintain a stable disinfectant residual throughout the distribution system.[3][9]
Q6: What are the main byproducts of ClO₂ disinfection? A6: In drinking water, approximately 50-70% of the applied chlorine dioxide is converted to chlorite (ClO₂⁻).[6][11] A smaller fraction is converted to chlorate (B79027) (ClO₃⁻) and chloride (Cl⁻).[6] The formation of these byproducts is carefully monitored as they are regulated in drinking water.[10]
Troubleshooting Guide
Issue 1: Low or Unstable Chlorine Dioxide Residual in Treated Water
-
Question: We are applying the calculated dose of ClO₂, but the residual concentration at the point of application or in the distribution system is consistently low or non-existent. What could be the cause?
-
Possible Causes & Solutions:
-
High Raw Water Demand: The ClO₂ is being consumed by organic and inorganic substances in the water.
-
Solution: Conduct a chlorine dioxide demand test on the raw water to determine the immediate and long-term oxidant demand. You may need to increase the ClO₂ dose to overcome the demand and achieve the target residual. Pre-treatment steps, such as using activated carbon, can also reduce the demand by removing organic precursors.[7]
-
-
Poor Generator Performance: The ClO₂ generator may not be producing the expected concentration or yield. This can result from improper chemical feed rates, incorrect raw material concentrations, or mechanical issues.[12][13]
-
Biofilm in Pipelines: Existing biofilms in the water lines can consume a significant amount of disinfectant.[13]
-
Solution: Implement a systematic flushing program for the distribution lines. A temporary increase in the ClO₂ residual can also help remove existing biofilms.[3]
-
-
Inaccurate Measurement: The analytical method used to measure the residual may be giving erroneously low readings.
-
Issue 2: Disinfection Efficacy is Lower Than Expected
-
Question: Despite maintaining a target ClO₂ residual, we are not achieving the desired level of microbial inactivation. Why might this be happening?
-
Possible Causes & Solutions:
-
Insufficient Contact Time (CT): The product of disinfectant concentration (C) and contact time (T) may be insufficient to achieve the required log inactivation of target pathogens.
-
Solution: Review your CT calculations. Factors like low water temperature can significantly increase the required contact time.[15] For every 10°C decrease in temperature, the required CT may need to be doubled.[6] Consider increasing the contact time by optimizing the flow path or increasing the ClO₂ dose.
-
-
High Turbidity: High levels of suspended solids can shield microorganisms from the disinfectant.[6]
-
Solution: Improve pre-treatment processes like coagulation and filtration to reduce turbidity before the disinfection step. While ClO₂ is effective in turbid waters, reducing particulate matter will enhance its efficiency.
-
-
Analytical Interference: The presence of other oxidants (like free chlorine) or reducing agents in the water can interfere with the accurate measurement of the ClO₂ residual, leading to an overestimation of the active disinfectant concentration.
-
Solution: Use analytical methods that are specific to ClO₂. For example, when using the DPD method, adding glycine (B1666218) to the sample eliminates interference from free chlorine.[16]
-
-
Data Presentation
Table 1: Factors in Raw Water Affecting Chlorine Dioxide Demand
| Factor | Impact on ClO₂ Treatment | Rationale | Citation |
| Organic Matter (e.g., Humic Acids) | Increases ClO₂ demand | ClO₂ is consumed through oxidation reactions with organic compounds, reducing its availability for disinfection. | [6][7] |
| Iron (Fe²⁺) & Manganese (Mn²⁺) | Increases ClO₂ demand | ClO₂ rapidly oxidizes soluble iron and manganese to insoluble forms, which are then removed. This reaction consumes the disinfectant. | [5] |
| Sulfides (S²⁻) | Increases ClO₂ demand | Sulfides are readily oxidized by ClO₂, leading to consumption. | [5] |
| Biofilms | Increases ClO₂ demand | The extracellular polymeric substances (EPS) and microorganisms within biofilms react with and consume ClO₂. | [3][9] |
| Ammonia | Minimal impact | Unlike chlorine, ClO₂ does not react with ammonia, which preserves its disinfection capacity. | [5] |
Table 2: Typical Chlorine Dioxide Dosage and Regulatory Limits
| Parameter | Value | Application/Context | Citation |
| Pre-oxidation/Disinfection Dose | 0.07 - 2.0 mg/L | Typical range for treating raw water in municipal plants. | [17] |
| Effective Residual Concentration | 0.18 - 0.20 ppm | Found to be an optimal residual for effective disinfection in a specific study. | [18] |
| Recommended Endpoint Residual | 0.2 ppm | General recommendation for maintaining disinfection in animal drinking water systems. | [19] |
| EPA MRDL (Max. Residual Disinfectant Level) | 0.8 mg/L | Maximum allowable concentration of ClO₂ in drinking water. | [10] |
| EPA MCL (Max. Contaminant Level) | 1.0 mg/L | Maximum allowable concentration of the chlorite byproduct in drinking water. | [10] |
Table 3: Impact of Water Quality on Required ClO₂ Concentration for 3-Log Pathogen Reduction
| Water Source Type | Water Quality | Required ClO₂ Concentration (mg/L) |
| Groundwater | Higher | 1.4 - 2.0 |
| Open-Source Surface Water | Lower | 2.8 - 5.8 |
| [20] |
Experimental Protocols
Protocol 1: Determination of Chlorine Dioxide Demand in a Water Sample
This protocol provides a general method for assessing the oxidant demand of a raw water sample.
-
Objective: To quantify the amount of chlorine dioxide consumed by a water sample over a specific contact time.
-
Materials:
-
Chlorine dioxide stock solution of known concentration.
-
Series of amber glass, screw-cap bottles (to prevent photodegradation).
-
Raw water sample.
-
Analytical equipment for measuring ClO₂ residual (e.g., spectrophotometer with DPD reagents, amperometric titrator).
-
Pipettes and glassware.
-
-
Methodology:
-
Glassware Preparation: All glassware must be pre-cleaned and then treated to remove any chlorine demand. This can be done by soaking the glassware in a sodium hypochlorite (B82951) solution (~0.1 g/L) for at least one hour, followed by a thorough rinsing with deionized water.[21]
-
Sample Preparation: Fill several amber bottles with a known volume of the raw water sample, leaving no headspace to prevent volatilization.[10]
-
Dosing: Dose each bottle with a specific concentration of the ClO₂ stock solution to achieve a range of initial concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mg/L). One bottle should be a control using deionized water to check the stability of the stock solution.
-
Incubation: Store the sealed bottles in the dark at a temperature that simulates the actual treatment conditions.
-
Residual Measurement: At predetermined time intervals (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), open one bottle from each concentration series and immediately measure the residual ClO₂ concentration.
-
Calculation: The chlorine dioxide demand for each time interval is calculated as: Demand (mg/L) = Initial ClO₂ Dose (mg/L) - Residual ClO₂ (mg/L)
-
-
Data Analysis: Plot the ClO₂ demand versus time for each initial dose to understand the reaction kinetics. This helps determine the required dose to satisfy the water's demand and achieve a target residual for a specific contact time.
Protocol 2: Measurement of Chlorine Dioxide using the DPD Colorimetric Method
This method is used for the rapid determination of ClO₂ concentration.
-
Principle: In the absence of free chlorine, chlorine dioxide reacts with N,N-diethyl-p-phenylenediamine (DPD) to produce a red-colored solution. The intensity of the color is proportional to the ClO₂ concentration and is measured using a spectrophotometer or colorimeter at a wavelength of ~520 nm.[16] To prevent interference from any free chlorine that may be present, glycine is added, which converts free chlorine into chloroaminoacetic acid without affecting the ClO₂.[16]
-
Methodology:
-
Blank Preparation: Take a 10 mL water sample in a cuvette or vial and place it in the photometer. Zero the instrument.[21]
-
Sample Preparation: Take a fresh 10 mL water sample in a separate clean vial.
-
Chlorine Interference Removal: Add a specified amount of glycine reagent (e.g., 2 drops of solution or one tablet) to the sample.[16][21] Mix gently to dissolve.
-
Color Development: Add the DPD reagent (typically a powder pack or tablet) to the glycine-treated sample.[16][21] Cap the vial and invert several times for approximately 20 seconds to ensure the reagent dissolves and reacts completely.[21]
-
Measurement: Immediately place the vial into the photometer and read the result. The instrument will display the concentration in mg/L of ClO₂.[21] Note: The analysis should be performed immediately after sample collection as ClO₂ is volatile.[21]
-
Visualizations
Caption: Troubleshooting workflow for low chlorine dioxide residual.
Caption: Factors influencing chlorine dioxide demand in raw water.
References
- 1. xylem.com [xylem.com]
- 2. pureline.com [pureline.com]
- 3. Debunking the Myths: The Efficacy and Safety of Chlorine Dioxide in Water Disinfection | Scotmas [scotmas.com]
- 4. Chlorine Dioxide Safe Use and Benefits in Water Treatment - Sensorex Liquid Analysis Technology [sensorex.com]
- 5. oxy.com [oxy.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Reducing the chlorine dioxide demand in final disinfection of drinking water treatment plants using activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorine Dioxide Water Treatment Disinfection Dosing System [feedwater.co.uk]
- 9. pristinewater.in [pristinewater.in]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. snowate.com [snowate.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. swcc.gov.sa [swcc.gov.sa]
- 19. dioxpure.eu [dioxpure.eu]
- 20. Frontiers | Chlorine dioxide is a broad-spectrum disinfectant against Shiga toxin-producing Escherichia coli and Listeria monocytogenes in agricultural water [frontiersin.org]
- 21. lovibond.com [lovibond.com]
Technical Support Center: Optimizing Chlorine dioxide (ClO₂) Dosage for Effective Disinfection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chlorine dioxide disinfection.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing chlorine dioxide dosage?
A1: Several factors influence the efficacy of chlorine dioxide disinfection. Key parameters to monitor and control include:
-
Chlorine Dioxide Concentration: The concentration of ClO₂ directly impacts its disinfection power.
-
Contact Time: The duration of exposure to ClO₂ is crucial for microbial inactivation. The product of concentration and contact time (CT value) is a critical metric for disinfection efficacy.[1][2][3]
-
pH: Chlorine dioxide is effective over a wide pH range, typically between 6 and 9.[1][4][5][6][7] Unlike chlorine, its efficacy does not significantly decrease with increasing pH in this range.[6]
-
Temperature: Higher temperatures generally increase the disinfection rate of chlorine dioxide.[1]
-
Turbidity and Suspended Solids: High levels of turbidity or suspended solids can shield microorganisms from the disinfectant, reducing its effectiveness.[1][4]
-
Water Demand: The presence of organic and inorganic substances in the water will consume chlorine dioxide, a phenomenon known as "chlorine dioxide demand." This demand must be satisfied before a stable residual for disinfection can be achieved.
Q2: How do I determine the optimal chlorine dioxide dosage for my specific application?
A2: The optimal dosage is application-specific and should be determined experimentally. A general approach involves:
-
Characterize your water source: Determine the baseline microbial load, pH, temperature, and turbidity.
-
Perform a chlorine dioxide demand test: This will help you understand how much ClO₂ will be consumed by the water matrix.
-
Conduct bench-scale disinfection studies: Test a range of ClO₂ concentrations and contact times to determine the most effective combination for achieving the desired level of microbial inactivation (e.g., log reduction).
-
Calculate the CT value: Use the data from your bench-scale studies to calculate the CT value required for your target microorganisms.[2][3]
-
Monitor residual ClO₂: It is essential to maintain a measurable residual concentration of chlorine dioxide to ensure continuous disinfection.
Q3: What are the common disinfection byproducts (DBPs) of chlorine dioxide, and how can I minimize them?
A3: The primary disinfection byproducts of chlorine dioxide are chlorite (B76162) (ClO₂⁻) and chlorate (B79027) (ClO₃⁻) ions.[4][8][9] Unlike traditional chlorine disinfection, chlorine dioxide produces significantly fewer trihalomethanes (THMs) and haloacetic acids (HAA5).[7][8][10]
To minimize DBP formation:
-
Optimize Dosage: Avoid overdosing chlorine dioxide. Use the minimum effective dose that achieves the target disinfection level.[11]
-
Generator Maintenance: Ensure your chlorine dioxide generator is operating efficiently to produce pure ClO₂ with minimal excess chlorine.[8][12]
-
Pre-treatment: In some cases, pre-treatment steps like coagulation and activated carbon filtration can reduce the precursors that lead to DBP formation.[13]
-
Monitoring: Regularly monitor for chlorite and chlorate ions in the treated water.[8] The U.S. Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) of 1.0 mg/L for chlorite.[4][8]
Troubleshooting Guides
Issue 1: Low Disinfection Efficacy Despite Correct Dosage Calculation
| Possible Cause | Troubleshooting Steps |
| High Chlorine Dioxide Demand | Perform a chlorine dioxide demand test to accurately determine the amount of ClO₂ consumed by the water. Increase the initial dose to compensate for the demand and achieve the target residual. |
| Inaccurate Residual Measurement | Verify the calibration of your chlorine dioxide sensor or analytical equipment.[14][15][16] Cross-validate results using a different measurement method (e.g., DPD method).[7] Ensure sample collection and handling procedures minimize ClO₂ loss.[17][18][19] |
| Presence of Biofilm | Biofilms can shield microorganisms from disinfection.[20] Consider a shock treatment with a higher ClO₂ concentration to remove existing biofilm. Chlorine dioxide is effective at penetrating and removing biofilms.[5] |
| Incorrect CT Value Calculation | Re-evaluate the contact time (T) in your system, considering factors like baffling in tanks which can affect the actual contact time (T10).[2] Ensure the residual concentration (C) is measured at the end of the contact chamber.[2] |
| Changes in Water Quality | Re-characterize your water source for changes in pH, temperature, or turbidity, as these can impact disinfection efficiency.[1][4] |
Issue 2: Inconsistent or Inaccurate Chlorine Dioxide Residual Readings
| Possible Cause | Troubleshooting Steps |
| Sensor Fouling or Damage | Inspect the sensor membrane for fouling and clean it according to the manufacturer's instructions.[7] Replace the membrane or electrolyte solution if necessary.[21] |
| Improper Sensor Calibration | Recalibrate the sensor using a fresh standard solution or a chlorine dioxide generator.[14][15][16][21] Note that chlorine dioxide sensors often require specific calibration procedures, sometimes involving a gas generator rather than bottled gas.[14][15] |
| Interference from Other Substances | Certain substances like chlorine, ozone, manganese, and chromium can interfere with some measurement methods.[19][22][23] Use a measurement method that minimizes interference or pre-treat the sample to remove interfering substances.[19][23] |
| Sample Handling Errors | Analyze samples immediately after collection as chlorine dioxide is a volatile gas and can be lost from the sample.[18][22] Avoid agitating the sample and ensure sample containers are properly prepared to have no chlorine dioxide demand.[17][19] |
| Fluctuations in Flow Rate | Amperometric sensors can be sensitive to changes in flow rate. Ensure a constant flow of sample across the sensor membrane.[21] |
Issue 3: Problems with the Chlorine Dioxide Generator
| Possible Cause | Troubleshooting Steps |
| Low Motive Water Pressure | Check the water pressure to the eductor. Low pressure can lead to insufficient suction of precursor chemicals.[24] |
| Clogged Eductor or Pipelines | Inspect and clean the eductor and chemical feed lines for any blockages.[24] |
| Incorrect Precursor Chemical Feed Rate | Verify the calibration of the chemical feed pumps. Check for air bubbles in the suction lines.[24] |
| Substandard Raw Materials | Ensure the precursor chemicals (e.g., sodium chlorite, acid) meet the required specifications and concentration.[24] |
| Improper Generator Performance | Analyze the generator output for both yield and purity to ensure efficient conversion to chlorine dioxide.[12] Low purity can indicate the production of excess chlorine or unreacted chlorite.[12] |
Data Presentation
Table 1: Factors Affecting Chlorine Dioxide Disinfection Efficiency
| Factor | Effect on Disinfection | Typical Operating Range |
| pH | Efficacy is relatively stable.[1][5][6] | 6.0 - 9.0[1][25] |
| Temperature | Higher temperature increases disinfection rate.[1] | Application dependent |
| Turbidity | Higher turbidity reduces disinfection effectiveness.[1][4] | As low as possible |
| Contact Time | Longer contact time increases microbial inactivation.[1] | Application dependent |
| Residual Concentration | Higher residual concentration increases disinfection rate.[1] | 0.2 - 2.0 mg/L (application dependent)[6] |
Table 2: U.S. EPA Regulatory Limits for Chlorine Dioxide and its Byproducts
| Substance | Regulatory Limit | Type |
| Chlorine Dioxide | 0.8 mg/L[4][8] | Maximum Residual Disinfectant Level (MRDL) |
| Chlorite | 1.0 mg/L[4][8] | Maximum Contaminant Level (MCL) |
Experimental Protocols
Protocol 1: Determination of Chlorine Dioxide Residual (DPD Method)
This protocol is based on the widely used DPD (N,N-diethyl-p-phenylenediamine) colorimetric method.
Materials:
-
Spectrophotometer or colorimeter
-
Sample cells/cuvettes
-
DPD reagent (powder pillows or solution)
-
Glycine (B1666218) reagent (to remove chlorine interference)
-
Chlorine dioxide-free deionized water
-
Sample collection container (glass, pre-treated to remove ClO₂ demand)[17][19]
Procedure:
-
Sample Collection: Collect the water sample with minimal agitation to prevent the loss of chlorine dioxide gas.[18] Analyze the sample immediately.[17][22]
-
Blank Preparation: Fill a clean sample cell with the water sample. This will serve as the blank to zero the instrument.
-
Sample Preparation: To a separate, precise volume of the sample, add the glycine reagent to eliminate interference from any free chlorine. Mix gently.
-
Color Development: Add the DPD reagent to the glycine-treated sample. A pink to red color will develop in the presence of chlorine dioxide.
-
Measurement: Within the time specified by the reagent manufacturer (typically 1 minute), place the colored sample into the spectrophotometer and measure the absorbance at the appropriate wavelength (usually around 515 nm).
-
Concentration Determination: Use a calibration curve or the instrument's pre-programmed settings to convert the absorbance reading to the concentration of chlorine dioxide in mg/L.
Protocol 2: Calculation of CT Value
The CT value is a measure of the level of disinfection and is calculated as the product of the disinfectant residual concentration and the contact time.[2][3][26]
Formula: CT = C x T
-
C: Residual disinfectant concentration (in mg/L) measured at the end of the disinfection contact chamber.
-
T: Contact time (in minutes), which is the time the water is in contact with the disinfectant. For practical purposes, T is often represented by T₁₀, the time it takes for 10% of the water to pass through the contact chamber.[2]
Procedure:
-
Determine the Residual Concentration (C): Measure the chlorine dioxide residual in mg/L at the outlet of the contact chamber under peak flow conditions.
-
Determine the Contact Time (T):
-
Calculate the theoretical detention time: Volume of the contact chamber / Flow rate.
-
Apply a baffling factor to the theoretical detention time to estimate T₁₀. The baffling factor accounts for short-circuiting within the tank and is dependent on the tank's design.
-
-
Calculate the Actual CT (CT_actual): Multiply the residual concentration (C) by the contact time (T₁₀).
-
Determine the Required CT (CT_required): The required CT value for a specific log inactivation of a target microorganism (e.g., Giardia, viruses) can be found in tables provided by regulatory agencies like the EPA.[27] These tables provide CT values based on disinfectant type, temperature, and pH.[3][28]
-
Compare CT_actual to CT_required: For effective disinfection, CT_actual must be greater than or equal to CT_required.
Visualizations
Caption: Workflow for determining disinfection efficacy using the CT value approach.
Caption: Logical troubleshooting flow for low disinfection efficacy.
References
- 1. Factors affecting the sterilization effect of chlorine dioxide generator - Knowledge - KHN [khnwatertreatment.com]
- 2. Calculating CT Disinfection | BC Small Water Systems Online Help Center [smallwatersystemsbc.ca]
- 3. files.knowyourh2o.com [files.knowyourh2o.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Why does Chlorine Dioxide Beat Chlorine Every Time? | Go2 International [go2intl.com]
- 6. xylem.com [xylem.com]
- 7. thebrewermagazine.com [thebrewermagazine.com]
- 8. youtube.com [youtube.com]
- 9. Disinfection Byproducts Analysis | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. Disinfection Byproducts—Chlorination of Drinking Water | Washington State Department of Health [doh.wa.gov]
- 11. cdn.hach.com [cdn.hach.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. support.blacklinesafety.com [support.blacklinesafety.com]
- 15. indsci.com [indsci.com]
- 16. kuntzeusa.com [kuntzeusa.com]
- 17. watertechusa.com [watertechusa.com]
- 18. youtube.com [youtube.com]
- 19. cdn.hach.com [cdn.hach.com]
- 20. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]
- 21. sensorex.com [sensorex.com]
- 22. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 23. cdn.hach.com [cdn.hach.com]
- 24. snowate.com [snowate.com]
- 25. Ask the expert: 17 FAQs on chlorine dioxide water treatment | Xylem US [xylem.com]
- 26. assets.noviams.com [assets.noviams.com]
- 27. epa.gov [epa.gov]
- 28. novascotia.ca [novascotia.ca]
Technical Support Center: Chlorine Monoxide (ClO) Detection Instruments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving calibration issues with their chlorine monoxide (ClO) detection instruments.
Frequently Asked Questions (FAQs)
Q1: How often should I calibrate my this compound detector?
A: The calibration frequency for a this compound detector depends on your application and usage. For most applications, a calibration frequency of every 3 to 6 months is recommended.[1] However, you should always consult the manufacturer's guidelines for your specific instrument.[2] A "bump test," or functional check, should be performed more frequently, ideally before each use, to ensure the sensor responds to the target gas.[2]
Q2: What is the difference between a "bump test" and a full calibration?
A: A bump test is a qualitative function check where the sensor is briefly exposed to a concentration of this compound to ensure it alarms and responds. A full calibration is a quantitative procedure that adjusts the instrument's reading to match a known concentration of a certified standard calibration gas.[2] While a bump test confirms the instrument is operational, a full calibration ensures its accuracy.
Q3: Can I use a surrogate gas for calibrating my this compound sensor?
A: In some cases, a surrogate gas that has a known cross-sensitivity with the this compound sensor can be used for calibration, especially if this compound calibration gas is unavailable. However, it is always most accurate to calibrate directly with the gas to be measured.[3] Cross-sensitivity can vary with environmental conditions and sensor age, so this should only be done in a controlled environment.[3]
Q4: What are the typical causes of calibration failure?
A: Calibration failures can stem from several issues, including:
-
Expired or incorrect calibration gas: Always check the expiration date and concentration of your calibration gas cylinder.[2]
-
Issues with the calibration setup: This can include leaks in the tubing, a faulty regulator, or an improper connection of the calibration cap.
-
Sensor-related problems: The sensor may be nearing the end of its life, have drifted significantly, or been damaged by exposure to high gas concentrations or contaminants.[4]
-
Environmental factors: Extreme temperatures, humidity, or pressure can affect sensor performance and lead to calibration failures.
Troubleshooting Guides
Issue 1: Inaccurate or Drifting Readings
Symptom: The instrument displays readings that are inconsistent, unstable, or do not match expected values.
| Possible Cause | Troubleshooting Steps |
| Sensor Drift | Perform a zero and span calibration to reset the sensor's baseline and sensitivity. If the drift persists, the sensor may be nearing the end of its life and require replacement. |
| Environmental Changes | Calibrate the instrument in the environment where it will be used, as temperature, humidity, and pressure can affect readings.[5][6] Allow the instrument to stabilize to the ambient conditions before calibration. |
| Contamination | Inspect the sensor inlet for any blockages or contamination. Clean the exterior of the instrument according to the manufacturer's instructions. Exposure to certain chemicals can poison the sensor and cause irreversible damage. |
| Cross-Sensitivity | Be aware of other gases in the environment that could interfere with the this compound sensor. Refer to the cross-sensitivity table below and consider using filtered sensors if interference is a persistent issue.[7] |
Issue 2: Failed Span Calibration
Symptom: The instrument displays a "SPAN ERR" or similar message after a span calibration attempt.
| Possible Cause | Troubleshooting Steps |
| Incorrect Calibration Gas | Verify that you are using the correct concentration of this compound calibration gas and that it has not expired.[2] |
| Faulty Gas Delivery System | Check the calibration gas cylinder valve, regulator, and tubing for any leaks or blockages. Ensure the calibration cap is securely fitted to the instrument. |
| Sensor End-of-Life | If the sensor has been in use for an extended period or has been exposed to high gas concentrations, it may have reached the end of its operational life and will need to be replaced. |
| Insufficient Stabilization Time | Allow the instrument and sensor to stabilize for the manufacturer-recommended time before initiating the calibration sequence. |
Issue 3: Failed Zero Calibration
Symptom: The instrument fails to set a zero baseline in a clean air environment.
| Possible Cause | Troubleshooting Steps |
| Contaminated Environment | Ensure the zero calibration is performed in a truly clean air environment, free of this compound and any interfering gases. Using a cylinder of zero-grade air or nitrogen is recommended for the most accurate zeroing. |
| Sensor Contamination | The sensor may have been exposed to a high concentration of gas and requires more time to clear. Allow the instrument to sit in a clean environment for an extended period before re-attempting the zero calibration. |
| Internal Contamination | If the instrument was recently exposed to a high concentration of gas, residual molecules may be present within the instrument's tubing and housing. Purge the instrument with zero air for an extended period. |
Quantitative Data Summary
The following tables provide quantitative data relevant to the calibration of this compound and similar electrochemical sensors. Note: Data for direct this compound (ClO) sensors is limited; therefore, data for chlorine (Cl₂) and chlorine dioxide (ClO₂) sensors, which operate on similar principles, are provided as a reference.
Table 1: Typical Electrochemical Sensor Specifications and Drift
| Parameter | Typical Value | Notes |
| Sensor Lifespan | 2 - 3 years | In normal operating conditions.[8] |
| Zero Drift (per month) | < 2% of full scale | Non-cumulative. Varies by manufacturer and environmental conditions. |
| Span Drift (per month) | < 3% | Dependent on application and exposure to contaminants. |
| Operating Temperature | -20°C to 50°C | Performance can be affected at the extremes of this range. |
| Operating Humidity | 15% to 90% RH (non-condensing) | High humidity can impact sensor life and performance. |
Table 2: Cross-Sensitivity of Chlorine Dioxide (ClO₂) Sensors to Common Interfering Gases
This table reflects the percentage response of a ClO₂ sensor to a known concentration of an interfering gas. This data should be used as a guide, as cross-sensitivity can vary between sensors.[3]
| Interfering Gas | Concentration (ppm) | Typical Response (as ppm ClO₂) |
| Chlorine (Cl₂) | 10 | 13.0 |
| Nitrogen Dioxide (NO₂) | 10 | 16.0 |
| Ozone (O₃) | 10 | 30.0 |
| Hydrogen Sulfide (H₂S) | 20 | -5.0 |
| Carbon Monoxide (CO) | 100 | 0.0 |
| Hydrogen (H₂) | 3000 | 0.0 |
| Carbon Dioxide (CO₂) | 5000 | 0.0 |
Experimental Protocols
Protocol 1: Standard Two-Point Calibration (Zero and Span)
This protocol outlines the general procedure for performing a two-point calibration on a typical electrochemical this compound detector.
Materials:
-
This compound detector to be calibrated
-
Certified calibration gas cylinder with a known concentration of this compound in a balance gas (e.g., nitrogen)
-
Zero-grade air or nitrogen cylinder
-
Gas pressure regulator with a flow controller
-
Calibration cap or adapter specific to the instrument
-
Inert tubing (e.g., Teflon®)
Procedure:
-
Preparation:
-
Ensure the instrument's battery is fully charged.
-
Visually inspect the instrument for any physical damage or contamination.
-
Conduct the calibration in a well-ventilated area, free from potential gas interference.[2]
-
Allow the instrument to stabilize in the calibration environment for at least 5 minutes.
-
-
Zero Calibration:
-
Turn on the instrument and allow it to complete its warm-up sequence.
-
Enter the calibration mode on the instrument's interface.
-
Connect the zero-grade air or nitrogen cylinder to the instrument via the regulator, tubing, and calibration cap.
-
Initiate the gas flow at the manufacturer-recommended rate (typically 0.5 L/min).
-
Allow the reading to stabilize and then confirm the zero calibration. The instrument should read 0.0 ppm.
-
-
Span Calibration:
-
Disconnect the zero gas and connect the this compound calibration gas cylinder to the instrument.
-
Initiate the gas flow at the recommended rate.
-
Allow the sensor reading to stabilize. This may take several minutes.
-
Once the reading is stable, adjust the instrument's span value to match the concentration specified on the calibration gas cylinder.
-
Confirm the span calibration.
-
-
Post-Calibration:
-
Disconnect the calibration gas and allow the instrument's reading to return to zero in clean air.
-
Exit the calibration mode.
-
Record the calibration date, gas concentration used, and any other relevant information in a calibration log.
-
Mandatory Visualizations
References
- 1. One moment, please... [site.jjstech.com]
- 2. macurco.com [macurco.com]
- 3. forensicsdetectors.com [forensicsdetectors.com]
- 4. gasdetectorsusa.com [gasdetectorsusa.com]
- 5. forensicsdetectors.com [forensicsdetectors.com]
- 6. Mastering Calibration and Maintenance of Gas Detectors: A Comprehensive Guide-Pulitong Electronic Technology_Gas Detector_Leak Detector [zgpulitong.com]
- 7. forensicsdetectors.com [forensicsdetectors.com]
- 8. ctigas.com [ctigas.com]
Technical Support Center: Enhancing the Stability of Chlorine Monoxide for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, handling, and stabilization of chlorine monoxide (ClO•) for experimental applications.
Troubleshooting Guide
This section addresses common issues encountered during the generation and use of this compound radicals.
| Issue | Possible Causes | Suggested Solutions |
| Weak or no ClO• signal | - Incomplete conversion of precursor (e.g., Cl2).- Rapid decomposition of ClO•. | - Optimize precursor flow rate and reaction temperature.- Ensure the purity of reagents.- Generate and use ClO• at low temperatures. |
| Rapid decay of ClO• concentration | - High temperature.- Presence of reactive species (e.g., other radicals, organic matter).- Photodecomposition. | - Conduct experiments at cryogenic temperatures.- Use an inert gas matrix for isolation.- Protect the experimental setup from light. |
| Presence of impurities (e.g., Cl2, OClO, ClOOCl) | - Incomplete reaction of precursors.- Side reactions during ClO• generation.- Dimerization of ClO•. | - Purify the gas stream using cold traps.- Adjust reaction stoichiometry and temperature to minimize side reactions.- Use low concentrations of ClO• to reduce dimerization. |
| Inconsistent experimental results | - Fluctuations in precursor flow rates.- Temperature instability.- Contamination of the reaction system. | - Use precise mass flow controllers.- Ensure stable temperature control of the reaction and detection cells.- Thoroughly clean and passivate the experimental apparatus before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound?
A1: The principal challenge is its high reactivity and instability. This compound is a radical, making it prone to rapid reactions with itself (dimerization) and other molecules, leading to its decomposition.[1][2]
Q2: What are the most effective methods for enhancing the stability of ClO• for experimental use?
A2: The most effective methods involve minimizing its kinetic energy and isolating it from reactive species. This is typically achieved through:
-
Low-Temperature Generation and Trapping: Generating and maintaining ClO• at cryogenic temperatures (typically below -100°C) significantly reduces its decomposition rate.
-
Matrix Isolation: Trapping ClO• in an inert gas matrix (e.g., argon or neon) at very low temperatures (around 4-20 K) can stabilize it for extended periods, allowing for spectroscopic studies.[3][4][5]
Q3: Can I store this compound?
A3: Due to its extreme instability, this compound cannot be stored under normal laboratory conditions. It must be generated in situ for immediate experimental use.
Q4: What are the common precursors for generating this compound?
A4: this compound radicals are typically generated from the photolysis or thermal decomposition of dithis compound (Cl2O). Cl2O itself is synthesized from precursors like chlorine gas (Cl2) and mercuric oxide (HgO) or sodium carbonate (Na2CO3).[6][7][8]
Q5: How can I measure the concentration of this compound in my experiment?
A5: The concentration of ClO• is commonly measured using spectroscopic techniques, such as UV-Visible absorption spectroscopy.[9] Other methods for related chlorine species include mass spectrometry and various titration methods for total chlorine residual.[10][11][12][13]
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on its environment. The following table summarizes key kinetic data related to its decomposition pathways.
| Reaction | Rate Constant (k) | Temperature (K) | Conditions | Reference |
| ClO + ClO → Cl2 + O2 | 4.5 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | 298 | Gas phase | [14] |
| ClO + ClO → Cl + ClOO | 3.1 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | 298 | Gas phase | [14] |
| ClO + ClO → Cl + OClO | 1.5 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | 298 | Gas phase | [14] |
| ClO + ClO + M ⇌ ClOOCl + M | K_eq ≈ 10⁻¹⁴ cm³ molecule⁻¹ | 298 | Gas phase | [14] |
Experimental Protocols
Protocol 1: Generation of Dithis compound (Cl2O) Gas
This protocol describes the synthesis of Cl2O gas, a common precursor for generating ClO• radicals.
Materials:
-
Chlorine gas (Cl2)
-
Mercuric oxide (HgO), freshly prepared and dried
-
Inert gas (e.g., Helium or Nitrogen)
-
Glass reaction column
-
Cold trap (e.g., dry ice/acetone bath)
Procedure:
-
Pack a glass column with a mixture of freshly prepared mercuric oxide and an inert support material.
-
Pass a slow stream of chlorine gas, diluted with an inert gas, through the column at a controlled temperature (typically around 20°C).[8]
-
The reaction 2 Cl2 + nHgO → HgCl2·(n-1)HgO + Cl2O will produce gaseous dithis compound.[8]
-
Pass the effluent gas through a cold trap to condense the Cl2O, separating it from unreacted chlorine and the inert carrier gas.
-
The collected Cl2O can then be used in its gaseous form for the subsequent generation of ClO•.
Protocol 2: In-situ Generation of this compound (ClO•) Radicals
This protocol outlines the generation of ClO• for immediate experimental use.
Materials:
-
Gaseous dithis compound (Cl2O) from Protocol 1
-
Inert gas for dilution
-
Photolysis setup (e.g., UV lamp) or a heated reaction cell
-
Experimental chamber/spectrometer
Procedure:
-
Introduce a controlled flow of the synthesized Cl2O gas, diluted with an inert gas, into the experimental chamber.
-
To generate ClO• radicals, either:
-
Photolysis: Irradiate the Cl2O gas stream with UV light. The photolysis of Cl2O will yield ClO• radicals.
-
Thermal Decomposition: Pass the Cl2O gas stream through a heated cell to induce thermal decomposition into ClO•.
-
-
The generated ClO• radicals can then be directly used in the experiment or stabilized using methods like matrix isolation.
Visualizations
Catalytic Cycle of Ozone Depletion by this compound
The following diagram illustrates the catalytic cycle in which this compound plays a crucial role in the depletion of stratospheric ozone.[1][15][16][17]
Experimental Workflow for this compound Generation and Use
This diagram outlines the general workflow for preparing, stabilizing, and analyzing this compound in a laboratory setting.
References
- 1. Catalytic Chlorine Destruction → Area → Sustainability [esg.sustainability-directory.com]
- 2. Chlorine Radical Catalytic Cycle → Area → Sustainability [product.sustainability-directory.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Chlorine oxide radicals ClOx (x = 1-4) studied by matrix isolation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of dithis compound [vtechworks.lib.vt.edu]
- 7. This compound | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. UV spectroscopic determination of the this compound (ClO) / chlorine peroxide (ClOOCl) thermal equilibrium constant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of chlorine oxide radical reactions using modulated photolysis. Part 1.—Disproportionation of ClO in the Cl2 photosensitised decomposition of ozone - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 15. csl.noaa.gov [csl.noaa.gov]
- 16. catalytic cycle - Reflexions [reflexions.uliege.be]
- 17. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Temperature Effects on Chlorine Monoxide (ClO) Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the effects of temperature on chlorine monoxide (ClO) measurements. Accurate ClO measurements are critical in various fields, including atmospheric chemistry and drug development, and temperature fluctuations can significantly impact the precision and reliability of these measurements.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control crucial for accurate this compound (ClO) measurements?
A1: Temperature influences several aspects of ClO measurements:
-
Chemical Equilibrium: The equilibrium between ClO and its dimer, chlorine peroxide (ClOOCl), is highly temperature-dependent. Changes in temperature can shift this equilibrium, altering the concentration of ClO and leading to inaccurate measurements.[1]
-
Reaction Kinetics: The rates of chemical reactions involving ClO are temperature-sensitive. Inconsistent temperatures can lead to variability in reaction rates, affecting the interpretation of kinetic studies.
-
Spectroscopic Properties: The absorption cross-section of ClO can exhibit temperature dependence, potentially affecting quantification when using spectroscopic methods like UV-Vis or DOAS.
-
Instrument Performance: The performance of detectors, light sources, and other electronic components within measurement instruments can be affected by temperature fluctuations, leading to baseline drift and noise.
Q2: What are the primary measurement techniques affected by temperature when quantifying ClO?
A2: The most common techniques for ClO measurement that are susceptible to temperature effects include:
-
UV-Visible (UV-Vis) Absorption Spectroscopy: Widely used for both laboratory and field measurements.
-
Differential Optical Absorption Spectroscopy (DOAS): A powerful remote sensing technique for atmospheric ClO monitoring.
-
Microwave Radiometry: Used for ground-based and satellite-based remote sensing of atmospheric ClO.
Troubleshooting Guides
UV-Visible (UV-Vis) Absorption Spectroscopy
Issue: Inconsistent or drifting ClO concentration readings.
| Possible Cause | Troubleshooting Steps |
| Unstable Sample Temperature | 1. Utilize a Temperature-Controlled Cell Holder: Ensure the cuvette holder is connected to a circulating water bath or Peltier device to maintain a constant and uniform temperature. 2. Allow for Thermal Equilibration: Before starting measurements, allow the sample and the instrument to reach thermal equilibrium with the ambient temperature. 3. Monitor and Record Temperature: Continuously monitor and log the temperature of the sample throughout the experiment. |
| Instrument Temperature Fluctuations | 1. Stable Laboratory Environment: Maintain a stable laboratory temperature and humidity. Avoid placing the instrument near drafts, direct sunlight, or heat-generating equipment.[2] 2. Instrument Warm-up: Allow the spectrometer to warm up for the manufacturer-recommended time before use to ensure all components are at a stable operating temperature. |
| Temperature-Dependent Equilibrium Shift | 1. Precise Temperature Control: For studies involving the ClO/ClOOCl equilibrium, precise and accurate temperature control of the reaction cell is paramount. 2. Apply Equilibrium Constant Corrections: Use the known temperature-dependent equilibrium constant (Keq) to calculate the expected ClO concentration at your experimental temperature. |
Experimental Protocol: Temperature Control for UV-Vis Measurements of ClO
This protocol outlines the steps for maintaining a stable temperature during laboratory-based UV-Vis measurements of ClO.
-
System Preparation:
-
Ensure the UV-Vis spectrometer is placed in a temperature-controlled room.
-
Connect a thermostated circulating water bath to the jacket of the sample cell holder.
-
Set the water bath to the desired experimental temperature and allow it to stabilize.
-
-
Sample Preparation and Loading:
-
Prepare the ClO sample in a suitable solvent or gas-phase mixture.
-
Pre-equilibrate the sample to the target temperature before introducing it into the measurement cell.
-
Carefully place the sample cell into the temperature-controlled holder.
-
-
Measurement:
-
Allow the sample to thermally equilibrate within the cell for at least 15-20 minutes.
-
Monitor the temperature using a calibrated thermocouple placed in close proximity to the sample cell.
-
Acquire the absorption spectrum once the temperature reading is stable.
-
Record the temperature along with each spectral measurement.
-
Data Presentation: Temperature Dependence of the ClO/ClOOCl Equilibrium
The equilibrium between ClO and its dimer, ClOOCl, is a critical factor in stratospheric chemistry and can significantly impact laboratory measurements. The equilibrium constant (Keq) is strongly dependent on temperature.
| Temperature (K) | Keq (cm³/molecule) |
| 200 | 1.2 x 10⁻¹⁸ |
| 220 | 1.0 x 10⁻¹⁹ |
| 240 | 1.5 x 10⁻²⁰ |
| 260 | 3.6 x 10⁻²¹ |
| 280 | 1.2 x 10⁻²¹ |
| 300 | 4.8 x 10⁻²² |
Note: These are approximate values and can vary based on the specific study and experimental conditions.
Visualization: UV-Vis Experimental Workflow for Temperature-Controlled ClO Measurement
Caption: Workflow for temperature-controlled UV-Vis measurement of ClO.
Differential Optical Absorption Spectroscopy (DOAS)
Issue: Inaccurate retrieval of ClO slant column densities.
| Possible Cause | Troubleshooting Steps |
| Temperature Dependence of ClO Absorption Cross-Section | 1. Use a Temperature-Corrected Reference Spectrum: Ensure the ClO reference cross-section used in the spectral fitting routine corresponds to the effective temperature of the atmospheric layer being observed. 2. Include Temperature in the Fit Model: For advanced retrievals, incorporate temperature as a fitting parameter or use a set of reference spectra at different temperatures. |
| Instrumental Temperature Effects | 1. Spectrometer Temperature Stabilization: House the spectrometer in a temperature-stabilized enclosure to prevent wavelength shifts and changes in detector sensitivity.[2] 2. Regular Wavelength Calibration: Perform frequent wavelength calibrations using a spectral line source (e.g., a mercury lamp) to correct for any temperature-induced drifts. |
Experimental Protocol: Temperature Correction in DOAS Retrievals
-
Acquire High-Resolution Reference Spectra:
-
Measure or obtain high-resolution ClO absorption cross-section spectra at a range of temperatures relevant to the expected atmospheric conditions.
-
-
Determine Effective Atmospheric Temperature:
-
Use a climatological temperature profile or data from a co-located meteorological sensor to estimate the effective temperature of the atmospheric light path.
-
-
Apply Temperature Correction to Reference Spectrum:
-
Convolve the high-resolution reference spectrum with the instrument's slit function.
-
If a reference spectrum at the exact effective temperature is not available, interpolate between spectra at different temperatures.
-
-
Perform Spectral Fitting:
-
Include the temperature-corrected ClO reference spectrum in the DOAS spectral fitting routine to retrieve the slant column density.
-
Visualization: Logical Flow for DOAS Temperature Correction
Caption: Logical flow for applying temperature corrections in DOAS retrievals.
Microwave Radiometry
Issue: Biases in retrieved ClO vertical profiles.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Atmospheric Temperature Profile | 1. Use Co-located Temperature Data: Incorporate temperature profiles from radiosondes, lidar, or meteorological models as a priori information in the retrieval algorithm. 2. Simultaneous Temperature Retrieval: If possible, use a retrieval algorithm that simultaneously retrieves both the ClO and temperature profiles. |
| Instrumental Gain Fluctuations | 1. Regular Calibration: Perform frequent calibrations using hot and cold blackbody targets to correct for receiver gain drifts, which can be temperature-dependent. 2. Stable Instrument Environment: House the radiometer in a temperature-controlled enclosure to minimize thermal effects on the electronic components. |
Experimental Protocol: Calibration of a Microwave Radiometer for ClO Measurements
-
Prepare Calibration Targets:
-
Use a "hot" load at a known ambient temperature.
-
Use a "cold" load, typically a liquid nitrogen-cooled target at approximately 77 K.
-
-
Perform "Hot-Cold" Calibration:
-
Point the radiometer's antenna to the hot load and record the output voltage.
-
Point the radiometer's antenna to the cold load and record the output voltage.
-
This two-point calibration allows for the determination of the receiver's gain and system noise temperature.
-
-
Regular Calibration Cycles:
-
Automate the calibration cycle to occur at regular intervals (e.g., every 15-30 minutes) to track and correct for gain drifts caused by temperature changes.
-
Visualization: Microwave Radiometer Calibration and Retrieval Workflow
Caption: Workflow for microwave radiometer calibration and ClO profile retrieval.
References
Validation & Comparative
Validation of chlorine monoxide measurements from different satellite instruments
For researchers, scientists, and professionals in atmospheric chemistry and drug development, accurate measurement of atmospheric chlorine monoxide (ClO) is crucial for understanding stratospheric ozone depletion. This guide provides an objective comparison of ClO data products from several key satellite instruments, supported by experimental validation data.
This compound (ClO) is a key reactive species in the catalytic cycles that lead to the destruction of stratospheric ozone. A variety of satellite-based limb-sounding instruments have been developed to provide global measurements of ClO profiles. The validation of these measurements is critical for ensuring data quality and for their use in scientific studies. This guide focuses on the comparison of ClO data from prominent instruments including the Microwave Limb Sounder (MLS) on the Aura satellite, the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) on Envisat, the Sub-Millimetre Radiometer (SMR) on the Odin satellite, and the Superconducting Submillimeter-Wave Limb-Emission Sounder (SMILES) on the International Space Station.
Comparative Performance of Satellite ClO Measurements
The validation of satellite-derived ClO profiles relies on comparisons with independent measurements from other satellite sensors, balloon-borne instruments, and ground-based radiometers. The following tables summarize the quantitative performance characteristics of several satellite ClO data products based on published validation studies.
| Instrument | Platform | Measurement Principle | Vertical Resolution | Single Profile Precision (at peak ClO) |
| Aura/MLS | Aura Satellite | Microwave Limb Emission | 3-4 km | ~0.1 ppbv |
| Envisat/MIPAS | Envisat Satellite | Infrared Thermal Emission | ~3 km (FR mode) | Not specified in snippets |
| Odin/SMR | Odin Satellite | Microwave Limb Emission | Not specified in snippets | Not specified in snippets |
| SMILES (NICT v2.1.5) | International Space Station | Submillimeter Limb Emission | Not specified in snippets | Not specified in snippets |
Table 1: General Characteristics of Selected Satellite Instruments for ClO Measurement. This table provides an overview of the instruments, their platforms, measurement techniques, and spatial resolution.
| Instrument Comparison | Altitude Range | Bias | Key Findings |
| SMILES (NICT v2.1.5) vs. JAXA L2P | Lower Stratosphere (nighttime, low/mid-latitudes) | NICT v2.1.5 has a negative bias of ~30 pptv. | The bias is attributed to the limited spectral bandwidth used in the NICT retrieval process.[1] |
| SMILES (NICT v2.1.5) vs. JAXA L2P | 50 hPa (inside polar vortex) | NICT v2.1.5 is higher by 0.4 ppbv (30%). | This discrepancy is also thought to be an effect of the limited spectral bandwidth in the retrieval processing.[1] |
| Aura/MLS vs. Odin/SMR | Lower Stratosphere | MLS is biased low by up to 0.3 ppbv relative to SMR. | This bias is not observed in the Southern Hemisphere polar vortex during chlorine activation.[2] |
| SMILES (NICT v2.1.5) vs. Aura/MLS, Odin/SMR, Envisat/MIPAS, Ground-based radiometer | Middle and Upper Stratosphere (outside polar regions) | No significant systematic bias was found. | This demonstrates the scientific usability of the SMILES ClO data, including for diurnal variations.[1] |
Table 2: Inter-instrument Biases for ClO Measurements. This table highlights the systematic differences observed between ClO data products from different satellite instruments.
| Instrument | Altitude / Conditions | Systematic Error / Uncertainty |
| SMILES (NICT v2.1.5) | 80-20 hPa (daytime, mid-latitudes) | 5-10 pptv |
| SMILES (NICT v2.1.5) | ~4 hPa (ClO peak, daytime, mid-latitudes) | 35 pptv |
| SMILES (NICT v2.1.5) | ≤ 0.5 hPa (daytime, mid-latitudes) | 5-10 pptv |
| SMILES (NICT v2.1.5) | ~2 hPa (ClO peak, nighttime) | 8 pptv |
| Aura/MLS | < 10 hPa | 0.02 to 0.03 ppbv (5-10%) |
| Aura/MLS | 20-30 hPa (winter hemisphere, mid to high latitudes) | ~0.1 ppbv (can be 50-100%) |
Table 3: Estimated Systematic Errors and Uncertainties for ClO Measurements. This table provides an overview of the estimated systematic errors associated with ClO measurements from different instruments under various conditions.[1][3]
Experimental Validation Protocols
The validation of satellite ClO measurements is a critical process that involves comparing the satellite data with independent, high-quality correlative data. The primary methodologies employed in these validation efforts are detailed below.
Comparison with Balloon-Borne Instruments
Balloon-borne instruments provide high-resolution vertical profiles of atmospheric constituents and are a crucial component of satellite data validation. For ClO, instruments like the Terahertz and submillimeter Limb Sounder (TELIS) and the MIPAS-balloon instrument (MIPAS-B) have been used.[1]
-
Methodology:
-
Campaign Planning: Balloon flights are strategically planned to coincide with satellite overpasses in terms of time and location.
-
Data Acquisition: The balloon-borne instrument measures vertical profiles of ClO and other relevant trace gases.
-
Coincidence Criteria: Strict criteria for spatial and temporal coincidence between the balloon and satellite measurements are applied. To enhance the number of matchups, a trajectory match method is often employed. This involves calculating the forward and backward trajectories of the air parcels sampled by the balloon instrument to find coincidences with satellite measurements over a larger area and time window.[4][5]
-
Data Comparison: The retrieved ClO profiles from the satellite and the balloon-borne instrument are compared, taking into account the different vertical resolutions and measurement sensitivities of the instruments.
-
Comparison with Ground-Based Instruments
Ground-based microwave radiometers provide continuous measurements of the atmospheric ClO column and its vertical distribution at a specific location.
-
Methodology:
-
Instrument Location: Ground-based instruments are typically located at sites with favorable atmospheric conditions for microwave measurements.
-
Data Acquisition: The radiometer continuously measures the microwave emission from atmospheric ClO.
-
Data Averaging: The ground-based data is often averaged over a specific time period to reduce noise and match the temporal resolution of the satellite overpass.
-
Coincidence and Comparison: Satellite data points that fall within a certain radius of the ground station are selected for comparison. The satellite-retrieved ClO profiles are convolved with the ground-based instrument's averaging kernels to account for differences in vertical sensitivity before comparison.
-
Inter-Satellite Comparisons
Comparing ClO data from different satellite instruments is a valuable method for assessing their consistency and identifying potential biases.
-
Methodology:
-
Co-location: Measurements from different satellites that are close in time and space are identified.
-
Data Gridding: Data from different instruments are often gridded to a common spatial and temporal resolution to facilitate comparison.
-
Statistical Analysis: Statistical methods are used to quantify the differences between the datasets, including calculating mean biases, standard deviations, and correlation coefficients.
-
Logical Workflow for Satellite ClO Data Validation
The following diagram illustrates the logical workflow involved in the validation of satellite-based this compound measurements.
Caption: Workflow for the validation of satellite ClO data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Upper stratospheric ClO and HOCl trends (2005â2020): Aura Microwave Limb Sounder and model results [acp.copernicus.org]
- 4. AMT - Long-term validation of MIPAS ESA operational products using MIPAS-B measurements [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Chlorine Monoxide and Bromine Monoxide in Stratospheric Ozone Depletion
A comprehensive guide for researchers and scientists on the distinct roles of chlorine and bromine radicals in ozone destruction, supported by experimental data and detailed methodologies.
Stratospheric ozone depletion is a critical environmental issue driven by catalytic cycles involving halogen radicals. Among the most potent of these are chlorine monoxide (ClO) and bromine monoxide (BrO), which originate from the breakdown of anthropogenic compounds like chlorofluorocarbons (CFCs) and halons. While both contribute to ozone loss, their efficiencies and atmospheric behaviors differ significantly. This guide provides an objective comparison of ClO and BrO in the context of ozone depletion, presenting key experimental data, detailed methodologies for their measurement, and visualizations of the chemical pathways involved.
Executive Summary
| Feature | This compound (ClO) | Bromine Monoxide (BrO) |
| Ozone Depletion Efficiency (per atom) | High | Very High (40-100 times more efficient than Cl)[1] |
| Primary Ozone Depletion Cycles | Cycles I, II, and III | Primarily Cycle III (in conjunction with ClO) |
| Atmospheric Abundance | Higher concentrations than BrO | Lower concentrations than ClO |
| Key Catalytic Reactions | Cl + O₃ → ClO + O₂ClO + O → Cl + O₂ClO + ClO → Cl₂O₂ | Br + O₃ → BrO + O₂BrO + ClO → Br + Cl + O₂ |
| Dominant Geographic Region of Impact | Global, with significant enhancement in polar regions | Global, with significant impact in polar regions through coupling with ClO |
Catalytic Ozone Depletion Cycles
The destruction of stratospheric ozone by chlorine and bromine radicals occurs through catalytic cycles, where a single halogen atom can destroy thousands of ozone molecules before being deactivated.[2]
Cycle 1: The ClO Catalytic Cycle
This cycle is most significant in the tropical and mid-latitude stratosphere where atomic oxygen (O) is abundant.[3]
-
Initiation: A chlorine atom (Cl) reacts with an ozone molecule (O₃) to form this compound (ClO) and an oxygen molecule (O₂).
-
Propagation: The ClO radical then reacts with an oxygen atom (O) to regenerate the chlorine atom and produce another oxygen molecule.
-
Net Reaction: O₃ + O → 2O₂
Cycle 2: The ClO Dimer Cycle
This cycle is particularly important in the polar stratosphere during winter and spring, where low temperatures facilitate the formation of polar stratospheric clouds (PSCs). These clouds provide surfaces for heterogeneous reactions that activate chlorine.[2][4]
-
ClO Dimerization: Two ClO radicals combine to form a chlorine peroxide molecule (Cl₂O₂).
-
Photolysis: The Cl₂O₂ molecule is photolyzed (broken apart by sunlight) to release two chlorine atoms.
-
Ozone Destruction: Each chlorine atom then reacts with an ozone molecule, as in Cycle 1.
-
Net Reaction: 2O₃ → 3O₂
Cycle 3: The Coupled ClO-BrO Cycle
This cycle is also highly efficient in the polar stratosphere and involves a synergistic interaction between chlorine and bromine radicals.[2]
-
Reaction of ClO and BrO: A ClO radical reacts with a BrO radical to produce a chlorine atom, a bromine atom (Br), and an oxygen molecule.
-
Ozone Destruction: The released chlorine and bromine atoms then go on to destroy ozone molecules in separate reactions.
-
Net Reaction: 2O₃ → 3O₂
Quantitative Comparison of Key Parameters
The following tables summarize critical quantitative data comparing the properties and reactions of ClO and BrO in the context of ozone depletion.
Table 1: Reaction Rate Constants at 230 K (a representative stratospheric temperature)
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Data Source |
| Cl + O₃ → ClO + O₂ | 1.19 x 10⁻¹¹ * exp(-33/T) | [5] |
| Br + O₃ → BrO + O₂ | 1.50 x 10⁻¹¹ * exp(-775/T) | [5] |
| ClO + O → Cl + O₂ | 3.0 x 10⁻¹¹ | [5] |
| BrO + O → Br + O₂ | 3.4 x 10⁻¹¹ | [5] |
| ClO + ClO → Cl₂O₂ | 1.01 x 10⁻³² * (T/300)⁻³·⁹⁴ * N₂ | [5] |
| ClO + BrO → Br + Cl + O₂ | 6.6 x 10⁻¹² * exp(130/T) | [5] |
| ClO + BrO → BrCl + O₂ | 1.5 x 10⁻¹² * exp(-180/T) | [5] |
Table 2: Photolysis Rate Coefficients (J-values) for a Solar Zenith Angle of 40°
| Species | Photolysis Reaction | J-value (s⁻¹) | Data Source | |---|---|---| | Cl₂O₂ | Cl₂O₂ + hν → 2Cl + O₂ | ~1 x 10⁻² - 1 x 10⁻⁴ (altitude dependent) |[6] | | BrCl | BrCl + hν → Br + Cl | ~3.3 x 10⁻² |[7][8] |
Table 3: Typical Stratospheric Mixing Ratios
| Species | Mid-Latitude (20 km) | Polar Vortex (20 km, Spring) | Data Source |
| ClO | < 10 pptv | up to 1.5 ppbv | [2][9][10] |
| BrO | ~5 pptv | 5 - 15 pptv | [1][3][11] |
Experimental Protocols
The measurement of highly reactive species like ClO and BrO in the stratosphere requires sophisticated remote sensing and in-situ techniques.
Measurement of Stratospheric ClO using Ground-Based Microwave Radiometry
Principle: This technique measures the thermal emission from rotational transitions of ClO molecules in the microwave region of the electromagnetic spectrum. The intensity and shape of the emission lines are used to retrieve the vertical profile of ClO concentration.
Methodology:
-
Instrumentation: A ground-based microwave radiometer equipped with a sensitive heterodyne receiver tuned to a specific ClO rotational transition (e.g., around 204 or 278 GHz) is used.[12][13][14][15][16]
-
Data Acquisition: The radiometer's antenna is pointed towards the zenith to collect microwave radiation emitted by the atmosphere. Spectra are typically integrated over several hours to achieve a sufficient signal-to-noise ratio.[16]
-
Calibration: The instrument is calibrated using blackbody targets at known temperatures (e.g., ambient temperature and liquid nitrogen temperature) to convert the measured signal into brightness temperature.[14][15]
-
Spectral Analysis: The raw spectra are processed to remove instrumental baseline effects and interference from other atmospheric species. This often involves subtracting a nighttime spectrum (when ClO concentrations are very low) from a daytime spectrum.
-
Retrieval Algorithm: An inversion algorithm, often based on the optimal estimation method, is used to retrieve the vertical distribution of ClO from the measured pressure-broadened emission line shape. This algorithm iteratively adjusts a model ClO profile until the simulated spectrum matches the observed spectrum.[16]
Measurement of Stratospheric BrO using Differential Optical Absorption Spectroscopy (DOAS)
Principle: DOAS is a remote sensing technique that utilizes the characteristic narrow-band absorption features of molecules in the ultraviolet and visible spectral regions. By analyzing the absorption of scattered sunlight, the total column amount of BrO along the light path can be determined.
Methodology:
-
Instrumentation: A DOAS instrument consists of a telescope to collect scattered sunlight, a spectrometer to disperse the light, and a detector (typically a CCD array) to record the spectrum.[3][11][17][18]
-
Measurement Geometry: For stratospheric measurements, zenith-sky observations are commonly performed during twilight (sunrise and sunset). At large solar zenith angles, the path of sunlight through the stratosphere is significantly enhanced, increasing the absorption signal from stratospheric species like BrO.[17][18]
-
Spectral Analysis: The core of the DOAS technique is the separation of the narrow-band absorption features of the target molecule from the broad-band spectral structures caused by Rayleigh and Mie scattering and the solar Fraunhofer lines. This is achieved by dividing the measured spectrum by a reference spectrum (typically a spectrum taken at noon when the stratospheric absorption path is shortest) and fitting the resulting differential absorption spectrum with laboratory-measured absorption cross-sections of relevant atmospheric species.[18]
-
Slant Column Density (SCD) Calculation: The fitting process yields the slant column density, which is the integrated concentration of BrO along the atmospheric light path.
-
Vertical Column Density (VCD) Retrieval: To obtain the vertical column density (the total amount of BrO in a vertical column of air), the SCD is divided by an Air Mass Factor (AMF). The AMF is calculated using a radiative transfer model that simulates the path of light through the atmosphere for the specific measurement geometry and atmospheric conditions.[3][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key chemical cycles and a generalized experimental workflow for the measurement of stratospheric trace gases.
Caption: Catalytic cycles of ozone depletion involving ClO and BrO.
Caption: Generalized workflow for ground-based remote sensing of stratospheric trace gases.
References
- 1. In Situ Northern Mid-Latitude Observations of ClO, O3, and BrO in the Wintertime Lower Stratosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staff View: In situ northern mid-latitude observations of ClO, O3, and BrO in the wintertime lower stratosphere :: Open Polar [openpolar.no]
- 3. atmos.eoc.dlr.de [atmos.eoc.dlr.de]
- 4. AMT - Troposphereâstratosphere-integrated bromine monoxide (BrO) profile retrieval over the central Pacific Ocean [amt.copernicus.org]
- 5. jpldataeval.jpl.nasa.gov [jpldataeval.jpl.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. iup.uni-bremen.de [iup.uni-bremen.de]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. amt.copernicus.org [amt.copernicus.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. ANGEO - Quality assessment of ground-based microwave measurements of this compound, ozone, and nitrogen dioxide from the NDSC radiometer at the Plateau de Bure [angeo.copernicus.org]
- 17. carppond.iup.uni-bremen.de [carppond.iup.uni-bremen.de]
- 18. The DOAS technique and instruments [frm4doas.aeronomie.be]
A Comparative Analysis of the Reactivity of Chlorine Monoxide and Other Halogen Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of chlorine monoxide (ClO) with other significant halogen oxides, namely bromine monoxide (BrO) and iodine monoxide (IO). This objective analysis, supported by experimental data, aims to offer a clear perspective on their relative reaction kinetics, which is crucial for various fields, including atmospheric chemistry, pharmacology, and industrial processes.
Introduction
Halogen oxides (XOs, where X = Cl, Br, I) are highly reactive radical species that play pivotal roles in a multitude of chemical transformations. Their reactivity stems from the presence of an unpaired electron, making them potent oxidizing agents. This compound, in particular, has been extensively studied due to its significant role in stratospheric ozone depletion.[1][2][3] Understanding the comparative reactivity of ClO with its bromine and iodine analogs is essential for developing accurate atmospheric models and for applications in synthetic chemistry and drug development where halogenating agents are employed.
Comparative Reactivity Data
The following tables summarize the experimentally determined rate constants for key reactions of ClO, BrO, and IO. These reactions are fundamental to understanding their chemical behavior and impact.
Table 1: Self-Reaction Rate Constants (XO + XO → Products)
| Halogen Oxide (XO) | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (Arrhenius Expression) | Experimental Conditions |
| ClO | 1.7 x 10⁻¹⁴ | k(T) = 2.9 x 10⁻¹² exp(-1370/T) | 200-300 K, 1-10 Torr |
| BrO | 3.5 x 10⁻¹² | k(T) = 1.32 x 10⁻¹² exp(182/T)[2] | 220-950 K, 2 Torr[2] |
| IO | 8.2 x 10⁻¹¹ | k(T) = 4.1 x 10⁻¹¹ exp(220/T)[4] | 222-325 K, 100-760 Torr[4] |
Table 2: Reaction with Ozone (XO + O₃ → Products)
| Halogen Oxide (XO) | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (Arrhenius Expression) | Experimental Conditions |
| ClO | < 1.0 x 10⁻¹⁸ | Not well-established experimentally | N/A |
| BrO | 3.2 x 10⁻¹² | k(T) = 1.9 x 10⁻¹¹ exp(-780/T) | 220-400 K |
| IO | < 1.0 x 10⁻¹⁵ | Not well-established experimentally | N/A |
Note: The reaction of ClO and IO with ozone is generally considered to be very slow and not a significant atmospheric process.
Table 3: Reaction with Nitrogen Dioxide (XO + NO₂ + M → XONO₂ + M)
| Halogen Oxide (XO) | Low-Pressure Limit Rate Constant (k₀) at 298 K (cm⁶ molecule⁻² s⁻¹) | High-Pressure Limit Rate Constant (k∞) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions (Third Body, M) |
| ClO | 1.6 x 10⁻³¹ (N₂) | 1.5 x 10⁻¹¹ | N₂, He, Ar[3][5] |
| BrO | 5.7 x 10⁻³¹ (N₂) | 2.0 x 10⁻¹¹ | N₂, O₂, He |
| IO | 4.9 x 10⁻³¹ (N₂) | 1.7 x 10⁻¹¹ | N₂, O₂ |
Experimental Protocols
The data presented in this guide were primarily obtained using two well-established experimental techniques: Discharge-Flow and Flash Photolysis .
Discharge-Flow Technique
This method is used to study the kinetics of gas-phase reactions of atoms and radicals.
Methodology:
-
Radical Generation: A precursor gas (e.g., Cl₂ for Cl atoms) diluted in an inert carrier gas (e.g., He or Ar) is passed through a microwave discharge cavity. The high-energy electrons in the discharge dissociate the precursor molecules to generate the desired radicals.
-
Reaction Initiation: The radical flow is introduced into a flow tube, typically a few centimeters in diameter and about a meter long. A second reactant is introduced at a specific point downstream through a movable or fixed inlet.
-
Detection: The concentration of the radical species is monitored at a fixed detection point as a function of the position of the movable inlet (which corresponds to reaction time) or at various points along the flow tube. Common detection methods include:
-
Mass Spectrometry: A portion of the gas mixture is sampled through a small orifice into a mass spectrometer, allowing for the direct detection of reactants and products based on their mass-to-charge ratio.
-
Resonance Fluorescence: A light source excites the radical of interest to a higher electronic state, and the subsequent fluorescence is detected. The intensity of the fluorescence is proportional to the radical concentration.
-
Typical Experimental Parameters:
-
Pressure: 1-10 Torr
-
Temperature: Variable, often controlled by a jacket surrounding the flow tube.
-
Flow Velocities: 10-100 m/s
-
Reactant Concentrations: Typically in the range of 10¹⁰ to 10¹³ molecules cm⁻³
Flash Photolysis
This technique is employed to study fast reactions by generating a high concentration of a transient species using a short pulse of light.
Methodology:
-
Photolytic Precursor: A reaction cell is filled with a mixture of a photolytic precursor (e.g., O₃ for O(¹D) production, which then reacts to form the radical of interest) and other reactants in a buffer gas.
-
Initiation: The mixture is irradiated with a short, intense pulse of light from a flash lamp or a laser. This photolyzes the precursor, rapidly generating a high concentration of the radical species.
-
Time-Resolved Detection: The concentration of the radical or a product is monitored as a function of time after the flash. A common detection method is:
-
UV-Visible Absorption Spectroscopy: A beam of light from a continuous lamp is passed through the reaction cell, and the absorption of this light at a specific wavelength characteristic of the species of interest is measured over time. The change in absorbance is related to the change in concentration via the Beer-Lambert law.
-
Typical Experimental Parameters:
-
Pressure: Can range from a few Torr to atmospheric pressure.
-
Temperature: Controlled by a thermostated jacket around the reaction cell.
-
Flash Duration: Nanoseconds to microseconds.
-
Initial Radical Concentration: Typically 10¹¹ to 10¹³ molecules cm⁻³
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate key reaction pathways for chlorine and bromine monoxide in the stratosphere, which are central to their chemical reactivity and impact.
Discussion and Conclusion
The provided data clearly indicate a significant difference in the reactivity of chlorine, bromine, and iodine monoxides.
-
Self-Reactions: The rate of self-reaction increases dramatically from ClO to BrO to IO. The much faster self-reaction of IO is a key feature of its atmospheric chemistry.
-
Reaction with Ozone: Bromine monoxide is significantly more reactive towards ozone than this compound. This difference in reactivity is a major reason why bromine is, on a per-atom basis, a more efficient ozone-depleting substance than chlorine.
-
Reaction with Nitrogen Dioxide: All three halogen monoxides react with NO₂ to form the corresponding nitrate (B79036) species (XONO₂). These reactions are important as they form reservoir species that can sequester the reactive halogen oxides, temporarily reducing their impact on ozone depletion. The rate constants for these termolecular reactions show a dependence on the nature of the third body (M).
References
A Guide to the Validation of Kinetic Models for Chlorine Monoxide Atmospheric Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data essential for the validation of kinetic models in chlorine monoxide (ClO) atmospheric chemistry. Understanding the reaction kinetics of ClO is crucial for accurately modeling stratospheric ozone depletion. This document summarizes key experimentally-determined rate constants and details the methodologies used to obtain them, offering a foundation for the objective comparison and validation of atmospheric chemical models.
Core Reactions in this compound Atmospheric Chemistry
This compound is a key species in the catalytic destruction of stratospheric ozone.[1] Kinetic models of atmospheric chemistry rely on accurate rate constants for a series of reactions involving ClO and other atmospheric constituents. The validation of these models, therefore, depends on precise experimental data. The following sections present data for several critical reactions.
Experimental Determination of Rate Constants
Various experimental techniques are employed to measure the rate constants of gas-phase reactions relevant to atmospheric chemistry.[2][3][4] These methods are designed to isolate specific reactions and measure the decay of reactants or the formation of products over time under controlled conditions.
Experimental Protocol: Discharge-Flow Technique
A common method for studying the kinetics of fast gas-phase reactions is the discharge-flow technique.[5]
-
Apparatus: A flow tube reactor is used, typically several centimeters in diameter and about a meter long. A carrier gas, such as helium, flows through the tube at a known velocity.
-
Reactant Generation: Reactants, such as chlorine atoms, are often generated in a microwave discharge. For instance, Cl atoms can be produced by passing a mixture of Cl2 in He through the discharge.
-
Reaction Initiation: One reactant is introduced into the main flow, and the second reactant is added through a movable injector. The reaction time is varied by changing the position of the injector.
-
Detection: The concentrations of reactants or products are monitored at a fixed point downstream of the injector. Common detection methods include mass spectrometry and resonance fluorescence.
-
Data Analysis: By measuring the change in concentration of a reactant as a function of reaction time (i.e., injector position), the pseudo-first-order rate constant can be determined. From this, the bimolecular rate constant is calculated.
Experimental Protocol: Flash Photolysis-Ultraviolet Absorption
This technique is used to study reactions involving photochemically generated species.[6]
-
Apparatus: A reaction cell containing a mixture of precursor gases is subjected to an intense flash of light from a flashlamp.
-
Radical Generation: The flash photolyzes a precursor molecule to generate a high concentration of the radical of interest (e.g., ClO).
-
Time-Resolved Detection: The concentration of the radical is monitored over time using ultraviolet absorption spectroscopy. A light beam from a lamp is passed through the reaction cell, and the amount of light absorbed at a specific wavelength characteristic of the radical is measured by a detector.
-
Data Analysis: The decay of the radical concentration over time is used to determine the rate constant of its subsequent reactions.
Comparative Kinetic Data for Key ClO Reactions
The following tables summarize experimentally determined rate constants for key reactions in this compound atmospheric chemistry. These data are crucial for the validation of kinetic models.
Table 1: Rate Constants for the Reaction Cl + O₃ → ClO + O₂
| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 220 - 298 | 2.12 x 10⁻¹¹ exp(-157/T) | Discharge-Flow | [5] |
| 184 - 298 | Suggests a 15% lower rate constant than recommended expressions at the lowest stratospheric temperatures. | Not specified in snippet | [7] |
| Not specified | A mean vibrational relaxation rate of k = 2 × 10⁻¹³ cm³ molecule⁻¹s⁻¹ for ClO with N₂ was estimated. | Two-photon laser-induced fluorescence | [8] |
Table 2: Rate Constants for the Reaction ClO + O → Cl + O₂
| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 220 - 298 | 3.38 x 10⁻¹¹ exp(75/T) | Discharge-Flow | [5] |
| 298 | Heat of reaction (ΔH₂₉₈) is reported as -54.85 ± 0.04 kcal/mol (experimental value). | Ab initio investigation | [9] |
Table 3: Rate Constants for the Reaction ClO + NO → Cl + NO₂
| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 220 - 298 | 1.13 x 10⁻¹¹ exp(200/T) | Discharge-Flow | [5] |
Table 4: Equilibrium Constant for the Dimerization of ClO (ClO + ClO ↔ ClOOCl)
| Temperature (K) | Equilibrium Constant (Keq) (cm³ molecule⁻¹) | Experimental Method | Reference |
| 228 - 301 | 2.16 x 10⁻²⁷ exp(8527/T) | Discharge flow with broadband UV absorption spectroscopy | [6] |
| 250 - 206 | 2.00 x 10⁻²⁷ exp(8555/T) | Not specified in snippet | [6] |
| 285 | (2.24 ± 0.35) x 10⁻¹⁴ | Flash photolysis/long path ultraviolet absorption | [6] |
Chlorine Catalytic Cycle for Ozone Depletion
The following diagram illustrates the key chemical reactions in the chlorine-catalyzed destruction of stratospheric ozone. This cycle is a fundamental component of atmospheric kinetic models.
Caption: Chlorine catalytic cycle for stratospheric ozone depletion.
References
- 1. NASA SVS | Chemical Model Animation of Chlorine Release from Reservoir Gases over Antarctica [svs.gsfc.nasa.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. srd.nist.gov [srd.nist.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ab initio study of the mechanism of the reaction ClO + O ➝ Cl + O2 [scielo.org.mx]
A Comparative Guide to Laboratory Techniques for Measuring Chlorine Monoxide (ClO) Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common laboratory techniques used to measure the reaction rates of the chlorine monoxide radical (ClO), a species of significant interest in atmospheric chemistry and related fields. Understanding the kinetics of ClO reactions is crucial for accurate modeling of stratospheric ozone depletion and other atmospheric processes. This document outlines the methodologies of key experimental techniques, presents quantitative data for important ClO reactions, and offers visualizations of experimental workflows and reaction pathways.
Overview of Key Laboratory Techniques
The measurement of gas-phase radical reaction rates, such as those involving ClO, requires specialized techniques capable of generating and detecting these transient species under controlled conditions. The two most prevalent methods are the discharge-flow technique and flash photolysis (including laser flash photolysis).
-
Discharge-Flow (DF) Technique: This method involves the generation of radicals in a flowing gas stream within a reactor tube. Reactants are introduced at different points along the tube, and the concentration of the radical of interest is monitored as a function of distance (and therefore reaction time) downstream. This technique is well-suited for studying slow to moderately fast reactions at low pressures.
-
Flash Photolysis (FP) and Laser Flash Photolysis (LFP): In this pulsed technique, a short, intense pulse of light (from a flash lamp or a laser) is used to photolytically generate a high concentration of radicals. The subsequent decay of these radicals, as they react with other species, is monitored over time using spectroscopic methods. This technique is ideal for studying fast reactions over a wide range of pressures and temperatures.
Comparison of Experimental Techniques
| Feature | Discharge-Flow (DF) | Flash Photolysis (FP) / Laser Flash Photolysis (LFP) |
| Principle | Continuous flow system measuring reactant/product concentration as a function of distance/time. | Pulsed system monitoring reactant/product concentration decay over time after photolytic generation. |
| Timescale | Milliseconds to seconds | Microseconds to milliseconds |
| Pressure Range | Typically low pressures (a few Torr) | Wide pressure range (mTorr to atmospheres) |
| Temperature Range | Wide range, limited by materials of the flow tube. | Wide range, can be readily adapted for high and low-temperature studies. |
| Radical Generation | Microwave or radiofrequency discharge of a precursor gas. | Photodissociation of a precursor molecule by a high-intensity light pulse. |
| Detection Methods | Mass Spectrometry (MS), Resonance Fluorescence (RF), Laser-Induced Fluorescence (LIF), UV/Vis Absorption. | Resonance Fluorescence (RF), Laser-Induced Fluorescence (LIF), UV/Vis Absorption Spectroscopy. |
| Advantages | Well-suited for a wide variety of reactants; provides good control over reaction time. | Excellent for fast reactions; versatile in pressure and temperature; high sensitivity with laser-based detection. |
| Disadvantages | Potential for wall reactions to interfere; limited to lower pressures. | Can be complex to set up; requires suitable photolytic precursors. |
Quantitative Data for Key ClO Reactions
The following tables summarize experimentally determined rate constants for several key atmospheric reactions of the ClO radical, measured using the techniques described above.
The ClO + ClO Reaction: A Key Ozone Depletion Step
The self-reaction of ClO radicals is a critical process in the catalytic destruction of ozone, particularly in the polar stratosphere. This reaction has multiple product channels:
-
ClO + ClO → Cl₂ + O₂
-
ClO + ClO → Cl + ClOO
-
ClO + ClO + M → Cl₂O₂ + M (where M is a third body)
The overall rate constant is dependent on temperature and pressure.
| Temperature (K) | Pressure (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| 298 | 1.3 - 3.0 | 1.26 x 10⁻¹⁴ (k/ε) | Discharge-Flow | [1] |
| 273 - 710 | 2.53 x 10⁻⁸ - 45.31 x 10⁻⁸ g atom cm⁻³ | k₂ = 10¹¹⁸⁹ exp(-1150/T) | Discharge-Flow | [2] |
| 226 | 4.8 - 29.0 | Strongly pressure-dependent | Molecular Modulation | [3] |
| 1000 - 1400 | 2660 - 6840 | Compatible with lower temperature data | Shock Tube | [4] |
Note: ε represents the extinction coefficient of ClO.
The ClO + O Reaction: Rate-Limiting Step in Ozone Destruction
The reaction between ClO and atomic oxygen is a rate-limiting step in the primary catalytic cycle of ozone destruction by chlorine.
-
ClO + O → Cl + O₂
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| 220 - 298 | 3.38 x 10⁻¹¹ exp(75/T) | Discharge-Flow | [3] |
| 227 - 362 | 3.0 x 10⁻¹¹ exp(75/T) | Discharge-Flow/Pulsed Laser Photolysis | [4] |
The ClO + NO Reaction: Coupling of Chlorine and Nitrogen Cycles
This reaction couples the chlorine and nitrogen oxide chemical families, which both play significant roles in stratospheric ozone chemistry.
-
ClO + NO → Cl + NO₂
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| 220 - 298 | 1.13 x 10⁻¹¹ exp(200/T) | Discharge-Flow | [3] |
Experimental Protocols
Discharge-Flow Resonance Fluorescence (DF-RF)
Objective: To measure the rate constant of a bimolecular reaction of ClO under pseudo-first-order conditions.
Methodology:
-
Radical Generation: ClO radicals are typically produced by the reaction of Cl atoms with O₃ or Cl₂O. Cl atoms are generated by passing a mixture of Cl₂ in a carrier gas (e.g., He or Ar) through a microwave discharge.[5]
-
Flow Tube Reactor: The experiment is conducted in a cylindrical glass or quartz tube (the flow tube) coated with a material like halocarbon wax to minimize wall reactions. The tube is maintained at a constant temperature and low pressure (typically 1-10 Torr).
-
Reactant Introduction: The ClO radicals are carried down the flow tube by the carrier gas. The second reactant is introduced in excess through a movable injector at various points along the flow tube. This ensures pseudo-first-order kinetics, where the decay of ClO depends only on its own concentration.
-
Detection: The concentration of ClO is monitored at a fixed point at the end of the flow tube using a detection technique such as resonance fluorescence. For ClO, this involves exciting the radicals with a specific wavelength of light from a resonance lamp and detecting the subsequent fluorescence with a photomultiplier tube.
-
Data Analysis: The decay of the ClO concentration is measured as a function of the injector position (which corresponds to reaction time). The pseudo-first-order rate constant is determined from the slope of a plot of ln[ClO] versus reaction time. The bimolecular rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant.
Laser Flash Photolysis - Resonance Fluorescence (LFP-RF)
Objective: To measure the rate constant of a fast bimolecular reaction of ClO.
Methodology:
-
Reaction Cell: The reaction is carried out in a static, temperature-controlled reaction cell containing a mixture of a ClO precursor, the other reactant, and a buffer gas (e.g., N₂ or Ar).
-
Radical Generation: A short, intense pulse of laser light is used to photolyze the precursor molecule, rapidly generating a uniform concentration of ClO radicals. For example, the photolysis of Cl₂O can be used to produce ClO.
-
Time-Resolved Detection: The concentration of ClO is monitored in real-time following the laser flash. Resonance fluorescence is a common detection method. A resonance lamp emits light at a wavelength that is specifically absorbed by ClO, and the resulting fluorescence is detected by a photomultiplier tube.
-
Kinetic Analysis: The fluorescence signal, which is proportional to the ClO concentration, is recorded as a function of time after the laser pulse. Under pseudo-first-order conditions (with the other reactant in large excess), the decay of the ClO signal will be exponential. The pseudo-first-order rate constant is obtained by fitting the decay curve to a first-order exponential function. The bimolecular rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Discharge-Flow Resonance Fluorescence technique.
Caption: Workflow for the Laser Flash Photolysis Resonance Fluorescence technique.
Signaling Pathway Diagram
Caption: Catalytic ozone depletion cycle involving ClO radicals.
References
- 1. Rate constants for the reactions of chloride monoxide radical (ClO•) and organic molecules of environmental interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. srd.nist.gov [srd.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temperature dependence of the HO2 + ClO reaction. 2. Reaction kinetics using the discharge-flow resonance-fluorescence technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Water Disinfection Methods for Researchers and Professionals
An in-depth guide to the performance, byproducts, and mechanisms of common water disinfection technologies.
The selection of an appropriate water disinfection method is a critical decision in water treatment, directly impacting public health and environmental safety. For researchers, scientists, and drug development professionals, understanding the nuances of each technique is paramount for both laboratory applications and the development of new water purification technologies. This guide provides a comprehensive comparison of various water disinfection methods, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Performance Comparison of Water Disinfection Methods
The efficacy of a disinfectant is its ability to inactivate pathogenic microorganisms. This is often quantified using the concept of CT values (the product of disinfectant concentration and contact time) or Log inactivation, which represents the percentage of microorganisms killed. The table below summarizes typical performance data for common disinfection methods against various microorganisms.
| Disinfection Method | Target Microorganism | Log Inactivation | CT Value (mg·min/L) or UV Dose (mJ/cm²) | Key Operational Parameters |
| Chlorine | Giardia lamblia | 3-log (99.9%) | 46 - 159 (at 5°C, pH 7)[1][2] | pH, temperature, chlorine concentration[1][2] |
| Viruses | 4-log (99.99%) | Varies with virus, pH, and temp. (e.g., 1-12 for Hepatitis A at 5°C, pH 6-9) | pH, temperature, chlorine concentration | |
| Chloramine (B81541) | Giardia lamblia | 3-log (99.9%) | ~2200 (at 5°C, pH 7) | Temperature, pH (less sensitive than chlorine)[3] |
| Viruses | 4-log (99.99%) | 497 - 2883 (at 25°C down to ≤1°C)[3][4] | Temperature[3][4] | |
| Chlorine Dioxide | Giardia cysts | 3-log (99.9%) | ~26 (at 25°C, pH 6-9) | Temperature, pH (effective over a wide range) |
| Viruses | 3-log (99.9%) | 0.5-1.0 mg/L for < 5 min for Influenza viruses[5] | Concentration, contact time[5] | |
| Ozone | Giardia cysts | 3-log (99.9%) | ~1.9 (at 5°C, pH 7) | Temperature, pH, ozone demand of water |
| Cryptosporidium | 2-log (99%) | ~5-10 (at 10°C) | Temperature, ozone demand of water | |
| Ultraviolet (UV) Light | Cryptosporidium | 2-log (99%) | 1.0 mJ/cm²[6][7] | UV transmittance of water, flow rate[6] |
| Viruses | 4-log (99.99%) | 39 - 186 mJ/cm² (depending on virus type)[8] | UV intensity, exposure time, water clarity[8] | |
| Advanced Oxidation Processes (AOPs) | E. coli | > 6-log | Varies greatly with specific AOP | Radical scavengers, pH, type of AOP |
| Boiling | Bacteria, Viruses, Protozoa | > 4-log | N/A (Bring to a rolling boil for 1 minute) | Altitude (boil longer at higher altitudes) |
Formation of Disinfection Byproducts (DBPs)
A significant consideration in chemical disinfection is the formation of potentially harmful disinfection byproducts (DBPs). The type and concentration of DBPs formed depend on the disinfectant used, the source water quality (particularly the presence of natural organic matter and bromide), and treatment conditions.
| Disinfection Method | Major DBPs Formed | Typical Concentration Range | Factors Influencing Formation |
| Chlorine | Trihalomethanes (THMs), Haloacetic Acids (HAAs)[9][10][11][12] | THMs: <1 - >100 µg/L; HAAs: <1 - >100 µg/L | Chlorine dose, contact time, temperature, pH, NOM, bromide concentration[12] |
| Chloramine | Lower THMs and HAAs than chlorine, N-Nitrosodimethylamine (NDMA)[9][10][11][13] | NDMA: ng/L range | Presence of NDMA precursors, chloramine dose, pH[13][14] |
| Chlorine Dioxide | Chlorite, Chlorate | Chlorite: <10 - >200 µg/L; Chlorate: <10 - >500 µg/L | Chlorine dioxide dose, pH, sunlight |
| Ozone | Bromate (B103136) (in the presence of bromide), Aldehydes, Ketones, Carboxylic acids | Bromate: <1 - >20 µg/L[1][5][15] | Bromide concentration, ozone dose, pH, temperature, DOC[1][5][15][16] |
| UV Light | Generally no significant formation of regulated DBPs | N/A | N/A |
| AOPs | Can form bromate and other byproducts depending on the process | Varies | Type of AOP, water matrix |
| Boiling | Can concentrate non-volatile contaminants if water is boiled for too long | N/A | Initial concentration of non-volatiles |
Experimental Protocols
Accurate comparison of disinfection methods relies on standardized experimental protocols. Below are summaries of key methodologies for assessing disinfection efficacy and quantifying major DBPs.
Determining Disinfection Efficacy (CT Values and Log Inactivation)
The "CT concept" is a cornerstone for evaluating disinfectant efficacy. It involves exposing a target microorganism to a specific concentration of a disinfectant for a defined contact time under controlled conditions (e.g., temperature and pH).
General Protocol:
-
Microorganism Preparation: A known concentration of a specific microorganism (e.g., E. coli, Giardia cysts, MS2 bacteriophage) is prepared in a buffered, demand-free water matrix.
-
Disinfectant Dosing: A precise concentration of the disinfectant is added to the microbial suspension.
-
Contact Time: The mixture is stirred gently for a predetermined contact time.
-
Neutralization: At the end of the contact time, the disinfectant is neutralized with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) for chlorine).
-
Enumeration: The number of surviving microorganisms is determined using appropriate microbiological techniques (e.g., plate counts, infectivity assays).
-
Calculation: The log inactivation is calculated as: Log₁₀(N₀/N), where N₀ is the initial number of microorganisms and N is the number of surviving microorganisms. The CT value is calculated by multiplying the disinfectant concentration (mg/L) by the contact time (min).
Quantification of Disinfection Byproducts
Standardized analytical methods are crucial for the accurate measurement of DBPs. Many of these are regulated by the U.S. Environmental Protection Agency (EPA).
-
Trihalomethanes (THMs) and Haloacetic Acids (HAAs):
-
Methodology: Commonly analyzed using Gas Chromatography (GC) with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC/MS).
-
Protocol Summary (based on EPA Methods 524.2 for THMs and 552.3 for HAAs):
-
Sample Collection: Collect water samples in amber glass vials with a reducing agent to quench any residual disinfectant.
-
Extraction: For HAAs, a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) is performed, followed by derivatization to make the acids volatile. For THMs, purge-and-trap or liquid-liquid extraction can be used.
-
Analysis: The extracted and prepared sample is injected into a GC for separation of the individual DBP compounds.
-
Detection and Quantification: The separated compounds are detected by ECD or MS, and their concentrations are determined by comparison to known calibration standards.
-
-
-
Bromate:
-
Methodology: Typically analyzed by Ion Chromatography (IC) with conductivity detection or coupled with Mass Spectrometry (IC-MS) for higher sensitivity.[17][18][19]
-
Protocol Summary (based on EPA Method 300.1):
-
Sample Preparation: Water samples are filtered to remove particulate matter.
-
Injection: A small volume of the sample is injected into the IC system.
-
Separation: The sample is passed through an anion-exchange column, which separates bromate from other anions based on their affinity for the column material.
-
Detection: The separated bromate is detected by a conductivity detector. For very low concentrations, post-column reaction and UV/Vis detection or mass spectrometry can be used.[18][20]
-
-
-
N-Nitrosodimethylamine (NDMA):
-
Methodology: Due to its low concentration, sensitive methods like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are required.[21][22][23][24]
-
Protocol Summary (based on EPA Method 521):
-
Sample Collection: Samples are collected in amber glass bottles and preserved.
-
Solid Phase Extraction (SPE): A large volume of water is passed through a solid-phase extraction cartridge which adsorbs the NDMA.[21][25]
-
Elution: The NDMA is then eluted from the cartridge with a small volume of a solvent like methylene (B1212753) chloride.
-
Concentration: The eluate is concentrated to a small volume.
-
Analysis: The concentrated extract is analyzed by GC-MS/MS or LC-MS/MS.[21][22][23][24]
-
-
Mechanisms of Microbial Inactivation
Understanding the mechanisms by which disinfectants inactivate microorganisms is crucial for optimizing disinfection processes and overcoming microbial resistance.
Signaling Pathways and Cellular Targets
Caption: Mechanisms of microbial inactivation by different disinfectants.
-
Chlorine: Hypochlorous acid (HOCl), the active form of chlorine, is a strong oxidizing agent that damages the cell wall and membrane, inactivates essential enzymes by oxidizing their sulfhydryl groups, and can cause damage to nucleic acids.
-
Ozone: As a powerful oxidant, ozone directly attacks and breaks down cell walls and membranes, a process known as cell lysis.[26][27] It also oxidizes essential cellular components like amino acids, proteins, and nucleic acids.[27][28] Ozone decomposition in water also generates highly reactive hydroxyl radicals, contributing to its disinfection power.[28]
-
UV Light: UV-C radiation, typically at a wavelength of 254 nm, is absorbed by the nucleic acids (DNA and RNA) of microorganisms. This absorption leads to the formation of pyrimidine dimers, which are covalent bonds between adjacent pyrimidine bases (thymine or cytosine). These dimers distort the DNA/RNA structure, preventing replication and transcription, thus rendering the microorganism inactive.
-
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) which are non-selective and react rapidly with nearly all cellular components, including lipids, proteins, and nucleic acids. This leads to rapid and extensive cellular damage and inactivation.
Experimental Workflow for Disinfection Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a water disinfectant in a laboratory setting.
Caption: A generalized experimental workflow for determining disinfectant efficacy.
This guide provides a foundational comparison of various water disinfection methods. The selection of the most appropriate method will depend on a multitude of factors including the source water quality, the target microorganisms, regulatory requirements regarding DBPs, and operational costs. For researchers and professionals, a thorough understanding of these parameters is essential for making informed decisions and advancing the science of water purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journal.gnest.org [journal.gnest.org]
- 3. epa.gov [epa.gov]
- 4. files.knowyourh2o.com [files.knowyourh2o.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of UV Irradiation in Inactivating Cryptosporidium parvum Oocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. U.S. ENVIRONMENTAL PROTECTION AGENCY Ct VALUES FOR DISINFECTANTS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 9. Comparison of the disinfection by-product formation potential of treated waters exposed to chlorine and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 12. mdpi.com [mdpi.com]
- 13. Understanding N-nitrosodimethylamine (NDMA) formation during chloramination: Precursor characteristics, pathways and mitigation -Journal of Korean Society of Water and Wastewater | Korea Science [koreascience.kr]
- 14. :: Journal of the Korean Society of Water and Wastewater :: [jksww.or.kr]
- 15. Ozone In Water Purification And Bromate Formation [wateronline.com]
- 16. Critical Review on Bromate Formation during Ozonation and Control Options for Its Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. azom.com [azom.com]
- 19. Determination of trace level bromate in drinking water by direct injection ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. NEMI Method Summary - 521 [nemi.gov]
- 22. agilent.com [agilent.com]
- 23. Search Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. Nitrosamines analysis in drinking water using GC/MS/MS for performance equivalent to EPA Method 521 [morressier.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Detrimental Effect of Ozone on Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ovid.com [ovid.com]
Unmasking the Silent Killer: A Guide to Validating Diagnostic Codes for Carbon Monoxide Poisoning
For researchers and drug development professionals, accurately identifying cases of carbon monoxide (CO) poisoning in large administrative health datasets is a critical first step. This guide provides a comparative analysis of the validity of International Classification of Diseases (ICD) codes for identifying CO poisoning, supported by experimental data and detailed protocols to ensure robust study design.
Carbon monoxide, a colorless and odorless gas, is a leading cause of accidental poisoning.[1] The accurate identification of CO poisoning cases in administrative data is essential for epidemiological research, surveillance, and the development of therapeutic interventions. This guide focuses on the validation of ICD-9-CM and ICD-10-CM diagnostic codes, providing researchers with the necessary data to assess the reliability of these codes for their studies.
Performance of ICD Codes for CO Poisoning Identification
The accuracy of diagnostic codes is paramount for the integrity of database research. A validation study conducted in Taiwan evaluated the performance of ICD-9-CM and ICD-10-CM codes for identifying CO poisoning cases by comparing them against a reference standard of physician-ascertained diagnoses from medical record reviews.[2][3][4][5][6]
The study found that while both coding systems are valuable tools, their accuracy can be significantly enhanced by incorporating additional clinical data, such as the use of hyperbaric oxygen therapy.[2][3][4] The ICD-10-CM code (T58) demonstrated slightly higher sensitivity and positive predictive value (PPV) compared to the ICD-9-CM code (986).[2][4]
Below is a summary of the performance metrics for various case definitions.
| Case Definition | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| ICD-9-CM Code: 986 | ||||
| Any diagnosis field | 90.9 | 80.4 | 72.0 | 94.1 |
| Primary diagnosis | Data not provided | Data not provided | 100 | Data not provided |
| ICD-10-CM Code: T58 | ||||
| Any diagnosis field | 94.9 | 79.0 | 76.6 | 95.5 |
| Primary diagnosis | Data not provided | Data not provided | 97.9 | Data not provided |
| Combined Codes & Therapy | ||||
| ICD-9-CM 986 + Hyperbaric Oxygen Therapy | Data not provided | Data not provided | 100 | Data not provided |
| ICD-10-CM T58 + Hyperbaric Oxygen Therapy | Data not provided | Data not provided | 100 | Data not provided |
Data sourced from a 2022 study on the validation of diagnostic codes in Taiwan's claims data.[2][3][4][5][6]
Experimental Protocols for Diagnostic Code Validation
The validation of diagnostic codes is a meticulous process that involves comparing the codes against a "gold standard" or reference standard. The following protocol is based on the methodology of the aforementioned validation study.[2][3][4][5][6]
1. Cohort Selection:
-
A cohort of patients who have undergone carboxyhemoglobin (COHb) testing is identified from hospital databases. This enriches the sample with individuals suspected of having CO poisoning.[2][3][4]
-
A random sample is then selected from this cohort for detailed review. In the reference study, a 10% simple random sample was chosen.[2][3][4][5][6]
2. Case Ascertainment (Reference Standard):
-
Two independent clinical physicians review the full medical records of the sampled patients.[2][3][4]
-
A confirmed diagnosis of CO poisoning is made based on clinical evidence, patient history, and laboratory results documented in the medical records. This serves as the reference standard for validation.[2][3][4]
3. Case Definitions in Administrative Data:
-
Different case definitions are established based on the ICD codes in the administrative claims data.[2] These can include:
4. Statistical Analysis:
-
The findings from the administrative data are compared to the reference standard.
-
The following performance metrics are calculated:
-
Sensitivity: The ability of the code to correctly identify true cases of CO poisoning.
-
Specificity: The ability of the code to correctly identify non-cases.
-
Positive Predictive Value (PPV): The proportion of patients identified by the code who truly have CO poisoning.[7]
-
Negative Predictive Value (NPV): The proportion of patients not identified by the code who are truly free of the condition.[7]
-
Visualizing the Validation Workflow
To better understand the process, the following diagrams illustrate the experimental workflow and the logical approach to defining a case of CO poisoning.
References
- 1. collingwoodtoday.ca [collingwoodtoday.ca]
- 2. Validation of Diagnostic Codes to Identify Carbon Monoxide Poisoning in Taiwan’s Claims Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Diagnostic Codes to Identify Carbon Monoxide Poisoning in Taiwan's Claims Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Table1_Validation of Diagnostic Codes to Identify Carbon Monoxide Poisoning in Taiwanâs Claims Data.DOCX - Frontiers - Figshare [frontiersin.figshare.com]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. How to validate a diagnosis recorded in electronic health records - PMC [pmc.ncbi.nlm.nih.gov]
Comparative spatiotemporal analysis of carbon monoxide poisoning trends
A Comparative Spatiotemporal Analysis of Global Carbon Monoxide Poisoning Trends
This guide provides a comprehensive comparison of carbon monoxide (CO) poisoning trends across different geographical regions and time periods. It is intended for researchers, scientists, and drug development professionals interested in understanding the global burden of CO poisoning and the methodologies for its analysis.
Data Presentation
The following tables summarize the global, regional, and demographic trends of acute carbon monoxide poisoning.
Table 1: Global Burden of Acute Carbon Monoxide Poisoning (1990 vs. 2021) [1][2][3]
| Metric | 1990 | 2021 | Percentage Change |
| Age-Standardized Incidence Rate (per 100,000) | 12.13 | 7.87 | -35.1% |
| Number of Incident Cases | 693,139.82 | 294,173.15 | -57.6% |
| Age-Standardized Mortality Rate (per 100,000) | 0.76 | 0.35 | -53.9% |
| Number of Deaths | 38,210 | 28,900 (in 2021) | -24.4% (by 2017)[4][5] |
| Age-Standardized DALY Rate (per 100,000) | 37.59 | 15.22 | -59.5% |
Table 2: Regional Age-Standardized Incidence and Mortality Rates of Acute CO Poisoning (2021) [2]
| Region | Age-Standardized Incidence Rate (per 100,000) | Age-Standardized Mortality Rate (per 100,000) |
| Eastern Europe | 37.98 | 2.12[5] |
| Balkan Peninsula & Northern Europe | 26.83 - 41.60 | 0.32 - 0.63 |
| North America | 17.66 - 26.83 | - |
| Northern Asia | - | 0.63 - 2.72 |
Table 3: Demographic Disparities in Acute CO Poisoning Burden (2021) [1][3]
| Demographic Group | Age-Standardized Mortality Rate (per 100,000) | Key Observations |
| Males | 0.50 | Mortality is significantly higher in males. |
| Females | 0.20 | - |
| Elderly (85+ years) | 1.96[5] | The highest mortality rate is observed in the oldest age group. |
| By Socio-Demographic Index (SDI) | Inverted U-shaped relationship | The peak burden of CO poisoning is observed in countries with moderate development levels (SDI: 0.6–0.7). |
Experimental Protocols
The data presented in this guide is primarily based on the Global Burden of Disease (GBD) 2021 study. The methodologies employed for the spatiotemporal analysis are detailed below.
1. Data Source and Extraction: Data on incidence, mortality, and disability-adjusted life years (DALYs) related to acute carbon monoxide poisoning from 1990 to 2021 for 204 countries and territories were extracted from the GBD 2021 study.
2. Statistical Analysis:
-
Temporal Trend Analysis: Joinpoint regression analysis was used to identify significant changes in the trends of age-standardized rates over time. This method identifies points in time where the linear slope of the trend changes significantly. The Estimated Annual Percentage Change (EAPC) is calculated to quantify the trend between these points.
-
Spatial Analysis: Spatial statistics were employed to quantify geographic clustering of CO poisoning cases. This helps in identifying high-risk regions and spatial patterns of disease burden.
-
Forecasting: Autoregressive Integrated Moving Average (ARIMA) modeling was utilized to project future trends of CO poisoning incidence, mortality, and DALYs through 2050.
-
Socio-Demographic Analysis: The association between the Socio-Demographic Index (SDI) and the burden of CO poisoning was examined to understand the impact of development status on CO poisoning trends.
Mandatory Visualization
Signaling Pathways in Carbon Monoxide Poisoning
The following diagram illustrates the key signaling pathways involved in the pathophysiology of acute carbon monoxide poisoning, leading to cellular injury through oxidative and nitrative stress.
Caption: Signaling pathways in CO poisoning.
Experimental Workflow for Spatiotemporal Analysis
The diagram below outlines the typical workflow for conducting a spatiotemporal analysis of carbon monoxide poisoning trends.
References
- 1. Global patterns and trends of carbon monoxide poisoning: A comprehensive spatiotemporal analysis using joinpoint regression and ARIMA modeling, 1990–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global patterns and trends of carbon monoxide poisoning: A comprehensive spatiotemporal analysis using joinpoint regression and ARIMA modeling, 1990–2021 | PLOS One [journals.plos.org]
- 3. Global patterns and trends of carbon monoxide poisoning: A comprehensive spatiotemporal analysis using joinpoint regression and ARIMA modeling, 1990-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Global, regional, and national mortality due to unintentional carbon monoxide poisoning, 2000–2021 | Institute for Health Metrics and Evaluation [healthdata.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Hypochlorite (ClO⁻) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of hypochlorite (B82951) (ClO⁻), a crucial reactive oxygen species (ROS) with significant roles in disinfection, industrial processes, and biological systems. The cross-validation of different analytical techniques is paramount for ensuring data accuracy, reliability, and comparability across various studies and laboratories. This document outlines key performance characteristics of prevalent methods, supported by detailed experimental protocols and a structured data comparison.
Introduction to Hypochlorite Quantification
Accurate measurement of hypochlorite is essential for controlling disinfection processes, monitoring water quality, and understanding its physiological and pathological effects in biological systems.[1] Several analytical techniques are available for ClO⁻ quantification, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the sample matrix, the presence of interfering substances, and the available instrumentation. This guide focuses on three widely used analytical approaches: Spectrophotometry , Chromatography , and Electrochemical Methods .
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is guided by its performance parameters. The following table summarizes typical validation data for spectrophotometric, chromatographic, and electrochemical methods for hypochlorite quantification. It is important to note that these values are compiled from various studies and may differ based on the specific experimental conditions, instrumentation, and sample matrix.
| Parameter | Spectrophotometry (Rhodamine B Method) | High-Performance Liquid Chromatography (HPLC) | Electrochemical Sensor |
| Linearity Range | 0.1 - 4.0 µg/mL[2] | 0.01 - 10 mg/L (for related chlorine species) | 0.8 - 100 µM |
| Accuracy (% Recovery) | ~98-102%[3] | Not explicitly stated for ClO⁻, but generally high for related compounds | Not explicitly stated, but good correlation with standard methods shown |
| Precision (% RSD) | < 2% | < 1% for related compounds[3] | Typically < 5% |
| Limit of Detection (LOD) | 0.070 µg/mL[2] | 0.009 mg/L | 0.2 µM |
| Limit of Quantification (LOQ) | 0.212 µg/mL[2] | Not explicitly stated | Not explicitly stated |
| Specificity | Moderate (potential for interference from other oxidizing agents) | High (good separation of different chlorine species) | High (can be designed for high selectivity) |
| Throughput | High | Moderate | High (for portable sensors) |
| Instrumentation Cost | Low | High | Low to Moderate |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for hypochlorite quantification.
Caption: Workflow for cross-validating analytical methods for ClO⁻ quantification.
Detailed Experimental Protocols
Spectrophotometric Method using Rhodamine B
This method is based on the reaction of hypochlorite with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then bleaches the pinkish-red color of Rhodamine B, and the decrease in absorbance is measured.[2]
Materials:
-
Spectrophotometer
-
Standard hypochlorite solution
-
Rhodamine B solution
-
Potassium iodide (KI) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a series of standard hypochlorite solutions of known concentrations.
-
To a set of volumetric flasks, add aliquots of the standard solutions or the sample.
-
Add a specific volume of HCl to create an acidic medium.
-
Add KI solution to liberate iodine.
-
Add the Rhodamine B solution and mix well.
-
Measure the absorbance at the wavelength of maximum absorbance for Rhodamine B (around 553 nm) against a reagent blank.[2]
-
The decrease in absorbance is directly proportional to the hypochlorite concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for hypochlorite often involve a derivatization step to form a stable, detectable compound, as direct analysis of the highly reactive hypochlorite ion is challenging.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)
-
Derivatizing agent (e.g., 2,6-dimethylphenol)[4]
-
Standard hypochlorite solutions
Procedure:
-
Sample Preparation and Derivatization:
-
Prepare standard solutions of hypochlorite.
-
To an aliquot of the standard or sample, add the derivatizing agent (e.g., 2,6-dimethylphenol). The reaction forms a stable derivative (e.g., 4-chloro-2,6-dimethylphenol).[4]
-
-
Chromatographic Conditions:
-
Set the mobile phase composition and flow rate.
-
Equilibrate the HPLC column.
-
Inject the derivatized standard or sample into the HPLC system.
-
-
Detection:
-
Monitor the eluent at a specific wavelength corresponding to the maximum absorbance of the derivative.
-
Identify and quantify the peak corresponding to the hypochlorite derivative based on the retention time and peak area of the standards.
-
Electrochemical Method using a Sensor
Electrochemical sensors offer a rapid and sensitive method for hypochlorite detection, often based on the electrocatalytic oxidation or reduction of hypochlorite at a modified electrode surface.
Materials:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
-
Modified working electrode (e.g., glassy carbon electrode modified with nanomaterials)
-
Buffer solution
-
Standard hypochlorite solutions
Procedure:
-
Sensor Preparation:
-
Prepare the modified working electrode according to the specific sensor design.
-
-
Electrochemical Measurement:
-
Place the three-electrode system in the electrochemical cell containing a known volume of buffer solution.
-
Add a known concentration of the standard hypochlorite solution or the sample to the cell.
-
Apply a potential scan (e.g., cyclic voltammetry or differential pulse voltammetry) and record the current response.
-
-
Quantification:
-
The peak current is proportional to the concentration of hypochlorite.
-
Construct a calibration curve by plotting the peak current against the concentration of the standard solutions.
-
Determine the concentration of hypochlorite in the sample from the calibration curve.
-
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data for hypochlorite quantification. Spectrophotometric methods are often simple, rapid, and cost-effective, making them suitable for routine analysis.[2] Chromatographic techniques, particularly HPLC, provide high selectivity and are capable of simultaneously determining different chlorine species, which is advantageous in complex matrices.[4] Electrochemical sensors offer the potential for real-time, in-situ measurements with high sensitivity and portability.
The choice of the most appropriate method will depend on the specific application, required performance characteristics, and available resources. For regulatory purposes and in complex research studies, it is often recommended to use a combination of methods, such as a rapid screening method (e.g., spectrophotometry or electrochemical sensor) and a confirmatory method with high specificity (e.g., HPLC-MS), to ensure the utmost confidence in the analytical results.
References
Unmasking the Silent Threat: A Comparative Analysis of Disinfection Byproduct Ecotoxicity
A deep dive into the environmental impact of common disinfection byproducts (DBPs) reveals a complex landscape of toxicity, persistence, and bioaccumulation. While essential for water safety, the chemical disinfection of water gives rise to a cocktail of byproducts, with some posing a greater environmental threat than others. This guide offers a comparative analysis of the major classes of DBPs, providing researchers, scientists, and drug development professionals with the critical data and experimental context needed to understand their environmental footprint.
The primary classes of DBPs examined here include trihalomethanes (THMs), haloacetic acids (HAAs), and nitrosamines. While THMs and HAAs are regulated in many parts of the world, emerging DBPs like nitrosamines are of increasing concern due to their potent toxicity at low concentrations. Their environmental impact is a multifaceted issue, influenced by factors such as the type of disinfectant used, the quality of the source water, and the specific chemical structure of the DBP.
Quantitative Ecotoxicity Profile of Major Disinfection Byproducts
The following tables summarize the acute and chronic toxicity of representative compounds from the major DBP classes to various aquatic organisms. This data, gleaned from numerous ecotoxicological studies, provides a quantitative basis for comparing their relative environmental risk.
Table 1: Acute Toxicity of Disinfection Byproducts to Aquatic Organisms
| Disinfection Byproduct | Chemical | Organism | Endpoint (LC50/EC50) | Concentration (mg/L) | Reference |
| Trihalomethanes (THMs) | Chloroform (B151607) | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 18 | [1] |
| Chloroform | Bluegill (Lepomis macrochirus) | 96-hr LC50 | 18 | [1] | |
| Chloroform | Largemouth Bass (Micropterus salmoides) | 96-hr LC50 | 51 | [1] | |
| Chloroform | Channel Catfish (Ictalurus punctatus) | 96-hr LC50 | 75 | [1] | |
| Haloacetic Acids (HAAs) | Monochloroacetic Acid | Green Algae (Raphidocelis subcapitata) | 72-hr EC50 | 10.1 | [2] |
| Dichloroacetic Acid | Green Algae (Raphidocelis subcapitata) | 72-hr EC50 | 64.5 | [2] | |
| Trichloroacetic Acid | Green Algae (Raphidocelis subcapitata) | 72-hr EC50 | 15.7 | [2] | |
| Bromoacetic Acid | Marine Algae (Thalassiosira pseudonana) | - EC50 | 194 | [2] | |
| Nitrosamines | N-Nitrosodimethylamine (NDMA) | - | - | - | Data not readily available |
Table 2: Chronic Toxicity of Disinfection Byproducts to Aquatic Organisms
| Disinfection Byproduct | Chemical | Organism | Endpoint | Concentration (mg/L) | Reference |
| Trihalomethanes (THMs) | Chloroform | Japanese Medaka (Oryzias latipes) | 9-month exposure | 1.463 (gallbladder lesions) | [3] |
| Haloacetic Acids (HAAs) | Trichloroacetic Acid | Sheepshead Minnow (Cyprinodon variegatus) | 32-day IC25 | 246.8 | [4] |
| Tribromoacetic Acid | Sheepshead Minnow (Cyprinodon variegatus) | 32-day LOEC | 908.1 | [4] | |
| Tribromoacetic Acid | Daphnia magna | 21-day IC25 | 160.9 | [4] | |
| Trichloroacetic Acid | Daphnia magna | 21-day LOEC | 493.0 | [4] |
Bioaccumulation and Environmental Persistence
The potential for a DBP to accumulate in organisms and persist in the environment is a critical determinant of its long-term impact.
Table 3: Bioaccumulation and Persistence of Disinfection Byproducts
| Disinfection Byproduct Class | Representative Compound | Bioconcentration Factor (BCF) | Environmental Half-life | Notes |
| Trihalomethanes (THMs) | Chloroform | <10 in fish | Can be biodegradable | Generally low bioaccumulation potential.[1] |
| Haloacetic Acids (HAAs) | Dichloroacetic Acid | Low | Can be biodegradable | Precursors are biodegradable.[5] |
| Nitrosamines | N-Nitrosodimethylamine (NDMA) | Low | Can be biodegradable | Adsorption may play a role in removal.[5] |
Experimental Protocols
The ecotoxicity data presented in this guide are derived from standardized experimental protocols. A general overview of the methodology for acute aquatic toxicity testing is provided below.
OECD Guideline 203: Fish, Acute Toxicity Test
This guideline outlines a method to assess the acute toxicity of substances to fish.
-
Test Principle: Fish are exposed to the test substance added to water in a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).
-
Procedure:
-
A range-finding test is conducted to determine the appropriate test concentrations.
-
At least five concentrations in a geometric series are used for the definitive test.
-
A control group (without the test substance) is run in parallel.
-
The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
-
Observations of mortality and other sublethal effects are made and recorded at specified intervals.
-
-
Data Analysis: The LC50 values and their confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Disruption of Cellular Signaling Pathways
Disinfection byproducts can exert their toxic effects by interfering with critical cellular signaling pathways. Understanding these mechanisms is key to assessing their potential for harm.
Nitrosamine-Induced Oxidative Stress and DNA Damage
Nitrosamines are known to induce genotoxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This can trigger a cellular stress response mediated by the Nrf2 signaling pathway.
Caption: Nitrosamine-induced cellular toxicity pathway.
Haloacetic Acid-Induced Metabolic Disruption
Haloacetic acids can exert their toxicity by inhibiting key metabolic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis. This inhibition can lead to a disruption of cellular energy production and induce oxidative stress.
Caption: Haloacetic acid-induced metabolic disruption.
Trihalomethane-Induced Metabolic and Cellular Stress
The mechanisms of trihalomethane toxicity are multifaceted and can involve the disruption of various metabolic pathways. For instance, bromoform (B151600) has been shown to inhibit methyl transferases, which are crucial for numerous cellular processes. Exposure to THMs has also been linked to alterations in metabolic pathways involving carbohydrates and amino acids, potentially leading to cellular stress.
Caption: Trihalomethane-induced cellular stress pathways.
References
- 1. Acute Toxicity and Bioaccumulation of Chloroform to Four Species of Freshwater Fish - UNT Digital Library [digital.library.unt.edu]
- 2. scispace.com [scispace.com]
- 3. Chronic toxicity of chloroform to Japanese medaka fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fate of N-nitrosodimethylamine, trihalomethane and haloacetic acid precursors in tertiary treatment including biofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties of Chlorine Monoxide: Validating Theoretical Calculations with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined and theoretically calculated properties of the chlorine monoxide radical (ClO•). This compound is a molecule of significant interest due to its critical role in atmospheric chemistry, particularly in the catalytic depletion of stratospheric ozone.[1][2] Accurate characterization of its fundamental properties—bond length, vibrational frequency, and dissociation energy—is essential for precise modeling of atmospheric processes. This document serves to validate theoretical models by comparing them against robust experimental data.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key experimental and theoretical values for the ground state (X²Π₃/₂) of this compound. This allows for a direct assessment of the accuracy of the computational methods employed.
| Property | Experimental Value | Theoretical Value | % Difference |
| Bond Length (rₑ) | 1.569 Å[1] | ~1.5695 Å[3] | ~0.03% |
| Vibrational Frequency (ωₑ) | 853.7 cm⁻¹[1] | ~854.5 cm⁻¹[3] | ~0.09% |
| Bond Dissociation Energy (D₀) | 269 kJ/mol (~64.3 kcal/mol)[1] | 63.5 kcal/mol (~265.7 kJ/mol)[3] | ~1.2% |
Note: The theoretical values are derived from high-level coupled cluster composite approaches, which have shown remarkable agreement with experimental findings. For bond length and vibrational frequency, the theoretical results differ by an average of just 0.0005 Å and 0.8 cm⁻¹, respectively.[3] The calculated bond dissociation energy also deviates from the experimental value by only 0.1 kcal/mol.[3]
Experimental Protocols
The experimental data presented in this guide are derived from well-established spectroscopic techniques. The methodologies for determining each key property are outlined below.
Bond Length Determination via Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to measure the rotational transitions of molecules in the gas phase. From the resulting rotational spectrum, the rotational constant of the molecule can be precisely determined.
-
Workflow:
-
Sample Preparation: this compound radicals are generated in a flow system. A common method involves passing a mixture of chlorine gas (Cl₂) and helium (He) through a microwave discharge to produce chlorine atoms. These atoms then react with ozone (O₃) to form ClO•.[4]
-
Microwave Radiation: The gas-phase ClO• molecules are irradiated with microwave radiation of varying frequencies.
-
Absorption Measurement: At specific frequencies corresponding to the rotational energy level transitions of ClO•, the molecules absorb the radiation. This absorption is detected and recorded.
-
Spectral Analysis: The frequencies of the absorption lines are used to calculate the rotational constant (B).
-
Bond Length Calculation: For a diatomic molecule like ClO•, the bond length (r) is directly calculated from the rotational constant, as they are inversely related through the molecule's moment of inertia.
-
Vibrational Frequency Determination via Infrared Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels.
-
Workflow:
-
ClO• Generation: Similar to the protocol for microwave spectroscopy, ClO• radicals are produced in a flow cell.[4]
-
IR Radiation Source: A tunable diode laser or a similar IR source is used to pass a beam of infrared light through the sample cell.[4]
-
Absorption Spectrum: The amount of light absorbed by the sample is measured by a detector as the frequency of the IR radiation is scanned.
-
Data Analysis: The resulting IR spectrum shows an absorption band corresponding to the fundamental vibrational frequency of the Cl-O bond. The center of this band provides the experimental value for the vibrational frequency.[5]
-
Bond Dissociation Energy Determination via UV-Visible Spectroscopy
The bond dissociation energy can be determined by studying the electronic transitions of the molecule using ultraviolet-visible (UV-Vis) absorption spectroscopy.
-
Workflow:
-
Sample Preparation: A sample of ClO• is prepared, often in equilibrium with its dimer, ClOOCl, in a temperature-controlled absorption cell.[6]
-
Spectroscopic Measurement: A beam of UV-Vis light is passed through the sample. The absorption spectrum is recorded, showing transitions from the ground electronic state to excited electronic states.
-
Predissociation Analysis: By analyzing the fine structure of the vibrational bands in the electronic spectrum, a phenomenon known as predissociation can be identified. This occurs when the molecule transitions to a stable vibrational level of an excited electronic state which then crosses over to a dissociative state.
-
Energy Calculation: The energy at which predissociation begins provides a precise upper limit for the bond dissociation energy. This data, often combined with thermochemical cycles from studies of chemical equilibria, allows for an accurate determination of the energy required to break the Cl-O bond.[3][7]
-
Logical Workflow for Validation
The following diagram illustrates the logical process of validating theoretical models for this compound properties against experimental findings.
Caption: Workflow for validating theoretical calculations of ClO properties against experimental results.
References
A Comparative Guide to Industrial Chlorination Agents: Economic Feasibility and Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate chlorination agent is a critical decision that significantly impacts process efficiency, cost-effectiveness, and safety. This guide provides an objective comparison of the economic feasibility and performance of several common industrial chlorination agents, supported by experimental data and detailed methodologies.
This comprehensive analysis covers key chlorinating agents including Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), Phosphorus Pentachloride (PCl₅), and Sulfuryl Chloride (SO₂Cl₂). The comparison extends to Phosgene (B1210022) (COCl₂) and its safer alternatives, Diphosgene and Triphosgene, which are crucial in many industrial syntheses.
Economic Feasibility: A Multifaceted Analysis
The economic viability of a chlorination agent is not solely determined by its purchase price but also encompasses costs associated with handling, safety measures, and waste disposal. The following table summarizes the key economic and physical properties of common industrial chlorination agents.
| Chlorinating Agent | Typical Bulk Price (USD/kg) | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Byproducts | Associated Disposal & Safety Costs |
| Thionyl Chloride (SOCl₂) | $2 - $5 | 118.97 | 76 | SO₂, HCl (gaseous) | Moderate: Requires scrubbers for acidic gases. SO₂ is a regulated pollutant. |
| Oxalyl Chloride ((COCl)₂) | $80 - $100 | 126.93 | 62-64 | CO, CO₂, HCl (gaseous) | Moderate: Requires scrubbers for acidic and toxic gases (CO). |
| Phosphorus Pentachloride (PCl₅) | $0.70 - $1.20 | 208.24 | 160 (sublimes) | POCl₃ (liquid), HCl (gaseous) | High: POCl₃ is corrosive and requires specialized disposal, adding to costs. |
| Sulfuryl Chloride (SO₂Cl₂) | $1 - $2 | 134.97 | 69 | SO₂, HCl (gaseous) | Moderate: Requires scrubbers for acidic gases. SO₂ is a regulated pollutant. |
| Phosgene (COCl₂) | (Not typically sold in bulk due to toxicity) | 98.92 | 8 | HCl (gaseous) | Very High: Extreme toxicity necessitates extensive safety infrastructure and monitoring. |
| Triphosgene (BTC) | ~$30 - $50 | 296.75 | 203-206 (decomposes) | Phosgene (in situ), HCl (gaseous) | High: Safer to handle than phosgene but still requires careful handling and monitoring due to in situ phosgene generation. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.
Performance Comparison: Reactivity, Selectivity, and Applications
The choice of a chlorinating agent is heavily influenced by the specific chemical transformation required. Each reagent exhibits distinct reactivity and selectivity profiles.
| Chlorinating Agent | Primary Applications | Reactivity | Selectivity | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Conversion of carboxylic acids to acyl chlorides; conversion of alcohols to alkyl chlorides. | High | Moderate | Gaseous byproducts simplify workup; relatively inexpensive.[1] | Can cause rearrangements in some substrates; reaction with DMF can form a carcinogenic byproduct.[2] |
| Oxalyl Chloride ((COCl)₂) | Mild conversion of carboxylic acids to acyl chlorides; Swern oxidation (with DMSO). | High | High | Milder conditions than SOCl₂; gaseous byproducts. | More expensive than SOCl₂; can be more sensitive to moisture.[3] |
| Phosphorus Pentachloride (PCl₅) | Conversion of carboxylic acids and alcohols to their corresponding chlorides. | Very High | Low | Potent chlorinating agent. | Solid, making it harder to handle; produces corrosive liquid byproduct (POCl₃).[1] |
| Sulfuryl Chloride (SO₂Cl₂) | Radical chlorination of alkanes and benzylic positions; chlorination of alkenes and alkynes. | Moderate to High | Substrate-dependent | Good source of chlorine radicals; liquid and easy to handle. | Can be less selective in radical reactions. |
| Phosgene (COCl₂) | Synthesis of isocyanates, polycarbonates, and chloroformates. | Very High | High | Highly efficient and atom-economical. | Extremely toxic gas, posing significant safety risks. |
| Triphosgene (BTC) | Safer solid substitute for phosgene in various reactions. | High (generates phosgene in situ) | High | Solid, easier and safer to handle than gaseous phosgene. | More expensive than phosgene; still generates toxic phosgene. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of chlorinating agents. Below are representative protocols for common chlorination reactions.
Protocol 1: Synthesis of an Acyl Chloride from a Carboxylic Acid using Thionyl Chloride
Objective: To convert a carboxylic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Catalytic N,N-dimethylformamide (DMF) (optional, 1-2 drops)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride to the stirred solution. If desired, add a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by observing the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Remove the excess solvent and thionyl chloride by distillation or under reduced pressure.
-
The crude acyl chloride can be purified by fractional distillation under reduced pressure.[1]
Protocol 2: Chlorination of a Secondary Alcohol using Thionyl Chloride and Pyridine (B92270)
Objective: To convert a secondary alcohol to its corresponding alkyl chloride with inversion of stereochemistry.
Materials:
-
Secondary alcohol (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Pyridine (1.2 eq)
-
Anhydrous solvent (e.g., diethyl ether)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride to the stirred solution.
-
Add pyridine dropwise to the mixture.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).
-
Filter the reaction mixture to remove pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl chloride.
-
Purify the product by distillation or column chromatography.
Protocol 3: Free-Radical Chlorination of an Alkane using Sulfuryl Chloride
Objective: To perform a free-radical chlorination on an alkane at a benzylic position.
Materials:
-
Alkane with a benzylic C-H bond (e.g., toluene) (1.0 eq)
-
Sulfuryl chloride (1.1 eq)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) (catalytic amount)
-
Anhydrous solvent (e.g., carbon tetrachloride or benzene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkane and the radical initiator in the anhydrous solvent.
-
Heat the mixture to reflux.
-
Slowly add sulfuryl chloride to the refluxing solution. The addition can be done portion-wise or via a dropping funnel.
-
Continue refluxing until the reaction is complete (monitored by GC).
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
The resulting chlorinated alkane can be purified by fractional distillation.
Logical Workflow for Chlorinating Agent Selection
The selection of an appropriate chlorinating agent is a multi-step process that involves considering the substrate, desired product, reaction scale, and economic and safety constraints. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
The selection of an industrial chlorination agent requires a careful evaluation of economic, performance, and safety factors. For large-scale syntheses where cost is a primary driver, agents like thionyl chloride and phosphorus pentachloride are often favored. However, the associated costs of handling their byproducts and implementing necessary safety measures must be factored into the overall economic assessment. For smaller-scale or high-value syntheses, particularly in the pharmaceutical industry where purity and selectivity are paramount, more expensive but milder reagents like oxalyl chloride may be the more economically sound choice in the long run. The detailed experimental protocols and the logical workflow provided in this guide are intended to assist researchers and drug development professionals in making informed decisions to optimize their chlorination processes.
References
- 1. chemicalindustrypricingreports.wordpress.com [chemicalindustrypricingreports.wordpress.com]
- 2. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]
Safety Operating Guide
Proper Disposal Procedures for Chlorine Monoxide: A Comprehensive Guide for Laboratory Professionals
Chlorine monoxide is a red-yellow gas that is very reactive and unstable. It poses a significant explosion hazard, especially when heated or in reaction with organic materials.[1] Due to its high reactivity, it is typically generated in situ for immediate use in chemical reactions. Therefore, disposal procedures focus on the neutralization or "quenching" of the gas stream or reaction mixture containing this compound.
Key Hazards of this compound
A summary of the primary hazards associated with this compound is presented in the table below. This information is critical for conducting a thorough risk assessment before handling this substance.
| Hazard Type | Description |
| Physical Hazards | Highly unstable and can detonate or decompose explosively.[1] Explodes upon heating or reaction with organic materials, carbon, ethers, and hydrocarbons.[1] |
| Health Hazards | Can cause serious or permanent injury.[1] As a reactive chlorine species, it is expected to be a severe respiratory and eye irritant. |
| Environmental Hazards | Decomposes in water to form chlorine and oxygen gases.[1][2] Chlorine is toxic to aquatic life. Avoid release into the environment.[2][3] |
| Reactivity | Dissolves in alkalis to form a mixture of chlorite (B76162) and chlorate.[1] Oxidizes alcohols explosively.[1] |
Procedural Workflow for Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and neutralization of this compound in a laboratory setting.
Detailed Experimental Protocols for Neutralization
Given that this compound is not typically handled in its pure form, the following protocols address the neutralization of either a gas stream containing this compound or a liquid solution where it has been used or decomposed.
This procedure is suitable for neutralizing the outlet gas stream from a reaction where this compound is generated and used. The principle is to convert the reactive chlorine species into non-volatile salts.
Methodology:
-
Prepare a Scrubber System: A wet scrubber is a standard laboratory apparatus for neutralizing corrosive or reactive gases. For a laboratory scale, this can consist of a series of gas washing bottles (bubblers).
-
Prepare Neutralizing Solution: Fill the gas washing bottles with a suitable alkaline solution. A 1-2 M solution of sodium hydroxide (B78521) (NaOH) is effective for scrubbing chlorine gas, which is a decomposition product of this compound in water.[4][5]
-
Reaction: Cl₂ + 2NaOH → NaCl + NaClO + H₂O[4]
-
-
Gas Flow: The effluent gas stream from the reaction apparatus should be directed through the gas washing bottles. Ensure a slow and steady flow rate to maximize the contact time between the gas and the neutralizing solution.
-
Monitoring: It is advisable to have at least two bubblers in series. The second bubbler can serve as an indicator; if a color change or temperature increase is observed, it suggests the first bubbler is saturated and needs to be replenished.
-
Completion: Once the reaction is complete, continue to pass an inert gas (e.g., nitrogen) through the system to purge any remaining this compound into the scrubber.
-
Waste Disposal: The resulting solution in the scrubber will contain sodium chloride and sodium hypochlorite. This solution should be treated as chemical waste and disposed of according to institutional and local regulations.
This procedure is for neutralizing the contents of a reaction vessel after the intended reaction is complete. The goal is to reduce any remaining reactive chlorine species.
Methodology:
-
Cool the Reaction Mixture: If the reaction was conducted at an elevated temperature, cool the vessel to room temperature or below in an ice bath to reduce the rate of any potential side reactions during quenching.
-
Prepare Quenching Solution: Prepare a solution of a suitable reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) are commonly used to quench residual chlorine.[2][6][7] A 10% (w/v) solution is a typical concentration.
-
Slow Addition: Under vigorous stirring, slowly add the quenching solution to the reaction mixture. This should be done in a fume hood. Be aware that the quenching reaction can be exothermic.
-
Reaction with Thiosulfate: 4ClO⁻ + S₂O₃²⁻ + 2OH⁻ → 4Cl⁻ + 2SO₄²⁻ + H₂O (This is a representative reaction with hypochlorite, a related species).
-
-
Verify Neutralization: After the addition is complete, test the solution for the presence of residual oxidizers. Commercially available potassium iodide-starch test strips can be used. A blue-black color indicates the presence of oxidizing species, and more quenching solution should be added.
-
pH Adjustment: Check the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 before disposal.[2]
-
Waste Disposal: The neutralized reaction mixture should be collected and disposed of as hazardous waste in accordance with institutional guidelines. Do not pour down the drain unless explicitly permitted by your institution's safety office for fully neutralized and characterized waste streams.[2]
Safety and Personal Protective Equipment (PPE)
Due to the extreme hazards of this compound and its byproducts, stringent safety precautions are mandatory.
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood.[2] A blast shield may also be necessary depending on the scale of the reaction.
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a full-face shield are essential.[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile). Consult a glove compatibility chart for the specific chemicals being used.[8]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[8]
-
Respiratory Protection: For situations with a potential for exposure outside of a fume hood, a NIOSH-approved full-face respirator with acid gas cartridges is necessary.[9] For emergencies, a self-contained breathing apparatus (SCBA) is required.[9]
-
By adhering to these procedures and maintaining a strong safety culture, researchers can mitigate the risks associated with the use and disposal of this compound. Always consult your institution's environmental health and safety office for specific guidance on handling and disposing of hazardous chemicals.
References
- 1. njhjchem.com [njhjchem.com]
- 2. ethz.ch [ethz.ch]
- 3. CCOHS: Chlorine [ccohs.ca]
- 4. How Do Chlorine Scrubbers Work? [plastic-xcep.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westlake.com [westlake.com]
- 9. oxy.com [oxy.com]
Personal protective equipment for handling Chlorine monoxide
For Researchers, Scientists, and Drug Development Professionals
Chlorine monoxide (Cl₂O) is a highly reactive and unstable reddish-yellow gas, presenting significant hazards that demand meticulous safety protocols. This guide provides essential, immediate safety and logistical information for laboratory professionals, emphasizing operational procedures and disposal plans. Given the limited publicly available safety data specific to this compound, the following recommendations are largely extrapolated from information on chlorine (Cl₂), a related and well-documented hazardous substance. It is imperative to supplement this guidance with a thorough review of any available primary literature and consultation with experienced chemists and safety professionals before commencing any work with this compound.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound is a strong oxidizer and can cause severe injury.[1] It is crucial to handle it in a well-ventilated area, preferably within a certified chemical fume hood.[2] Anyone working with or near this compound should receive comprehensive training on its hazards and safe handling procedures.[2]
Recommended Personal Protective Equipment
Due to the corrosive and toxic nature of chlorine-containing compounds, a comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and the corrosive gas, which can cause severe eye irritation and burns.[3] |
| Skin Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene), a chemical-resistant apron or jacket, long sleeves, long pants, and closed-toe shoes. For high-risk operations, a full-body encapsulating suit may be necessary.[2][3][4] | Prevents skin contact, which can lead to severe burns and irritation.[3] The choice of glove material should be based on breakthrough time and permeation rate for chlorine, as specific data for this compound is limited.[5][6][7] |
| Respiratory Protection | A NIOSH-approved respirator is mandatory. For concentrations up to 5 ppm of chlorine, a chemical cartridge respirator with cartridges for chlorine is recommended. For higher or unknown concentrations, a self-contained breathing apparatus (SCBA) is essential.[2][8][9] | Protects against inhalation of the toxic gas, which can be fatal.[3] |
Note: Always inspect PPE for damage before use and ensure a proper fit.
Operational Plans: Handling and Storage with an Abundance of Caution
Given its reactivity, handling and storage of this compound require stringent protocols to prevent accidental reactions and exposure.
Standard Operating Procedure Outline:
-
Preparation:
-
Ensure the work area is clean and free of incompatible materials, especially organic compounds, metals, and moisture.[10]
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that emergency equipment, including an eyewash station, safety shower, and fire extinguisher, is accessible and operational.[2]
-
Establish a "buddy system"; never work with this compound alone.[2]
-
-
Handling:
-
All manipulations of this compound must be conducted in a properly functioning chemical fume hood.
-
Use materials and equipment that are compatible with this compound.
-
Avoid heating this compound, as it can lead to explosive decomposition.[1]
-
Prevent contact with water, as it decomposes to form chlorine and oxygen gases.[1]
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sunlight, and incompatible materials.[10]
-
Containers should be clearly labeled with the chemical name and associated hazards.
-
Disposal Plans: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Management Protocol:
-
Neutralization: Small quantities of this compound gas can potentially be neutralized by bubbling through a solution of a reducing agent, such as sodium bisulfite or thiosulfate, in an alkaline medium. This should only be attempted by trained personnel in a controlled setting.
-
Container Disposal: Empty containers must be handled as hazardous waste. They should be securely sealed, properly labeled, and disposed of through an accredited chemical waste disposal service.
-
Contaminated Materials: Any materials that come into contact with this compound, including PPE, should be decontaminated if possible or disposed of as hazardous waste.
Important: Never dispose of this compound down the drain or in regular trash.[11] Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures: Preparedness is Paramount
In the event of an emergency, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Spill or Leak | Evacuate the area immediately. If safe to do so, stop the leak. Ventilate the area. Do not attempt to clean up a significant spill without appropriate training and PPE. Contact your institution's emergency response team. |
Visualizing the Workflow for Safe Handling
The following diagram outlines the logical workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
By adhering to these stringent safety protocols and maintaining a constant awareness of the inherent risks, researchers can mitigate the dangers associated with handling this compound. Remember, safety is paramount, and proactive measures are the cornerstone of a secure laboratory environment.
References
- 1. forensicsdetectors.com [forensicsdetectors.com]
- 2. Chlorine gas safety – CompSource Mutual [compsourcemutual.com]
- 3. CCOHS: Chlorine [ccohs.ca]
- 4. tdi.texas.gov [tdi.texas.gov]
- 5. tasco-safety.com [tasco-safety.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. Disposal of Chlorine (Cl₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. mlienvironmental.com [mlienvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
